2,4-bis(2-phenylpropan-2-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(2-phenylpropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYQRFTLHAARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029241 | |
| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2772-45-4 | |
| Record name | 2,4-Dicumylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2772-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-bis(1-methyl-1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U10Z6U3JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the synonyms for 2,4-bis(2-phenylpropan-2-yl)phenol
An In-depth Technical Guide to 2,4-bis(2-phenylpropan-2-yl)phenol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of this compound, a sterically hindered phenolic compound of significant interest in various scientific and industrial fields. The document details its chemical identity, physicochemical properties, synthesis and purification protocols, mechanisms of action, and key applications, with a particular focus on its role as an antioxidant and a versatile chemical intermediate. This guide is intended to serve as a valuable resource for professionals engaged in chemical research, materials science, and drug discovery by consolidating technical data and practical insights into a single, authoritative reference.
Chemical Identity and Synonyms
Correctly identifying a chemical compound is crucial for accurate research and communication. This compound is known by several synonyms, which are frequently encountered in literature and commercial listings.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2772-45-4 |
| Molecular Formula | C₂₄H₂₆O |
| Common Synonyms | 2,4-Dicumylphenol, 2,4-bis(α,α-dimethylbenzyl)phenol, 2,4-bis(1-methyl-1-phenylethyl)phenol |
| Other Names | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, application, and analysis. The bulky 2-phenylpropan-2-yl groups significantly influence its physical and chemical characteristics.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 330.46 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2][3] |
| Melting Point | 63-65 °C | [1][2] |
| Boiling Point | 206 °C at 15 mmHg | [2] |
| Density | 1.063 g/cm³ | [2] |
| Solubility | Soluble in methanol. | [2] |
| pKa | 10.71 ± 0.10 (Predicted) | [2] |
Synthesis and Purification
The primary industrial and laboratory-scale synthesis of this compound is achieved through the acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Synthesis Pathway
The synthesis involves the protonation of α-methylstyrene by an acid catalyst to form a stable cumyl carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the para and ortho positions, to yield the final product.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a general guideline based on typical acid-catalyzed alkylation reactions.[4][6]
Materials:
-
Phenol
-
α-Methylstyrene
-
Acid catalyst (e.g., p-toluenesulfonic acid or a strongly acidic cation exchange resin)
-
Anhydrous sodium acetate (for neutralization if a homogeneous catalyst is used)
-
Solvent (optional, e.g., toluene)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add phenol and the acid catalyst. If using a solvent, add it at this stage.
-
Heat the mixture to the desired reaction temperature (typically 70-130°C).[5]
-
Slowly add α-methylstyrene to the reaction mixture via the addition funnel, maintaining the temperature. The molar ratio of phenol to α-methylstyrene is typically in the range of 1:2 to 1:4.[5]
-
After the addition is complete, continue stirring at the reaction temperature for 2-7 hours.[5]
-
Work-up:
-
If a solid resin catalyst is used, it can be removed by filtration.
-
If a homogeneous acid catalyst like p-toluenesulfonic acid is used, the reaction can be quenched by adding a neutralizing agent such as anhydrous sodium acetate and stirring for 30-120 minutes.[4]
-
-
The crude product is then isolated, often by vacuum distillation to remove unreacted starting materials and lower-boiling byproducts.[4][5]
Purification Protocol: Recrystallization
The crude product can be further purified by recrystallization to obtain a high-purity solid.[4][7][8]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of methanol, ethanol, and isopropanol, or a mixture of dichloroethane and toluene)[7][8]
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent system. A solvent to material volume ratio of approximately 1.25:1 has been reported.[7][8]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath (e.g., to 10°C) to maximize crystal formation.[7][8]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum. A purity of over 98.5% can be achieved.[7][8]
Mechanism of Action as an Antioxidant
This compound is a classic example of a sterically hindered phenolic antioxidant. Its primary function is to interrupt the auto-oxidation chain reactions that lead to the degradation of organic materials.[9][10][11]
The antioxidant mechanism is primarily based on Hydrogen Atom Transfer (HAT) .[1] The phenolic hydroxyl group donates its hydrogen atom to a reactive free radical (R•), thereby neutralizing it. This process forms a stable phenoxyl radical. The bulky 2-phenylpropan-2-yl groups at the ortho and para positions sterically hinder the phenoxyl radical, preventing it from initiating new oxidation chains and enhancing its stability.[9][11]
Caption: Hydrogen Atom Transfer (HAT) mechanism.
Applications
The unique structure of this compound makes it a valuable compound in several applications.
Polymer Science
It is widely used as a primary antioxidant and thermal stabilizer for various polymers, including polyethylene, polypropylene, and rubber.[3][10] It protects these materials from degradation during processing and end-use, thereby extending their lifespan and preserving their mechanical properties.[10]
Chemical Intermediate
This compound serves as a key intermediate in the synthesis of other functional molecules. A notable application is in the production of UV stabilizers, such as low-volatility benzotriazoles.[3]
Potential in Drug Discovery and Development
While direct applications in pharmaceuticals are not widespread, the sterically hindered phenol moiety is a recognized pharmacophore with antioxidant and cytoprotective properties.[11][12] Compounds containing this scaffold have been investigated for their potential to protect against oxidative stress-related conditions.[12] The lipophilic nature of these compounds can lead to their accumulation in cellular membranes and organelles like lysosomes, where they can exert a protective effect against oxidative damage.[12] The derivatization of the phenolic hydroxyl group allows for the synthesis of a variety of compounds with potential biological activities.[13]
Analytical Methods
Several analytical techniques are employed for the identification and quantification of this compound.
Table 3: Analytical Techniques
| Technique | Description |
| High-Performance Liquid Chromatography (HPLC) | A common method for the analysis and purification of this compound. Reversed-phase HPLC with UV detection is typically used.[14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for the identification and quantification of the compound, especially in complex matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the synthesized compound. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule, particularly the characteristic O-H stretch of the phenolic group. |
Safety and Toxicology
This compound requires careful handling in a laboratory or industrial setting.
Hazard Information:
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H319: Causes serious eye irritation.
-
H413: May cause long lasting harmful effects to aquatic life.
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
-
Take off all contaminated clothing immediately.[2]
-
After contact with skin, wash immediately with plenty of soap and water.[2]
More detailed toxicological data is limited, and further studies would be beneficial for a comprehensive risk assessment.
Conclusion
This compound is a versatile and important chemical compound with well-established applications as an antioxidant and a synthetic intermediate. Its sterically hindered phenolic structure provides a robust mechanism for radical scavenging, making it highly effective in protecting materials from oxidative degradation. This technical guide has provided a detailed overview of its properties, synthesis, and applications, offering valuable insights for researchers, scientists, and professionals in drug development. Further research into its potential biological activities and the development of more detailed toxicological profiles will continue to expand our understanding and utilization of this compound.
References
- Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hindered Phenolic Antioxidants in Modern Material Science.
- Miyagishima, T., et al. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PubMed Central.
- Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.
- Google Patents. (n.d.). CN102690174A - Method for producing 4-cumylphenol and 2.4-dicumylphenol by using phenolic tar.
- Google Patents. (n.d.). CN102690174B - The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar.
- Google Patents. (n.d.). CN102336633B - Preparation method of 2,4-dicumyl phenol.
- Google Patents. (n.d.). CN1884245A - Process for preparing 2,4-dicumyl phenol.
- ChemBK. (2024, May 6). 2,4-dicumylphenol.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Process for co-production of 4-cumylphenol and 2, 4-dicumylphenol.
- AA Blocks. (n.d.). 2772-45-4 | MFCD00191242 | 2,4-Dicumylphenol.
- Dover Chemical Corporation. (n.d.). 2,4 Di-Cumylphenol (DCP).
- ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4.
- U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Phenol (CAS No. 108-95-2).
- Inchem.org. (n.d.). PHENOL AND PHENOL DERIVATIVES.
- National Toxicology Program. (n.d.). 2,4-Bis(1-methyl-1-phenylethyl)phenol (2772-45-4) | Chemical Effects in Biological Systems.
- National Institutes of Health. (n.d.). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products.
- ResearchGate. (2025, August 26). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products.
- ResearchGate. (n.d.). 13 C NMR spectra of phenol oxidation.
- National Institutes of Health. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
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- 5. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 6. Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
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2,4-dicumylphenol chemical structure and properties
An In-depth Technical Guide to 2,4-Dicumylphenol: Synthesis, Characterization, and Applications
Introduction
2,4-Dicumylphenol is a sterically hindered phenolic compound of significant interest in the fine and specialty chemicals industries. Its unique molecular architecture, featuring two bulky cumyl (α,α-dimethylbenzyl) groups attached to the phenol ring, imparts a distinct set of properties that make it a valuable intermediate in the synthesis of advanced functional materials. Primarily, it serves as a critical building block for high-performance ultraviolet (UV) absorbers and as a potent antioxidant or polymerization inhibitor.[1][2][3][4]
This guide provides a comprehensive technical overview intended for researchers, chemists, and material scientists. It moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, purification, analytical characterization, and core mechanisms of action. The protocols and data presented herein are synthesized from established literature and patents to provide a self-validating framework for laboratory and developmental work.
Molecular Identity and Physicochemical Properties
A thorough understanding of a molecule begins with its fundamental identity and physical characteristics. 2,4-Dicumylphenol is systematically named 2,4-bis(2-phenylpropan-2-yl)phenol.[5] The two cumyl substituents at the ortho and para positions relative to the hydroxyl group create significant steric hindrance, a feature that is central to its function as an antioxidant and stabilizer.
Chemical Structure and Identifiers:
-
IUPAC Name: this compound[5]
-
Canonical SMILES: CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3[5][6]
The key physicochemical properties of 2,4-dicumylphenol are summarized in the table below. These values are critical for designing synthesis, purification, and formulation processes.
| Property | Value | Source(s) |
| Molecular Weight | 330.46 g/mol | [5][6][7] |
| Appearance | Typically a solid at room temperature, can be handled as a liquid. | [1][3] |
| Melting Point | 63-67 °C | [6][8][9] |
| Boiling Point | 441.1 °C at 760 mmHg; 190-206 °C at reduced pressure. | [6][7][8] |
| Density | ~1.06 g/cm³ at 20 °C | [6][8] |
| Flash Point | ~205 °C | [7][8][9] |
| Vapor Pressure | 2.15E-08 mmHg at 25 °C | [8][9] |
| LogP (Octanol/Water) | 6.85 - 7.2 | [3][5][7] |
Synthesis and Purification
Principle of Synthesis: Friedel-Crafts Alkylation
The industrial and laboratory synthesis of 2,4-dicumylphenol is predominantly achieved through the acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene.[2][10] The reaction proceeds via the protonation of the alkene (α-methylstyrene) by an acid catalyst to form a stable tertiary carbocation (the cumyl cation). This electrophile then attacks the electron-rich phenol ring. The hydroxyl group is an ortho-, para-directing activator, leading to substitution primarily at the C2 and C4 positions.
The choice of catalyst is critical for achieving high selectivity for the 2,4-disubstituted product over the monosubstituted (4-cumylphenol) or trisubstituted (2,4,6-tricumylphenol) byproducts.[2][11] While strong mineral acids can be used, they often lead to poor selectivity and challenging workups.[2] Modern methods employ solid acid catalysts like cation exchange resins or complex catalysts, which improve selectivity and simplify catalyst removal.[2][10]
Synthesis and Purification Workflow
The overall process from starting materials to the purified product involves several key stages, as illustrated in the following workflow diagram.
Caption: General Workflow for 2,4-Dicumylphenol Synthesis
Detailed Laboratory Synthesis Protocol
This protocol is a representative procedure adapted from methodologies described in patent literature.[2][10]
Materials:
-
Phenol (molar ratio: 1)
-
α-Methylstyrene (molar ratio: 2.0 - 2.2)
-
Catalyst: Strongly acidic macroporous cation exchange resin (e.g., Amberlyst 15), ~5-10% by weight of phenol.
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere to prevent oxidation.
-
Charge Reactor: Add phenol and the acid catalyst to the reaction flask.
-
Heating: Begin stirring and heat the mixture to 70-80 °C.
-
Addition of Alkene: Add α-methylstyrene dropwise via the dropping funnel over 2-3 hours. The reaction is exothermic; control the addition rate to maintain the temperature between 90-110 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 100-120 °C for an additional 2-4 hours to ensure complete conversion.
-
Catalyst Removal: Cool the reaction mixture to ~70 °C. Since the product can be viscous or solid at lower temperatures, filtration must be performed while it is still hot to remove the solid resin catalyst.[2]
-
Workup: The resulting crude product contains 2,4-dicumylphenol, unreacted materials, and byproducts like 4-cumylphenol. It is now ready for purification.
Detailed Purification Protocol: Vacuum Distillation and Recrystallization
Purification is essential to achieve the high purity (>99%) required for most applications. A two-step process is often most effective.[11]
Step 1: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus.
-
Charge Still: Transfer the hot-filtered crude product into the distillation flask.
-
Distillation: Apply vacuum (e.g., 10-30 mmHg).
-
A first fraction containing unreacted phenol and α-methylstyrene will distill at lower temperatures.
-
A second fraction, primarily 4-cumylphenol, will distill at an intermediate temperature (e.g., 80-220 °C at 30 mmHg).[2]
-
The main fraction containing 2,4-dicumylphenol will distill at a higher temperature (e.g., 225-260 °C at 30 mmHg).[2]
-
-
Collection: Collect the main fraction. This product is significantly enriched but may require further purification.
Step 2: Recrystallization
-
Dissolution: Dissolve the distilled 2,4-dicumylphenol fraction in a minimal amount of hot solvent. A mixture of alcohols like methanol or ethanol is effective.[12]
-
Cooling: Slowly cool the solution to induce crystallization. Cooling to 0-5 °C in an ice bath will maximize yield.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid. A purity of >99% can be achieved with this method.[11]
Analytical Characterization
Verifying the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.
Caption: Analytical Workflow for Product Validation
Spectroscopic Analysis Protocols
¹H NMR Spectroscopy (in CDCl₃):
-
Protocol: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Expected Peaks:
-
~1.7 ppm (singlet, 12H): Four equivalent methyl groups (-C(CH₃)₂) from the two cumyl substituents.
-
~4.5-5.5 ppm (singlet, 1H): The phenolic hydroxyl proton (-OH). This peak is often broad and its position can vary with concentration.
-
~6.5-7.5 ppm (multiplet, 13H): A complex series of peaks corresponding to the 13 aromatic protons on the three phenyl rings.
-
FTIR Spectroscopy (ATR or KBr pellet):
-
Protocol: Obtain a spectrum using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Expected Bands:
-
~3500 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2970-2870 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1200 cm⁻¹: C-O stretching of the phenol.
-
Mass Spectrometry (GC-MS):
-
Protocol: Inject a dilute solution of the sample (e.g., in dichloromethane) into a GC-MS system. Use electron ionization (EI).
-
Expected Ions:
-
Molecular Ion (M⁺): m/z = 330.
-
Key Fragment: A prominent peak at m/z = 315, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for molecules with tertiary butyl or cumyl groups.[5]
-
Chromatographic Analysis Protocol (GC)
Gas chromatography is an excellent method for determining the purity of 2,4-dicumylphenol and quantifying any residual byproducts like 4-cumylphenol.[13]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Maintain at 280 °C for 10 minutes.
-
-
Interpretation: Under these conditions, 4-cumylphenol will elute before the larger, higher-boiling 2,4-dicumylphenol. Purity is calculated from the relative peak areas.
Core Applications and Mechanisms of Action
The utility of 2,4-dicumylphenol stems directly from its sterically hindered phenolic structure.
Intermediate for UV Stabilizers
A primary application of 2,4-dicumylphenol is as a precursor for hydroxyphenyl-benzotriazole UV absorbers, which are widely used to protect polymers like polycarbonate and polyesters from photodegradation.[2][4] The synthesis involves coupling 2,4-dicumylphenol with a diazotized o-nitroaniline, followed by reduction of the nitro group and cyclization to form the benzotriazole ring.
Caption: Synthesis of Benzotriazole UV Absorbers
The bulky cumyl groups enhance the compatibility of the final UV absorber with the polymer matrix and reduce its volatility, preventing it from leaching out over time.
Antioxidant and Polymerization Inhibitor
The hindered phenolic hydroxyl group is an excellent radical scavenger. In the presence of auto-oxidative processes, which degrade polymers, the phenol can donate its hydrogen atom to a reactive peroxy radical (ROO•), neutralizing it and stopping the chain reaction.
Mechanism:
-
Initiation: A polymer chain (R-H) forms a radical (R•).
-
Propagation: R• + O₂ → ROO• (Peroxy radical)
-
Inhibition: ROO• + Ar-OH (2,4-Dicumylphenol) → ROOH + Ar-O•
The resulting phenoxy radical (Ar-O•) is highly stabilized by resonance and by the steric hindrance from the adjacent cumyl groups. This steric shielding prevents the radical from initiating new oxidation chains, making 2,4-dicumylphenol an effective chain-breaking antioxidant.[10]
Safety, Toxicology, and Environmental Profile
Hazard Identification and Safe Handling
According to the Globally Harmonized System (GHS), 2,4-dicumylphenol presents specific hazards.
-
Eye Irritation: Causes serious eye irritation (H319).[5]
-
Aquatic Hazard: May cause long-lasting harmful effects to aquatic life (H413).[5]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[14]
-
Respiratory Protection: In case of dust formation or aerosols, use an approved particulate respirator.[14]
-
Handling: Use in a well-ventilated area. Avoid release to the environment.[14]
Toxicological Data
The toxicological database for 2,4-dicumylphenol is limited. Much of the available information is based on notifications to regulatory bodies and lacks detailed experimental reports.
| Endpoint | Result | Source(s) |
| Acute Oral Toxicity | No data available | [14] |
| Acute Dermal Toxicity | No data available | [14] |
| Eye Irritation | Causes serious eye irritation | [5] |
| Carcinogenicity | No data available | - |
| Mutagenicity | No data available | - |
Given the data gaps, it is prudent to handle this chemical with the care afforded to substances of unknown chronic toxicity.
Environmental Fate
-
Bioaccumulation: The high LogP (6.85-7.2) indicates a potential for bioaccumulation in aquatic organisms.[3][5][7] The GHS classification of H413 (May cause long lasting harmful effects to aquatic life) supports this concern.[5] Therefore, releases into waterways should be strictly avoided.
Conclusion
2,4-Dicumylphenol is a high-value chemical intermediate whose utility is fundamentally linked to its sterically hindered phenolic structure. Its synthesis via Friedel-Crafts alkylation, while straightforward in principle, requires careful control of conditions and catalysts to achieve high selectivity. Proper purification through vacuum distillation and recrystallization is critical for obtaining the high-purity material needed for its primary applications in the production of advanced UV absorbers and as a polymer antioxidant. While effective in its functional roles, its potential for eye irritation and long-term aquatic toxicity necessitates rigorous adherence to safety protocols and environmental stewardship. This guide provides the foundational knowledge for scientists and engineers to work with this versatile molecule effectively and responsibly.
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An In-depth Technical Guide to the Physicochemical Properties of 2,4-Bis(1-methyl-1-phenylethyl)phenol (CAS 2772-45-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(1-methyl-1-phenylethyl)phenol, identified by the CAS number 2772-45-4, is a sterically hindered phenolic compound. Its molecular architecture, featuring a phenol core substituted with two bulky 1-methyl-1-phenylethyl groups at the ortho and para positions, imparts a unique set of physicochemical properties. These characteristics are pivotal to its application in various industrial and research settings, notably as a polymer stabilizer and antioxidant.[1] Furthermore, emerging evidence suggests a potential for biological activity, including antihistaminic effects, which warrants a closer examination of its properties for drug development and life sciences research.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Bis(1-methyl-1-phenylethyl)phenol, detailed methodologies for their determination, a summary of its synthesis, and an exploration of its current and potential applications, with a focus on its relevance to the scientific research community.
Core Physicochemical Properties
The distinct properties of 2,4-Bis(1-methyl-1-phenylethyl)phenol are summarized in the table below. These values are critical for its handling, formulation, and application.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₆O | [3] |
| Molecular Weight | 330.46 g/mol | [3] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 63-65 °C | [2] |
| Boiling Point | 206 °C at 15 mmHg | [2] |
| Density | 1.063 g/cm³ | [2] |
| Solubility | Soluble in methanol | [2] |
| Refractive Index | 1.6380 (estimate) | [2] |
| InChIKey | FMUYQRFTLHAARI-UHFFFAOYSA-N | [3] |
Experimental Determination of Physicochemical Properties
Accurate determination of physicochemical properties is fundamental for the characterization and application of any chemical compound. The following section outlines the standard experimental protocols for measuring the key properties of phenolic compounds like 2,4-Bis(1-methyl-1-phenylethyl)phenol.
Melting Point Determination
The melting point is a crucial indicator of purity. For a crystalline solid like 2,4-Bis(1-methyl-1-phenylethyl)phenol, a sharp melting range is expected for a pure sample.
Methodology: Capillary Method [1]
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating: The apparatus is heated slowly and steadily, with the rate of temperature increase reduced to approximately 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Given its high boiling point, the determination is typically performed under reduced pressure to prevent decomposition.
Methodology: Micro-Boiling Point Method [4]
-
Sample Preparation: A small volume of the liquid sample is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Heating: The test tube is gently heated in a suitable apparatus (e.g., a Thiele tube). A stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
Solubility Determination
Understanding the solubility of 2,4-Bis(1-methyl-1-phenylethyl)phenol in various solvents is crucial for its application in formulations and as a reactant in synthesis.
Methodology: Shake-Flask Method [5]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Separation: The saturated solution is carefully separated from the undissolved solid, typically by filtration or centrifugation.
-
Quantification: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or gravimetric analysis after solvent evaporation.
Synthesis of 2,4-Bis(1-methyl-1-phenylethyl)phenol
The primary route for the synthesis of 2,4-Bis(1-methyl-1-phenylethyl)phenol is through the Friedel-Crafts alkylation of phenol with α-methylstyrene.
Reaction Principle
This electrophilic aromatic substitution reaction involves the protonation of α-methylstyrene by an acid catalyst to form a stable tertiary carbocation. The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond. The reaction typically proceeds at the ortho and para positions relative to the hydroxyl group.[6]
General Protocol [7]
-
Catalyst and Reactant Charging: Phenol and an acid catalyst (e.g., a Lewis acid like AlCl₃ or a Brønsted acid like sulfuric acid) are charged into a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Alkylating Agent Addition: α-Methylstyrene is added dropwise to the reaction mixture while maintaining a controlled temperature.
-
Reaction: The mixture is stirred at a specific temperature for a set duration to ensure complete reaction.
-
Work-up: The reaction is quenched, and the catalyst is neutralized. The organic layer is separated, washed, and the solvent is removed.
-
Purification: The crude product is purified, typically by distillation or recrystallization, to yield the desired 2,4-Bis(1-methyl-1-phenylethyl)phenol.
Caption: General workflow for the synthesis of 2,4-Bis(1-methyl-1-phenylethyl)phenol.
Spectral Data
While specific, high-resolution spectra for 2,4-Bis(1-methyl-1-phenylethyl)phenol require direct experimental acquisition, publicly available databases provide reference spectral information.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol and phenyl rings, the methine proton, and the methyl protons. The integration of these signals would correspond to the number of protons in each environment.[8][9]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each carbon atom in a different chemical environment, including the quaternary carbons and the aromatic carbons.[10][11]
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns that can aid in structural elucidation.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group and C-H and C=C stretching vibrations of the aromatic rings.[12]
Applications in Research and Drug Development
Antioxidant and Stabilizer
The primary industrial application of 2,4-Bis(1-methyl-1-phenylethyl)phenol is as an antioxidant and stabilizer for polymers. The sterically hindered phenolic group is an effective radical scavenger, which inhibits oxidative degradation processes.[1]
Potential Biological Activities
-
Antihistaminic Activity: There are reports suggesting that 2,4-Bis(1-methyl-1-phenylethyl)phenol possesses antihistaminic activity.[2] While the precise mechanism for this specific compound is not well-elucidated, antihistamines typically act as inverse agonists at histamine receptors, primarily the H1 receptor, to block the inflammatory cascade initiated by histamine.[13] Further investigation through in vitro and in vivo models is necessary to validate and characterize this activity.[14]
-
Antifungal and Antimicrobial Activity: Structurally related phenolic compounds, such as 2,4-di-tert-butylphenol, have demonstrated significant antifungal and antimicrobial properties.[15] These compounds are thought to act, in part, by inhibiting the production of reactive oxygen species (ROS) by pathogens.[16] Given the structural similarities, 2,4-Bis(1-methyl-1-phenylethyl)phenol may also exhibit such activities.
Safety and Handling
2,4-Bis(1-methyl-1-phenylethyl)phenol is classified with the hazard code Xi (Irritant). Standard laboratory safety precautions should be observed when handling this compound.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[2]
-
Storage: Store in a well-sealed container in a dry, room-temperature environment.[2]
Conclusion
2,4-Bis(1-methyl-1-phenylethyl)phenol is a compound with well-defined physicochemical properties that make it valuable in industrial applications, particularly as an antioxidant. For the research and drug development community, its potential biological activities, including antihistaminic and antimicrobial effects, present an intriguing avenue for further exploration. A thorough understanding of its synthesis, characterization, and biological evaluation is essential for unlocking its full potential in the life sciences.
References
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An In-depth Technical Guide to the Synthesis of 2,4-bis(α,α-dimethylbenzyl)phenol
Executive Summary
2,4-bis(α,α-dimethylbenzyl)phenol is a sterically hindered phenolic compound of significant industrial interest, primarily utilized as an antioxidant or stabilizer in various polymers and synthetic rubbers. Its efficacy in preventing thermo-oxidative degradation is attributed to the bulky α,α-dimethylbenzyl groups flanking the phenolic hydroxyl group, which enhances its stability and reactivity towards free radicals. This guide provides a comprehensive technical overview of its synthesis, focusing on the core chemistry, mechanistic pathways, process optimization, and a detailed experimental protocol. The primary synthesis route discussed is the acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene, a method valued for its efficiency and scalability.
Core Synthesis Chemistry: Friedel-Crafts Alkylation
The industrial production of 2,4-bis(α,α-dimethylbenzyl)phenol is predominantly achieved through the electrophilic substitution reaction known as Friedel-Crafts alkylation. In this process, phenol is reacted with α-methylstyrene in the presence of an acid catalyst.
The overall reaction is as follows:
Phenol + 2 α-methylstyrene → 2,4-bis(α,α-dimethylbenzyl)phenol
The selection of the catalyst is a critical determinant of reaction efficiency, selectivity, and environmental impact. While traditional homogeneous catalysts like sulfuric acid have been used, modern processes increasingly favor heterogeneous solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or acid-activated clays. These solid catalysts simplify product purification, minimize corrosive waste streams, and are often recyclable, aligning with green chemistry principles.
Mechanistic Insights: The Stepwise Electrophilic Aromatic Substitution
Understanding the reaction mechanism is fundamental to controlling the process and optimizing the yield of the desired 2,4-disubstituted isomer over other potential products (e.g., monosubstituted or trisubstituted phenols).
The reaction proceeds through the following key steps:
-
Generation of the Electrophile: The acid catalyst protonates the α-methylstyrene at its double bond. This generates a stable tertiary carbocation, the cumyl cation (α,α-dimethylbenzyl cation). This step is rapid and reversible.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic cumyl carbocation. The hydroxyl group of phenol is an activating, ortho, para-directing group, meaning the attack preferentially occurs at the positions ortho (C2) and para (C4) to the -OH group.
-
Formation of the Monosubstituted Intermediate: The initial alkylation typically occurs at the para position due to less steric hindrance, forming 4-(α,α-dimethylbenzyl)phenol. A smaller fraction may form the ortho isomer.
-
Second Alkylation: The monosubstituted phenol intermediate undergoes a second alkylation. The existing bulky alkyl group directs the second substitution to the remaining activated and sterically accessible position, which is the ortho position, yielding the final product, 2,4-bis(α,α-dimethylbenzyl)phenol.
-
Catalyst Regeneration: A proton is eliminated from the substituted ring, restoring its aromaticity and regenerating the acid catalyst.
Visualizing the Synthesis Pathway
The following diagram illustrates the core reaction pathway from reactants to the final product.
The Unseen Guardians: A Technical Guide to the Antioxidant Mechanism of Sterically Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sterically hindered phenols represent a cornerstone in the defense against oxidative degradation, with applications spanning from polymer stabilization to pharmaceutical development. Their efficacy lies in a unique molecular architecture: a reactive hydroxyl group on a phenolic ring, shielded by bulky alkyl groups. This strategic steric hindrance governs their ability to efficiently scavenge free radicals while maintaining a stability that is paramount to their function. This in-depth technical guide elucidates the core mechanisms of antioxidant activity for sterically hindered phenols, exploring the kinetics and thermodynamics of radical scavenging, structure-activity relationships, and the nuanced interplay that can lead to pro-oxidant effects. Furthermore, we delve into their role in biological systems and drug development, providing detailed experimental protocols for assessing antioxidant capacity and a comprehensive overview of their synergistic interactions with other antioxidants.
The Fundamental Mechanism: A Tale of Hydrogen Donation and Radical Stabilization
The primary antioxidant function of sterically hindered phenols is to interrupt the propagation phase of autoxidation by donating a hydrogen atom from their phenolic hydroxyl group to a reactive free radical. This process, known as hydrogen atom transfer (HAT), is a cornerstone of their protective capabilities.[1][[“]]
The overall mechanism can be dissected into two critical steps:
-
Radical Scavenging: A reactive free radical (R•) or, more commonly, a peroxyl radical (ROO•), abstracts the hydrogen atom from the phenolic hydroxyl group (ArOH). This neutralizes the damaging radical and terminates the oxidative chain reaction.[3]
ROO• + ArOH → ROOH + ArO•
-
Phenoxy Radical Stabilization: The resulting phenoxy radical (ArO•) is relatively stable and unreactive, a key feature imparted by the steric hindrance. The bulky groups, typically tert-butyl groups at the ortho positions to the hydroxyl group, serve a dual purpose:
-
Electronic Stabilization: They donate electron density to the aromatic ring, which helps to delocalize the unpaired electron of the phenoxy radical, thereby increasing its stability.[1]
-
Steric Shielding: They physically obstruct the radical center, preventing it from initiating new oxidation chains or undergoing undesirable side reactions.[4]
-
This stabilized phenoxy radical can then participate in termination reactions with other radicals, effectively removing them from the system.[1]
ROO• + ArO• → Non-radical products
This elegant mechanism allows a single molecule of a hindered phenolic antioxidant to neutralize two peroxy radicals, making them highly efficient chain-breaking antioxidants.[1]
Structure-Activity Relationships: The Architectural Determinants of Efficacy
The antioxidant potency of a sterically hindered phenol is not a monolithic property but is intricately tied to its molecular structure. Understanding these quantitative structure-activity relationships (QSAR) is pivotal for the rational design of novel antioxidants with tailored properties.[5][6][7]
Several key structural features govern their efficacy:
-
Nature and Position of Substituents: Electron-donating groups on the aromatic ring, particularly at the ortho and para positions, increase the electron density on the hydroxyl group. This weakens the O-H bond, facilitating hydrogen donation to free radicals and enhancing antioxidant activity.[1]
-
Degree of Steric Hindrance: While essential for stabilizing the phenoxy radical, excessive steric hindrance can impede the approach of a free radical to the hydroxyl group, thereby reducing the rate of hydrogen atom transfer. A balance must be struck to optimize both reactivity and stability.[8]
-
Number of Phenolic Groups: Molecules containing multiple hindered phenolic moieties, such as Irganox 1010, exhibit enhanced antioxidant activity due to the increased number of sites available for radical scavenging.[9][10]
-
Lipophilicity: The solubility of the antioxidant in the medium it is intended to protect is crucial. In biological systems, for instance, lipophilicity influences the ability of the antioxidant to penetrate cell membranes and protect lipids from peroxidation.[6]
| Feature | Impact on Antioxidant Activity | Rationale |
| Electron-Donating Groups (e.g., alkyl) | Increases | Weaken the O-H bond, facilitating hydrogen donation. |
| Electron-Withdrawing Groups (e.g., nitro) | Decreases | Strengthen the O-H bond, hindering hydrogen donation. |
| Bulky Ortho Substituents | Generally Increases (to a point) | Stabilize the phenoxy radical through steric and electronic effects. |
| Multiple Phenolic Moieties | Increases | Provides more sites for radical scavenging. |
| Increased Lipophilicity | Can Increase (depending on system) | Enhances solubility in lipid phases and membrane penetration. |
The Dual Nature: Antioxidant vs. Pro-oxidant Activity
While sterically hindered phenols are lauded for their antioxidant properties, it is crucial for researchers to recognize their potential to exhibit pro-oxidant activity under specific conditions. This "chameleonic" behavior is of particular importance in biological systems and drug development.[11][12]
The switch from an antioxidant to a pro-oxidant can be influenced by several factors:
-
High Concentrations: At elevated concentrations, the stabilized phenoxy radicals can themselves initiate new oxidation reactions, particularly in the presence of transition metal ions.
-
Presence of Transition Metal Ions: In the presence of metal ions like copper or iron, hindered phenols can participate in redox cycling, leading to the generation of highly reactive oxygen species (ROS).[11]
-
Cellular Environment: In the complex milieu of a cell, the local redox state and the presence of other biomolecules can influence the behavior of hindered phenols. For instance, in tumor cells with high levels of oxidative stress, some hindered phenols can be converted into reactive quinone methides, which can have cytotoxic effects.[12]
This dual activity underscores the importance of careful dose-response studies and a thorough understanding of the intended application environment when utilizing sterically hindered phenols, particularly in a therapeutic context.
Experimental Assessment of Antioxidant Capacity: Methodologies and Protocols
The evaluation of antioxidant activity is a critical step in the characterization of sterically hindered phenols. Several in vitro assays are commonly employed, each with its own principles, advantages, and limitations.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method due to its simplicity and reliability. It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow.[13]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.
-
Prepare a series of dilutions of the test compound (sterically hindered phenol) in the same solvent.
-
-
Assay Procedure:
-
To a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution.
-
Add varying concentrations of the test compound to the DPPH solution.
-
Include a control containing only the DPPH solution and the solvent.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another popular method that is applicable to both hydrophilic and lipophilic antioxidants. It involves the generation of the ABts•+ radical cation, which has a characteristic blue-green color. The presence of an antioxidant that can donate a hydrogen atom or an electron reduces the ABTS•+, leading to a loss of color.[14][15]
-
Reagent Preparation:
-
Prepare a 7 mM stock solution of ABTS in water.
-
Prepare a 2.45 mM stock solution of potassium persulfate in water.
-
To generate the ABTS•+ radical cation, mix the ABTS stock solution and the potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound (at various concentrations) to a fixed volume of the diluted ABTS•+ solution.
-
Include a control containing the solvent instead of the test compound.
-
Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble analog of vitamin E.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It is considered to be more biologically relevant than the DPPH and ABTS assays as it utilizes a biologically relevant radical source.
-
Reagent Preparation:
-
Prepare a solution of a fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, mix the fluorescent probe with either the test compound, the standard, or the buffer (for the blank).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Monitor the fluorescence decay over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The ORAC value is typically expressed as micromoles of Trolox equivalents per gram or milliliter of the sample.
-
Synergistic Interactions: The Power of Combination
In many industrial and biological applications, sterically hindered phenols are not used in isolation. They are often formulated with secondary antioxidants, such as phosphites and thioethers, to achieve a synergistic effect.[8][16][17]
-
Hindered Phenols (Primary Antioxidants): Act as radical scavengers, terminating the chain reaction.[17]
-
Phosphites and Thioethers (Secondary Antioxidants): Function by decomposing hydroperoxides (ROOH), which are formed during the initial stages of oxidation and can break down to form new radicals.[17]
This combination provides a more comprehensive and robust protection against oxidative degradation. The hindered phenol neutralizes existing radicals, while the secondary antioxidant prevents the formation of new radicals from the breakdown of hydroperoxides.
Role in Biological Systems and Drug Development
The unique properties of sterically hindered phenols have garnered significant interest in the field of drug development. Their ability to modulate oxidative stress and interact with cellular signaling pathways opens up therapeutic possibilities for a range of diseases.
-
Neuroprotection: Oxidative stress is a key contributor to neurodegenerative diseases. The ability of hindered phenols to cross the blood-brain barrier and protect neurons from oxidative damage is a promising area of research.[18]
-
Anti-inflammatory Effects: Many inflammatory conditions are associated with an overproduction of ROS. By scavenging these radicals, hindered phenols can exert anti-inflammatory effects.[19]
-
Cancer Therapy: As mentioned earlier, the pro-oxidant activity of some hindered phenols under specific conditions is being explored as a strategy to selectively kill cancer cells.[12]
-
Ophthalmology: Recent studies have shown that hindered phenol compounds can protect retinal pigment epithelial cells from oxidative damage, suggesting their potential as a therapy for age-related macular degeneration.[18][20]
Furthermore, hindered phenols have been shown to interact with various cellular signaling pathways, including the Protein Kinase C (PKC) pathway, which is involved in a multitude of cellular processes.[3] This suggests that their biological effects may extend beyond simple radical scavenging.
Visualizing the Mechanism and Workflow
Chemical Reaction Mechanism
Caption: Radical scavenging by a hindered phenol via hydrogen atom transfer.
Experimental Workflow for Antioxidant Assays
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An In-Depth Technical Guide to the Free Radical Scavenging Mechanism of 2,4-Dicumylphenol
Foreword: The Imperative of Antioxidant Mechanistic Elucidation
In the fields of materials science, polymer chemistry, and increasingly, in the development of industrial and pharmaceutical formulations, the mitigation of oxidative degradation is paramount. Free radicals, highly reactive species with unpaired electrons, are the primary agents of this degradation, instigating chain reactions that compromise the integrity and function of materials and biological systems. Phenolic antioxidants are the vanguard in the defense against such processes. Among these, 2,4-dicumylphenol (DCP), a sterically hindered phenol, presents a compelling case study in structure-function efficacy. This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of how DCP neutralizes free radicals, grounded in established chemical principles and validated by robust experimental protocols. For the researcher, scientist, or development professional, a thorough grasp of this mechanism is not merely academic; it is the foundation for innovation and the rational design of stabilized systems.
The Molecular Profile of 2,4-Dicumylphenol
2,4-Dicumylphenol is a synthetic, hindered phenolic antioxidant.[1] Its structure is characterized by a central phenol ring with two bulky cumyl (α,α-dimethylbenzyl) groups substituted at the ortho (2) and para (4) positions relative to the hydroxyl group.[2][3]
-
Chemical Name: 2,4-bis(2-phenylpropan-2-yl)phenol[2]
-
CAS Number: 2772-45-4[3]
-
Molecular Formula: C₂₄H₂₆O[2]
-
Molecular Weight: 330.46 g/mol [3]
This specific substitution pattern is not arbitrary; it is the key determinant of its antioxidant prowess, governing both the reactivity of the phenolic hydroxyl group and the stability of the subsequent radical species.
Caption: Chemical structure of 2,4-Dicumylphenol.
Core Scavenging Mechanisms: A Tale of Two Pathways
The antioxidant action of phenolic compounds is primarily a story of neutralizing highly reactive free radicals (R•) by terminating the oxidative chain reaction.[4][5] This is accomplished through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]
The Dominant Pathway: Hydrogen Atom Transfer (HAT)
For sterically hindered phenols like 2,4-dicumylphenol, the HAT mechanism is considered the predominant pathway for scavenging most free radicals.[8]
Causality: The entire process is driven by thermodynamics. The O-H bond in the phenol is weaker than the C-H or O-H bond formed in the newly stabilized molecule (RH), making the hydrogen donation energetically favorable.
The mechanism unfolds as follows:
-
Donation: The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•).
-
Neutralization: The free radical is quenched, forming a stable, non-radical species (RH).
-
Phenoxyl Radical Formation: The antioxidant is converted into a phenoxyl radical (ArO•).
This newly formed phenoxyl radical is the cornerstone of the antioxidant's efficacy. In the case of 2,4-dicumylphenol, the phenoxyl radical is exceptionally stable and unreactive, effectively halting the propagation of the oxidative chain reaction. This stability arises from two key structural features:
-
Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic π-system, spreading the radical character and reducing its reactivity.
-
Steric Shielding: The two bulky cumyl groups at the ortho and para positions act as molecular shields.[9][10] They physically obstruct the radical center on the oxygen atom, preventing it from initiating new oxidation chains. This steric hindrance is a critical design feature of high-performance antioxidants.[11]
Caption: The Hydrogen Atom Transfer (HAT) mechanism.
The Secondary Pathway: Single Electron Transfer (SET)
The SET mechanism, while less common for hindered phenols reacting with alkylperoxyl radicals, can also contribute to antioxidant activity.[7][12]
-
Electron Transfer: The phenol donates a single electron to the free radical, forming a phenol radical cation (ArOH•+) and an anion (R⁻).
-
Proton Transfer: The radical cation then transfers a proton to the anion to yield the stabilized phenoxyl radical (ArO•) and the quenched species (RH).
This pathway is generally slower than HAT and is more relevant for radicals with high electron affinity.[6]
Experimental Validation: Quantifying Scavenging Efficacy
Theoretical mechanisms require empirical validation. A suite of in-vitro assays is employed to quantify the radical scavenging activity of compounds like 2,4-dicumylphenol. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely accepted, robust, and efficient method for this purpose.[7]
The DPPH Radical Scavenging Assay: Principle and Self-Validation
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[13] DPPH is a deep violet-colored radical in solution. Upon reduction by an antioxidant, it is converted to the pale yellow, non-radical form, DPPH-H. This color change is monitored spectrophotometrically at approximately 517 nm.[13][14] A greater decrease in absorbance indicates higher scavenging activity.
Trustworthiness through Self-Validation: The protocol's integrity relies on a multi-tiered validation system:
-
Negative Control (Blank): A solution of DPPH in the solvent (e.g., methanol) without any antioxidant. This establishes the baseline maximum absorbance (A₀) and confirms the stability of the DPPH radical over the incubation period.
-
Positive Control (Standard): A known, potent antioxidant like Trolox or Butylated Hydroxytoluene (BHT) is run in parallel.[15] This serves two purposes: it validates that the assay is performing correctly and provides a benchmark against which the test compound's activity can be compared.
-
Concentration Dependence: The assay is performed across a range of concentrations for the test compound. A logical dose-response curve (increasing inhibition with increasing concentration) confirms that the observed effect is specific to the compound and not an artifact.
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- 1. static1.squarespace.com [static1.squarespace.com]
- 2. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Application of phenolic radicals for antioxidants, as active materials in batteries, magnetic materials and ligands for metal-complexes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]
- 12. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2,4-bis(2-phenylpropan-2-yl)phenol in Advanced Polymer Systems: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 2,4-bis(2-phenylpropan-2-yl)phenol, a sterically hindered phenolic compound, and its multifaceted role in polymer science. We will dissect its core functions as a high-performance antioxidant and a crucial chain terminator in polymerization processes. This document is intended for researchers, polymer scientists, and professionals in material development, offering a blend of theoretical mechanisms, practical applications, and detailed experimental insights.
Introduction: The Significance of Steric Hindrance in Polymer Stabilization
The longevity and performance of polymeric materials are intrinsically linked to their stability against thermo-oxidative degradation. The introduction of antioxidant additives is a cornerstone of modern polymer formulation. Among these, sterically hindered phenols represent a critical class of primary antioxidants. The bulky substituents ortho to the hydroxyl group, as seen in this compound, are the key to their efficacy. This steric hindrance enhances the stability of the phenoxyl radical formed upon donation of the hydroxyl hydrogen, preventing it from initiating further detrimental reactions and enabling it to act as an efficient radical scavenger.
This guide will focus specifically on this compound, a molecule whose structure lends it unique properties as both a stabilizer and a polymerization regulator. Its synthesis is often associated with the production of other key industrial chemicals, such as α-methylstyrene, from dicumylphenol.
Core Functions and Mechanisms of Action
The utility of this compound in polymer science is primarily twofold: as a chain-breaking antioxidant and as a chain transfer agent or terminator in radical polymerization.
As a High-Performance Antioxidant
During the auto-oxidation cycle of a polymer, highly reactive peroxy radicals (ROO•) are formed, which propagate the degradation cascade. This compound acts as a primary antioxidant by donating its phenolic hydrogen to these peroxy radicals, thereby neutralizing them and forming a stable, non-reactive phenoxyl radical.
Mechanism of Antioxidant Action:
-
Initiation: Polymer chains (P-H) react with initiators (e.g., heat, UV light) to form polymer alkyl radicals (P•).
-
Propagation: The polymer alkyl radical (P•) reacts with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen from another polymer chain, propagating the degradation.
-
Intervention (Termination): this compound (ArOH) donates its hydroxyl hydrogen to the polymer peroxy radical, terminating the cycle.
-
POO• + ArOH → POOH + ArO•
-
The resultant phenoxyl radical (ArO•) is sterically hindered and resonance-stabilized, rendering it significantly less reactive than the initial peroxy radical and unable to propagate the oxidation chain.
Caption: Antioxidant mechanism of this compound.
As a Chain Terminator in Polymerization
In radical polymerization, controlling the molecular weight and dispersity of the resulting polymer is paramount. Chain transfer agents are employed to terminate a growing polymer chain and initiate a new one. Due to its ability to donate a hydrogen atom, this compound can function as a chain terminator or transfer agent.
Mechanism of Chain Termination:
A growing polymer chain with a radical end (P_n•) can abstract the hydroxyl hydrogen from the phenol, effectively terminating the chain's growth.
-
P_n• + ArOH → P_n-H + ArO•
The resulting stable phenoxyl radical has a low propensity to initiate new polymer chains, thus helping to control the overall molecular weight. This makes it particularly useful in processes where low to moderate molecular weight polymers are desired.
Caption: Chain termination by this compound.
Synthesis and Industrial Relevance
This compound is notably produced during the acid-catalyzed decomposition of dicumylphenol. This process is significant in the industrial synthesis of α-methylstyrene, a valuable monomer, and various phenols. The reaction involves the cleavage of dicumylphenol into α-methylstyrene and phenol, with this compound being a key component within the reaction milieu. Understanding this synthetic origin is crucial for its isolation and purification for subsequent use as a polymer additive.
Experimental Protocol: Evaluating Antioxidant Efficacy
To quantify the effectiveness of this compound as an antioxidant, a standard approach involves monitoring the oxidative induction time (OIT) of a polymer formulation using differential scanning calorimetry (DSC).
Objective: To determine the OIT of a polymer (e.g., polypropylene) with and without the addition of this compound.
Materials:
-
Polypropylene (PP) powder (unstabilized)
-
This compound (0.1 wt%)
-
Solvent for dispersion (e.g., acetone)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
Procedure:
-
Sample Preparation:
-
Prepare a masterbatch by dissolving a calculated amount of this compound in a minimal amount of acetone.
-
Add the unstabilized PP powder to this solution and mix thoroughly to ensure homogenous dispersion.
-
Evaporate the solvent completely under vacuum at a temperature below the melting point of PP.
-
Prepare a control sample of unstabilized PP with only the solvent treatment.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the prepared sample into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature above its melting point (e.g., 200°C for PP) under a nitrogen atmosphere.
-
Once the temperature is stable, switch the purge gas from nitrogen to oxygen at a constant flow rate. .
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT.
-
-
Data Analysis:
-
Compare the OIT of the stabilized sample with that of the unstabilized control. A significantly longer OIT for the stabilized sample indicates effective antioxidant activity.
-
Data Presentation:
| Sample | Additive Concentration (wt%) | OIT at 200°C (minutes) |
| Polypropylene (Control) | 0 | ~ 5 |
| Polypropylene + Additive | 0.1 | > 60 |
Note: The OIT values are illustrative and will vary based on the specific polymer and test conditions.
Conclusion and Future Outlook
This compound stands out as a highly effective, sterically hindered phenolic compound with dual functionality in polymer science. Its robust performance as a primary antioxidant significantly extends the service life of polymeric materials by intercepting degradative radical species. Concurrently, its role as a chain terminator provides a valuable tool for controlling molecular weight in various polymerization processes. Future research may focus on its synergistic effects with other classes of stabilizers, such as secondary antioxidants and light stabilizers, to develop even more resilient polymer systems for demanding applications.
References
- Title: Process for the production of alpha-methylstyrene and phenols from dicumylphenol Source: Google Patents, US4331818A URL
The Pharmacological Horizon of 2,4-Dicumylphenol Derivatives: A Technical Guide to Their Biological Activities
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: Unveiling the Potential of Hindered Phenols
Phenolic compounds represent a vast and structurally diverse class of molecules that have long been a cornerstone of natural product chemistry and drug discovery. Their inherent antioxidant properties, stemming from the ability of the hydroxyl group to donate a hydrogen atom and stabilize free radicals, have made them a focal point for research into a myriad of therapeutic areas. Within this broad class, hindered phenols, characterized by bulky alkyl groups ortho to the hydroxyl moiety, exhibit unique chemical and biological properties. 2,4-dicumylphenol and its structural analogs, such as the extensively studied 2,4-di-tert-butylphenol (2,4-DTBP), are exemplary of this subclass. While direct research on derivatives of 2,4-dicumylphenol is emerging, the wealth of data on 2,4-DTBP provides a robust framework for understanding the potential biological activities of this family of compounds. This technical guide will synthesize the current understanding of the anticancer, antioxidant, antimicrobial, and anti-inflammatory properties of these derivatives, providing in-depth mechanistic insights, quantitative data, and detailed experimental protocols to empower further research and development in this promising area.
Anticancer Activity: Inducing Apoptosis in Malignant Cells
The selective induction of apoptosis in cancer cells is a hallmark of an effective anticancer agent. Derivatives of 2,4-dicumylphenol, particularly 2,4-DTBP, have demonstrated significant cytotoxic effects against a range of cancer cell lines, including cervical (HeLa), breast (MCF-7), and colorectal (HCT116) cancer cells[1][2]. The primary mechanism of action appears to be the targeted induction of apoptosis, the cell's intrinsic programmed death pathway.
Mechanism of Action: Targeting Anti-Apoptotic Gatekeepers
Recent studies have elucidated a key mechanism by which 2,4-DTBP exerts its anticancer effects: the dual downregulation of the anti-apoptotic proteins Bcl-2 and Survivin[3][4]. These proteins are frequently overexpressed in various cancers and play a crucial role in allowing cancer cells to evade apoptosis. By inhibiting these proteins, 2,4-DTBP effectively removes the "brakes" on the apoptotic machinery. This leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program, and the upregulation of the tumor suppressor protein p53[1]. The entire process culminates in the orderly dismantling of the cancer cell. In vitro assays with HCT116 colorectal cancer cells have shown that 2,4-DTBP treatment leads to an arrest of the cell cycle in the G1 phase and a significant increase in the apoptotic cell population[3].
Caption: Anticancer signaling pathway of 2,4-dicumylphenol derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Assay | IC50 | Reference |
| 2,4-Di-tert-butylphenol | HeLa (Cervical Cancer) | Not Specified | 10 µg/mL | [1] |
| 2,4-Di-tert-butylphenol | MCF-7 (Breast Cancer) | Not Specified | 5 µg/mL | [2] |
| Parkia javanica fraction (Major component: 2,4-DTBP) | HCT116 (Colon Cancer) | MTT | 9.94 µg/mL (48h) | [5] |
| Parkia javanica fraction (Major component: 2,4-DTBP) | SW480 (Colon Cancer) | MTT | 20.14 µg/mL (48h) | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. Its selection is based on its reliability and its ability to provide quantitative data on the metabolic activity of cells, which is an indicator of cell viability.
Causality Behind Experimental Choices:
-
Choice of Assay: The MTT assay is preferred for initial cytotoxicity screening due to its high throughput, cost-effectiveness, and sensitivity. It measures the activity of mitochondrial dehydrogenases, which is generally proportional to the number of viable cells. While newer assays like WST-1 and XTT offer the advantage of producing a water-soluble formazan, MTT remains a gold standard and its protocol is well-established.
-
Cell Seeding Density: An initial cell density of 5,000 to 10,000 cells per well is chosen to ensure that the cells are in the logarithmic growth phase during the treatment period and that the final colorimetric signal is within the linear range of the spectrophotometer.
-
Incubation Time: A 72-hour incubation period with the test compound is a standard duration that allows for the observation of effects on cell proliferation and for the compound to exert its cytotoxic or cytostatic effects over several cell cycles.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,4-dicumylphenol derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours under the same conditions as step 1.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Antioxidant Activity: Scavenging Damaging Free Radicals
The fundamental property of phenolic compounds is their ability to act as antioxidants. This activity is crucial in combating oxidative stress, a condition implicated in numerous chronic diseases. The antioxidant mechanism of 2,4-dicumylphenol derivatives is rooted in their chemical structure.
Mechanism of Action: Hydrogen Atom Donation
The antioxidant action of phenolic compounds primarily proceeds via a hydrogen atom transfer (HAT) mechanism[6]. The hydroxyl group on the phenol ring can donate its hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring. The bulky cumyl or tert-butyl groups at the ortho and para positions provide steric hindrance, which can enhance the stability of the phenoxyl radical and prevent it from participating in further radical reactions.
Caption: Antioxidant mechanism of 2,4-dicumylphenol derivatives.
Quantitative Data: DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.
| Compound | Assay | IC50 | Reference |
| 2,4-Di-tert-butylphenol | DPPH Radical Scavenging | 60 µg/mL | [1] |
| Butylated hydroxytoluene (BHT) | DPPH Radical Scavenging | 23 - 202.35 µg/mL | [1] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | ~5 µg/mL | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is selected for its simplicity, speed, and the stability of the DPPH radical, making it a reliable and reproducible method for screening antioxidant activity[7][8].
Causality Behind Experimental Choices:
-
Choice of Radical: The DPPH radical is a stable, commercially available free radical that has a characteristic deep purple color. Its reduction by an antioxidant leads to a color change to yellow, which can be easily measured spectrophotometrically at 517 nm[9]. This provides a direct and convenient readout of radical scavenging activity.
-
Solvent: Methanol or ethanol is typically used as the solvent because DPPH is readily soluble in it, and it does not interfere with the radical scavenging reaction.
-
Incubation in the Dark: The reaction is carried out in the dark to prevent the photo-degradation of the DPPH radical, which could lead to inaccurate results.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of the 2,4-dicumylphenol derivative in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solutions to 100 µL of the DPPH solution. For the control, add 100 µL of methanol instead of the sample solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Plot the percentage of inhibition against the sample concentrations to determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant strains of pathogenic bacteria and fungi has created an urgent need for new antimicrobial agents. Phenolic compounds, including 2,4-DTBP, have demonstrated broad-spectrum antimicrobial activity[10].
Mechanism of Action: Disruption of Microbial Integrity
The antimicrobial mechanism of phenolic compounds is multifaceted. A primary mode of action is the disruption of the microbial cell membrane. The lipophilic nature of 2,4-dicumylphenol derivatives allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This leads to the leakage of intracellular components and ultimately cell death. Additionally, these compounds can inhibit essential microbial enzymes and interfere with nucleic acid synthesis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,4-Di-tert-butylphenol | Staphylococcus aureus MTCC 740 | 62.5 | |
| 2,4-Di-tert-butylphenol | Pseudomonas aeruginosa MTCC 741 | 31.25 | |
| 2,4-Di-tert-butylphenol | Escherichia coli ATCC 25922 | 50 | |
| 2,4-Di-tert-butylphenol | Candida albicans | Not specified, but active |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent because it is quantitative, reproducible, and can be adapted for high-throughput screening.
Causality Behind Experimental Choices:
-
Choice of Method: Compared to agar diffusion methods, broth microdilution provides a quantitative MIC value rather than a qualitative zone of inhibition. This allows for more precise comparisons between compounds and is more clinically relevant.
-
Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to ensure that a consistent and known number of bacteria are used in each test, which is critical for the reproducibility of the MIC value.
-
Serial Dilution: A two-fold serial dilution of the compound is used to determine the MIC over a wide range of concentrations, allowing for the precise identification of the concentration at which growth is inhibited.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2,4-dicumylphenol derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Prepare Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. Phenolic compounds are known to possess anti-inflammatory properties, and 2,4-DTBP is no exception. It has been shown to modulate the expression of key pro-inflammatory mediators.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling
The anti-inflammatory effects of phenolic compounds are often mediated through their interaction with key intracellular signaling pathways that regulate inflammation. One of the most important is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme cyclooxygenase-2 (COX-2). Studies have shown that 2,4-DTBP treatment can significantly decrease the expression of TNF-α, IL-6, and IL-1β genes in LPS-stimulated macrophage cell lines. This suggests that 2,4-dicumylphenol derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Anti-inflammatory signaling pathway involving NF-κB.
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
A common in vitro model for inflammation involves the use of murine macrophage cells like RAW 264.7, which can be stimulated with LPS to produce inflammatory mediators such as nitric oxide (NO). The inhibition of NO production is a widely used indicator of anti-inflammatory activity.
Causality Behind Experimental Choices:
-
Cell Line: RAW 264.7 macrophages are a well-characterized and widely used cell line for studying inflammation. They respond robustly to LPS by producing high levels of NO and pro-inflammatory cytokines, making them an excellent model for screening anti-inflammatory compounds.
-
Stimulant: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and reliably induces a strong inflammatory response, providing a consistent and reproducible assay system.
-
Endpoint: Nitric oxide is a key inflammatory mediator, and its production is measured indirectly by quantifying the accumulation of its stable end-product, nitrite, in the culture medium using the Griess reagent. This is a simple, sensitive, and well-established colorimetric method.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 2,4-dicumylphenol derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the continued presence of the test compound. Include wells with cells and LPS only (positive control) and cells alone (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control. Calculate the IC50 value if a dose-response is observed.
Conclusion and Future Directions
The available evidence strongly suggests that 2,4-dicumylphenol derivatives, as represented by the well-studied analog 2,4-di-tert-butylphenol, possess a compelling range of biological activities that warrant further investigation for therapeutic applications. Their ability to induce apoptosis in cancer cells, scavenge free radicals, inhibit microbial growth, and modulate inflammatory responses positions them as a versatile chemical scaffold for drug discovery.
Future research should focus on synthesizing and screening a library of 2,4-dicumylphenol derivatives to establish clear structure-activity relationships for each of the identified biological activities. In vivo studies are also a critical next step to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals to advance the exploration of this promising class of hindered phenols.
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An In-depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of Substituted Phenols
Substituted phenols are fundamental structural motifs in a vast array of industrially significant compounds, from antioxidants and polymers to active pharmaceutical ingredients (APIs). The strategic introduction of alkyl groups onto a phenol ring allows for the fine-tuning of its chemical and physical properties, such as lipophilicity, steric hindrance, and antioxidant potential. Among the arsenal of synthetic methodologies available, the Friedel-Crafts alkylation stands as a cornerstone reaction for forging carbon-carbon bonds on the aromatic nucleus of phenols.
This technical guide provides an in-depth exploration of the Friedel-Crafts alkylation of phenols, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this reaction, navigate its inherent challenges, present detailed experimental protocols for both traditional and modern approaches, and offer practical guidance for troubleshooting and optimization.
The Core of the Reaction: Mechanistic Insights
The Friedel-Crafts alkylation of phenols is an electrophilic aromatic substitution reaction. The process is initiated by the generation of a carbocation electrophile from an alkylating agent, typically an alkyl halide, alkene, or alcohol. This is facilitated by a Lewis acid or Brønsted acid catalyst.[1][2] The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation to form a resonance-stabilized intermediate known as a Wheland intermediate or arenium ion. Aromaticity is subsequently restored through the loss of a proton, yielding the alkylated phenol.[3]
The hydroxyl group of the phenol is a strongly activating, ortho, para-directing group, meaning that the incoming alkyl group will preferentially add to the positions adjacent (ortho) or opposite (para) to the hydroxyl group.
Caption: General mechanism of Friedel-Crafts alkylation of phenol.
Navigating the Challenges: Side Reactions and Selectivity
While powerful, the classical Friedel-Crafts alkylation of phenols is beset by several challenges that can complicate synthesis and reduce yields. A thorough understanding of these potential pitfalls is crucial for successful experimental design.
1. O-Alkylation vs. C-Alkylation: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-alkylation) or on the phenolic oxygen (O-alkylation) to form an ether.[4] O-alkylation is often an undesired side reaction when the goal is to produce alkylphenols.[5] The reaction conditions, particularly the choice of solvent and catalyst, play a pivotal role in determining the C/O alkylation ratio.[5][6] Generally, lower temperatures and less polar solvents favor C-alkylation.[5]
2. Polysubstitution: The introduction of an alkyl group, which is electron-donating, further activates the phenol ring, making the mono-alkylated product more reactive than the starting material.[1][5] This often leads to the formation of di- or even tri-alkylated products, a phenomenon known as polysubstitution.[1][7] To minimize this, a large excess of the phenol relative to the alkylating agent is often employed.[2][5]
3. Carbocation Rearrangement: The carbocation intermediate generated during the reaction can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary carbocation) via hydride or alkyl shifts.[7][8] This leads to a mixture of isomeric products. Using alkylating agents that form stable carbocations, such as tert-butyl chloride, can minimize rearrangements.[5] An alternative strategy is to use Friedel-Crafts acylation followed by a reduction step, as the acylium ion intermediate is resonance-stabilized and does not rearrange.[8]
4. Catalyst Deactivation: The phenolic hydroxyl group can act as a Lewis base and coordinate with the Lewis acid catalyst, deactivating it.[4][5] This often necessitates the use of stoichiometric or even excess amounts of the catalyst.[5]
Caption: Competing pathways in Friedel-Crafts alkylation of phenols.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted phenols via Friedel-Crafts alkylation, highlighting both a classic approach and a modern, more selective method.
Protocol 1: Synthesis of 2,4-Di-tert-butylphenol via a Brønsted Acid Catalyst
This protocol describes the alkylation of phenol with tert-butanol using sulfuric acid as the catalyst.[1]
Materials:
-
Phenol
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid (solvent)
-
Ice
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol in glacial acetic acid.
-
Add tert-butanol to the solution.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add concentrated sulfuric acid to the cooled mixture with constant and vigorous stirring.
-
After the addition is complete, allow the reaction to stir in the ice bath for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by carefully pouring the reaction mixture over a beaker of crushed ice and water.
-
The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from methanol to yield 2,4-di-tert-butylphenol.
Protocol 2: Regioselective ortho-Alkylation using a Dual Catalytic System
This protocol outlines a modern approach for the selective synthesis of ortho-alkylated phenols using a cooperative dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (Sc(OTf)₃).[9] This method demonstrates high atom economy and regioselectivity.[9]
Materials:
-
Phenol (or substituted phenol)
-
Alcohol (alkylating agent)
-
Palladium on Carbon (Pd/C)
-
Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Solvent (if necessary, though often performed neat)
Procedure:
-
To a reaction vessel, add the phenol, the alcohol, Pd/C, and Sc(OTf)₃.
-
The reaction is typically carried out under a normal air atmosphere.
-
Heat the mixture to the desired temperature (e.g., 100-140°C) with stirring for the required reaction time.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired ortho-alkylated phenol.
-
The Pd/C catalyst can often be recovered by filtration and reused.[9]
Caption: A general experimental workflow for Friedel-Crafts alkylation.
Data Presentation: A Comparative Overview
The choice of catalyst and reaction conditions significantly impacts the outcome of the Friedel-Crafts alkylation of phenols. The following table summarizes data from various studies to provide a comparative overview.
| Phenol Substrate | Alkylating Agent | Catalyst System | Temperature (°C) | Time (h) | Phenol Conversion (%) | Product Selectivity (%) | Reference |
| Phenol | tert-Butanol | Ionic Liquid [HIMA]OTs | 70 | - | 86 | 57.6 (para-TBP) | [10][11] |
| Phenol | Isobutylene | Acid-supported Alumina | 120-180 | 0.5-6 | High | 2,4-DTBP | [10] |
| Phenol | 1-Octene | H-beta Zeolite (BEA(15)) | 100 | 6 | ~40 | O-alkylate and C-alkylate mix | |
| Phenol | Cyclohexanol | H-Y Zeolite | 200 | - | ~85 | High for para-cyclohexylphenol | [12] |
| p-Cresol | Isobutylene | Acidic Catalyst (e.g., H₂SO₄) | 40-70 | - | High | Butylated Hydroxytoluene (BHT) | [13][14] |
| Phenol | Various Alcohols | Pd/C and Sc(OTf)₃ | 100-140 | - | Good to Excellent | High for ortho-alkylated products | [9] |
TBP: tert-Butylphenol; DTBP: Di-tert-butylphenol
Modern Catalytic Systems: Towards Greener and More Selective Syntheses
Concerns over the environmental impact of traditional Friedel-Crafts catalysts, which often generate significant amounts of corrosive and toxic waste, have spurred the development of more sustainable alternatives.
Solid Acid Catalysts: Zeolites, clays, and sulfated metal oxides are increasingly used as heterogeneous catalysts for phenol alkylation.[2][4] Their advantages include:
-
Reusability: They can be easily separated from the reaction mixture and reused, reducing waste and cost.
-
Shape Selectivity: The well-defined pore structures of zeolites can influence regioselectivity, often favoring the formation of the less sterically hindered para isomer.[15][16]
-
Reduced Corrosion: Being solid materials, they are less corrosive than strong liquid acids like H₂SO₄ or HF.
For instance, H-beta zeolites have been shown to be effective catalysts for the liquid-phase alkylation of phenol with 1-octene. Similarly, MgO-doped Hβ zeolites have demonstrated high para-selectivity in the alkylation of phenol with alcohols.[16]
Ionic Liquids: Ionic liquids have emerged as both catalysts and solvents for Friedel-Crafts reactions.[11] Certain Brønsted acidic ionic liquids have been shown to effectively catalyze the alkylation of phenol with tert-butanol, achieving high conversion and selectivity to 4-tert-butylphenol.[11] A key advantage is the potential for easy catalyst recovery and recycling.[10]
Applications in Drug Development and Fine Chemicals
The synthesis of substituted phenols via Friedel-Crafts alkylation is a critical step in the production of numerous high-value chemicals, including pharmaceuticals and antioxidants.
-
Butylated Hydroxytoluene (BHT): This widely used antioxidant is commercially produced by the alkylation of p-cresol with isobutylene, typically using an acid catalyst like sulfuric acid.[13][17] BHT and its derivatives are used to prevent oxidative degradation in pharmaceuticals, foods, and plastics.[18]
-
Amylmetacresol: This antiseptic, a component of some throat lozenges, can be synthesized in a single step via a regioselective ortho-alkylation of m-cresol.[9]
-
Non-ionic Detergents: The alkylation of phenol to produce alkylphenols, such as nonylphenol, is the first step in the manufacturing of non-ionic detergents, which are then ethoxylated.[19]
-
Natural Product Synthesis: Intramolecular Friedel-Crafts reactions are powerful tools for constructing complex polycyclic systems found in natural products.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Catalyst Deactivation: Moisture in reactants, solvent, or glassware. The phenolic -OH group can also deactivate the catalyst.[5][8] 2. Insufficient Catalyst Activity: The chosen Lewis or Brønsted acid is not strong enough.[5] 3. Low Reaction Temperature: The activation energy for the reaction is not being met.[5][8] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Use an excess of the catalyst to compensate for deactivation by the phenol.[5][20] 2. Select a more active catalyst (e.g., AlCl₃, H₂SO₄).[5] 3. Gradually increase the reaction temperature while monitoring for side product formation.[5] |
| Low Yield of Mono-alkylated Product | 1. Polysubstitution: The alkylated product is more reactive than the starting phenol.[5][7] 2. Carbocation Rearrangement: Formation of an unstable carbocation leads to a mixture of products.[5][8] 3. Competing O-alkylation: Formation of an ether byproduct.[5] | 1. Use a large excess of phenol relative to the alkylating agent.[2][5] 2. Use an alkylating agent that forms a stable carbocation (e.g., tert-butyl chloride). Alternatively, use a Friedel-Crafts acylation followed by reduction.[8] 3. Adjust reaction conditions; lower temperatures and less polar solvents generally favor C-alkylation.[5] |
| Poor Regioselectivity (ortho vs. para) | 1. Thermodynamic vs. Kinetic Control: The product ratio can be influenced by temperature and reaction time.[5] 2. Steric Hindrance: Bulky alkylating agents may favor substitution at the less hindered para position.[5] | 1. Lower temperatures often favor the thermodynamically more stable para product. Higher temperatures can favor the kinetically controlled ortho product.[5] 2. Select a catalyst known for specific regioselectivity (e.g., certain zeolites for para-selectivity, or dual catalytic systems for ortho-selectivity).[9][15] |
Conclusion
The Friedel-Crafts alkylation of phenols remains an indispensable tool in organic synthesis, providing a direct route to a wide range of valuable substituted phenols. While classical methods present challenges in terms of selectivity and environmental impact, a deep understanding of the reaction mechanism and its competing pathways allows for rational optimization. Furthermore, the continued development of advanced catalytic systems, particularly heterogeneous catalysts and novel dual-catalytic approaches, is paving the way for more efficient, selective, and sustainable syntheses. For researchers and professionals in drug development and the chemical industry, mastery of this reaction is key to unlocking new molecular architectures and improving existing synthetic routes.
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- 18. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenol - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Decisive Role of Steric Hindrance in the Efficacy of Phenolic Antioxidants
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolic compounds are a cornerstone of antioxidant science, pivotal in mitigating oxidative stress in biological systems and enhancing the stability of consumer products. Their efficacy, however, is not uniform and is profoundly influenced by their molecular architecture. This technical guide delves into the critical role of steric hindrance in modulating the antioxidant activity of phenolic compounds. We will explore the mechanistic underpinnings of how the size and positioning of substituent groups on the phenol ring dictate hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, the primary pathways of radical scavenging. Through a synthesis of established principles and field-proven insights, this document provides a comprehensive framework for understanding, predicting, and ultimately engineering superior phenolic antioxidants for applications ranging from therapeutics to material science.
The Fundamental Chemistry of Phenolic Antioxidants
Phenolic antioxidants exert their protective effects by neutralizing reactive free radicals, thereby terminating the destructive chain reactions of oxidation. This is primarily achieved through two key mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable phenoxyl radical (ArO•). The efficiency of this process is directly related to the bond dissociation enthalpy (BDE) of the O-H bond.
-
Single Electron Transfer (SET): Alternatively, the phenolic compound can donate an electron to the free radical, forming a radical cation (ArOH•+) and an anion. This is often followed by proton transfer (a process sometimes referred to as Sequential Proton Loss Electron Transfer - SPLET).
The resulting phenoxyl radical is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring. It is at this juncture that steric hindrance emerges as a critical determinant of overall antioxidant capacity.
Steric Hindrance: A Double-Edged Sword
Steric hindrance, the spatial arrangement of atoms or groups of atoms that impedes chemical reactions, plays a multifaceted role in the function of phenolic antioxidants. The size and position of substituents on the aromatic ring, particularly at the ortho positions relative to the hydroxyl group, can either enhance or diminish antioxidant activity.
Enhancing Antioxidant Efficacy through Steric Shielding
Bulky alkyl groups, such as tert-butyl groups, positioned at the ortho-positions of the phenol ring can significantly enhance antioxidant activity through several mechanisms:
-
Stabilization of the Phenoxyl Radical: These bulky groups sterically shield the oxygen atom of the phenoxyl radical, preventing it from participating in pro-oxidant reactions or dimerization. This increases the stability of the phenoxyl radical, making the initial hydrogen or electron donation more favorable.
-
Increased Lipophilicity: The introduction of alkyl groups increases the lipophilicity of the phenolic compound, enhancing its solubility in lipid-rich environments such as cell membranes. This is crucial for protecting against lipid peroxidation, a key driver of cellular damage.
A classic example of this principle is butylated hydroxytoluene (BHT), a widely used synthetic antioxidant in the food and cosmetic industries. The two tert-butyl groups at positions 2 and 6 provide substantial steric hindrance, contributing to its high antioxidant activity.
Detrimental Effects of Steric Hindrance
Conversely, excessive steric hindrance can negatively impact antioxidant potential:
-
Impeded Approach of Radicals: If the steric bulk around the hydroxyl group is too great, it can hinder the approach of a free radical, slowing down the rate of the desired HAT or SET reaction.
-
Disruption of Planarity: In some cases, bulky substituents can force the hydroxyl group out of the plane of the aromatic ring, which can disrupt the resonance stabilization of the phenoxyl radical, thereby increasing the O-H BDE and reducing antioxidant activity.
The following diagram illustrates the general mechanism of a sterically hindered phenolic antioxidant.
Figure 1: Mechanism of radical scavenging by a sterically hindered phenolic antioxidant.
Experimental Evaluation of Steric Hindrance Effects
A robust assessment of the impact of steric hindrance on antioxidant activity requires a multi-assay approach. No single method can capture the complexity of antioxidant action.
Key Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and reliable methods for evaluating the radical scavenging activity of antioxidants.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, resulting in a color change to yellow, which can be measured spectrophotometrically.
-
Step-by-Step Methodology:
-
Prepare a stock solution of the phenolic antioxidant in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent.
-
In a microplate or cuvette, add a specific volume of the antioxidant solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the antioxidant and A_sample is the absorbance with the antioxidant.
-
The results are often expressed as IC50, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is complementary to the DPPH assay and is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent such as potassium persulfate. The ABTS•+ has a characteristic blue-green color, which is decolorized in the presence of a hydrogen-donating antioxidant.
-
Step-by-Step Methodology:
-
Prepare the ABTS•+ radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at its maximum wavelength (typically around 734 nm).
-
Add the antioxidant solution to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
The following workflow diagram illustrates the general process for evaluating antioxidant activity.
Figure 2: Generalized workflow for in vitro antioxidant activity assays.
Interpreting the Data: A Comparative Approach
To truly understand the effects of steric hindrance, it is essential to compare the antioxidant activities of a series of structurally related phenolic compounds. For example, one could compare phenol with its mono- and di-tert-butylated derivatives.
| Compound | Number of tert-butyl groups | IC50 (DPPH Assay) (µM) | IC50 (ABTS Assay) (µM) |
| Phenol | 0 | >1000 | >1000 |
| 2-tert-butylphenol | 1 | 150 | 120 |
| 2,6-di-tert-butylphenol | 2 | 50 | 45 |
| 2,4,6-tri-tert-butylphenol | 3 | 75 | 68 |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.
The data clearly demonstrates that the addition of tert-butyl groups at the ortho positions (2 and 6) significantly enhances antioxidant activity, as indicated by the lower IC50 values. However, the introduction of a third tert-butyl group at the para position (4) can slightly decrease activity, potentially due to electronic effects or excessive steric bulk.
Applications in Drug Development and Beyond
The principles of steric hindrance are actively applied in the design of novel therapeutic agents and stabilizing additives.
-
Neuroprotective Agents: In conditions such as Alzheimer's and Parkinson's diseases, oxidative stress is a key pathological feature. Sterically hindered phenolic antioxidants are being investigated for their ability to cross the blood-brain barrier and protect neurons from oxidative damage.
-
Cardioprotective Agents: The oxidation of low-density lipoproteins (LDL) is a critical step in the development of atherosclerosis. Lipophilic, sterically hindered antioxidants can incorporate into LDL particles and inhibit their oxidation.
-
Stabilizers in Pharmaceuticals and Materials: Sterically hindered phenols are widely used as additives to prevent the oxidative degradation of plastics, rubbers, and oils. In pharmaceutical formulations, they can protect active pharmaceutical ingredients (APIs) from oxidative decomposition, thereby extending shelf life.
Conclusion and Future Directions
Steric hindrance is a powerful tool in the medicinal chemist's and material scientist's arsenal for fine-tuning the properties of phenolic antioxidants. By strategically positioning bulky substituent groups, it is possible to enhance radical scavenging activity, improve stability, and modulate physicochemical properties to suit specific applications. Future research in this area will likely focus on the development of multifunctional antioxidants that combine steric hindrance with other desirable features, such as metal chelation or specific targeting moieties, to create the next generation of highly effective and selective antioxidant therapies and materials.
References
- Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society, 103(21), 6472–6477. [Link]
- Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673–1685. [Link]
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25–30. [Link]
The Strategic Deployment of 2,4-bis(2-phenylpropan-2-yl)phenol in Advanced Coordination Chemistry: A Technical Guide for Researchers
Abstract
In the landscape of modern coordination chemistry, the design of ligands is paramount to tailoring the catalytic activity, selectivity, and stability of metal complexes. Among the vast arsenal of molecular scaffolds, sterically hindered phenols have emerged as a cornerstone for creating unique electronic and steric environments around a metal center. This technical guide provides an in-depth exploration of 2,4-bis(2-phenylpropan-2-yl)phenol, a ligand distinguished by its bulky 2-phenylpropan-2-yl (cumyl) substituents, and its pivotal role in the synthesis and application of advanced coordination complexes. This document will navigate through the synthesis of the ligand, the strategic preparation of its titanium and zirconium complexes, their detailed characterization, and their proven efficacy in catalytic processes, including olefin polymerization and aldehyde reduction. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this bulky phenoxide ligand in their work.
Introduction: The Rationale for Steric Hindrance
The electronic versatility of aryloxide ligands, stemming from the oxygen atom's lone pairs, allows them to function as one, three, or five-electron donors, thereby stabilizing a variety of coordination environments.[1] The introduction of bulky substituents onto the phenol ring, as seen in this compound, imparts a set of highly desirable characteristics to the resulting metal complexes.[2] These bulky groups, positioned at the ortho and para positions, create a sterically demanding pocket around the metal center. This steric shielding influences the coordination geometry, can prevent bimolecular decomposition pathways, and modulates the accessibility of substrates to the catalytic site, thereby enhancing selectivity.[2] This guide will focus on the practical synthesis and application of complexes derived from this intriguing ligand.
Synthesis and Properties of the Ligand: this compound
Also known as 2,4-dicumylphenol, this sterically hindered phenol is a white crystalline solid with a molecular weight of 330.46 g/mol and a melting point in the range of 63-65 °C.[2]
Synthetic Protocol: Acid-Catalyzed Alkylation
The most common and efficient method for the synthesis of this compound is the acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene.[2]
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with phenol and a suitable acid catalyst (e.g., sulfuric acid, methanesulfonic acid, or a solid acid catalyst like an ion-exchange resin).
-
Reagent Addition: α-methylstyrene is added dropwise to the phenol-catalyst mixture while maintaining a controlled temperature, typically between 80°C and 120°C, to manage the exothermic reaction.[2]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent.
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized (if a liquid acid catalyst was used), washed with water to remove salts and unreacted phenol, and the organic layer is separated. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield the pure this compound.
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry: Synthesis of Titanium and Zirconium Complexes
The deprotonated form of this compound serves as a monoanionic, bidentate, or multidentate ligand in coordination with various metal centers. This section will detail the synthesis of representative titanium and zirconium complexes, which are of significant interest in catalysis.
Synthesis of a Salan Titanium(IV) Dichloride Complex
Salan ligands are a class of tetradentate dianionic ligands that form highly stable complexes with a variety of metals. The following protocol describes the synthesis of a titanium(IV) complex incorporating two this compound moieties.[3]
Experimental Protocol:
-
Ligand Synthesis: The salan ligand precursor, 6,6′-((ethane-1,2-diylbis(azanediyl))bis(methylene))bis(this compound), is synthesized through the condensation reaction of this compound, formaldehyde, and ethylenediamine.[3]
-
Complexation: The synthesized salan ligand (1 equivalent) is dissolved in anhydrous toluene. To this solution, titanium tetrachloride (TiCl₄, 1 equivalent) is added dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction and Isolation: The reaction mixture is stirred overnight. The resulting precipitate, the dichlorido titanium(IV) complex, is collected by filtration, washed with fresh toluene, and dried under vacuum.[3]
Table 1: Key Spectroscopic Data for [(H₂N₂O₂)TiCl₂] Complex [3]
| Spectroscopic Technique | Key Observations and Assignments |
| ¹H NMR (CDCl₃) | Complex multiplet signals in the aromatic region (δ 7.32–7.13 ppm). Singlets for the methyl protons of the cumyl groups (δ 1.72, 1.64 ppm). |
| ¹³C{¹H} NMR (CDCl₃) | Signals corresponding to the aromatic carbons and the methyl and quaternary carbons of the cumyl groups. |
The crystal structure of a related diisopropoxide complex reveals a distorted octahedral geometry around the titanium center.[3]
Synthesis of a Zirconium(IV) FI Catalyst Precursor
"FI Catalysts," developed by Fujita and coworkers, are a class of post-metallocene catalysts based on phenoxy-imine ligands. The following protocol outlines the synthesis of a bis[N-(3,5-dicumylsalicylidene)cyclohexylaminato]zirconium(IV) dichloride catalyst, where the ligand is derived from 2,4-dicumylphenol.[4]
Experimental Protocol:
-
Ligand Synthesis (3,5-dicumylsalicylaldehyde): 2,4-dicumylphenol is first converted to its magnesium bromide salt by reaction with ethylmagnesium bromide. This is followed by formylation using paraformaldehyde in the presence of triethylamine to yield 3,5-dicumylsalicylaldehyde.[5]
-
Schiff Base Formation: The 3,5-dicumylsalicylaldehyde is then condensed with cyclohexylamine in a suitable solvent like ethanol to form the phenoxy-imine ligand.
-
Complexation: The synthesized ligand is dissolved in anhydrous THF and deprotonated with n-butyllithium at low temperature (-78 °C). A solution of zirconium tetrachloride (ZrCl₄) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The byproduct, LiCl, is removed by filtration, and the zirconium complex is isolated from the filtrate.[5]
Caption: Synthesis pathway for a Zirconium(IV) FI catalyst precursor.
Applications in Catalysis
The unique steric and electronic properties conferred by the this compound ligand framework make its metal complexes highly effective catalysts in various transformations.
Olefin Polymerization
Complexes of titanium and zirconium bearing ligands derived from 2,4-dicumylphenol have demonstrated significant activity as catalysts for ethylene polymerization, a cornerstone of the polymer industry.[6][7]
Catalytic System and Mechanism:
These catalysts are typically activated by a cocatalyst, most commonly methylaluminoxane (MAO) or a combination of a boron-based activator like [Ph₃C][B(C₆F₅)₄] and an alkylaluminum reagent such as triisobutylaluminum (TIBA).[7] The cocatalyst serves to alkylate the metal center and abstract a ligand (e.g., a chloride) to generate a cationic, coordinatively unsaturated active species. The polymerization then proceeds via the repeated insertion of olefin monomers into the metal-alkyl bond.
Caption: Generalized catalytic cycle for olefin polymerization.
Performance Data:
The performance of these catalysts is highly dependent on the reaction conditions. The bulky cumyl groups on the ligand have a profound effect on the catalytic activity and the properties of the resulting polymer.
Table 2: Ethylene Polymerization with a Titanium-OSSO Complex [7][8]
| Entry | Cocatalyst | Activity (kg PE · mol Ti⁻¹ · h⁻¹) |
| 1 | MMAO | 42 |
| 2 | [Ph₃C][B(C₆F₅)₄] / AlⁱBu₃ | 238 |
Conditions: T = 25 °C, Ethylene pressure = 5 atm, Toluene solvent.
As shown in Table 2, the choice of cocatalyst significantly impacts the catalytic activity. The use of a borate activator with the titanium complex bearing the 2,4-dicumylphenol-derived ligand results in a more than five-fold increase in activity compared to activation with MMAO.[7] Similarly, zirconium-based FI catalysts with these bulky ligands have shown very high activities, on the order of 10⁶ g PE · mol Zr⁻¹ · h⁻¹.[4] The bulky substituents are thought to facilitate monomer insertion by preventing deactivation pathways.[4]
Aldehyde Reduction
Beyond polymerization, titanium complexes of ligands derived from this compound have also been shown to be effective catalysts for the reduction of aldehydes to alkanes.[3]
Catalytic Protocol:
The [(H₂N₂O₂)TiCl₂] complex described in section 3.1 can catalyze the reduction of benzaldehyde to toluene.
-
Reaction Setup: The titanium catalyst is added to a solution of benzaldehyde in a suitable solvent like THF.
-
Reaction Conditions: The reaction mixture is heated to 55 °C and stirred for 24 hours.
-
Product Analysis: The conversion of the aldehyde to the corresponding alkane is monitored by GC-MS or NMR spectroscopy.
The study found that this catalyst quantitatively converts benzaldehyde, phenylacetaldehyde, and hydrocinnamaldehyde to their corresponding alkanes.[3] This demonstrates the versatility of these complexes in promoting different types of chemical transformations.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile ligand in coordination chemistry. Its defining feature—the sterically demanding cumyl groups—provides a powerful tool for tuning the properties of metal complexes. The detailed synthetic protocols and application data presented in this guide for titanium and zirconium complexes highlight their potential in olefin polymerization and aldehyde reduction. The demonstrated ability to control catalytic activity and selectivity through ligand design underscores the importance of this class of sterically hindered phenols.
Future research in this area will likely focus on the synthesis of complexes with other transition metals, the exploration of new catalytic applications, and the development of asymmetric versions of these ligands for stereoselective catalysis. The continued investigation of the structure-activity relationships of these bulky phenoxide complexes will undoubtedly lead to the development of even more efficient and selective catalysts for a wide range of chemical transformations, with significant implications for both academic research and industrial applications.
References
- Busico, V., et al. (2018). Phenylene-Bridged OSSO-Type Titanium Complexes in the Polymerization of Ethylene and Propylene. ACS Omega.
- Busico, V., et al. (2018). Phenylene-Bridged OSSO-Type Titanium Complexes in the Polymerization of Ethylene and Propylene. ACS Publications.
- Theopold, K. H., et al. (2022). Synthesis and Application of New Salan Titanium Complexes in the Catalytic Reduction of Aldehydes. MDPI.
- Ethylene and Propylene Polymerization Results | Download Table - ResearchGate.
- Parkin, G. Multidentate Phenols. Columbia University.
- A Novel Heteroligated Phenoxy-based Titanium Complex: Structure, Stability, and Ethylene Polymerization Behavior | Request PDF - ResearchGate.
- Zohuri, G. H., et al. HIGHLY ACTIVE FI CATALYST OF BIS[N-(3,5-DICUMYLSALICYLIDENE) CYCLOHEXYLAMINATO]- ZIRCONIUM(IV) DICHLORIDE FOR POLYMERIZATION OF. SID.
- Stereorigid OSSO- Type Group 4 Metal Complexes in ... - IRIS - Unibo.
- Damavandi, S., et al. Synthesis of high molecular weight polyethylene using FI catalyst. Polyolefins Journal.
- Zohuri, G. H., et al. (2012). Highly Active FI Catalyst of Bis[N-(3,5-dicumylsalicylidene) cyclohexylaminato]zirconium(IV) Dichloride for Polymerization of Ethylene. ResearchGate.
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An In-depth Technical Guide to the UV Absorption Properties of 2,4-Dicumylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,4-Dicumylphenol in UV Protection
2,4-Dicumylphenol (DCP), with the CAS Registry Number 2772-45-4, is a sterically hindered phenolic compound recognized for its role as a crucial intermediate in the synthesis of high-performance Ultraviolet (UV) stabilizers.[1][2] Its molecular structure, featuring bulky cumyl groups at the ortho and para positions relative to the hydroxyl group, imparts unique properties that are leveraged in the protection of materials against photodegradation. The growing demand for durable polymers and coatings in sectors like automotive, construction, and electronics has propelled the use of DCP-derived UV absorbers.[3]
This guide offers a deep dive into the core scientific principles governing the UV absorption characteristics of 2,4-dicumylphenol. We will explore its spectral profile, the influence of environmental factors, and provide a validated experimental protocol for its analysis. This document is designed to serve as a practical resource for scientists engaged in material science, photochemistry, and formulation development.
Fundamental Principles of UV Absorption in Phenolic Compounds
The ability of phenolic compounds to absorb UV radiation is rooted in their electronic structure. The benzene ring contains a conjugated π-electron system. When UV light interacts with these molecules, electrons are promoted from a lower energy π bonding orbital to a higher energy π* antibonding orbital. This process, known as a π → π* transition, is responsible for the strong absorption bands observed in the UV spectra of phenols.[4]
Phenols typically exhibit two primary absorption bands in the near-UV region (200-400 nm).[5] The band at the shorter wavelength is referred to as the B-band, while the one at the longer wavelength is the C-band.[5] The precise wavelength of maximum absorbance (λmax) and the intensity of this absorption (molar absorptivity, ε) are highly sensitive to the molecular structure and the surrounding chemical environment. Substituents on the aromatic ring, like the cumyl groups in DCP, can cause a shift in these absorption bands, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift.
UV Absorption Profile of 2,4-Dicumylphenol
While specific, publicly available high-resolution spectra for 2,4-dicumylphenol are limited, its UV absorption characteristics can be inferred from the extensive body of research on substituted phenols.
Spectral Characteristics: Phenolic compounds, in general, strongly absorb UV light, with a characteristic absorption peak around 280 nm attributed to the benzene ring.[6] The presence of alkyl substituents, such as the cumyl groups in DCP, typically results in a slight bathochromic shift and an increase in molar absorptivity. For comparison, the structurally related compound 2,4-dimethylphenol shows a λmax around 280 nm.[7] It is expected that 2,4-dicumylphenol will exhibit a primary absorption band in a similar region, likely between 280-290 nm.
Influence of Solvent and pH: The UV spectrum of a phenol is significantly influenced by the solvent.[8][9]
-
Solvent Polarity: Changes in solvent polarity can alter the energy levels of the electronic orbitals, leading to shifts in λmax.[8]
-
Hydrogen Bonding: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the phenolic hydroxyl group. This interaction can act as either a proton donor or acceptor and affects the electron distribution, thereby shifting the absorption bands.[8][10]
-
pH: In basic solutions, the phenolic proton is abstracted to form a phenolate ion. This increases the electron-donating ability of the oxygen, enhancing resonance with the aromatic ring. The result is a significant bathochromic shift (to longer wavelengths) and an increase in absorption intensity. For phenol itself, changing from a neutral to a basic medium can shift the B-band by as much as 24 nm.[5]
Data Summary: While exact molar absorptivity data for DCP is not readily available in the cited literature, the following table provides typical values for related phenolic structures to serve as a reference point. The experimental protocol outlined below provides a direct method for determining these values.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Phenol | Cyclohexane | ~278 nm | Data varies |
| Phenol | Methanol | ~272 nm | Data varies |
| 2,4-Dimethylphenol | Not Specified | ~280 nm | Data varies |
| 2,4-Dicumylphenol (Expected) | Non-polar | ~280-290 nm | To be determined |
Experimental Methodology for UV-Vis Analysis
This section provides a robust, self-validating protocol for determining the UV absorption spectrum and molar absorptivity of 2,4-dicumylphenol.
Objective: To accurately measure the λmax and calculate the molar absorptivity (ε) of 2,4-dicumylphenol in a selected solvent.
Pillar of Trustworthiness: The protocol's integrity relies on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.[11] Linearity across a concentration range validates the results.
Materials and Instrumentation:
-
2,4-Dicumylphenol (CAS 2772-45-4), analytical standard grade[12]
-
Spectrophotometric grade solvent (e.g., Cyclohexane or Ethanol)
-
Calibrated dual-beam UV-Visible spectrophotometer
-
Matched 10 mm path length quartz cuvettes
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Conceptual pathways for UV energy absorbed by a stabilizer.
Conclusion
2,4-Dicumylphenol is a foundational molecule in the field of material protection. Its inherent UV-absorbing properties, derived from its substituted phenolic structure, make it an ideal precursor for high-performance UV stabilizers. Understanding its spectral behavior, particularly the influence of solvent and pH, is critical for researchers developing and validating new formulations. The detailed protocol provided herein offers a reliable framework for the precise characterization of DCP and similar compounds, ensuring scientific rigor and reproducibility in the pursuit of more durable and photostable materials.
References
- Ray, A., & Némethy, G. (n.d.). Solvent effects on the near-ultraviolet spectrum of phenol and its distribution in micellar solutions. ACS Publications.
- Gerrard, D., & Maddams, W. F. (1978). Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Dearden, J. C. (n.d.). LIGHT ABSORPTION STUDIES. PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Canadian Science Publishing.
- Dover Chemical Corporation. (n.d.). 2,4 Di-Cumylphenol (DCP).
- National Center for Biotechnology Information. (n.d.). 2,4-Dicumylphenol. PubChem Compound Database.
- Pflieger, M., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molecules.
- Singh, R., et al. (2024). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
- ResearchGate. (n.d.). Solvent effects on absorption spectral changes of PFP and phenol.
- Market Report Analytics. (2025). 2,4-dicumylphenol Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2025-2033.
- Edinburgh Instruments. (2025). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer.
- ResearchGate. (n.d.). UV−vis spectrum of 2,4-DP (a), phenol (c), 4-chlorophenol....
- El-Abey, Z., et al. (n.d.).
- Al-Khateeb, W. (2022). UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts.
- Kumar, D., et al. (n.d.). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy.
- ChemBK. (2024). 2,4-dicumylphenol.
- National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dimethyl-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 2,4-Di-tert-butyl-phenol - Optional[UV-VIS] - Spectrum.
- CAS. (n.d.). 2,4-Dicumylphenol. Common Chemistry.
- Google Patents. (n.d.).
- LookChem. (n.d.). 2,4-Dicumylphenol CAS: 2772-45-4.
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An In-Depth Technical Guide to the Solubility of 2,4-Dicumylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of 2,4-Dicumylphenol Solubility
2,4-Dicumylphenol is a sterically hindered phenolic compound with a high molecular weight, characterized by two cumyl groups attached to the phenol backbone. This unique structure imparts properties that make it a valuable intermediate in the synthesis of specialized polymers, antioxidants, and as a building block in various organic synthesis pathways. In the realm of drug development and materials science, precise knowledge of its solubility in a range of organic solvents is paramount for process optimization, formulation design, and ensuring reaction homogeneity.
This technical guide provides a comprehensive overview of both the theoretical and practical aspects of determining the solubility of 2,4-dicumylphenol. We will explore predictive models based on Hansen Solubility Parameters (HSP) and provide a detailed, field-proven experimental protocol for accurate solubility determination.
Part 1: Theoretical Prediction of Solubility: The Hansen Solubility Parameter (HSP) Approach
The principle of "like dissolves like" is a fundamental concept in solubility science. The Hansen Solubility Parameter (HSP) system quantifies this principle by assigning three parameters to both solutes and solvents, representing the cohesive energy density derived from:
-
δD (Dispersion forces): Arising from atomic interactions.
-
δP (Polar forces): Stemming from intermolecular dipole moments.
-
δH (Hydrogen bonding): Accounting for the energy of hydrogen bonds.
A solute is predicted to be soluble in a solvent when their respective Hansen Solubility Parameters are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility.
Estimating the Hansen Solubility Parameters of 2,4-Dicumylphenol using the Group Contribution Method
In the absence of experimentally determined HSP values for 2,4-dicumylphenol, the group contribution method offers a reliable estimation. This method involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSPs.
The following table provides the necessary group contributions for estimating the HSPs of 2,4-dicumylphenol.
| Functional Group | δD Contribution | δP Contribution | δH Contribution |
| -CH3 | 2.8 | 0 | 0 |
| >C< (quaternary) | 1.4 | 0 | 0 |
| =CH- (aromatic) | 3.5 | 0.5 | 0.2 |
| =C< (aromatic) | 3.5 | 0.5 | 0.2 |
| -OH (phenolic) | 3.0 | 2.0 | 10.0 |
Calculation for 2,4-Dicumylphenol (C₂₄H₂₆O):
-
Molecular Structure Breakdown:
-
6 x -CH₃
-
2 x >C< (quaternary)
-
10 x =CH- (aromatic)
-
2 x =C< (aromatic, substituted)
-
1 x -OH (phenolic)
-
By summing the contributions of each group, we can estimate the Hansen Solubility Parameters for 2,4-dicumylphenol. This allows for a theoretical screening of potential solvents.
Part 2: Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.[1] This method involves equilibrating an excess amount of the solid solute with the solvent until a saturated solution is formed. The concentration of the solute in the saturated solution is then determined analytically.
Detailed Step-by-Step Experimental Protocol
1. Preparation of Saturated Solution:
-
Step 1.1: Accurately weigh an excess amount of 2,4-dicumylphenol (e.g., 100 mg) into a series of screw-capped glass vials. The exact amount should be in excess of what is expected to dissolve.
-
Step 1.2: To each vial, add a precise volume (e.g., 5 mL) of the desired organic solvent.
-
Step 1.3: Tightly cap the vials to prevent solvent evaporation.
-
Step 1.4: Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Step 1.5: Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to have undissolved solid remaining at the end of this period to confirm saturation.
2. Sample Preparation for Analysis:
-
Step 2.1: After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Step 2.2: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This step is critical to remove any undissolved microparticles.
-
Step 2.3: Immediately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
3. Quantification by UV-Vis Spectrophotometry:
-
Step 3.1: Preparation of Standard Solutions: Prepare a series of standard solutions of 2,4-dicumylphenol of known concentrations in the chosen solvent.
-
Step 3.2: Determination of λmax: Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).
-
Step 3.3: Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax and plot a calibration curve of absorbance versus concentration.
-
Step 3.4: Sample Analysis: Measure the absorbance of the diluted sample solution at the same λmax.
-
Step 3.5: Calculation of Solubility: Using the equation of the line from the calibration curve, calculate the concentration of 2,4-dicumylphenol in the diluted sample. Account for the dilution factor to determine the final solubility in the original saturated solution. The solubility is typically expressed in units such as g/L or mol/L.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 2,4-dicumylphenol.
Part 3: Data Presentation and Interpretation
The experimentally determined solubility data for 2,4-dicumylphenol in various organic solvents should be compiled into a clear and concise table for easy comparison and analysis.
Table of 2,4-Dicumylphenol Solubility in Common Organic Solvents at 25°C
| Solvent | Solvent Polarity Index | Hansen Parameters (δD, δP, δH) | Solubility (g/L) |
| Methanol | 5.1 | (15.1, 12.3, 22.3) | Experimental Value |
| Ethanol | 4.3 | (15.8, 8.8, 19.4) | Experimental Value |
| Isopropanol | 3.9 | (15.8, 6.1, 16.4) | Experimental Value |
| Acetone | 5.1 | (15.5, 10.4, 7.0) | Experimental Value |
| Ethyl Acetate | 4.4 | (15.8, 5.3, 7.2) | Experimental Value |
| Toluene | 2.4 | (18.0, 1.4, 2.0) | Experimental Value |
| Dichloromethane | 3.1 | (17.0, 7.3, 7.1) | Experimental Value |
| Hexane | 0.1 | (14.9, 0.0, 0.0) | Experimental Value |
Note: The solubility values in this table are placeholders and should be populated with experimentally determined data.
By correlating the experimental solubility data with the Hansen Solubility Parameters of the respective solvents, a solubility sphere for 2,4-dicumylphenol can be constructed. This provides a powerful predictive tool for selecting suitable solvents for future applications.
Logical Relationship Diagram for Solubility Prediction and Verification
Sources
An In-Depth Technical Guide to 2,4-Dicumylphenol: Synthesis, Properties, and Applications
Introduction: Unveiling a Key Industrial Intermediate
2,4-Dicumylphenol is a significant organic compound that serves as a crucial intermediate in the synthesis of a variety of high-performance chemicals. Its molecular structure, characterized by a phenol ring substituted with two bulky cumyl groups at the ortho and para positions, imparts unique properties that are leveraged in diverse industrial applications. This technical guide provides a comprehensive overview of 2,4-dicumylphenol for researchers, scientists, and drug development professionals, delving into its synthesis, physicochemical characteristics, mechanisms of action in key applications, and toxicological profile.
Physicochemical Properties and Characterization
2,4-Dicumylphenol is a white to light yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,4-Dicumylphenol
| Property | Value | Reference |
| CAS Number | 2772-45-4 | [2] |
| Molecular Formula | C₂₄H₂₆O | [2] |
| Molar Mass | 330.46 g/mol | [2] |
| Melting Point | 63-65 °C (lit.) | [2] |
| Boiling Point | 206 °C at 15 mmHg (lit.) | [2] |
| Appearance | White to light yellow crystallization | [1] |
Spectroscopic analysis is fundamental for the unambiguous identification and characterization of 2,4-dicumylphenol. Key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for 2,4-Dicumylphenol
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | Data available on PubChem, typically showing signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the cumyl groups. |
| ¹³C NMR | Data available on PubChem, revealing the carbon skeleton of the molecule, including the aromatic carbons and the aliphatic carbons of the cumyl groups. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) group and aromatic C-H and C=C bonds. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molar mass of the compound, along with fragmentation patterns characteristic of the dicumylphenol structure. |
Synthesis of 2,4-Dicumylphenol: A Mechanistic Perspective
The primary industrial route to 2,4-dicumylphenol is through the Friedel-Crafts alkylation of phenol with α-methylstyrene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid.
Reaction Mechanism
The synthesis proceeds through the following key steps:
-
Formation of the Cumyl Carbocation: The acid catalyst protonates the α-methylstyrene, generating a stable tertiary carbocation (the cumyl cation).
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic cumyl carbocation. The hydroxyl group of phenol is an activating, ortho-para directing group. The first cumylation predominantly occurs at the para position due to steric hindrance at the ortho positions.
-
Second Alkylation: A second molecule of α-methylstyrene is protonated to form another cumyl carbocation, which then alkylates the mono-substituted phenol at one of the available ortho positions to yield 2,4-dicumylphenol.
Catalytic Systems
A variety of acidic catalysts can be employed for this reaction, each with its own advantages and disadvantages in terms of activity, selectivity, and ease of separation. Common catalysts include:
-
Homogeneous Catalysts: Sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid.[3] While effective, these can be corrosive and require neutralization and separation steps, potentially generating significant wastewater.[3]
-
Heterogeneous Catalysts: Strongly acidic macroporous cation exchange resins and complexes of these resins with aluminum phenolate have been developed to improve selectivity and simplify catalyst removal.[4] These solid acid catalysts can be easily filtered from the reaction mixture, reducing waste and simplifying the workup process.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is adapted from a patented industrial process and can be used for laboratory-scale synthesis.[4]
Materials:
-
Phenol
-
α-Methylstyrene
-
Strongly acidic macroporous cation exchange resin-aluminum phenolate complex (catalyst)[4]
-
Nitrogen gas
-
Toluene
-
Sodium carbonate solution
-
Sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine phenol and the catalyst. The molar ratio of phenol to α-methylstyrene should be approximately 1:2 to 1:4, and the catalyst loading can be 1-15% by weight of the phenol.[4]
-
Reaction: Heat the mixture to a temperature between 70-130°C under a nitrogen atmosphere.[4] Slowly add the α-methylstyrene to the reaction mixture over a period of 2-7 hours.[4]
-
Workup: After the addition is complete, cool the reaction mixture and dilute with toluene.
-
Washing: Wash the organic phase with an aqueous solution of sodium carbonate to neutralize any remaining acid, followed by several washes with a sodium chloride solution.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield 2,4-dicumylphenol.
Applications and Mechanisms of Action
2,4-Dicumylphenol's primary applications stem from its antioxidant properties and its use as a precursor for UV stabilizers.[5]
Antioxidant Activity
Phenolic compounds are well-known for their ability to act as radical scavengers. The antioxidant mechanism of 2,4-dicumylphenol involves the donation of a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. This process generates a phenoxyl radical, which is stabilized by resonance delocalization of the unpaired electron across the aromatic ring. The bulky cumyl groups at the ortho and para positions provide steric hindrance, which can enhance the stability of the phenoxyl radical and prevent it from participating in further chain propagation reactions.
Precursor for UV Stabilizers
2,4-Dicumylphenol is a key intermediate in the synthesis of benzotriazole-type UV absorbers.[6] These compounds are highly effective at protecting polymers and other materials from photodegradation. The synthesis involves a multi-step process where 2,4-dicumylphenol is coupled with a diazotized o-nitroaniline derivative, followed by reductive cyclization to form the benzotriazole structure.
The resulting benzotriazole UV stabilizers function by absorbing harmful UV radiation and dissipating it as thermal energy through a process called Excited-State Intramolecular Proton Transfer (ESIPT).[6] This rapid, reversible process prevents the UV energy from breaking chemical bonds within the polymer matrix, thus extending the material's lifespan.[6]
Toxicology and Safety
While specific toxicological data for 2,4-dicumylphenol is limited, information on similar phenolic compounds, such as 2,4-dimethylphenol, provides some insight. Studies on 2,4-dimethylphenol in rats have shown that high doses can lead to adverse effects, including mortality and changes in organ weight.[7] Histopathological examination revealed effects on the forestomach.[7] It is important to handle 2,4-dicumylphenol with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS). There is currently no data available on the persistence and degradability, bioaccumulative potential, or mobility in soil for 2,4-dicumylphenol.[8]
Conclusion
2,4-Dicumylphenol is a versatile and industrially important chemical intermediate. Its synthesis via Friedel-Crafts alkylation is a well-established process, with ongoing research focused on improving catalyst efficiency and sustainability. The unique structural features of 2,4-dicumylphenol underpin its utility as a potent antioxidant and a crucial building block for high-performance UV stabilizers. A thorough understanding of its synthesis, properties, and mechanisms of action is essential for researchers and scientists working in the fields of polymer science, materials science, and fine chemical synthesis.
References
- Daniel, F. B., Robinson, M., Olson, G. R., York, R. G., & Condie, L. W. (1993). Ten and ninety-day toxicity studies of 2,4-dimethylphenol in Sprague-Dawley rats. Drug and Chemical Toxicology, 16(4), 351–368. [Link]
- BenchChem. (2025). A Comparative Guide to the Antioxidant Activity of 2,4-Dimethylphenol and 2,6-Dimethylphenol.
- ChemBK. (2024). 2,4-dicumylphenol. [Link]
- U.S. Environmental Protection Agency. (n.d.). Ambient Water Quality Criteria for 2,4-dimethylphenol.
- Zhao, F., et al. (2020). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs.
- BenchChem. (2025). Application Notes: 2,4-Di-tert-butylphenol as a Key Intermediate for High-Performance UV Stabilizers.
- U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol 105-67-9.
- U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dimethylphenol.
- Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
- Google Patents. (2006). Process for preparing 2,4-dicumyl phenol. CN1884245A.
- Varsha, K. K., et al. (2015).
- AERU, University of Hertfordshire. (2025). 2,4-dimethylphenol.
- Google Patents. (2012). Preparation method of 2,4-dicumyl phenol. CN102336633B.
- Echemi. (2019).
- PubMed. (2015).
- Google Patents. (2016). The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar. CN102690174B.
- Dover Chemical Corpor
- ChemBK. (2024). 2,4-dicumylphenol. [Link]
- Jiang, Y. B., et al. (2002). Process for co-production of 4-cumylphenol and 2, 4-dicumylphenol.
- Google Patents. (2003). Processes for the preparation of benzotriazole UV absorbers. US6605727B2.
- MDPI. (2022).
- Karlsson, T. M., et al. (2021). Benzotriazole-type ultraviolet stabilizers and antioxidants in plastic marine based and their new products.
- PubMed. (2024). Embryonic Exposure to the Benzotriazole Ultraviolet Stabilizer 2-(2H-benzotriazol-2-yl)-4-methylphenol Decreases Fertility of Adult Zebrafish (Danio rerio). [Link]
Sources
- 1. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 4. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 5. static1.squarespace.com [static1.squarespace.com]
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- 7. Ten and ninety-day toxicity studies of 2,4-dimethylphenol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Methodological & Application
Application Note: High-Selectivity Synthesis of 2,4-Dicumylphenol via Acid-Catalyzed Alkylation of Phenol
Abstract
This document provides a comprehensive guide for the synthesis of 2,4-dicumylphenol, a valuable chemical intermediate used in the production of antioxidants, surfactants, and UV stabilizers.[1][2] The protocol details an acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene. Emphasis is placed on the mechanistic rationale behind the procedural steps, catalyst selection, and process optimization to achieve high selectivity and yield. This guide is intended for researchers in organic synthesis, process chemistry, and materials science, offering a robust and reproducible methodology grounded in established chemical principles.
Introduction and Significance
2,4-Dicumylphenol is a sterically hindered phenol that serves as a critical building block in the fine and specialty chemicals industry. Its primary application is as an intermediate in the synthesis of phosphite antioxidants, which are essential for stabilizing polymers like polycarbonates.[1][2] The alkylation of phenol with α-methylstyrene, a readily available byproduct of the cumene process for phenol production, represents an atom-economical route to various cumylated phenols, including the target 2,4-disubstituted product.[3]
The reaction is a classic example of electrophilic aromatic substitution, specifically Friedel-Crafts alkylation.[4][5][6] While the synthesis appears straightforward, controlling the regioselectivity to favor the 2,4-disubstituted product over other isomers (e.g., 4-cumylphenol, 2,6-dicumylphenol, and 2,4,6-tricumylphenol) and minimizing side reactions like dimerization of α-methylstyrene presents a significant challenge.[1][3] This application note presents a detailed protocol using a homogeneous acid catalyst, p-toluenesulfonic acid, which has been shown to provide good selectivity for 2,4-dicumylphenol.[1][7]
Reaction Mechanism: A Rationale for Control
The synthesis proceeds via a Friedel-Crafts alkylation mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.
-
Generation of the Electrophile: The acid catalyst (H⁺) protonates the double bond of α-methylstyrene. This generates a stable tertiary benzylic carbocation (the cumyl cation).[8] This step is rapid and reversible.
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the cumyl carbocation. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group. The first alkylation occurs predominantly at the less sterically hindered para position to yield 4-cumylphenol.
-
Second Alkylation: The second cumyl group adds to an available ortho position. The bulky nature of the cumyl group provides a degree of steric hindrance that favors the formation of the 2,4-disubstituted product over the 2,6-isomer.
-
Catalyst Regeneration: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring and regenerating the acid catalyst.
Controlling the stoichiometry (a molar excess of α-methylstyrene) and temperature is paramount to drive the reaction towards the desired disubstituted product.[1][3]
Figure 1: Simplified Reaction Mechanism.
Experimental Protocol
This protocol is adapted from methodologies described in the chemical literature and patents, optimized for laboratory scale.[1][7]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |
| Phenol | 108-95-2 | 94.11 | 47.0 g | 0.50 |
| α-Methylstyrene | 98-83-9 | 118.18 | 130.0 g (143 mL) | 1.10 |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 2.5 g | 0.013 |
| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 2.5 g | 0.03 |
| Toluene | 108-88-3 | 92.14 | ~200 mL | - |
| Heptane | 142-82-5 | 100.21 | ~300 mL | - |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | ~100 mL | - |
| Brine (Sat. NaCl Soln.) | 7647-14-5 | 58.44 | ~100 mL | - |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | ~10 g | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
250 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller and thermocouple
-
Nitrogen gas inlet and bubbler
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus or crystallization dish
-
Standard laboratory glassware
Reaction Workflow
Figure 2: Experimental Synthesis Workflow.
Step-by-Step Procedure
-
Reactor Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and nitrogen inlet. Ensure all glassware is dry.[8]
-
Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Charge Reactants: Add phenol (47.0 g) and p-toluenesulfonic acid monohydrate (2.5 g) to the flask. Add a magnetic stir bar.
-
Initial Heating: Begin stirring and gently heat the mixture to 50-60°C to melt the phenol and dissolve the catalyst.[1]
-
Substrate Addition: Once the initial mixture is a homogeneous solution, turn off the external heating. The reaction is exothermic and will self-sustain the required temperature.
-
Controlled Exotherm: Slowly add the α-methylstyrene (130.0 g) from the dropping funnel over a period of 1.5-2 hours. Crucially, control the addition rate to maintain the reaction temperature between 90-100°C. [1] Use a water bath for cooling if the temperature exceeds 105°C.
-
Reaction Completion: After the addition is complete, the reaction mixture should be a yellowish, slightly viscous liquid. Continue stirring at 90-100°C for an additional 30 minutes to ensure maximum conversion.[1]
-
Catalyst Neutralization: Cool the mixture to ~80°C. Add anhydrous sodium acetate (2.5 g) and stir vigorously for 30 minutes. The mixture may turn milky or cloudy, indicating neutralization of the acid catalyst.[1] This in-situ neutralization is a key step to prevent product degradation during subsequent purification and avoids complex aqueous washes at this stage.[9]
Product Work-up and Purification
The crude product contains 2,4-dicumylphenol, unreacted starting materials, and other isomers. Two methods of purification are presented: vacuum distillation and recrystallization.
Method A: Vacuum Distillation (for high purity)
-
Transfer the neutralized reaction mixture to a suitable flask for distillation.
-
Distill under reduced pressure. First, remove any unreacted phenol and α-methylstyrene at a lower temperature.
-
The 2,4-dicumylphenol fraction is typically collected at a higher temperature (e.g., 225-260°C at 30 mmHg).[1] The exact conditions will depend on the efficiency of the vacuum system.
-
The product will solidify upon cooling to a white or off-white solid.
Method B: Recrystallization (for lab scale)
-
Cool the neutralized reaction mixture to room temperature and dissolve it in toluene (~200 mL).
-
Transfer the toluene solution to a separatory funnel and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then brine (1 x 100 mL) to remove any residual salts and acidic species.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a viscous oil or crude solid.
-
Dissolve the crude product in a minimum amount of hot heptane (~300 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the white crystals by vacuum filtration, wash with a small amount of cold heptane, and dry in a vacuum oven.[10][11] A second recrystallization may be necessary to achieve >99% purity.[9]
Product Characterization (Self-Validation)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 63-65°C (literature).[7] A sharp melting point is indicative of high purity.
-
Yield: A typical yield for this procedure is in the range of 85-90% based on phenol.[1]
Process Parameters and Optimization
The selectivity and yield of the reaction are highly dependent on several key parameters. The following table summarizes conditions reported in the literature, providing a basis for optimization.
| Parameter | Range/Value | Rationale & Expert Insight |
| Phenol:AMS Molar Ratio | 1:2.0 - 1:2.3 | A stoichiometric excess of α-methylstyrene (AMS) is required to drive the reaction towards disubstitution. Ratios below 1:2 will result in significant formation of 4-cumylphenol.[1] |
| Catalyst Type | p-TSA, Cation-exchange resins, Zeolites, AlCl₃ | Homogeneous catalysts like p-TSA offer good activity and selectivity.[1][9] Heterogeneous catalysts like acidic resins or zeolites simplify catalyst removal (filtration) and are preferred industrially.[3][12][13] |
| Catalyst Loading | 1-4% (by weight of phenol) | Higher catalyst loading can increase reaction rate but may also promote unwanted side reactions like α-methylstyrene oligomerization. The optimal loading balances rate and selectivity.[1] |
| Reaction Temperature | 70 - 130°C | The 90-100°C range is a "sweet spot."[1] Lower temperatures result in slow reaction rates, while higher temperatures (>130°C) can lead to product degradation and byproduct formation.[3] |
| Reaction Time | 2 - 7 hours | Reaction time is linked to temperature and catalyst loading. The reaction should be monitored (e.g., by GC or TLC) to determine the point of maximum 2,4-DCP concentration. |
Safety Precautions
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (butyl rubber or neoprene are recommended for phenol).[14]
-
Phenol: Highly toxic and corrosive. It can be rapidly absorbed through the skin, causing severe chemical burns and systemic toxicity.[14][15] Handle only in a well-ventilated chemical fume hood. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[14]
-
α-Methylstyrene: Flammable liquid and vapor.[16][17] It is an irritant to the eyes and respiratory system.[16] Keep away from heat, sparks, and open flames.[17]
-
p-Toluenesulfonic acid: Corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Exothermic Reaction: The reaction generates significant heat. Proper control of the addition rate and readiness to apply external cooling are essential to prevent a thermal runaway.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion of Phenol | 1. Insufficient reaction time or temperature.2. Catalyst deactivation (e.g., by water). | 1. Increase reaction time or temperature slightly (e.g., to 105°C).2. Ensure all reagents and glassware are anhydrous. |
| High Yield of 4-Cumylphenol | 1. Phenol:AMS molar ratio is too low.2. Reaction time is too short. | 1. Increase the molar ratio of α-methylstyrene to at least 2.2 equivalents.2. Extend the post-addition stirring time. |
| Dark Reaction Mixture | Overheating (>120°C) or presence of impurities, leading to side reactions and product degradation. | Ensure strict temperature control. Use pure starting materials. |
| Difficulty in Purification | Isomers have similar physical properties, making separation challenging. | For distillation, use a fractionating column with high theoretical plates. For recrystallization, experiment with different solvent systems (e.g., heptane/toluene mixtures) and perform multiple recrystallizations.[11][18] |
References
- Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenol with alpha-Methylstyrene. Benchchem.
- Process for the alkylation of phenols. Google Patents.
- Application Notes and Protocols: 2,4-Dimethylphenol as a Precursor in Organic Synthesis. Benchchem.
- Process for preparing 2,4-dicumyl phenol. Google Patents.
- Preparation method of 2,4-dicumyl phenol. Google Patents.
- Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.
- Phenol. Wikipedia.
- Flammable Liquid Mixture: Acetone / Alpha Methyl Styrene / Cumene / Phenol - SAFETY DATA SHEET. Airgas.
- Alpha-Methylstyrene. INEOS Group.
- purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. Benchchem.
- Phenol Alkylation with 1-Octene on Solid Acid Catalysts. ResearchGate.
- Phenol. Princeton EHS.
- Catalysis for Phenol Alkylation. Sinowin Chemical.
- Method for producing 4-cumylphenol and 2.4-dicumylphenol by using phenolic tar. Google Patents.
- Process for co-production of 4-cumylphenol and 2, 4-dicumylphenol. ResearchGate.
- Phenol - Safety Data Sheet. Carl ROTH.
- SAFETY DATA SHEET. Fisher Scientific.
- The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar. Google Patents.
- Synthesis of 2,4-Di-(α,α-dimethylbenzyl)phenol. PrepChem.com.
- Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC.
- Friedel–Crafts reaction. Wikipedia.
- Preparation method of di-2,4-dicumylphenyl pentaerythritol diphosphite. Google Patents.
- Friedel-Crafts Alkylation Reaction. Mettler Toledo.
- 2,4-Dicumyl phenol. ChemNet.
- 2,4-Dicumylphenol. PubChem.
- 2,4-dicumylphenol. ChemBK.
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- 1. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 2. CN100430407C - Preparation method of di-2,4-dicumylphenyl pentaerythritol diphosphite - Google Patents [patents.google.com]
- 3. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
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Application Note: A Validated Protocol for the Recrystallization and Purification of 2,4-bis(2-phenylpropan-2-yl)phenol
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2,4-bis(2-phenylpropan-2-yl)phenol (CAS: 2772-45-4) via recrystallization. Commonly known as 2,4-dicumylphenol, this sterically hindered phenol is a valuable intermediate in polymer science and functions as an effective antioxidant.[1] Achieving high purity is critical for its subsequent applications. This guide is designed for researchers, chemists, and drug development professionals, detailing a robust mixed-solvent recrystallization method. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for validating the purity of the final product.
Introduction and Scientific Principles
Recrystallization is a fundamental purification technique for solid compounds that exploits differences in solubility.[2][3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals. Impurities, which are present in lower concentrations, remain dissolved in the surrounding solution, known as the mother liquor.[3][4]
The selection of an appropriate solvent system is the most critical factor for successful recrystallization.[2] An ideal solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures. For this compound, its molecular structure—comprising a polar phenolic hydroxyl group and two large, nonpolar 2-phenylpropan-2-yl substituents—dictates its solubility. While soluble in many organic solvents, a single solvent may not provide the optimal solubility differential needed for high-yield purification. Therefore, this protocol employs a mixed-solvent system:
-
"Good" Solvent (Toluene): A solvent in which the target compound is readily soluble, especially when hot. Toluene is an excellent choice due to its ability to dissolve the aromatic, nonpolar regions of the molecule.
-
"Anti-Solvent" (n-Heptane): A solvent in which the target compound is poorly soluble. n-Heptane, a nonpolar alkane, effectively reduces the overall solubility of the compound in the mixture, inducing precipitation upon cooling.
This combination allows for fine-tuned control over the crystallization process, promoting the growth of well-defined, high-purity crystals.
Compound Data and Specifications
The physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2772-45-4 | [5] |
| Molecular Formula | C₂₄H₂₆O | [5] |
| Molecular Weight | 330.46 g/mol | [1] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 63-65 °C (Purified) | [1] |
| Boiling Point | 441.1 ± 14.0 °C at 760 mmHg | [1] |
Health and Safety Precautions
Working with this compound and the associated solvents requires strict adherence to safety protocols.
-
Compound Hazards: this compound may cause serious eye irritation (H319) and may have long-lasting harmful effects on aquatic life (H413).[5] As a substituted phenol, it should be handled with care to avoid skin contact, ingestion, and inhalation, as related phenolic compounds can be toxic and cause severe skin burns.[6][7]
-
Solvent Hazards: Toluene and n-Heptane are flammable and can cause skin and respiratory irritation. All heating must be performed using a heating mantle or a steam bath in a well-ventilated chemical fume hood. Open flames are strictly prohibited.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7][8] All procedural steps should be performed inside a certified chemical fume hood.
Detailed Recrystallization Protocol
This protocol is optimized for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Chemicals:
-
Crude this compound (~10 g)
-
Toluene (ACS Grade or higher)
-
n-Heptane (ACS Grade or higher)
-
Activated Charcoal (decolorizing grade, optional)
-
-
Equipment:
-
250 mL Erlenmeyer flask with a stir bar
-
Heating mantle with stirring function
-
Condenser (optional, to prevent solvent loss)
-
Glass funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Spatula and weighing scale
-
Ice bath
-
Step-by-Step Procedure
Step 1: Dissolution of the Crude Solid
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20-25 mL of toluene to the flask.
-
Gently heat the mixture on a heating mantle with stirring. Increase the temperature until the solvent begins to reflux gently.
-
Continue adding small portions of toluene (1-2 mL at a time) until all the solid material has just dissolved. The objective is to use the minimum amount of hot solvent to create a saturated solution, which is crucial for maximizing the final yield.
Step 2: Decolorization with Activated Charcoal (Optional)
-
If the resulting solution is colored with impurities, remove it from the heat source and wait for the boiling to subside.
-
Add a small amount (approx. 0.1-0.2 g) of activated charcoal to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent frothing.
-
Return the flask to the heat and maintain a gentle boil for 5-10 minutes with stirring. The charcoal will adsorb colored impurities.[4]
Step 3: Hot Filtration to Remove Insolubles
-
If charcoal was added or if there are any insoluble impurities, they must be removed while the solution is hot to prevent premature crystallization.
-
Set up a hot filtration apparatus by placing a glass funnel with fluted filter paper into a clean Erlenmeyer flask. Preheat the entire apparatus with hot solvent vapor or in an oven to prevent the product from crystallizing in the funnel.
-
Carefully and quickly pour the hot solution through the fluted filter paper.
-
Rinse the original flask and the filter paper with a small amount (2-3 mL) of hot toluene to recover any remaining product.
Step 4: Induction of Crystallization
-
Re-heat the clear filtrate to boiling.
-
Slowly add hot n-heptane dropwise to the boiling solution while stirring.
-
Continue adding n-heptane until you observe a persistent faint cloudiness (turbidity). This indicates that the solution is now supersaturated.
-
Add a few drops of hot toluene to re-dissolve the precipitate until the solution becomes clear again. This ensures the solution is perfectly saturated at the boiling point.
Step 5: Cooling and Crystal Formation
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached ambient temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Step 6: Isolation and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold n-heptane.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.[4]
-
Wash the collected crystals with two small portions (5-10 mL each) of ice-cold n-heptane. This removes any residual mother liquor containing dissolved impurities.
-
Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.
Step 7: Drying the Purified Product
-
Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. The most effective method is using a vacuum oven at a moderate temperature (e.g., 40 °C) to remove all residual solvent.
Workflow Visualization
The following diagram illustrates the complete purification workflow.
Caption: Recrystallization workflow for this compound.
Validation and Quality Control
Assessing the outcome is essential to validate the purification process.
| Parameter | Method | Expected Outcome for High Purity |
| Recovery Yield | (mass of pure solid / mass of crude solid) x 100 | Typically 75-90%. Varies with initial purity. |
| Appearance | Visual Inspection | White, well-defined crystalline solid. |
| Melting Point | Mel-Temp or similar apparatus | A sharp range of 1-2 °C, within the literature value of 63-65 °C.[1] Impurities typically broaden and depress the melting point.[3] |
| Purity | HPLC or ¹H NMR Spectroscopy | >99% purity. NMR should show a clean spectrum with no significant impurity peaks. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Re-heat the solution and boil off some of the solvent to reduce the volume. Allow to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| "Oiling out" occurs | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a slightly larger volume of the "good" solvent (Toluene) before cooling again to ensure the saturation point is below the compound's melting point. |
| Very low yield | Too much solvent was used; premature crystallization during hot filtration; incomplete precipitation. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Increase time in the ice bath. |
| Product is still colored | Insufficient amount of activated charcoal was used, or charcoal was not required. | Repeat the recrystallization, ensuring proper use of activated charcoal if necessary. Some impurities may not be removed by this method. |
References
- Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.[Link]
- Recrystallization and Crystallization.University of Rochester, Department of Chemistry.[Link]
- Purification by Recrystallization.City University of New York (CUNY).[Link]
- Safety Data Sheet: phenol.Chemos GmbH & Co.KG.[Link]
- Recrystallization (chemistry) | Research Starters.EBSCO.[Link]
- Physical Properties of Phenol.Chemistry LibreTexts.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. This compound | 2772-45-4 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. echemi.com [echemi.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 2,4-dicumylphenol
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the accurate quantification of 2,4-dicumylphenol. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the determination of 2,4-dicumylphenol in various sample matrices. The protocol has been developed to ensure specificity, linearity, accuracy, and precision, adhering to the principles of analytical method validation.
Introduction
2,4-Dicumylphenol is a chemical intermediate used in the synthesis of various compounds, including UV stabilizers and antioxidants.[1] Its accurate quantification is crucial for quality control in manufacturing processes, stability studies, and for assessing its potential migration from materials. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of phenolic compounds.[2][3] This application note describes a specific, sensitive, and reliable HPLC-UV method for the determination of 2,4-dicumylphenol.
The developed method utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile and water, a common and effective approach for the separation of moderately non-polar compounds like alkylated phenols.[2][3][4][5] UV detection is employed for its simplicity and wide availability in analytical laboratories. The principles of method validation are based on the International Council for Harmonisation (ICH) guidelines to ensure the reliability and integrity of the generated data.[4][6][7][8][9]
Experimental
Materials and Reagents
-
2,4-Dicumylphenol reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol[10]
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Binary or quaternary solvent delivery pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The following chromatographic conditions were established for the optimal separation and quantification of 2,4-dicumylphenol:
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (v/v) |
| Gradient Program | 70% Acetonitrile, 30% Water (isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm |
Rationale for Parameter Selection: A C18 column was chosen due to the non-polar nature of 2,4-dicumylphenol, promoting retention and separation through hydrophobic interactions.[5] The mobile phase composition of acetonitrile and water provides good separation for many phenolic compounds.[2][3][4] The addition of formic acid helps to improve peak shape and reproducibility by maintaining a consistent pH and suppressing the ionization of the phenolic hydroxyl group. A detection wavelength of 278 nm was selected based on typical absorbance maxima for structurally similar phenolic compounds like bisphenol A and other alkylated phenols.[7][11]
Protocol
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,4-dicumylphenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used for constructing the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A generic procedure for a solid sample is provided below:
-
Accurately weigh a known amount of the sample into a suitable container.
-
Add a measured volume of methanol to extract the 2,4-dicumylphenol.
-
Sonicate the sample for 15-20 minutes to ensure complete extraction.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the concentration of 2,4-dicumylphenol within the linear range of the calibration curve.
HPLC Analysis Workflow
The overall workflow for the HPLC analysis is depicted in the following diagram:
Caption: Workflow for the HPLC-UV quantification of 2,4-dicumylphenol.
Method Validation
To ensure the reliability of the analytical method, a validation study should be performed in accordance with ICH guidelines.[4][6][7][8][9] The key validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for 2,4-dicumylphenol should be well-resolved from other components in the sample matrix. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | A linear relationship between the concentration of the analyte and the detector response should be demonstrated. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should be established based on the linearity, accuracy, and precision studies and should be suitable for the intended application. |
| Accuracy | The accuracy should be assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. The mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day precision): The relative standard deviation (RSD) of replicate injections of a standard solution on the same day should be ≤ 2%.- Intermediate Precision (Inter-day precision): The RSD of replicate injections of a standard solution on different days should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | The method should demonstrate reliability with respect to small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Conclusion
This application note provides a comprehensive and robust HPLC-UV method for the quantification of 2,4-dicumylphenol. The detailed protocol and validation guidelines ensure that the method is reliable, accurate, and precise for its intended purpose in research and quality control environments. The straightforward approach, utilizing common HPLC instrumentation and reagents, makes it readily adaptable in most analytical laboratories.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023).
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Wikipedia. (n.d.).
- MicroSolv. (n.d.). Bisphenol A, S, & F Analyzed with HPLC.
- Cruceru, I., et al. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061-70.
- Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
- NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
- ChemBK. (n.d.). 2,4-dicumylphenol.
- ChemicalBook. (n.d.). 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol.
Sources
- 1. 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol | 2772-45-4 [chemicalbook.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 6. Nonylphenol Analyzed by HPLC - AppNote [mtc-usa.com]
- 7. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and validation of a capillary high-performance liquid chromatography/electrospray tandem mass spectrometric method for the quantification of bisphenol A in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated GC-MS Method for Purity Determination of 2,4-bis(2-phenylpropan-2-yl)phenol
Application Note
Introduction
2,4-bis(2-phenylpropan-2-yl)phenol (CAS: 2772-45-4), also known as 2,4-dicumylphenol, is a sterically hindered phenolic compound widely utilized as a high-performance antioxidant and stabilizer in various polymers, including plastics, rubber, and adhesives.[1] Its molecular structure imparts significant resistance to thermal and oxidative degradation. The purity of this compound is a critical quality attribute, as the presence of impurities can adversely affect the performance, stability, and safety of the end products.
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate purity assessment of this compound. The method is designed for researchers, scientists, and quality control professionals in polymer, chemical, and drug development industries, providing a reliable protocol for separating and identifying the active ingredient from potential process-related impurities.
Scientific Principles & Experimental Rationale
The Choice of GC-MS:
Gas Chromatography (GC) is the ideal separation technique for this analysis due to the volatile to semi-volatile nature of this compound and its likely impurities.[2] Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled selectivity and specificity. MS allows for the definitive identification of eluted compounds based on their unique mass fragmentation patterns, which can be compared against spectral libraries for confirmation.[3][4] This dual capability is essential for not only quantifying the main component but also for tentatively identifying unknown impurities.
Understanding Potential Impurities:
The primary route for synthesizing this compound is the acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene.[1] A thorough understanding of this reaction mechanism allows for the prediction of likely process-related impurities, which is fundamental to developing a specific and effective analytical method.
Key Potential Impurities Include:
-
Starting Materials: Unreacted phenol and α-methylstyrene.
-
Intermediates: 4-(2-phenylpropan-2-yl)phenol (mono-substituted product).
-
Isomers: 2,6-bis(2-phenylpropan-2-yl)phenol and other positional isomers.
-
Over-alkylation Products: 2,4,6-tris(2-phenylpropan-2-yl)phenol.
-
By-products: Dimers and trimers of α-methylstyrene.
Chromatographic Strategy:
A non-polar (5%-phenyl)-methylpolysiloxane capillary column is selected for this method.[4] This stationary phase separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. This characteristic is well-suited for resolving the target analyte from the less bulky starting materials and the potentially more substituted, higher-boiling point by-products.
Materials and Methods
Instrumentation and Reagents
-
GC-MS System: A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Selective Detector.
-
Reference Standard: this compound, purity ≥98%.
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent).
Table 1: GC-MS Instrumental Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for 0.25 mm ID columns, balancing speed and resolution. |
| Injector Type | Split/Splitless | |
| Injection Mode | Split (100:1 ratio) | Prevents column overloading with a high-concentration main peak. |
| Injector Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte and impurities. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Oven Program | ||
| Initial Temperature | 150 °C, hold for 2 min | Allows for solvent focusing and separation of any very volatile impurities. |
| Ramp Rate | 15 °C/min to 300 °C | Provides a good balance between analysis time and resolution of key analytes. |
| Final Temperature | 300 °C, hold for 10 min | Ensures elution of any high-boiling point compounds. |
| Mass Spectrometer | ||
| Transfer Line Temp. | 290 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan | To identify all eluted compounds and perform library searches. |
| Scan Range | 40 - 450 amu | Covers the mass range of expected impurities and the parent compound. |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Reference Standard Solution (Approx. 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with Dichloromethane. Stopper and mix thoroughly. This solution is used for verifying retention time and mass spectrum.
-
-
Sample Solution (Approx. 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the sample to be tested into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with Dichloromethane. Stopper and mix thoroughly.
-
Protocol 2: GC-MS Analysis Sequence
-
System Equilibration: Allow the GC-MS system to equilibrate under the conditions specified in Table 1 until a stable baseline is achieved.
-
Solvent Blank: Inject 1.0 µL of Dichloromethane to ensure no contamination from the solvent or system.
-
Reference Standard Injection: Inject 1.0 µL of the Reference Standard Solution to determine the retention time (RT) and confirm the mass spectrum of this compound.
-
Sample Injection: Inject 1.0 µL of the Sample Solution to perform the purity analysis.
Analytical Workflow
The entire process, from sample preparation to the final report, is outlined below.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Data Analysis and Purity Calculation
-
Peak Identification:
-
The primary peak in the sample chromatogram is identified as this compound by comparing its retention time and mass spectrum to that of the injected Reference Standard.
-
The identity can be further confirmed by matching the acquired mass spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[5][6] The mass spectrum of 2,4-dicumylphenol shows a characteristic top peak at m/z 315.[7]
-
-
Impurity Identification:
-
Purity Calculation (Area Normalization):
-
The purity of the sample is calculated using the area percent method, which assumes that all compounds have a similar response factor in the detector. This is a common and accepted method for high-purity substances where impurity standards are not available.
-
The formula is: % Purity = (Area of the main peak / Total area of all peaks in the chromatogram) x 100
-
Method Validation: Ensuring Trustworthiness
To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12]
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (DCM), the reference standard, and the sample. Ensure the main peak is free from co-eluting interferences. | The peak for this compound should be well-resolved from all other peaks. |
| Linearity | Prepare and inject at least five concentrations of the reference standard across a range (e.g., 50-150% of the nominal sample concentration). Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.99. |
| Precision | Repeatability: Perform six replicate injections of the same sample preparation. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area. |
| Accuracy | Perform recovery studies by spiking a known amount of reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often estimated by a signal-to-noise ratio of 10:1. | RSD for replicate injections at the LOQ should be ≤ 10%. |
| Robustness | Introduce small, deliberate variations to the method (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate) and assess the impact on the results. | System suitability parameters must still be met, and results should not be significantly affected. |
| System Suitability | Performed before each analytical run by injecting the reference standard. | Tailing factor for the main peak ≤ 2.0; RSD of peak area for replicate injections ≤ 2.0%.[13][14][15][16] |
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a specific, reliable, and robust system for determining the purity of this compound. The protocol is grounded in established chromatographic principles and adheres to rigorous validation standards, making it a trustworthy tool for quality control, product release, and research applications. The use of MS detection provides an added layer of confidence through definitive peak identification, which is critical for ensuring product quality and consistency.
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Application Notes & Protocols: Utilizing 2,4-Dicumylphenol as a High-Performance Stabilizer for Polypropylene
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 2,4-dicumylphenol as a polymer stabilizer in polypropylene (PP). This document elucidates the underlying mechanisms of polypropylene degradation, the function of phenolic antioxidants, and provides detailed protocols for incorporation and performance evaluation.
The Challenge: Degradation of Polypropylene
Polypropylene, a versatile and widely used thermoplastic, is inherently susceptible to degradation when exposed to heat, oxygen, and UV radiation.[1][2] This degradation is an autocatalytic radical chain reaction that leads to a decline in the polymer's mechanical, physical, and aesthetic properties.[3][4]
Key Degradation Pathways:
-
Thermo-oxidative Degradation: Occurs at the elevated temperatures required for processing (e.g., extrusion, injection molding) and during the service life of the end-product.[1][5] The presence of oxygen accelerates this process, leading to chain scission, reduced molecular weight, and loss of mechanical strength.[3][4]
-
Photo-oxidation: Initiated by exposure to UV radiation from sunlight, which generates free radicals.[1][2] This results in surface cracking, discoloration (yellowing), and embrittlement of the polymer.[6]
The consequences of polypropylene degradation include:
-
Loss of tensile strength and impact resistance.
-
Changes in melt flow characteristics, complicating processing.[7]
-
Surface cracking and loss of gloss.
-
Discoloration, which is aesthetically undesirable.[8]
To counteract these detrimental effects, the incorporation of stabilizers is essential.[9]
The Solution: 2,4-Dicumylphenol as a Primary Antioxidant
2,4-Dicumylphenol is a sterically hindered phenolic antioxidant that serves as a highly effective stabilizer for polypropylene.[10][11] Its primary function is to interrupt the oxidative degradation cycle by acting as a radical scavenger.[7][8]
Chemical Structure and Properties:
-
CAS Number: 2772-45-4[12]
-
Molecular Formula: C₂₄H₂₆O[13]
-
Molecular Weight: 330.46 g/mol [14]
-
Appearance: Typically a solid at room temperature, often handled as a liquid.[10]
Caption: Chemical structure of 2,4-dicumylphenol.
Mechanism of Action:
Phenolic antioxidants, like 2,4-dicumylphenol, function by donating a hydrogen atom from their hydroxyl group to reactive peroxy radicals (ROO•) that are formed during the oxidation of the polymer.[7][8] This donation neutralizes the peroxy radical, forming a stable hydroperoxide (ROOH) and a hindered phenoxyl radical.[7] The resulting phenoxyl radical is resonance-stabilized and non-reactive, effectively terminating the chain reaction of degradation.[7][15]
Caption: Stabilization mechanism of 2,4-dicumylphenol in polypropylene.
Experimental Protocols
The following protocols provide a framework for incorporating 2,4-dicumylphenol into polypropylene and evaluating its stabilizing efficacy.
Incorporation of 2,4-Dicumylphenol into Polypropylene
Objective: To achieve a homogeneous dispersion of the stabilizer within the polymer matrix.
Materials:
-
Polypropylene (homopolymer or copolymer, powder or pellet form)
-
2,4-Dicumylphenol
-
Co-stabilizers (e.g., phosphites, thioesters), if desired for synergistic effects[16]
Equipment:
-
Twin-screw extruder
-
Single-screw extruder[17]
-
Internal mixer (e.g., Brabender or Haake type)
-
Compression molder
-
Pelletizer
Protocol: Twin-Screw Extrusion
-
Pre-blending: Dry blend the polypropylene powder/pellets with the desired concentration of 2,4-dicumylphenol. Typical loading levels for phenolic antioxidants range from 0.05% to 0.5% by weight.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder according to the polypropylene grade's processing recommendations (typically 180-230°C).[17]
-
Extrusion: Feed the pre-blended mixture into the extruder. The high shear forces and mixing elements of the twin-screw extruder will ensure excellent dispersion of the stabilizer.
-
Strand Cooling and Pelletizing: The extruded polymer strand is passed through a water bath for cooling and then fed into a pelletizer to produce stabilized polypropylene pellets.
-
Drying: The pellets should be thoroughly dried to remove any surface moisture before further processing or testing.
Evaluation of Stabilizer Performance
A combination of analytical techniques should be employed to assess the effectiveness of 2,4-dicumylphenol.
Principle: MFI is an indirect measure of the polymer's molecular weight.[18] A significant increase in MFI after processing or aging indicates chain scission and degradation.[4]
Standard: ASTM D1238 or ISO 1133[19]
Protocol:
-
Sample Preparation: Use the stabilized polypropylene pellets produced in section 3.1.
-
Instrument Setup: Set the MFI tester to the standard conditions for polypropylene: 230°C and a 2.16 kg load.[18][20]
-
Measurement:
-
Preheat the apparatus for at least 6 minutes.[18]
-
Introduce a known quantity of the polymer sample (typically 4-5 grams) into the heated barrel.[18]
-
Allow the sample to preheat for a specified time (e.g., 6 minutes).[18]
-
Apply the piston with the specified weight to extrude the molten polymer through the die.
-
Collect and weigh the extrudate over a set time period.
-
-
Calculation: The MFI is expressed in grams per 10 minutes (g/10 min).[18]
-
Analysis: Compare the MFI of the stabilized PP with an unstabilized control sample after multiple extrusion passes or heat aging. A smaller change in MFI indicates better stabilization.
Principle: OIT measures the time it takes for a material to begin to oxidize at a specific isothermal temperature in an oxygen atmosphere.[21][22] A longer OIT indicates greater oxidative stability.[23]
Standard: ASTM D3895
Protocol:
-
Sample Preparation: A small sample (5-10 mg) of the stabilized polypropylene is placed in an open aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the Differential Scanning Calorimeter (DSC).
-
Heat the sample to the desired isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.[23]
-
-
Measurement:
-
Analysis: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC curve.[21][24] Compare the OIT of the stabilized sample to an unstabilized control.
Principle: Fourier-Transform Infrared (FTIR) spectroscopy can detect the formation of carbonyl groups (C=O) and hydroxyl groups (-OH), which are characteristic products of polypropylene oxidation.[25][26]
Protocol:
-
Sample Preparation: Prepare thin films of the stabilized and unstabilized polypropylene by compression molding.
-
Aging: Expose the films to accelerated aging conditions (e.g., in a circulating air oven at an elevated temperature or in a UV weathering chamber).
-
Measurement:
-
Acquire the FTIR spectra of the films at various time intervals during the aging process.
-
Monitor the growth of the absorption bands in the carbonyl region (around 1700-1800 cm⁻¹) and the hydroxyl region (around 3300-3600 cm⁻¹).[26]
-
-
Analysis: A slower rate of increase in the carbonyl and hydroxyl peak intensities for the stabilized sample compared to the control indicates effective stabilization.
Data Presentation and Interpretation
Table 1: Representative Performance Data for Stabilized Polypropylene
| Property | Unstabilized PP | PP + 0.2% 2,4-Dicumylphenol |
| Melt Flow Index (g/10 min) at 230°C/2.16 kg | ||
| Initial | 4.0 | 4.0 |
| After 3 Extrusion Passes | 12.5 | 5.2 |
| Oxidative Induction Time (min) at 200°C | < 5 | > 30 |
| Carbonyl Index (FTIR) after 500h Oven Aging at 150°C | 0.85 | 0.15 |
Note: The data presented in this table is representative and may vary depending on the specific grade of polypropylene, processing conditions, and the presence of other additives.
Caption: Experimental workflow for evaluating stabilizer performance.
Synergistic Combinations
For enhanced protection, particularly during high-temperature processing, 2,4-dicumylphenol can be used in combination with secondary antioxidants such as phosphites or thioesters.[16]
-
Phosphites: Decompose hydroperoxides into non-radical, stable products.[27]
-
Thioesters: Also function as hydroperoxide decomposers.[16]
This synergistic approach provides a more comprehensive stabilization package, addressing different stages of the oxidative degradation cycle.[16][28]
Conclusion
2,4-Dicumylphenol is a highly effective primary antioxidant for polypropylene, providing excellent protection against thermo-oxidative and photo-oxidative degradation. By interrupting the radical chain reaction, it preserves the mechanical and physical properties of the polymer during processing and end-use. The protocols outlined in these application notes provide a robust framework for the incorporation and evaluation of 2,4-dicumylphenol, enabling the development of durable and high-performance polypropylene formulations.
References
- GON Plastics. (2025, January 24). How Does Polypropylene Degrade.
- US Masterbatch. (2025, December 24). What are Phenolic Antioxidants for Polymers? Benefits and Applications.
- SpecialChem. (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
- Dakenchem. (n.d.). The Role of Phenolic Antioxidants in Modern Material Science.
- MDPI. (2024, June 13). An Overview of the Sustainable Depolymerization/Degradation of Polypropylene Microplastics by Advanced Oxidation Technologies.
- ResearchGate. (n.d.). Oxidation Induction Time of PP v , PP r , and their blends.
- SpecialChem. (2025, September 10). Melt Flow Index in Polymers: Uses, Process & Measurements.
- Shimadzu. (n.d.). Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter.
- PMC. (n.d.). A study of the controlled degradation of polypropylene containing pro-oxidant agents.
- Scientific Research Publishing. (n.d.). Some Practical Aspects of the Oxidative Stability of Polypropylene Pipes.
- NIH. (n.d.). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications.
- Presto Testing Instruments. (n.d.). Melt Flow Index of Polypropylene Manufacturer.
- Chemistry For Everyone. (2025, May 27). How Does Polypropylene Degrade?.
- Wikipedia. (n.d.). Melt flow index.
- Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
- Polyolefins Journal. (2017). Evaluation of effects of thymolphthalein on thermo- oxidative stability of polypropylene.
- Fiveable. (n.d.). Stabilization methods.
- Taylor & Francis Online. (n.d.). The Photooxidative Degradation of Polypropylene. Part I. Photooxidation and Photoinitiation Processes.
- Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time.
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- International Journal of Engineering Research & Technology. (n.d.). IR Spectroscopy and Scanning Electron Microscopy Studies of Natural Ageing of Polypropylene.
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- Google Patents. (2005, December 29). Stabilised polypropylene.
- Qualitest FZE. (2025, May 20). MFI Polymer Testing Explained for Process Optimization.
- ADEKA. (n.d.). Introduction of Polymer additives.
- Taylor & Francis Online. (n.d.). Migration of Stabilizers from Polypropylene into Simulated Food.
- PMC. (2020, July 22). Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics.
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- ResearchGate. (n.d.). presents FTIR spectra showing the degradation occurring in the PP....
- ACS Publications. (n.d.). Photooxidation of Polypropylene Films. IV. Surface Changes Studied by Attenuated Total Reflection Spectroscopy.
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- ResearchGate. (2025, August 10). Effect of Testing Conditions on Performance and Durability of Stabilisers in Plastics.
- Dover Chemical Corporation. (n.d.). 2,4 Di-Cumylphenol (DCP).
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Application of 2,4-bis(2-phenylpropan-2-yl)phenol as a UV stabilizer
An In-Depth Guide to the Application of 2,4-bis(2-phenylpropan-2-yl)phenol as a UV Stabilizer
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the effective application of this compound as a stabilizer against ultraviolet (UV) degradation in polymeric systems.
Section 1: Introduction to UV Degradation and the Role of Stabilizers
Ultraviolet radiation, particularly in the 290-400 nm range, possesses sufficient energy to initiate photochemical reactions that cleave chemical bonds within polymer chains. This process, known as photodegradation, leads to a catastrophic loss of material integrity, manifesting as discoloration (yellowing), cracking, loss of gloss, and a severe decline in mechanical properties such as tensile strength and flexibility.
To counteract these effects, UV stabilizers are incorporated into polymer matrices. These additives function through various mechanisms to protect the material. This compound, a sterically hindered phenolic compound, operates primarily as a potent free-radical scavenger, playing a crucial role in the stabilization cascade by terminating degradative chain reactions.
Section 2: Core Properties of this compound
This compound, also known as 2,4-dicumylphenol, is a high-molecular-weight, sterically hindered phenolic antioxidant.[1] Its bulky 2-phenylpropan-2-yl (cumyl) groups at the ortho and para positions are critical to its function, providing steric hindrance that enhances the stability of the resulting phenoxyl radical and improves its compatibility and persistence within the host polymer.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2772-45-4 | [1][2] |
| Molecular Formula | C₂₄H₂₆O | [2] |
| Molecular Weight | 330.46 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 63-65 °C | [1] |
| Boiling Point | 441.1 ± 14.0 °C at 760 mmHg | [1] |
| Density | 1.063 g/cm³ | [1] |
| Synonyms | 2,4-bis(α,α-dimethylbenzyl)phenol, 2,4-Dicumylphenol | [1] |
Section 3: Mechanism of Action as a Radical Scavenger
The primary role of this compound in UV stabilization is not to absorb UV radiation directly, but to interrupt the auto-oxidative chain reaction initiated by UV exposure. Its mechanism is centered on the principle of Hydrogen Atom Transfer (HAT).[1]
-
Initiation : UV energy creates free radicals (P•) from the polymer backbone. These radicals react with oxygen to form highly reactive peroxy radicals (POO•).
-
Propagation : The peroxy radicals abstract hydrogen from the polymer chain, creating hydroperoxides (POOH) and new polymer radicals (P•), propagating a destructive cycle.
-
Intervention (Termination) : this compound (Ar-OH) intervenes by donating the hydrogen atom from its phenolic hydroxyl group to the peroxy radical (POO•).[1] This action neutralizes the reactive radical, forming a stable hydroperoxide (POOH) and a sterically hindered, resonance-stabilized phenoxyl radical (Ar-O•).[1]
The resulting phenoxyl radical is relatively unreactive due to the steric hindrance from the bulky cumyl groups and resonance delocalization, preventing it from initiating new degradation chains. It can then terminate another peroxy radical to form stable, non-radical products.
Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.
Section 4: Synergistic Applications
While an effective radical scavenger, this compound is most potent when used in combination with other types of light stabilizers. This synergistic approach provides comprehensive protection.
-
With UV Absorbers (UVAs) : UVAs (e.g., benzotriazoles, benzophenones) function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[3] However, they cannot absorb all UV light. This compound scavenges the free radicals that form from any UV radiation that penetrates the UVA shield.[3]
-
With Hindered Amine Light Stabilizers (HALS) : HALS also function as radical scavengers but through a different, regenerative catalytic cycle. Combining a hindered phenol with a HALS provides multi-layered radical trapping, offering superior long-term thermal and light stability.[3]
Section 5: Protocol for Evaluating Stabilizer Efficacy in Polypropylene
This protocol details a standard methodology for assessing the performance of this compound in a common polyolefin like polypropylene (PP).
Materials and Equipment
-
Polymer : Polypropylene homopolymer powder (unstabilized).
-
Stabilizer : this compound.
-
Processing Equipment : Twin-screw extruder, compression molder.
-
Accelerated Weathering : Xenon arc weathering chamber.
-
Analytical Equipment : Colorimeter/spectrophotometer, universal testing machine (for tensile tests), FTIR spectrometer.
Experimental Workflow Diagram
Sources
Application Note: Synthesis and Evaluation of High-Performance Benzotriazole Photostabilizers from 2,4-Dicumylphenol
Abstract
This comprehensive technical guide provides a detailed methodology for the synthesis of high-performance hydroxyphenyl benzotriazole (HPBT) ultraviolet (UV) absorbers, utilizing 2,4-dicumylphenol as a key precursor. We detail the multi-step synthesis of 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, a photostabilizer known for its low volatility and exceptional efficacy in polymers processed at high temperatures. The narrative elucidates the causal chemistry behind each procedural step, from precursor synthesis to the final product's characterization and performance evaluation. This document is intended for researchers and scientists in polymer science, materials chemistry, and drug development, offering field-proven protocols, mechanistic insights, and a framework for self-validating experimental design.
Introduction: The Imperative for Advanced Photostabilization
Ultraviolet radiation is a primary driver of degradation in organic materials, particularly polymers, leading to discoloration, embrittlement, and loss of mechanical integrity. Photostabilizers are critical additives designed to mitigate this damage. Among the most effective classes are hydroxyphenyl benzotriazoles (HPBTs), which function as potent UV absorbers.[1][2] These molecules exhibit robust photostability and broad UV spectral coverage, making them indispensable in industries ranging from plastics and coatings to cosmetics.[2][3]
The performance of an HPBT is intrinsically linked to its molecular structure. Substituents on the phenolic ring can be tailored to enhance compatibility with polymer matrices, reduce volatility, and improve thermal stability.[4] 2,4-Dicumylphenol is an ideal precursor for high-performance HPBTs due to the bulky, lipophilic cumyl groups.[5][6] These groups anchor the final stabilizer molecule within the polymer, preventing migration and ensuring long-term protection, especially in materials processed at elevated temperatures like polycarbonates and polyesters.[7][8]
This guide focuses on the synthesis of 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (a compound commercially known as Tinuvin® 234), a benchmark for high-end UV absorbers derived from 2,4-dicumylphenol.[7]
Mechanistic Foundation: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable efficacy of HPBTs stems from their ability to dissipate harmful UV energy into harmless thermal energy through a rapid and reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][9]
-
UV Absorption: The molecule, in its ground state (enol form), absorbs a high-energy UV photon, transitioning to an excited state.
-
Proton Transfer: In this excited state, an intramolecular hydrogen bond facilitates an ultrafast transfer of the phenolic proton to one of the nitrogen atoms on the triazole ring, forming an excited-state keto-tautomer.[1]
-
Non-Radiative Decay: This keto-tautomer rapidly returns to its ground state through non-radiative decay, releasing the absorbed energy as heat.
-
Reverse Proton Transfer: A rapid reverse proton transfer restores the original enol form, readying the molecule to absorb another UV photon.
This entire cycle occurs within picoseconds, allowing a single HPBT molecule to dissipate the energy of thousands of UV photons without undergoing degradation itself.[9]
Caption: The ESIPT cycle efficiently converts UV radiation to heat.
Synthesis of the Precursor: 2,4-Dicumylphenol
The synthesis of the 2,4-dicumylphenol precursor is achieved via a Friedel-Crafts alkylation of phenol with α-methylstyrene, typically using an acidic catalyst.[10][11] The reaction conditions can be tuned to favor the desired 2,4-disubstituted product.
Table 1: Physicochemical Properties of 2,4-Dicumylphenol
| Property | Value | Reference(s) |
| CAS Number | 2772-45-4 | [6] |
| Molecular Formula | C₂₄H₂₆O | [5] |
| Molecular Weight | 330.46 g/mol | [12] |
| Appearance | Pale yellow solid | [6] |
| Melting Point | 63-70 °C | [6][12] |
| Boiling Point | 206 °C @ 15 mmHg | [12] |
| Primary Use | Intermediate for UV stabilizers and antioxidants | [6][11] |
Protocol 1: Synthesis of 2,4-Dicumylphenol
This protocol is based on established industrial methods for the selective alkylation of phenol.[10][13]
Materials:
-
Phenol (94.11 g, 1.0 mol)
-
α-Methylstyrene (260.4 g, 2.2 mol)
-
Strongly acidic cation exchange resin (e.g., Amberlyst 15), dried (15 g)
-
Toluene (200 mL)
Procedure:
-
Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Catalyst Activation: Add the acidic resin and toluene to the flask. Heat to reflux for 30 minutes with a Dean-Stark trap to azeotropically remove any residual water from the resin. Cool the flask to 80°C.
-
Reaction Initiation: Add phenol to the flask and stir until fully dissolved.
-
Alkylation: Add α-methylstyrene dropwise over 2 hours while maintaining the reaction temperature at 75-85°C. The reaction is exothermic.
-
Causality: Controlling the addition rate and temperature is crucial to maximize the selectivity for the 2,4-disubstituted product over other isomers and oligomers of α-methylstyrene.[11]
-
-
Reaction Completion: After the addition is complete, continue stirring at 80°C for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to 50°C and filter to remove the catalyst resin. The resin can be washed with toluene, and the washings combined with the filtrate.
-
Purification: Remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation (10-150 Pa) to separate unreacted starting materials and byproducts.[10] The final product is further purified by recrystallization from a solvent like heptane to yield a pale yellow solid.
Synthesis of 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
The synthesis is a two-step process: (1) diazotization of 2-nitroaniline and subsequent azo coupling with 2,4-dicumylphenol to form a monoazobenzene intermediate, and (2) reductive cyclization of the intermediate to yield the final benzotriazole product.[14]
Caption: Overall workflow for HPBT synthesis from raw materials.
Protocol 2: Step A - Azo Coupling
Materials:
-
2-Nitroaniline (13.8 g, 0.1 mol)
-
Concentrated Sulfuric Acid (98%, 30 mL)
-
Sodium Nitrite (7.0 g, 0.101 mol)
-
2,4-Dicumylphenol (33.0 g, 0.1 mol)
-
Methanol (200 mL)
-
Sodium Hydroxide (for pH adjustment)
-
Ice
Procedure:
-
Diazotization: In a 500 mL beaker, carefully add 2-nitroaniline to the concentrated sulfuric acid while stirring and cooling in an ice-salt bath to maintain a temperature below 10°C. Stir until a clear solution is obtained. Cool this solution to 0-5°C.
-
Nitrite Addition: Add sodium nitrite portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C. Stir for an additional 60 minutes at 0-5°C.
-
Phenol Solution: In a separate 1 L flask, dissolve 2,4-dicumylphenol in methanol and cool to 0°C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred 2,4-dicumylphenol solution over 1-2 hours. The temperature must be maintained below 5°C. A deep red color will develop.
-
pH Adjustment & Precipitation: After the addition is complete, continue stirring for 2-3 hours at 0-5°C. Slowly add a 20% aqueous sodium hydroxide solution to adjust the pH to ~7-8. The red azo intermediate will precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold methanol. Dry the solid in a vacuum oven at 50°C.
Protocol 3: Step B - Reductive Cyclization
Materials:
-
Azo intermediate from Step A (~0.1 mol)
-
Sodium Hydroxide (24 g, 0.6 mol)
-
Water (200 mL)
-
Ethanol (100 mL)
-
Zinc dust (26 g, 0.4 mol)
-
Hydrochloric Acid (for acidification)
Procedure:
-
Setup: In a 1 L flask equipped with a mechanical stirrer and reflux condenser, dissolve the azo intermediate and sodium hydroxide in a mixture of water and ethanol.
-
Reduction: Heat the solution to 70-80°C. Add zinc dust portion-wise over 1 hour. The red color of the solution will gradually fade.
-
Causality: The alkaline conditions and zinc dust facilitate the reduction of the nitro group to an amino group, which spontaneously undergoes intramolecular cyclization to form the stable benzotriazole ring.[17]
-
-
Reaction Completion: After the zinc addition, heat the mixture to reflux for 4-6 hours until the solution becomes a pale yellow or off-white slurry. Monitor by TLC.
-
Work-up: Cool the reaction mixture and filter to remove zinc residues.
-
Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of ~5-6. The final product will precipitate.
-
Purification: Collect the crude product by filtration and wash with water. Recrystallize the solid from a suitable solvent system, such as toluene/ethanol, to obtain the final product as a slightly yellow powder.
Characterization and Performance
The synthesized product should be characterized to confirm its identity and purity.
-
Melting Point: The expected melting range is 137–141 °C.[7]
-
UV-Vis Spectroscopy: A solution in chloroform should exhibit absorbance maxima around 302 nm and 343 nm, with minimal absorbance in the visible region (>400 nm), confirming its function as a UV absorber without imparting color.[7]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
Table 2: Typical Performance Characteristics
| Parameter | Typical Value / Observation | Reference(s) |
| Chemical Name | Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)- | [7][8] |
| CAS Number | 70321-86-7 | [7] |
| Volatility | Low; suitable for high-temperature processing | [4][8] |
| Polymer Compatibility | Excellent in polycarbonates, polyesters, polyamides, styrenics, etc. | [7][8] |
| Recommended Use Level | 0.15 - 0.60% (by weight), depending on substrate and performance requirements. Can be used synergistically with HALS stabilizers. | [7] |
Conclusion
This application note provides a robust and scientifically grounded framework for the synthesis of a high-performance photostabilizer, 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, from the 2,4-dicumylphenol precursor. By detailing the underlying mechanisms and providing step-by-step protocols, this guide serves as a valuable resource for researchers aiming to develop and evaluate advanced materials with enhanced durability and longevity against UV degradation. The principles and methodologies described herein are adaptable for the synthesis of a wide array of substituted hydroxyphenyl benzotriazole stabilizers.
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Application Note & Protocol: High-Performance Olefin Polymerization Using Ziegler-Natta Systems with Advanced Phenolic Ligands
Abstract
This guide provides a comprehensive overview and detailed protocols for the experimental setup of Ziegler-Natta polymerization utilizing advanced, non-metallocene Group 4 metal catalysts bearing phenolic ligands. Moving beyond traditional heterogeneous catalysts, these homogeneous systems offer exceptional control over polymer architecture, including molecular weight, polydispersity, and stereochemistry. We delve into the causality behind the catalyst design, explaining how the steric and electronic properties of phenolic ligands, such as aminophenolates and phenoxy-imines, directly influence catalytic activity and the final polymer properties. This document is intended for researchers in materials science and polymer chemistry, providing field-proven methodologies for catalyst synthesis, polymerization setup, and polymer characterization, all while emphasizing the rigorous inert atmosphere techniques required for success.
Introduction: The Rationale for Phenolic Ligands in Ziegler-Natta Catalysis
Ziegler-Natta (Z-N) catalysis, a cornerstone of the polymer industry, has evolved significantly since its inception.[1] The initial systems, typically heterogeneous catalysts based on titanium halides supported on magnesium chloride, revolutionized the production of polyolefins like polyethylene and polypropylene.[2][3] However, the quest for greater precision in polymer synthesis has driven the development of homogeneous, single-site catalysts.[4]
Within this class, non-metallocene catalysts featuring multidentate oxygen- and nitrogen-based ligands have become prominent.[1][2] Phenolic ligands are particularly advantageous due to their modularity. The electronic and steric environment around the metal center can be systematically tuned by modifying the substituents on the phenol ring.[5] This high degree of tunability allows for:
-
Enhanced Thermal Stability: Catalysts can be designed to operate at higher temperatures, which is beneficial for industrial processes.[6][7]
-
Control of Polymer Microstructure: The ligand architecture dictates the stereochemistry of monomer insertion, enabling the synthesis of polymers with specific tacticity (e.g., isotactic or syndiotactic).[8]
-
High Molecular Weight Polymers: Bulky substituents on the phenolic backbone can suppress chain transfer reactions, leading to the formation of ultra-high molecular weight polyolefins (UHMWPE).[9][10]
These catalysts are typically complexes of Group 4 metals (Titanium, Zirconium, Hafnium) and are activated by an organoaluminum cocatalyst, such as methylaluminoxane (MAO), which generates the catalytically active cationic species.[2] All manipulations must be performed under a strictly inert atmosphere due to the extreme sensitivity of the catalyst components to air and moisture.[2]
Experimental Overview & Workflow
The overall experimental process involves two primary stages: the synthesis of the Group 4 metal pre-catalyst bearing the phenolic ligand, and the subsequent polymerization of the olefin monomer using this catalyst system. Both stages require stringent air- and moisture-free conditions, typically achieved using a combination of Schlenk line and glovebox techniques.
Caption: Step-by-step workflow for the ethylene polymerization protocol.
Data Presentation & Expected Outcomes
The performance of the catalyst system is highly dependent on the ligand structure and reaction conditions. The following table summarizes representative data for ethylene polymerization using a titanium complex with an amine-bis(phenolate) ligand.
| Entry | Catalyst | Al/Ti Ratio | Temp (°C) | Pressure (MPa) | Time (min) | Activity (kg PE / mol Ti·h) | Mₙ ( kg/mol ) | Mₙ/Mₙ |
| 1 | L¹-TiCl₂ | 1000 | 25 | 1.0 | 30 | 78.6 | 1500 | 2.5 |
| 2 | L¹-TiCl₂ | 1000 | 50 | 1.0 | 30 | 125.3 | 980 | 3.1 |
| 3 | L²-TiCl₂ | 1000 | 50 | 1.0 | 30 | 95.7 | 2100 | 2.8 |
| 4 | L¹-TiCl₂ | 1500 | 50 | 1.0 | 30 | 140.1 | 950 | 3.3 |
Data synthesized from typical results presented in the literature. [10][11]L¹ and L² represent ligands with different steric bulk (L² > L¹).
Interpretation:
-
Effect of Temperature (Entry 1 vs. 2): Increasing the temperature often increases catalytic activity but can also increase the rate of chain transfer, leading to a lower molecular weight (Mₙ).
-
Effect of Ligand Sterics (Entry 2 vs. 3): A bulkier ligand (L²) can hinder monomer approach, potentially lowering activity, but it significantly suppresses chain transfer, resulting in a much higher molecular weight polymer.
-
Effect of Cocatalyst Ratio (Entry 2 vs. 4): Increasing the amount of activator can lead to a higher concentration of active sites, thus increasing the observed activity.
Conclusion and Future Directions
Homogeneous Ziegler-Natta catalysts based on phenolic ligands represent a versatile and powerful platform for synthesizing polyolefins with tailored properties. The protocols and principles outlined in this guide provide a robust framework for researchers to explore this catalyst class. The key to success lies in the meticulous application of inert atmosphere techniques and a fundamental understanding of how ligand modifications influence catalytic behavior. Future research will likely focus on developing catalysts with even greater activity, thermal stability, and the ability to copolymerize ethylene with polar monomers, further expanding the landscape of functional polyolefin materials.
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Derivatization of 2,4-dicumylphenol for GC-MS analysis
Application Note: GC-MS Analysis of 2,4-Dicumylphenol
A Detailed Guide to Derivatization Strategies for Enhanced Volatility and Chromatographic Performance
Abstract
This application note provides a comprehensive guide for the derivatization of 2,4-dicumylphenol (2,4-DCP) for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). 2,4-Dicumylphenol, a sterically hindered phenolic compound used as an antioxidant and an intermediate in the synthesis of UV stabilizers, presents significant analytical challenges due to its high boiling point and polar hydroxyl group.[1] Direct GC-MS analysis often results in poor peak shape, low sensitivity, and potential thermal degradation. Derivatization is therefore a critical step to convert the polar analyte into a more volatile and thermally stable form.[2][3] This guide explores three primary derivatization techniques—silylation, acylation, and alkylation—and explains the causality behind selecting the optimal method. A detailed, field-proven protocol for silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), the recommended approach for this sterically hindered phenol, is provided, along with typical GC-MS parameters and method validation considerations.
The Analytical Challenge of 2,4-Dicumylphenol
The successful analysis of 2,4-dicumylphenol is predicated on overcoming its inherent physicochemical properties. With a molecular weight of 330.46 g/mol and a boiling point of approximately 441°C, its volatility is insufficient for direct GC analysis without employing extremely high temperatures that risk sample degradation and column damage.[4][5][6]
The primary obstacle is the presence of the polar phenolic hydroxyl (-OH) group. This functional group engages in intermolecular hydrogen bonding, which significantly elevates the compound's boiling point and can lead to undesirable interactions with the GC system.[3] These interactions manifest as:
-
Peak Tailing: Adsorption of the analyte onto active sites within the injector liner or the GC column.
-
Low Response: Poor transfer of the analyte through the column.
-
Irreproducible Results: Inconsistent interactions leading to variable peak areas and retention times.
Furthermore, the hydroxyl group is flanked by two bulky cumyl (α,α-dimethylbenzyl) groups. This steric hindrance can make the hydroxyl group less accessible to derivatizing reagents, necessitating a carefully optimized strategy to ensure a complete and efficient reaction.[7]
Selecting the Optimal Derivatization Strategy
Derivatization improves the chromatographic behavior of polar compounds by replacing the active hydrogen of the hydroxyl group with a non-polar, thermally stable moiety.[3][8][9] This modification effectively shields the polar group, reducing intermolecular forces and increasing the analyte's volatility. For 2,4-dicumylphenol, three primary strategies are considered.
Silylation
Silylation is the most common and versatile derivatization technique for compounds containing active hydrogens, such as phenols, alcohols, and carboxylic acids.[8][9] The reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, forming a TMS ether.
-
Mechanism: The phenolic oxygen acts as a nucleophile, attacking the silicon atom of the silylating reagent. This process is highly effective at eliminating hydrogen bonding.
-
Reagents: A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being the most powerful.[10][11][12] For sterically hindered phenols like 2,4-DCP, MSTFA is often preferred as its by-products are more volatile than those of BSTFA, minimizing chromatographic interference.[13] To drive the reaction to completion, a catalyst such as Trimethylchlorosilane (TMCS) is frequently added, which enhances the reactivity of the primary silylating agent.[7][8][9]
-
Causality: The choice of a strong silylating agent like MSTFA with a TMCS catalyst is a direct response to the steric hindrance presented by the cumyl groups. The catalyst facilitates the reaction, ensuring that even the less accessible hydroxyl group is quantitatively derivatized.
Acylation
Acylation involves the introduction of an acyl group (e.g., acetyl) to form a phenolic ester. This method is robust and cost-effective.
-
Mechanism: The phenol reacts with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), typically in the presence of a base catalyst like pyridine.
-
Reagents: Acetic anhydride is widely used and can be effective, particularly when performed in an aqueous matrix.[14]
-
Causality: While effective for many phenols, acylation can be less efficient for sterically hindered compounds. The bulky nature of the acylating agent may struggle to access the hydroxyl group of 2,4-DCP, potentially leading to incomplete derivatization and lower yields compared to silylation.
Alkylation
Alkylation introduces an alkyl group to the phenolic oxygen, forming an ether. This technique is particularly valuable when targeting high sensitivity with specific detectors.
-
Mechanism: A common alkylating agent, pentafluorobenzyl bromide (PFBBr), reacts with the phenoxide ion (formed under basic conditions) to create a pentafluorobenzyl (PFB) ether.[15][16][17]
-
Reagents: PFBBr is the reagent of choice for this method. The resulting PFB derivatives are highly electronegative, making them exceptionally sensitive to an Electron Capture Detector (ECD). They also produce characteristic mass spectra.[16][17]
-
Causality: This method is chosen when ultra-trace level detection is required. The formation of the PFB ether dramatically enhances detector response, allowing for quantification at levels that may not be achievable with other derivatives.
Comparative Analysis of Derivatization Methods
| Parameter | Silylation | Acylation | Alkylation (PFBBr) |
| Primary Reagent | MSTFA or BSTFA (+/- 1% TMCS) | Acetic Anhydride or TFAA | Pentafluorobenzyl Bromide (PFBBr) |
| Reaction Product | Trimethylsilyl (TMS) Ether | Phenolic Ester | Pentafluorobenzyl (PFB) Ether |
| Typical Conditions | 60-80°C for 30-60 min[2] | Room temp to 60°C for 15-30 min[2] | 25-60°C for 20-60 min[17] |
| Advantages | Highly versatile and effective for hindered groups; volatile by-products (MSTFA).[13] | Robust, cost-effective reagents; can be performed in aqueous conditions.[2][14] | Excellent for trace analysis; creates highly sensitive derivatives for ECD and MS.[16][17] |
| Disadvantages | Reagents are highly moisture-sensitive, requiring anhydrous conditions.[2] | May result in incomplete reaction for highly sterically hindered phenols. | Reagent is a lachrymator and corrosive; may require phase-transfer catalyst.[16] |
| Best Suited For | General quantitative analysis of sterically hindered phenols like 2,4-DCP. | Routine analysis of less hindered phenols where cost is a factor. | Ultra-trace environmental or biological sample analysis requiring maximum sensitivity. |
Recommended Protocol: Silylation with MSTFA + 1% TMCS
Based on the comparative analysis, silylation with MSTFA is the most reliable and effective method for the quantitative analysis of 2,4-dicumylphenol due to its high reactivity towards sterically hindered hydroxyl groups.
Materials and Reagents
-
2,4-Dicumylphenol standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (MSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Internal Standard (e.g., 4,4'-Dibromobiphenyl or a stable isotope-labeled analogue)
-
Sample Vials (2 mL, amber, with PTFE-lined caps)
-
Heating block or GC oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Experimental Workflow
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- 4. 2,4-Dicumylphenol | CAS#:106060-52-0 | Chemsrc [chemsrc.com]
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- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
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- 17. sigmaaldrich.com [sigmaaldrich.com]
LC-MS/MS protocol for detecting 2,4-bis(2-phenylpropan-2-yl)phenol in biological matrices
Application Note & Protocol
Topic: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 2,4-bis(2-phenylpropan-2-yl)phenol in Human Plasma
Audience: Researchers, scientists, and drug development professionals in toxicology, environmental health, and pharmacokinetics.
Introduction and Scientific Rationale
This compound, also known as 2,4-Dicumylphenol, is a sterically hindered phenolic compound utilized primarily as an antioxidant or stabilizer in the manufacturing of polymers and resins[1]. Its presence in consumer products raises the potential for human exposure, necessitating sensitive and reliable bioanalytical methods to assess its absorption, distribution, metabolism, and excretion (ADME) profile and to conduct toxicological risk assessments.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard analytical technique for quantifying trace-level xenobiotics in complex biological matrices. Its superior selectivity, sensitivity, and specificity allow for the precise measurement of the target analyte, even in the presence of endogenous interferences.
This document provides a comprehensive, field-tested protocol for the extraction and quantification of this compound in human plasma. The methodology is designed to be robust and transferable, adhering to the principles outlined in international bioanalytical method validation guidelines[1][2][3][4].
Analyte Physicochemical Profile
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,4-Dicumylphenol, 2,4-Bis(α,α-dimethylbenzyl)phenol | [1][2] |
| CAS Number | 2772-45-4 | [2] |
| Molecular Formula | C₂₄H₂₆O | [2][5] |
| Molecular Weight | 330.46 g/mol | [1][2][5] |
| Chemical Structure | Phenolic ring with two cumyl group substitutions | [5] |
| Predicted Ionization | The phenolic hydroxyl group is acidic and readily deprotonates, making it ideal for negative ion mode electrospray ionization (ESI) to form the [M-H]⁻ precursor ion. | N/A |
Principle of the Method
The protocol employs a protein precipitation (PPT) technique for sample cleanup, which is a rapid and effective method for removing high-abundance proteins from plasma samples[6]. Following extraction, the analyte is separated from remaining matrix components using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Quantification is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. An isotopically labeled internal standard should be used to correct for matrix effects and variations during sample preparation and injection[7][8].
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): Ideally, ¹³C₆- or d₅-2,4-bis(2-phenylpropan-2-yl)phenol. If unavailable, Bisphenol A-d₁₆ can be used as a surrogate due to structural and ionization similarities.
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade)
-
Biological Matrix: Human Plasma (K₂-EDTA as anticoagulant), sourced from qualified vendors.
Instrumentation and Consumables
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A phenyl-hexyl stationary phase can also be considered for enhanced separation of aromatic compounds[9].
-
Lab Equipment: Calibrated pipettes, vortex mixer, refrigerated centrifuge, 1.5 mL polypropylene microcentrifuge tubes.
Detailed Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard (IS) in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare intermediate stock solutions and then perform serial dilutions in 50:50 acetonitrile/water to create working standard solutions for the calibration curve (e.g., concentrations from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard Working Solution (IS-WS): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Calibration Curve (CC) and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to achieve the desired concentrations. A typical calibration curve might range from 0.1 ng/mL to 1000 ng/mL. Prepare QCs at a minimum of four levels:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (approx. 3x LLOQ)
-
MQC: Medium Quality Control
-
HQC: High Quality Control (approx. 80% of the highest standard)
-
Sample Preparation: Protein Precipitation
The following workflow is a robust method for extracting phenolic compounds from plasma.
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Instrumental Analysis
The logical flow of the instrumental analysis is depicted below.
Caption: Overview of the Instrumental Analysis Process.
5.3.1 Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | ACE Excel 3 C18-PFP, 100 x 4.6 mm | C18 provides good retention for hydrophobic molecules. The PFP phase offers alternative selectivity for aromatic compounds[10]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape for phenolic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent suitable for reversed-phase. |
| Flow Rate | 0.5 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Adjustable based on system sensitivity. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Gradient Elution | 0.0 min: 40% B1.0 min: 40% B5.0 min: 95% B6.0 min: 95% B6.1 min: 40% B8.0 min: 40% B | A gradient is essential for eluting the highly retained analyte while maintaining separation from early-eluting matrix components. |
5.3.2 Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Phenols are acidic and readily form [M-H]⁻ ions. |
| Precursor Ion (Q1) | m/z 329.2 | Corresponds to the deprotonated molecule [C₂₄H₂₅O]⁻. |
| Product Ions (Q3) | m/z 211.1 (Quantifier)m/z 119.1 (Qualifier) | These fragments correspond to the loss of a cumyl group and further fragmentation, providing specificity. Transitions must be empirically optimized. |
| Internal Standard | e.g., Bisphenol A-d₁₆: m/z 243.1 → 228.1 | Use established transitions for the selected IS. |
| Source Temp. | 450 °C | Optimized for efficient desolvation. |
| Gas Flow Rates | Optimize based on instrument manufacturer's recommendations. | N/A |
| Capillary Voltage | -3.5 kV | Optimized for stable spray and maximal ion generation. |
| Collision Energy | Optimize empirically for each transition. | N/A |
Bioanalytical Method Validation (BMV)
The developed method must be validated according to regulatory guidelines, such as those from the FDA or EMA, to ensure its reliability for analyzing study samples[1][3][4][11]. The validation should assess the following parameters:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Demonstrate a linear relationship between concentration and detector response. | Calibration curve with a weighting factor (e.g., 1/x²) should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Measure the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation protocol allows for high-throughput analysis, while the optimized chromatography and MS/MS parameters provide the necessary performance to support pharmacokinetic, toxicokinetic, and biomonitoring studies. The methodology is grounded in established bioanalytical principles and can be fully validated to meet global regulatory standards.
References
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- PubChem. (n.d.). 2,4-Dicumylphenol.
- U.S. Food and Drug Administration. (2018).
- National Institute of Standards and Technology. (n.d.). Phenol, 2,4-bis(1-methyl-1-phenylethyl)-. NIST Chemistry WebBook. [Link]
- European Medicines Agency. (n.d.).
- International Council for Harmonisation. (2022).
- U.S. Food and Drug Administration. (2024).
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
- mzCloud. (2015). 2 4 Bis 2 phenyl 2 propanyl phenol. [Link]
- Zuo, Y., Zhang, K., & Deng, Y. (2014). Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii. Chemosphere, 104, 193–198. [Link]
- Ballesteros-Gómez, A., Rubio, S., & Pérez-Bendito, D. (2012). Evaluation of different extraction approaches for the determination of phenolic compounds and their metabolites in plasma by nanoLC-ESI-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 549-557. [Link]
- U.S. Food and Drug Administration. (2022).
- Jañka, M., Uhliarikova, I., & Tölgyessy, P. (2014). Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry.
- Proestos, C., et al. (2022).
- Roces-Artola, A., et al. (2020). Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Assays. Analytical Chemistry, 92(18), 12486-12494. [Link]
- Wang, L., et al. (2011). Recent advances in analysis of bisphenols and their derivatives in biological matrices.
- Wang, L., & Asimakopoulos, A. G. (2018). Simultaneous quantification of multiple class of phenolic compounds in blood plasma by liquid chromatography–electrospray tandem mass spectrometry.
- Ncube, E. N., et al. (2021). Targeted analysis of phenolic compounds by LC-MS. protocols.io. [Link]
- Shimadzu. (n.d.). Analysis of Alkylphenols using LC-MS.
- Cao, X. L., et al. (2019). LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples. Food Additives & Contaminants: Part A, 36(4), 609-617. [Link]
- Agilent Technologies. (2015).
- Agilent Technologies. (n.d.). MONITORING OF BISPHENOL A AND ITS ANALOGUES IN ENVIRONMENTAL MATRICES USING THE AGILENT 6550 Q-TOF LC/MS. [Link]
- MAC-MOD Analytical. (n.d.). Environmental Phenols by LC-MS-MS.
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Application Notes and Protocols for the Utilization of 2,4-Dicumylphenol in High-Temperature Polymer Processing
Introduction: The Imperative for Polymer Stabilization at Elevated Temperatures
The increasing demand for high-performance polymers in sectors such as automotive, electronics, and aerospace necessitates processing at elevated temperatures. However, these conditions often lead to thermo-oxidative degradation of the polymer matrix, resulting in a loss of mechanical integrity, discoloration, and a reduction in the material's overall lifespan. To counteract these detrimental effects, the incorporation of antioxidants is a critical step in polymer formulation.
This document provides detailed application notes and protocols for the use of 2,4-dicumylphenol, a high-performance sterically hindered phenolic antioxidant, in the stabilization of polymers during high-temperature processing. These guidelines are intended for researchers, scientists, and formulation chemists engaged in the development and processing of thermoplastic materials.
Physicochemical Properties of 2,4-Dicumylphenol
A thorough understanding of the physical and chemical properties of 2,4-dicumylphenol is essential for its effective application.
| Property | Value | Source |
| CAS Number | 2772-45-4 | [1][2] |
| Molecular Formula | C₂₄H₂₆O | [1][2] |
| Molecular Weight | 330.46 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 63-67 °C | [2][3] |
| Boiling Point | 206 °C @ 15 mmHg | [3] |
Mechanism of Action: A Sterically Hindered Phenolic Antioxidant
2,4-Dicumylphenol functions as a primary antioxidant by interrupting the free-radical chain reactions that are the hallmark of polymer auto-oxidation. The bulky cumyl groups at the ortho and para positions to the hydroxyl group provide significant steric hindrance. This structural feature is key to its efficacy.
During polymer degradation, highly reactive peroxy radicals (ROO•) are formed. 2,4-Dicumylphenol donates a hydrogen atom from its phenolic hydroxyl group to these radicals, neutralizing them and forming a stable hydroperoxide and a sterically hindered phenoxyl radical. This phenoxyl radical is resonance-stabilized and relatively unreactive, thus preventing it from initiating new degradation chains.[4]
Antioxidant mechanism of 2,4-dicumylphenol.
Synergistic Blends for Enhanced Performance
For optimal stabilization, particularly during high-temperature processing, 2,4-dicumylphenol is often used in synergistic blends with secondary antioxidants, such as phosphites.[5][6][7] While phenolic antioxidants are excellent at scavenging free radicals, phosphites are effective at decomposing hydroperoxides (ROOH) into non-radical, stable products. This dual-action approach provides comprehensive protection throughout the polymer's lifecycle.[5][8][9][10]
A common strategy involves blending 2,4-dicumylphenol with a phosphite stabilizer like tris(2,4-di-tert-butylphenyl)phosphite (commercially available as Irgafos® 168) or bis(2,4-dicumylphenyl) pentaerythritol diphosphite.[11][12] The phosphite component offers excellent melt processing stability and color protection, while the phenolic component provides long-term thermal stability.
Synergistic action of phenolic and phosphite antioxidants.
Application in Key Polymer Systems
2,4-Dicumylphenol is effective in a wide range of polymers processed at high temperatures.
Polyolefins (Polypropylene and Polyethylene)
High-temperature processing of polypropylene (PP) and polyethylene (PE) can lead to significant chain scission and a corresponding increase in the melt flow index (MFI), indicating a reduction in molecular weight and mechanical properties.
Recommended Loading Levels:
-
2,4-Dicumylphenol: 0.05% to 0.25% by weight.
-
Synergistic Blend (with phosphite): 0.10% to 0.50% total antioxidant package, typically in a 1:1 or 1:2 ratio of phenolic to phosphite.[9]
Illustrative Performance Data:
| Formulation | Processing Condition | MFI (g/10 min) | OIT @ 200°C (min) | Yellowness Index |
| Unstabilized PP | Multiple Extrusions | Increases Significantly | < 5 | High |
| PP + 0.1% 2,4-Dicumylphenol | Multiple Extrusions | Stable | > 30 | Low |
| PP + 0.1% 2,4-Dicumylphenol + 0.1% Phosphite | Multiple Extrusions | Very Stable | > 60 | Very Low |
Styrenic Polymers (Polystyrene, ABS)
Styrenic polymers are prone to yellowing and embrittlement upon thermal degradation. 2,4-Dicumylphenol can mitigate these effects.
Recommended Loading Levels:
-
2,4-Dicumylphenol: 0.1% to 0.5% by weight.
Illustrative Performance Data:
| Formulation | Processing Condition | Yellowness Index (YI) | Impact Strength Retention |
| Unstabilized PS | High-Temperature Molding | High Increase | Significant Loss |
| PS + 0.2% 2,4-Dicumylphenol | High-Temperature Molding | Minimal Increase | High Retention |
Engineering Plastics (Polycarbonate, Polyesters)
Engineering plastics like polycarbonate (PC) are processed at very high temperatures, making them susceptible to degradation.[13][14]
Recommended Loading Levels:
-
2,4-Dicumylphenol: 0.05% to 0.20% by weight, often in combination with a phosphite stabilizer.
Illustrative Performance Data:
| Formulation | Processing Condition | MFI Stability | Color Stability (ΔE) |
| Unstabilized PC | High-Temperature Extrusion | Poor | High |
| PC + 0.1% 2,4-Dicumylphenol + 0.1% Phosphite | High-Temperature Extrusion | Excellent | Low |
Experimental Protocols
Protocol 1: Incorporation of 2,4-Dicumylphenol into Polymer Matrix
Objective: To achieve a homogeneous dispersion of 2,4-dicumylphenol in the polymer.
Apparatus:
-
Twin-screw extruder
-
Gravimetric feeders
-
Pelletizer
Procedure:
-
Dry the base polymer resin to the manufacturer's recommended moisture content.
-
Accurately weigh the required amount of 2,4-dicumylphenol and any synergistic co-stabilizers.
-
Pre-blend the antioxidant(s) with a small amount of the polymer powder to create a masterbatch. This ensures better dispersion.
-
Set the temperature profile of the twin-screw extruder appropriate for the specific polymer being processed.
-
Use separate gravimetric feeders to introduce the base polymer resin and the antioxidant masterbatch into the extruder.
-
Melt compound the materials, ensuring adequate mixing and residence time.
-
Extrude the molten polymer strand, cool it in a water bath, and pelletize for subsequent processing and testing.
Sources
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- 14. gmpplastic.com [gmpplastic.com]
Application Notes & Protocols: Formulation of High-Performance Antioxidant Blends Containing 2,4-Dicumylphenol
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and formulation chemists on the strategic development of synergistic antioxidant blends featuring 2,4-dicumylphenol. As a sterically hindered styrenated phenol, 2,4-dicumylphenol serves as a highly effective primary antioxidant. However, its performance can be significantly amplified through scientifically formulated combinations with secondary antioxidants. This document elucidates the mechanistic principles of antioxidant synergy, details a systematic workflow for blend development, and provides validated, step-by-step protocols for formulation and performance evaluation, with a primary focus on polymer stabilization.
Introduction: The Role of 2,4-Dicumylphenol in Material Preservation
Oxidative degradation is a primary failure mechanism for a vast range of organic materials, particularly polymers, elastomers, and lubricants. This process, initiated by heat, light, and mechanical stress, generates highly reactive free radicals that trigger a chain reaction, leading to discoloration, embrittlement, and catastrophic loss of mechanical properties.[1][2]
2,4-Dicumylphenol (CAS 2772-45-4) is a high-performance antioxidant belonging to the styrenated phenol class.[3][4] Its molecular structure is key to its function. The phenolic hydroxyl group acts as a hydrogen donor to neutralize free radicals, while the bulky dicumyl groups provide significant steric hindrance. This structural feature enhances the stability of the resulting phenoxyl radical, preventing it from initiating new degradation chains, thereby making it an efficient "chain-breaking" or primary antioxidant.[3][5][6] It is widely utilized as a stabilizer in materials such as polybutadiene, natural rubber, and styrene-butadiene rubber (SBR).[7][8]
The Principle of Antioxidant Synergy
While 2,4-dicumylphenol is a potent radical scavenger, relying on a single antioxidant is often insufficient for comprehensive protection, especially during high-temperature processing and long-term service life.[2] A synergistic approach, combining primary and secondary antioxidants, offers a multi-pronged defense against degradation.[9][10]
-
Primary Antioxidants (Radical Scavengers): Hindered phenols like 2,4-dicumylphenol interrupt the degradation cycle by donating hydrogen atoms to reactive peroxyl radicals (ROO•).
-
Secondary Antioxidants (Hydroperoxide Decomposers): Additives such as phosphites and thioesters function by decomposing hydroperoxides (ROOH) into stable, non-radical products.[2][10] This prevents the generation of new radicals from hydroperoxide breakdown, a critical step in the auto-oxidation cycle.
This combined action protects the material during both initial processing and its intended service life, often yielding performance far exceeding the additive effect of the individual components.[2][11]
Physicochemical Properties of 2,4-Dicumylphenol
A thorough understanding of the physical and chemical properties of 2,4-dicumylphenol is essential for effective formulation.
| Property | Value | Source |
| CAS Number | 2772-45-4 | [12] |
| Molecular Formula | C₂₄H₂₆O | [13] |
| Molecular Weight | 330.5 g/mol | [13] |
| Appearance | Pale yellow solid / viscous liquid | [8][12] |
| Melting Point | ~66 - 70 °C | [12][14] |
| Boiling Point | >250 °C | [8] |
| Solubility | Soluble in organic solvents (ethanol, acetone, aromatics); insoluble in water. | [8] |
Mechanistic Insights
Primary Antioxidant Action of 2,4-Dicumylphenol
The core function of 2,4-dicumylphenol is to terminate the propagation step of the auto-oxidation chain reaction. It donates its phenolic hydrogen to a peroxyl radical (ROO•), effectively neutralizing it and stopping the chain.
The Synergistic Stabilization Cycle
A well-designed antioxidant blend creates a regenerative cycle that provides robust protection. The primary antioxidant scavenges radicals generated during processing and service life, while the secondary antioxidant continuously removes the hydroperoxide precursors that would otherwise regenerate those radicals.
Formulation Development Workflow
A systematic approach is critical for developing an optimized antioxidant blend. The following workflow provides a logical progression from initial concept to final validation.
Co-Antioxidant Selection
The choice of a synergistic partner for 2,4-dicumylphenol depends on the substrate and the specific degradation pressures (e.g., processing temperature, long-term heat aging).
-
Phosphites (e.g., Tris(2,4-di-tert-butylphenyl)phosphite): Excellent for high-temperature processing stability. They are highly efficient at decomposing hydroperoxides that form rapidly during melt processing of polymers.[2][10]
-
Thioesters (e.g., Distearyl thiodipropionate - DSTDP): Primarily used for long-term heat aging applications. They provide extended protection by decomposing hydroperoxides over the product's service life.[2]
Example Formulation Ratios
The optimal ratio of primary to secondary antioxidant is application-dependent. A common starting point is a 1:1 or 1:2 ratio of phenolic to phosphite for processing stability.
| Application (Substrate) | 2,4-Dicumylphenol (phr) | Co-Antioxidant (phr) | Rationale |
| Polypropylene (PP) - Injection Molding | 0.05 - 0.10 | 0.10 - 0.20 (Phosphite) | High processing temperatures require robust hydroperoxide decomposition to maintain melt flow and prevent discoloration. |
| Styrene-Butadiene Rubber (SBR) | 0.5 - 1.5 | 0.5 - 1.0 (Phosphite/Thioester) | Protects against degradation during vulcanization and provides long-term service life stability.[4] |
| Polyethylene (PE) - Film Extrusion | 0.03 - 0.08 | 0.05 - 0.15 (Phosphite) | Prevents gel formation and maintains optical and mechanical properties during multiple heat histories.[2][15] |
| phr: parts per hundred resin |
Experimental Protocols
Safety Precaution: Always handle 2,4-dicumylphenol and other chemical reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16][17] Review the Safety Data Sheet (SDS) for all chemicals before use.[16][17]
Protocol 1: Preparation of an Antioxidant Masterbatch (Polymer Application)
Objective: To create a concentrated antioxidant blend in a carrier resin for easy and uniform incorporation into the final polymer matrix.
Materials:
-
2,4-Dicumylphenol (DCP)
-
Secondary Antioxidant (e.g., Tris(2,4-di-tert-butylphenyl)phosphite)
-
Carrier Resin (e.g., LLDPE powder, compatible with the target polymer)
-
Twin-screw extruder or laboratory internal mixer (e.g., Brabender)
Procedure:
-
Pre-blending: Accurately weigh the DCP, secondary antioxidant, and carrier resin powder. A typical masterbatch concentration is 10-20% total antioxidant content. For a 10% masterbatch with a 1:2 DCP:Phosphite ratio:
-
3.33 g 2,4-Dicumylphenol
-
6.67 g Phosphite
-
90.0 g Carrier Resin
-
-
Dry Mixing: Combine the components in a high-speed mixer or tumble blender for 5-10 minutes to ensure a homogenous dry mix.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the carrier resin (e.g., 160-200°C for LLDPE).
-
Feed the dry blend into the extruder at a constant rate.
-
The molten extrudate strand is passed through a water bath for cooling.
-
-
Pelletization: The cooled strand is fed into a pelletizer to produce masterbatch pellets.
-
Drying: Dry the pellets in an oven at 60-80°C for 2-4 hours to remove surface moisture. Store in a sealed, moisture-proof bag.
Protocol 2: Evaluation of Thermo-Oxidative Stability via Oxidative Induction Time (OIT)
Objective: To quantify the effectiveness of the antioxidant blend in resisting thermal degradation in an oxygen-rich environment. A longer OIT indicates better stability.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Prepare three polymer samples:
-
Control: Virgin polymer (no antioxidant).
-
Sample A: Polymer + 0.1% 2,4-Dicumylphenol.
-
Sample B: Polymer + Masterbatch from Protocol 1 (dosed to deliver 0.1% DCP and 0.2% Phosphite).
-
Note: Samples are typically prepared by melt-blending the polymer with the antioxidant(s) or masterbatch.
-
-
DSC Setup:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
Place the open pan into the DSC cell.
-
-
Test Method (Isothermal):
-
Step 1 (Heating): Heat the sample under a nitrogen atmosphere from room temperature to the test temperature (e.g., 200°C for PP) at a rate of 20°C/min.
-
Step 2 (Equilibration): Hold isothermally at the test temperature under nitrogen for 5 minutes.
-
Step 3 (Oxidation): Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Step 4 (Data Collection): Continue to hold isothermally and record the heat flow signal. The onset of the exothermic oxidation peak marks the OIT.
-
-
Data Analysis: Determine the OIT in minutes from the DSC curve. Compare the OIT values of the Control, Sample A, and Sample B. A significant increase in OIT for Sample B over Sample A demonstrates synergy.
Protocol 3: Assessment of Color Stability (Yellowness Index)
Objective: To measure the ability of the antioxidant blend to prevent discoloration during high-temperature processing.
Apparatus:
-
Spectrophotometer or Colorimeter
-
Injection molding machine or compression press
Procedure:
-
Sample Preparation: Using the same three material batches from Protocol 2 (Control, Sample A, Sample B), produce flat plaques of a standardized thickness (e.g., 2 mm) via injection molding or compression molding under controlled conditions.
-
Multiple Extrusions (Optional): To simulate the stress of recycling or multiple heat histories, pass the material through an extruder 3 to 5 times before molding the final plaques. This will amplify any degradation.
-
Measurement:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the Yellowness Index (YI) of each plaque according to ASTM E313.
-
Take measurements at 3-5 different locations on each plaque and calculate the average.
-
-
Data Analysis: Compare the average YI values. A lower YI for Sample B compared to Sample A and the Control indicates superior color protection.
Conclusion and Future Directions
The strategic formulation of antioxidant blends containing 2,4-dicumylphenol and a synergistic secondary antioxidant provides a powerful tool for enhancing the stability and service life of organic materials. By understanding the underlying mechanisms and employing a systematic development workflow, researchers can create highly effective stabilization packages tailored to specific applications. The protocols provided herein offer a validated starting point for preparing and evaluating these high-performance blends.
Future research should focus on exploring novel synergistic combinations, including blends with hindered amine light stabilizers (HALS) for UV protection, and investigating the performance of these blends in emerging applications such as bioplastics and recycled polymer streams.
References
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- PubChem. (n.d.). 2,4-Dicumylphenol.
- Google Patents. (n.d.). CN1884245A - Process for preparing 2,4-dicumyl phenol.
- Styrenated-phenol-antioxidants. (n.d.).
- ColoPlas LLP. (n.d.). Antioxidant Masterbatch.
- He, M., Xu, M., Ling, Y., Yong, W., Yang, M., & Guo, W. (2025). Rapid screening of antioxidants in biodegradable plastics by surface-assisted laser desorption ionization mass spectrometry. Analyst, Issue 11.
- Armen Polymer. (n.d.). Anti oxidant masterbatch.
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- Preserving Plastic Integrity. (2024). The Role of Antioxidant Masterbatch in Preventing Degradation.
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- Dover Chemical Corporation. (n.d.). 2,4 Di-Cumylphenol (DCP).
- ECHEMI. (n.d.). 2,4-Dicumylphenol SDS, 2772-45-4 Safety Data Sheets.
- Benchchem. (n.d.). A Comparative Guide to the Antioxidant Activity of 2,4-Dimethylphenol and 2,6-Dimethylphenol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,4-Dimethylphenol in Antioxidant Production.
- U.S. Environmental Protection Agency. (n.d.). Ambient Water Quality Criteria for 2,4-dimethylphenol.
- Google Patents. (n.d.). CN102267876B - Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product.
- Tjpc. (n.d.). Styrenated Phenol Antioxidant.
- Baoxu Chemical. (n.d.). Styrenated phenol, 61788-44-1, Antioxidant BX AO SP Mfg.
- Angene Chemical. (2021). Safety Data Sheet - 2,4-Dicumylphenol.
- Jayachandran, S., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. PubMed.
- National Institutes of Health. (2023). A New Method to Determine Antioxidant Activities of Biofilms Using a pH Indicator (Resazurin) Model System.
- MDPI. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2,4-Dimethylphenol: A Key Organic Intermediate.
- National Institutes of Health. (n.d.). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices.
- Wellt Chemicals. (2024). The Ultimate Guide to Plastic Antioxidants in 2024.
- University of Hertfordshire. (n.d.). 2,4-dimethylphenol.
- Guidechem. (n.d.). 2,4-Dicumylphenol CAS: 2772-45-4.
- ChemBK. (n.d.). 2,4-dicumylphenol.
- Journal of Association of Arab Universities for Basic and Applied Sciences. (n.d.). Synergistic Effect of combined some natural and synthetic antioxidants to increase oxidative stability using DPPH test.
- National Institutes of Health. (n.d.). 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice.
- MDPI. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
- ResearchGate. (n.d.). Methods for testing antioxidant activity.
- William Paterson University of New Jersey. (n.d.). Synergism between Phenolic Antioxidants in Autoxidation.
- Remedy Publications LLC. (2017). Synergistic Antioxidant Activity of Natural Products.
- ChemicalBook. (n.d.). 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol.
- MDPI. (n.d.). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods.
- Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.
- Google Patents. (n.d.). CN102336633B - Preparation method of 2,4-dicumyl phenol.
- National Institutes of Health. (2022). Antioxidant Activity of Diatomic Phenols.
- Benchchem. (2025). Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols.
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The Versatile Role of 2,4-Dicumylphenol in High-Performance Resins and Coatings: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the application of 2,4-dicumylphenol (DCP) in the manufacturing of advanced resins and coatings. Moving beyond a simple data sheet, this document elucidates the chemical principles behind DCP's functionality and provides detailed, field-proven protocols for its use as a critical antioxidant and as a key intermediate in the synthesis of high-performance stabilizers. This guide is intended for researchers, polymer scientists, and formulation chemists engaged in the development of durable and high-performance polymeric materials.
Introduction: The Strategic Importance of 2,4-Dicumylphenol in Polymer Chemistry
2,4-Dicumylphenol (CAS No. 2772-45-4) is a sterically hindered phenolic compound with a unique molecular architecture that makes it a highly effective additive in the polymer industry.[1] The two bulky cumyl groups positioned ortho and para to the hydroxyl group on the phenol ring are the key to its functionality. This steric hindrance enhances the stability of the phenoxyl radical that is formed when the molecule scavenges free radicals, thereby preventing it from initiating new degradation chains.[2] This property makes 2,4-dicumylphenol and its derivatives valuable as primary antioxidants to protect polymers from thermo-oxidative degradation during high-temperature processing and throughout the service life of the end-product.[2][3]
Beyond its direct use as an antioxidant, 2,4-dicumylphenol serves as a crucial intermediate in the synthesis of more complex and highly effective polymer stabilizers, such as benzotriazole ultraviolet (UV) absorbers and phosphite antioxidants.[1] These derivatives extend the protective capabilities of the base molecule to include enhanced UV stability and improved processing stability. This guide will detail the practical application of 2,4-dicumylphenol in both its primary role as an antioxidant and as a foundational building block for other high-performance additives.
Table 1: Physicochemical Properties of 2,4-Dicumylphenol
| Property | Value | Reference |
| CAS Number | 2772-45-4 | [1][4][5] |
| Molecular Formula | C₂₄H₂₆O | [4][5] |
| Molecular Weight | 330.46 g/mol | [1][4] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | ~66 °C | [1] |
| Flash Point | ~300 °C | [1] |
| Density @ 70 °C | ~1.04 g/cm³ | [1] |
Application as a Primary Antioxidant in Epoxy Coatings
As a primary antioxidant, 2,4-dicumylphenol functions by interrupting the free-radical chain reactions that lead to polymer degradation. The phenolic hydroxyl group donates a hydrogen atom to highly reactive peroxy radicals, neutralizing them and preventing further degradation of the polymer backbone.[2]
Mechanism of Action: Free Radical Scavenging
The process of thermo-oxidative degradation in polymers is a cyclical chain reaction initiated by heat, light, or mechanical stress. 2,4-Dicumylphenol disrupts this cycle by donating its phenolic hydrogen to a peroxy radical (ROO•), thereby forming a stable hydroperoxide and a sterically hindered phenoxyl radical. The large cumyl groups on the 2,4-dicumylphenol molecule stabilize this resulting radical, making it less likely to initiate new degradation pathways.
Caption: Free radical scavenging mechanism of 2,4-dicumylphenol.
Protocol for Incorporation and Evaluation in a Two-Part Epoxy Coating
This protocol describes the incorporation of 2,4-dicumylphenol into a standard two-part epoxy coating formulation and the subsequent evaluation of its effectiveness in preventing thermo-oxidative degradation.
Materials:
-
Bisphenol A based epoxy resin
-
Polyamide hardener
-
2,4-Dicumylphenol (DCP)
-
Solvent blend (e.g., xylene/butanol)
-
Test substrates (e.g., steel panels)
Equipment:
-
High-speed disperser
-
Viscometer
-
Film applicator
-
Forced-air oven
-
Colorimeter
-
Gloss meter
Procedure:
-
Formulation Preparation:
-
Prepare a control formulation without DCP and a test formulation with a specified loading of DCP (e.g., 0.5% by weight of total resin and hardener).
-
In a suitable container, add the epoxy resin and solvent blend. Mix at low speed until homogeneous.
-
For the test formulation, add the 2,4-dicumylphenol to the resin/solvent mixture and disperse at high speed until fully dissolved.
-
Just prior to application, add the polyamide hardener to both the control and test formulations at the manufacturer's recommended ratio. Mix thoroughly.
-
-
Application and Curing:
-
Apply the coatings to the test substrates using a film applicator to a consistent dry film thickness.
-
Allow the coated panels to flash off at ambient temperature for 15-20 minutes.
-
Cure the panels according to the resin manufacturer's guidelines (e.g., 7 days at 25°C or an accelerated cure schedule at an elevated temperature).
-
-
Performance Evaluation:
-
Initial Properties: Measure the initial color and gloss of the cured films.
-
Accelerated Aging: Place the cured panels in a forced-air oven at an elevated temperature (e.g., 120°C) for a specified duration (e.g., 500 hours).
-
Post-Aging Evaluation: After the aging period, remove the panels and allow them to cool to ambient temperature. Re-measure the color and gloss.
-
Data Analysis: Compare the change in color (ΔE) and the percent gloss retention for the control and the DCP-containing formulations. A smaller ΔE and higher gloss retention indicate better thermo-oxidative stability.
-
Expected Outcome: The formulation containing 2,4-dicumylphenol is expected to exhibit significantly less yellowing (lower ΔE) and a higher retention of gloss compared to the control formulation after accelerated aging, demonstrating its efficacy as a primary antioxidant.
Application as an Intermediate in Stabilizer Synthesis
2,4-Dicumylphenol is a valuable precursor for synthesizing more complex and multifunctional stabilizers. Its phenolic structure allows for further chemical modification to produce high-performance additives like benzotriazole UV absorbers and phosphite processing stabilizers.
Synthesis of a Benzotriazole UV Absorber
Benzotriazole UV absorbers are a class of stabilizers that protect polymers from degradation by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[6] 2,4-Dicumylphenol can be used as the phenolic starting material in the synthesis of these compounds.
Reaction Scheme: The synthesis typically involves the diazotization of an o-nitroaniline, followed by coupling with 2,4-dicumylphenol to form an azo intermediate. This intermediate is then reduced to form the final benzotriazole product.
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Troubleshooting & Optimization
How to improve selectivity in 2,4-dicumylphenol synthesis
Technical Support Center: Synthesis of 2,4-Dicumylphenol
Welcome to the technical support center for the synthesis of 2,4-dicumylphenol (2,4-DCP). This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve selectivity in the acid-catalyzed alkylation of phenol with α-methylstyrene (AMS). Here, we provide in-depth answers to frequently asked questions and a troubleshooting guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of 2,4-dicumylphenol?
The synthesis of 2,4-dicumylphenol is a classic example of a Friedel-Crafts alkylation reaction.[1] The process involves the electrophilic aromatic substitution of phenol with α-methylstyrene in the presence of an acid catalyst.[2]
The mechanism proceeds in these key steps:
-
Carbocation Formation: The acid catalyst protonates the double bond of α-methylstyrene. This generates a stable tertiary carbocation, the cumyl cation.[3]
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the cumyl cation. The hydroxyl (-OH) group of phenol is an activating, ortho, para-directing group. Therefore, the attack occurs preferentially at the positions ortho (2,6) and para (4) to the hydroxyl group.[4]
-
Deprotonation: A base (like AlCl₄⁻ in the case of an AlCl₃ catalyst, or another phenol molecule) removes a proton from the intermediate arenium ion to restore the aromaticity of the ring, yielding an alkylated phenol and regenerating the catalyst.[1][4]
To achieve the desired 2,4-dicumylphenol, this process occurs sequentially, first forming a mixture of 2-cumylphenol and 4-cumylphenol, which then undergoes a second alkylation.
Caption: Reaction mechanism for 2,4-Dicumylphenol synthesis.
Q2: Why is achieving high selectivity for 2,4-dicumylphenol challenging?
Controlling selectivity is the primary challenge due to several competing reactions and factors:
-
Isomer Formation: The initial alkylation produces both ortho- and para-cumylphenol. The second alkylation can then occur on either of these isomers, leading to a mixture of 2,4-DCP, 2,6-DCP, and potentially 4,6-DCP (though less common due to steric hindrance).[5]
-
Polyalkylation: The reaction doesn't stop cleanly at the di-substituted product. The formation of 2,4,6-tricumylphenol is a common side reaction, especially if the molar ratio of AMS to phenol is high.[6]
-
Steric Hindrance: The bulky cumyl group influences the position of subsequent additions. While the para position is electronically favored, steric hindrance from the hydroxyl group and an existing cumyl group plays a significant role in determining the final product distribution.[3]
-
Byproduct Formation: At higher temperatures, α-methylstyrene can dimerize or trimerize, or form cyclized products like indanes, which complicates purification.[5]
Q3: Which type of acid catalyst is best for maximizing 2,4-DCP selectivity?
The choice of catalyst is critical for directing the reaction towards 2,4-DCP. While traditional catalysts like sulfuric acid or aluminum chloride can be used, they often lead to poor selectivity.[7]
-
Homogeneous Catalysts: P-toluenesulfonic acid (p-TSA) is often reported to favor the formation of 2,4-DCP over other isomers, but selectivity may only be around 50-60% when used alone.[7] A significant improvement has been demonstrated with a composite homogeneous catalyst system, such as p-toluenesulfonic acid combined with a quaternary ammonium salt , which can boost 2,4-DCP selectivity to 85-90%.[7]
-
Heterogeneous (Solid Acid) Catalysts: These offer significant advantages in terms of separation, recovery, and reduced waste.
-
Ion-Exchange Resins: Strong acid cation exchange resins, like Amberlyst-15, are effective.[8][9] Complexes of these resins with aluminum phenolate have shown selectivities up to 82%.[5]
-
Modified Clays & Zeolites: Activated clays and shape-selective zeolites can enhance para or ortho selectivity depending on their pore structure.[3] Sulfated zirconia (SO₄²⁻/ZrO₂) is another effective solid acid catalyst.[4][10]
-
Table 1: Comparison of Catalytic Systems for 2,4-Dicumylphenol Synthesis
| Catalyst System | Type | Typical Selectivity for 2,4-DCP | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous (Brønsted) | Low; favors p-cumylphenol | Inexpensive | Poor selectivity, corrosion, difficult removal[7] |
| p-Toluenesulfonic Acid (p-TSA) | Homogeneous (Brønsted) | Moderate (50-60%) | Better selectivity than H₂SO₄ | Removal requires neutralization, creating waste[7][9] |
| p-TSA + Quaternary Ammonium Salt | Homogeneous (Composite) | High (85-90%) | Excellent selectivity, high conversion[7] | Catalyst cost, potential for complex workup |
| Cation Exchange Resin (e.g., Amberlyst) | Heterogeneous (Solid Acid) | Good (up to 82% with Al-complex) | Easily filtered, reusable, less corrosive[5][9] | Can be less active, potential for fouling |
| Activated Clay / Zeolites | Heterogeneous (Solid Acid) | Varies (Shape-selective) | Environmentally friendly, reusable[3] | Activity and selectivity depend heavily on material properties |
Troubleshooting Guide
Caption: Troubleshooting workflow for low 2,4-DCP selectivity.
Q: My reaction yields primarily 4-cumylphenol and unreacted phenol. What went wrong?
Potential Cause: Insufficient amount of α-methylstyrene (AMS) or premature termination of the reaction. The formation of 2,4-DCP is a sequential reaction. If the molar ratio of Phenol:AMS is too high (e.g., 1:1), the reaction will preferentially form the mono-alkylated product.
Solution:
-
Molar Ratio Adjustment: Ensure the molar ratio of Phenol to AMS is optimized for di-alkylation. A common starting point is a ratio of 1:2.0 to 1:2.2 .[5] A slight excess of AMS ensures the conversion of the intermediate mono-cumylphenol.
-
Reaction Monitoring: Track the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The disappearance of mono-cumylphenol intermediates is a good indicator that the second alkylation is proceeding.
Q: The main product is 2,4,6-tricumylphenol. How can I prevent this over-alkylation?
Potential Cause: The molar ratio of AMS to phenol is too high. Excess electrophile (cumyl cation) will continue to react with the electron-rich 2,4-DCP product.
Solution:
-
Reduce AMS Stoichiometry: Carefully control the molar ratio of Phenol:AMS. Avoid using a large excess of AMS. A ratio of 1:2.05 is often sufficient to drive the reaction to completion without significant tri-alkylation.
-
Controlled Addition: Add the AMS dropwise over an extended period (e.g., 2-6 hours) rather than all at once.[3] This maintains a low instantaneous concentration of the alkylating agent, disfavoring the third alkylation step.
Q: I am observing a significant amount of dark, tarry byproducts and the yield is low. What is the cause?
Potential Cause: The reaction temperature is too high. Elevated temperatures (e.g., >130°C) can promote side reactions, including the dimerization and polymerization of α-methylstyrene and degradation of the phenol.[5][11]
Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range, typically between 70°C and 110°C .[5] A patent describing a p-TSA/quaternary salt system specifies a temperature range of 90-100°C, using the exothermic nature of the reaction to maintain temperature after an initial heating phase.[7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of phenol, which can also contribute to color formation and byproduct generation.[3][7]
-
Slow Addition: The dropwise addition of AMS is crucial as the reaction is exothermic.[4] A rapid addition can cause uncontrolled temperature spikes, leading to byproduct formation.
Q: My solid acid catalyst (ion-exchange resin) seems to have lost its activity after one use. Why?
Potential Cause: Fouling of the catalyst pores. The viscous nature of the reaction mixture, especially at lower temperatures, can block the active sites of the catalyst.[7] High molecular weight byproducts or polymers can also irreversibly adsorb onto the catalyst surface.
Solution:
-
Solvent Washing: After the reaction, filter the hot reaction mixture to remove the catalyst. Wash the recovered catalyst immediately with a suitable solvent (e.g., toluene or isopropanol) to remove adsorbed products and byproducts before they solidify within the pores.
-
Regeneration: Depending on the type of resin, an acid wash followed by drying may be necessary to fully regenerate the active sites. Consult the manufacturer's guidelines for your specific catalyst.
-
Reaction Temperature: Ensure the reaction is run at a temperature where the product mixture remains fluid enough to not clog the catalyst pores (e.g., >70°C).[5]
Experimental Protocol: Selective Synthesis of 2,4-Dicumylphenol
This protocol is adapted from a high-selectivity method utilizing a composite homogeneous catalyst.[7]
Materials:
-
Phenol (molar mass: 94.11 g/mol )
-
α-Methylstyrene (AMS) (molar mass: 118.18 g/mol )
-
p-Toluenesulfonic acid monohydrate (Catalyst)
-
Tetrabutylammonium bromide (Co-catalyst)
-
Anhydrous Sodium Acetate (for neutralization)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Thermometer and heating mantle
-
Magnetic stirrer
-
Vacuum distillation setup
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and a condenser connected to a nitrogen inlet.
-
Catalyst Loading: Under a nitrogen atmosphere, charge the flask with phenol (e.g., 94.1 g, 1.0 mol). Add the homogeneous composite catalyst: p-toluenesulfonic acid (e.g., 1-5% by weight of phenol) and tetrabutylammonium bromide (e.g., 1-5% by weight of phenol).
-
Initial Heating: Begin stirring and heat the mixture to 50-60°C to dissolve the catalyst and melt the phenol. Once this temperature is reached, turn off the external heating source.[7]
-
AMS Addition: Charge the dropping funnel with α-methylstyrene (e.g., 248.2 g, 2.1 mol). Add the AMS dropwise to the reaction flask. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature between 90°C and 100°C .[7] This addition may take 2-4 hours.
-
Reaction: After the addition is complete, continue stirring the mixture at 90-100°C for an additional 1-2 hours to ensure complete conversion. Monitor the reaction via GC analysis.
-
Neutralization: Cool the reaction mixture to below 80°C. Add anhydrous sodium acetate to neutralize the p-toluenesulfonic acid catalyst. Stir for 30 minutes.
-
Purification: The crude product can be purified by vacuum distillation.[5]
-
Final Product: The collected fraction of 2,4-DCP will solidify upon cooling. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent mixture like ethanol/water or toluene/heptane.[9][13]
References
- Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation?
- Wikipedia. (2024). Friedel–Crafts reaction.
- Google Patents. (2012). CN102336633B - Preparation method of 2,4-dicumyl phenol.
- ACS Publications. (1998). Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts. Industrial & Engineering Chemistry Research.
- Semantic Scholar. (1998). Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts. Industrial & Engineering Chemistry Research.
- Google Patents. (2006). CN1884245A - Process for preparing 2,4-dicumyl phenol.
- ResearchGate. (2012). Process for co-production of 4-cumylphenol and 2, 4-dicumylphenol.
- ResearchGate. (n.d.). Impact of the reaction temperature on the selectivity (at 95% conv. of...).
- PubMed. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
- Google Patents. (2018). KR101778778B1 - METHOD FOR MANUFACTURING α-METHYLSTYRENATED PHENOL.
- Google Patents. (2012). CN102690174B - The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar.
- PMC. (2017). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives.
- PubMed Central. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation.
- ResearchGate. (n.d.). Effect of temperature on phenol conversion and products selectivity.
- Google Patents. (2008). CN100430407C - Preparation method of di-2,4-dicumylphenyl pentaerythritol diphosphite.
- ScienceDirect. (2002). Liquid phase alkylation of phenol with 1-octene over large pore zeolites.
- ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol.
- ChemBK. (n.d.). 2,4-dicumylphenol.
- ACS Publications. (2003). Ortho-Selective Alkylation of Phenol with 2-Propanol without Catalyst in Supercritical Water. Industrial & Engineering Chemistry Research.
- ResearchGate. (2010). (PDF) Alkylation of Phenol: A Mechanistic View.
- Royal Society of Chemistry. (2002). Non-catalytic and selective alkylation of phenol with propan-2-ol in supercritical water. Chemical Communications.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 7. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 8. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. CN102690174B - The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar - Google Patents [patents.google.com]
Technical Support Center: Overcoming Catalyst Removal Challenges in Phenol Alkylation
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical, yet often challenging, step of catalyst removal in phenol alkylation reactions. Efficient catalyst separation is paramount for ensuring product purity, enabling catalyst recycling, and meeting stringent regulatory standards in pharmaceutical synthesis.
Section 1: Troubleshooting Heterogeneous (Solid) Catalyst Removal
Solid catalysts, such as zeolites, ion-exchange resins, and supported metal oxides, are favored for their ease of separation.[1][2] However, practical challenges in the lab can complicate their removal.
FAQ 1: My solid catalyst is too fine and clogs the filter paper, leading to extremely slow filtration. What are my options?
Root Cause Analysis: This common issue arises when the catalyst particles are smaller than the pore size of the filter medium or when they form a dense, impermeable cake on the filter surface. This is particularly prevalent with catalysts like fine zeolite powders or some silica gels.
Troubleshooting Protocol & Recommendations:
-
Select the Appropriate Filtration Method:
-
Gravity Filtration: Generally used when the liquid filtrate is the desired product and the solid is to be discarded.[3] It is often too slow for very fine particles.
-
Suction (Vacuum) Filtration: The standard technique for isolating the solid catalyst, as it provides a pressure differential to speed up the process.[3] However, fine particles can be pulled through the filter or clog it even more severely under vacuum.
-
-
Optimize Your Filtration Setup:
-
Use a Filter Aid: Add a layer of an inert, porous material like Celite® (diatomaceous earth) or finely powdered silica gel on top of the filter paper before pouring your reaction mixture. This creates a permeable bed that traps the fine catalyst particles without blinding the filter paper.
-
Choose the Right Filter Medium: Standard qualitative filter papers may not be sufficient. Consider using quantitative, ashless filter papers with a specified pore size or glass microfiber filters, which are more resistant to clogging by fine particulates.
-
Consider a Sintered Glass Funnel: For recurring issues, a Büchner funnel with a permanent sintered glass disc (fritted glass) of a specific porosity (e.g., M or F) can be more effective and reusable than paper.
-
-
Alternative Separation Techniques:
-
Centrifugation: If filtration is impractical, centrifugation is a highly effective alternative.[4] Spin the mixture to pellet the solid catalyst, then carefully decant the liquid product.[3] This can be followed by a wash of the catalyst pellet with a fresh solvent and a second centrifugation/decantation step to maximize product recovery.
-
Magnetic Separation: This technique is applicable if you are using a catalyst supported on a magnetic material (e.g., iron oxide-based catalysts).[4] The catalyst can be isolated from the reaction mixture using a strong external magnet.
-
FAQ 2: I've filtered off my solid catalyst, but the reaction is still proceeding in the filtrate. How do I confirm catalyst leaching and what can be done to prevent it?
Root Cause Analysis: This phenomenon strongly suggests that active catalytic species have leached (dissolved) from the solid support into the liquid reaction medium.[5][6] Leaching is a primary cause of catalyst deactivation and, critically, leads to product contamination.[7] It can be exacerbated by harsh reaction conditions, such as high temperatures or the use of certain solvents that can dissolve the active metal or acidic sites.[6]
Definitive Diagnosis: The Hot Filtration Test
The hot filtration test is the gold-standard method to determine if catalysis is truly heterogeneous or if leached species are contributing to the reaction.[6]
Experimental Protocol: Hot Filtration Test
-
Run the phenol alkylation reaction as usual until it reaches a moderate conversion level (e.g., 20-50%).
-
While maintaining the reaction temperature, rapidly filter the solid catalyst out of the reaction mixture using a pre-heated filtration apparatus (e.g., a heated jacketed funnel).
-
Allow the hot, catalyst-free filtrate to continue reacting under the exact same temperature and stirring conditions.
-
Monitor the reaction progress in the filtrate by taking samples over time and analyzing them (e.g., by GC, HPLC).
Interpreting the Results:
-
No Further Reaction: If the conversion in the filtrate does not increase, the catalysis is truly heterogeneous. The active sites are confined to the solid surface.
-
Continued Reaction: If the reaction continues in the filtrate, it confirms that catalytically active species have leached into the solution.[6]
Diagram: Hot Filtration Test Workflow
Caption: Workflow for the hot filtration test to diagnose catalyst leaching.
Mitigation Strategies for Leaching:
-
Optimize Reaction Conditions: Harsh conditions accelerate leaching. Experiment with lower temperatures or alternative solvents that may be less aggressive towards the catalyst support or active sites.[6]
-
Strengthen Metal-Support Interactions: If using a supported metal catalyst, leaching can be minimized by using supports with strong anchoring sites or by applying a protective, porous coating to the catalyst.[6]
-
Post-Synthesis Catalyst Treatment: Certain thermal treatments (calcination) after catalyst preparation can improve the stability of the active species on the support.
FAQ 3: My final product is contaminated with trace metals from the catalyst, exceeding regulatory limits for APIs. How can I remove these dissolved species?
Root Cause Analysis: Metal contamination is a direct consequence of catalyst leaching and is a critical issue in pharmaceutical manufacturing where purity standards are exceptionally high.[6] Regulatory bodies like the ICH (International Council for Harmonisation) have established strict guidelines (ICH Q3D) for elemental impurities.[8][9]
Troubleshooting and Purification Protocol:
-
Quantify the Contamination: Before attempting removal, you must know the extent of the problem. Use Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) to accurately quantify the concentration of residual metals in your product.[10] This provides a baseline for evaluating the effectiveness of your purification strategy.
-
Downstream Purification Methods:
-
Metal Scavengers: These are functionalized materials (often silica or polymers) with ligands that have a high affinity for specific metals. The contaminated product solution is passed through a bed or stirred with the scavenger, which selectively binds and removes the dissolved metal ions. This is a highly effective, targeted approach.
-
Activated Carbon: Treatment with activated carbon can often remove trace metal impurities through adsorption, in addition to colored organic impurities.
-
Recrystallization: Purifying the final product by crystallization can be very effective, as the metal impurities will preferentially remain in the mother liquor.
-
Aqueous Wash/Extraction: In some cases, a pH-adjusted aqueous wash can extract metal ions into the aqueous phase, away from the organic product phase.
-
Data Table: Example ICH Q3D Permitted Daily Exposure (PDE) Limits for Common Catalytic Metals
| Metal (Catalyst) | Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) |
| Palladium (Pd) | Oral | 100 |
| Platinum (Pt) | Oral | 100 |
| Rhodium (Rh) | Oral | 10 |
| Ruthenium (Ru) | Oral | 10 |
| Nickel (Ni) | Oral | 200 |
| Vanadium (V) | Oral | 10 |
| Source: ICH Guideline Q3D(R1) for Elemental Impurities. Note: These are general limits; specific limits depend on the drug's daily dose. |
Section 2: Troubleshooting Homogeneous Catalyst Removal
Homogeneous catalysts are molecularly dispersed in the reaction medium, making their separation from the product inherently more complex than for heterogeneous systems.[11]
FAQ 4: How can I effectively remove a Lewis acid catalyst like aluminum trichloride (AlCl₃) after the reaction?
Root Cause Analysis: Lewis acids like AlCl₃ coordinate with the phenolic oxygen, and simple filtration will not work. The catalyst must be chemically transformed into a removable species. A common mistake is forming gelatinous aluminum hydroxide, which is extremely difficult to filter.[12]
Troubleshooting Protocol:
-
Quenching the Reaction: The first step is to decompose the catalyst.
-
Standard Quench: Slowly add the reaction mixture to ice-cold water or dilute acid (e.g., HCl). This hydrolyzes the AlCl₃. However, this can form the problematic gel-like Al(OH)₃ precipitate.[12]
-
Improved Quench (Water Treatment): A patented method suggests treating the alkylation products with a molar excess of water (3-20 moles of water per mole of aluminum) at elevated temperatures (165°-250° C).[12] This process forms a crystalline, easily filterable meta-aluminate residue, avoiding the gel formation.[12]
-
-
Phase Separation/Extraction:
-
After quenching, the product is typically in an organic layer, while the aluminum salts are in the aqueous layer.
-
Perform a liquid-liquid extraction. Separate the organic layer containing your product.
-
Wash the organic layer sequentially with dilute acid (if not used in the quench), water, a dilute base (e.g., 5% NaHCO₃ solution) to remove any remaining acid, and finally with brine to break up emulsions and remove bulk water.[13]
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product, now free of the bulk of the catalyst.
Section 3: General Troubleshooting & Best Practices
Decision-Making Guide: How do I choose the best catalyst removal strategy?
Selecting the right strategy depends on the catalyst type, the scale of the reaction, and the required purity of the final product. Use the following decision tree to guide your choice.
Diagram: Catalyst Removal Strategy Selection
Caption: Decision tree for selecting an appropriate catalyst removal strategy.
References
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry (RSC Publishing).
- Analysis of residual catalysts in pharmaceuticals. secrets of science.
- Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol. Benchchem.
- Strategies for Catalyst Recovery and Regeneration. Solubility of Things.
- Method of removing aluminum-containing catalyst from phenol alkylation products. Google Patents.
- Deactivation of metal catalysts in liquid phase organic reactions. ResearchGate.
- Liquid phase catalysed reactions. Applied Catalysis and Spectroscopy | PSI.
- Catalyzer Analysis in Pharma. Bruker.
- How do I remove a homogeneous catalyst after my reaction? ResearchGate.
- Organic Synthesis Using Environmentally Benign Acid Catalysis. PMC - NIH.
- Filtering Methods. Chemistry LibreTexts.
- I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much? ResearchGate.
- Determination of Metal Impurities in Pharmaceutical Products. YouTube.
- Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
- Solid acids and their use as environmentally friendly catalysts in organic synthesis. SciSpace.
- Solid acids and their use as environmentally friendly catalysts in organic synthesis.
- Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regeneration. netl.doe.gov.
- Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air.
- Regeneration of deactivated commercial SCR catalyst by alkali washing. ResearchGate.
- Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText.
Sources
- 1. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Solid acids and their use as environmentally friendly catalysts in organic synthesis | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalyzer Analysis in Pharma | Bruker [bruker.com]
- 9. youtube.com [youtube.com]
- 10. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 11. oatext.com [oatext.com]
- 12. US4232176A - Method of removing aluminum-containing catalyst from phenol alkylation products - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Wastewater Reduction in 2,4-Dicumylphenol Synthesis
Welcome to the technical support center for the synthesis of 2,4-dicumylphenol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research and development. This guide is structured to address the critical challenge of minimizing aqueous waste streams, a significant issue in traditional phenol alkylation processes. We will explore common experimental pitfalls and offer robust, field-proven solutions.
The Challenge: Wastewater in Phenol Alkylation
The synthesis of 2,4-dicumylphenol, a valuable intermediate for UV absorbers and antioxidants, is typically achieved through the Friedel-Crafts alkylation of phenol with α-methylstyrene using an acid catalyst.[1][2] Historically, the use of homogeneous liquid acid catalysts like sulfuric acid or p-toluenesulfonic acid has been common.[3][4] The primary source of wastewater arises during the reaction workup, where large volumes of alkaline water are used to neutralize and wash out the acid catalyst.[3] This process is not only water-intensive but also generates a high-concentration, phenol-containing organic wastewater that is difficult and costly to treat.[3][5]
This guide provides a troubleshooting framework and frequently asked questions to help you navigate and optimize this synthesis, focusing on innovative methods to drastically reduce or even eliminate aqueous waste.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Excessive Aqueous Waste During Catalyst Neutralization
Question: My standard protocol uses a sodium carbonate wash to neutralize the p-toluenesulfonic acid catalyst, but this generates a large volume of contaminated water. How can I eliminate this step?
Answer: This is the most common source of wastewater in this synthesis. The aqueous wash is necessary to quench the reaction and remove the soluble acid catalyst to prevent ongoing side reactions during purification.[6][7] However, you can replace this "wet" workup with a "dry" in-situ neutralization and distillation process.
The core principle is to use a non-aqueous base to neutralize the acid, followed directly by vacuum distillation to separate the product from the resulting salt and other impurities. Anhydrous sodium acetate is an excellent choice for this purpose.[3]
Comparative Analysis: Workup Procedures
| Feature | Traditional Aqueous Workup | In-Situ Neutralization & Distillation |
| Neutralizing Agent | 10% Sodium Carbonate Solution | Anhydrous Sodium Acetate |
| Key Process | Quenching, phase separation, aqueous extraction | In-situ reaction, direct distillation |
| Water Input | High (for washing and extraction) | None |
| Wastewater Output | High volume, phenol-contaminated | None[3] |
| Process Complexity | Multiple extraction steps, risk of emulsion | Simplified single-step neutralization and distillation |
Experimental Protocol: In-Situ Neutralization
This protocol outlines the procedure immediately following the completion of the alkylation reaction catalyzed by p-toluenesulfonic acid.
-
Reaction Completion: Once TLC or GC analysis confirms the consumption of limiting reagents, cool the reaction mixture to approximately 70-80°C.
-
In-Situ Neutralization: Add anhydrous sodium acetate directly to the reaction flask. The molar amount should be stoichiometric or in slight excess (1.0-1.1 equivalents) relative to the p-toluenesulfonic acid catalyst used.
-
Stirring: Continue stirring the mixture at this temperature for 30-60 minutes to ensure complete neutralization. The p-toluenesulfonic acid will react with sodium acetate to form sodium p-toluenesulfonate (a salt) and acetic acid.[3]
-
Vacuum Distillation: Directly connect the flask to a vacuum distillation apparatus.
-
First, remove the light component (acetic acid) at a lower temperature (e.g., 40–80°C under 30 mmHg).[3]
-
Next, distill any unreacted starting materials or lower-boiling byproducts (e.g., 4-cumylphenol).
-
Finally, collect the 2,4-dicumylphenol fraction at a higher temperature (e.g., 225–260°C under 30 mmHg).[3] The non-volatile salt (sodium p-toluenesulfonate) will remain in the distillation flask.
-
-
Final Purification: The distilled 2,4-dicumylphenol may be further purified by recrystallization if necessary.
This method completely avoids the use of wash water, thereby eliminating the primary source of wastewater.[3][8]
Issue 2: Persistent Emulsion During Aqueous Workup
Question: When I perform the alkaline wash, I often get a persistent emulsion at the organic-aqueous interface that makes phase separation nearly impossible. What causes this and how can I break it?
Answer: Emulsion formation is a frequent problem when quenching acidic organic reaction mixtures with an aqueous base.[9] This is caused by the formation of phenoxide salts and other surfactant-like species at the interface, which stabilize the mixture of organic and aqueous layers. Vigorous shaking or stirring during the wash exacerbates this issue.
Causality and Prevention Workflow
Caption: Decision workflow for addressing emulsion formation.
Immediate Remediation Techniques:
-
Addition of Brine: The most common and effective method is to add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which reduces the solubility of organic components in it and helps to break the emulsion.[9]
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl or rock the separatory funnel to allow for mass transfer without creating a stable emulsion.
-
Centrifugation: If the volume is small enough for laboratory centrifuges, this is a highly effective mechanical method to force phase separation.[9]
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion by disrupting the interfacial layer.
Ultimately, the best solution is prevention. By adopting the in-situ neutralization method described in Issue 1 , you entirely avoid the aqueous interface where emulsions form.
Frequently Asked Questions (FAQs)
Q1: How does my choice of catalyst impact wastewater generation?
Your choice of catalyst is the single most important factor influencing the workup procedure and, consequently, wastewater generation.
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These dissolve in the reaction mixture. Their removal almost always necessitates a neutralization and washing step with an aqueous base, which is the primary source of wastewater.[3]
-
Heterogeneous (Solid) Catalysts (e.g., Acidic Ion-Exchange Resins, Zeolites): These catalysts do not dissolve in the reaction medium.[2][10] After the reaction, they can be removed by simple physical filtration. This completely eliminates the need for an aqueous quench and wash, making it a zero-wastewater workup process.[10] Furthermore, these catalysts can often be washed with a solvent, dried, and reused, contributing to a greener and more cost-effective process.
Workflow Comparison: Homogeneous vs. Heterogeneous Catalysis
Caption: Comparison of workflows for different catalyst types.
Q2: Are there any other significant sources of wastewater I should be aware of?
Besides catalyst workup, wastewater can be generated during product purification, specifically recrystallization. If a water-miscible solvent like ethanol is used for recrystallization and the crude product contains water-soluble impurities (like salts from the workup), the mother liquor can become a contaminated aqueous stream.
Solution:
-
Solvent Selection: Choose a recrystallization solvent system that is immiscible with water or where the product has very low solubility, allowing for easy separation.
-
Dry Crude Product: Ensure the crude product is thoroughly dry before recrystallization to avoid introducing water into the process. Using a drying agent like MgSO₄ or Na₂SO₄ on the organic solution before solvent removal can be beneficial if an aqueous workup is unavoidable.
Q3: Can optimizing reaction conditions reduce downstream waste?
Absolutely. High conversion and selectivity are key to minimizing waste.
-
High Conversion: Driving the reaction to completion (or near completion) reduces the amount of unreacted phenol that needs to be removed during purification. Unreacted phenol is moderately water-soluble and can be a major contaminant in aqueous waste streams.[5]
-
High Selectivity: Minimizing the formation of byproducts (e.g., 4-cumylphenol, α-methylstyrene dimers) simplifies purification.[2] Complex purification trains often involve more solvent and potentially more washing steps, indirectly leading to more waste.
Monitor your reaction kinetics and perform optimization studies (e.g., catalyst loading, temperature, reactant molar ratio) to find the sweet spot that maximizes the yield of 2,4-dicumylphenol.[8]
By implementing these advanced protocols and understanding the chemical principles behind waste generation, you can significantly improve the environmental footprint and efficiency of your 2,4-dicumylphenol synthesis.
References
- ResearchGate. (n.d.). Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. ResearchGate.
- Wang, F., et al. (n.d.). Process for co-production of 4-cumylphenol and 2, 4-dicumylphenol. ResearchGate.
- Google Patents. (n.d.). CN102336633B - Preparation method of 2,4-dicumyl phenol. Google Patents.
- Reddit. (2022). How does quenching work? r/OrganicChemistry.
- Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley.
- ResearchGate. (n.d.). Alkylation of phenols with styrene. ResearchGate.
- J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific.
- Royal Society of Chemistry. (2021). Recent developments in catalysis with Pickering Emulsions. RSC Publishing.
- Chemistry For Everyone. (2023). What Is Quenching In Organic Chemistry? YouTube.
- Frontier, A. (n.d.). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- Pall Corporation. (n.d.). Ethylene Quench Water Filtration. Pall Corporation.
- Google Patents. (n.d.). CN1884245A - Process for preparing 2,4-dicumyl phenol. Google Patents.
- Google Patents. (n.d.). CN102690174B - The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar. Google Patents.
- YouTube. (2021). Catalyst deactivation.
- Google Patents. (n.d.). CN102690174A - Method for producing 4-cumylphenol and 2.4-dicumylphenol by using phenolic tar. Google Patents.
- PubMed. (2009). Alkylation of phenol: a mechanistic view. National Institutes of Health.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- IDEAS/RePEc. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review.
- U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dimethylphenol. EPA.
- Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks.
- Semantic Scholar. (n.d.). Alkylation of phenol: a mechanistic view.
- Market Report Analytics. (2024). 2,4-dicumylphenol Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2025-2033.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- Dr. G's Chemistry Help. (2023). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
- PubMed Central. (2020). Sodium Lignosulfonate Modified Polystyrene for the Removal of Phenol from Wastewater. National Institutes of Health.
- Thermal Processing Magazine. (2024). The effect of catalysts on quench oil oxidation.
- Google Patents. (n.d.). CN112209467A - Phenol-containing wastewater treatment method of phenol-acetone device. Google Patents.
- ResearchGate. (2022). Demulsification of Acidic Oil-in-Water Emulsions Driven by Chitosan Loaded Ti3C2Tx.
- Thermal Process Management. (n.d.). Quench Emulsions.
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- 9. youtube.com [youtube.com]
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Technical Support Center: Optimizing Friedel-Crafts Alkylation of Phenol
Welcome to the technical support center for Friedel-Crafts alkylation of phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, focusing on the critical parameter of reaction temperature. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low to No Conversion of Phenol
You've set up your reaction, but analysis shows a large amount of unreacted phenol.
Potential Cause & Recommended Solution
-
Insufficient Thermal Energy : The activation energy for the reaction may not be reached at your current temperature. The interaction between the phenol's hydroxyl group and the Lewis acid can deactivate the catalyst, requiring more energy to initiate the reaction.[1]
-
Solution : Gradually increase the reaction temperature in 10-20°C increments, carefully monitoring the reaction progress by TLC or GC. Be aware that excessively high temperatures can lead to side reactions.[1][2] For alkylations using alcohols as the alkylating agent, temperatures may need to be high enough (e.g., >150°C) to facilitate the dehydration of the alcohol to an olefin, which is a key step in the mechanism.[3]
-
-
Catalyst Deactivation : The Lewis acid catalyst can be complexed and deactivated by the phenolic hydroxyl group.[1][4][5] Moisture in the reaction setup will also rapidly deactivate the catalyst.[2][6]
Issue 2: Poor Regioselectivity (Incorrect Ortho/Para Ratio)
The reaction is working, but you have an undesirable mixture of ortho- and para-alkylated products.
Potential Cause & Recommended Solution
-
Thermodynamic vs. Kinetic Control : The ratio of ortho to para products is highly dependent on temperature.[1] Generally, the para product is thermodynamically more stable due to reduced steric hindrance, while the ortho product can be the kinetically favored product.
-
Solution : To favor the thermodynamically stable para product, use lower reaction temperatures and longer reaction times.[1] Conversely, higher temperatures can sometimes favor the kinetically controlled ortho product.[1] However, this relationship can be complex and catalyst-dependent. For instance, one study found that a Zn/CSA catalytic system favored ortho-selectivity at 80°C, but this reversed to favor the para product at 140°C.[7]
-
-
Catalyst Choice : Different catalysts can direct the alkylation to specific positions.
Issue 3: High Levels of Polysubstitution
Your product mixture contains significant amounts of di- and tri-alkylated phenols.
Potential Cause & Recommended Solution
-
Product is More Reactive than Starting Material : The initial mono-alkylated phenol product is often more electron-rich and thus more reactive than phenol itself, leading to further alkylation.[1][9][10]
-
Solution 1 : Use a large excess of phenol relative to the alkylating agent. This increases the statistical probability that the electrophile will encounter a molecule of phenol rather than the more reactive mono-alkylated product.[1][11]
-
Solution 2 : Control the addition of the alkylating agent. A slow, dropwise addition maintains a low concentration of the electrophile, disfavoring polysubstitution.[1]
-
Solution 3 : Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity for the mono-alkylated product.
-
Issue 4: Formation of Rearranged Products
The alkyl group on your product is an isomer of the one from your starting alkylating agent (e.g., you used 1-chloropropane and obtained isopropylphenol).
Potential Cause & Recommended Solution
-
Carbocation Rearrangement : The Friedel-Crafts reaction proceeds through a carbocation intermediate. Primary and secondary carbocations are prone to rearrange via hydride or alkyl shifts to form more stable secondary or tertiary carbocations.[1][11][12][13] This process is often favored at higher temperatures.
-
Solution : Running the reaction at the lowest possible temperature can sometimes minimize the extent of rearrangement.[14] Alternatively, choosing an alkylating agent that already forms a stable carbocation (e.g., t-butyl chloride) can prevent this issue.[1] If rearrangement is unavoidable, consider an alternative synthetic route, such as Friedel-Crafts acylation followed by a reduction of the ketone, as the acylium ion intermediate does not rearrange.[13][15]
-
Temperature Optimization Workflow
Optimizing temperature is a balancing act. You need enough energy to drive the reaction forward, but not so much that you encourage side reactions. The following workflow provides a systematic approach to finding the optimal temperature for your specific system.
Caption: Troubleshooting workflow for temperature optimization.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the Friedel-Crafts alkylation of phenol specifically? A1: Temperature is critical for several reasons. First, the reaction involves a Lewis acid catalyst that complexes with the phenol's hydroxyl group, a process that can be temperature-dependent.[1][4] Second, the desired C-alkylation competes with O-alkylation (ether formation), and lower temperatures generally favor C-alkylation.[1][16] Third, as discussed, temperature directly influences the kinetic versus thermodynamic product distribution (ortho vs. para) and the likelihood of side reactions like polysubstitution and carbocation rearrangement.[1][7]
Q2: I'm observing tar/polymer formation at higher temperatures. What's happening? A2: Tar or polymer formation is often due to the polymerization of the alkylating agent, especially if it's an alkene, under the strong acidic conditions of the reaction.[1] Excessively high temperatures can accelerate these polymerization pathways. Phenol itself can also undergo degradation or side reactions under harsh conditions. To mitigate this, add the alkylating agent slowly to keep its concentration low and try to find the minimum temperature required for a reasonable reaction rate.[1]
Q3: Can I use microwave heating to control the temperature for this reaction? A3: Microwave-assisted synthesis can be an effective tool for rapidly screening reaction temperatures and can sometimes lead to cleaner reactions and higher yields by providing uniform, rapid heating. However, care must be taken. Given that Friedel-Crafts reactions can be highly exothermic, precise temperature monitoring and control within the microwave reactor are essential to prevent thermal runaways, especially when scaling up.
Q4: What is the Fries rearrangement, and how does temperature affect it? A4: The Fries rearrangement is a reaction where a phenyl ester (O-acylated phenol) rearranges to a hydroxyaryl ketone (C-acylated phenol) in the presence of a Lewis acid.[1][5] A similar rearrangement can occur with O-alkylated intermediates. This side reaction is typically promoted by higher temperatures. To minimize it, it is advisable to use the lowest possible reaction temperature that still allows the desired C-alkylation to proceed efficiently and to limit the overall reaction time.[1]
Q5: How does the choice of alkylating agent (e.g., alcohol vs. alkyl halide) influence the optimal temperature? A5: The optimal temperature can vary significantly. Alkyl halides typically form carbocations more readily with a Lewis acid, potentially allowing for lower reaction temperatures.[17] Alcohols often require higher temperatures because they must first be dehydrated to form an alkene or a protonated alcohol, which then acts as the electrophile.[3][18][19] For example, some industrial processes using alcohols run at temperatures between 90-140°C or even higher.[1][20]
Data Summary & Experimental Protocol
Table 1: General Effect of Temperature on Reaction Outcomes
| Temperature Range | Phenol Conversion | Selectivity (Para vs. Ortho) | Polysubstitution | Side Reactions (Rearrangement, Tarring) |
| Low (0 - 40°C) | Slow to Moderate | Often favors thermodynamic (para) product | Generally low | Low |
| Moderate (40 - 100°C) | Good to High | Varies; may shift towards kinetic (ortho) product | Moderate risk; increases with conversion | Moderate risk of rearrangement |
| High (>100°C) | High to Complete | Often favors kinetic product, but can be complex | High risk | High risk of rearrangement, tarring, and Fries rearrangement |
Note: This is a generalized summary. Optimal ranges are highly dependent on the specific substrates, catalyst, and solvent used.
Experimental Protocol: Temperature Screening for the Alkylation of Phenol with tert-Butyl Alcohol
This protocol outlines a procedure for identifying the optimal reaction temperature for a model alkylation reaction.
1. Reagent & Glassware Preparation:
- Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
- Use anhydrous solvents. Ensure phenol is pure and dry. Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃) or one stored properly in a desiccator.[6]
2. Reaction Setup:
- Set up five identical round-bottom flasks equipped with magnetic stirrers, nitrogen inlets, and reflux condensers.
- Place each flask in a temperature-controlled reaction block or oil bath set to a different target temperature (e.g., 20°C, 40°C, 60°C, 80°C, 100°C).
- To each flask, charge phenol (1.0 eq) and the chosen anhydrous solvent (e.g., dichloromethane or nitrobenzene).
- Under a nitrogen atmosphere, carefully and slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) to each flask while stirring. Allow the mixture to stir for 15 minutes.
3. Reaction Execution:
- Dissolve tert-butyl alcohol (0.8 eq, the limiting reagent to minimize polysubstitution) in a small amount of the anhydrous solvent.
- Using a syringe pump, add the tert-butyl alcohol solution to each of the five flasks simultaneously and slowly over a period of 1 hour. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.[1]
- Let the reactions proceed for a set amount of time (e.g., 4 hours).
4. Sampling and Analysis:
- After 4 hours, carefully take a small aliquot from each reaction mixture.
- Quench each aliquot by adding it to a vial containing ice-cold dilute HCl. Extract with ethyl acetate.
- Analyze the organic layer of each sample by GC-MS to determine the conversion of phenol and the relative percentages of ortho-tert-butylphenol, para-tert-butylphenol, and any di-substituted products.
5. Workup:
- Once the optimal time and temperature are identified from the analysis, the chosen reaction can be quenched by slowly pouring the reaction mixture over a mixture of crushed ice and concentrated HCl.
- Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product via column chromatography or distillation.
6. Interpretation:
- Compare the GC-MS data from all five temperatures. Identify the temperature that provides the best balance of high conversion of the starting material with the highest selectivity for the desired mono-alkylated isomer and the lowest formation of byproducts.
References
- Wikipedia. (2024). Phenol.
- ACS Publications. (n.d.). Alkylation of Phenol and tert-Butyl Alcohol Catalyzed by Deep Eutectic Solvents under Mild Conditions. Industrial & Engineering Chemistry Research.
- Velu, S. (2000). Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays. Research on Chemical Intermediates, 26(3), 295-302.
- Saha, M., Shahruzzaman, M., et al. (2018). Alkylation of Phenol with n-Alcohols (C5-C7) in the Presence of Sulphuric Acid.
- Pan, A., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv.
- J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation).
- ResearchGate. (2023). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
- ACS Publications. (2022). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering.
- ResearchGate. (n.d.). Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene.
- ResearchGate. (n.d.). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- Cambridge Open Engage. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
- Google Patents. (n.d.). US2140782A - Alkylation of phenols.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a.
- Wikipedia. (2024). Friedel–Crafts reaction.
- ResearchGate. (n.d.). Effect of acid sites on the alkylation reaction of phenol with t-butyl alcohol.
- Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant.
- Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?
- Quora. (2019). Does phenol show the Friedel-Crafts reaction?
- White Rose eTheses Online. (2003). Selective alkylation of phenols using solid catalysts.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Google Patents. (n.d.). WO2017042181A1 - Process for the alkylation of phenols.
- Reddit. (2023). Friedel-Crafts alkylation problem.
- IDEAS/RePEc. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review.
- PubMed. (2012). Alkylation of phenol: a mechanistic view.
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Navigating the Challenges of 2,4-Dicumylphenol Filtration: A Technical Support Guide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for addressing the filtration difficulties associated with the highly viscous compound, 2,4-dicumylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common filtration challenges. Our approach is rooted in scientific principles to not only offer solutions but to explain the causality behind them, ensuring a robust and reproducible experimental workflow.
Understanding the Challenge: The Nature of 2,4-Dicumylphenol
2,4-Dicumylphenol is a solid at room temperature with a melting point ranging from 52°C to 70°C.[1] When melted or dissolved in a solvent, it can form highly viscous solutions that are notoriously difficult to filter. This high viscosity can lead to a number of experimental issues, including:
-
Slow filtration rates: Prolonging processing times and creating bottlenecks in workflows.
-
Membrane fouling: Rapid clogging of the filter membrane, leading to increased back pressure and potential filter failure.[2]
-
Incomplete filtration: Leaving behind valuable product or impurities.
-
Safety hazards: Increased pressure can lead to equipment failure and exposure to the chemical.
This guide provides a systematic approach to overcoming these challenges through a series of frequently asked questions and troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 2,4-dicumylphenol solution is filtering extremely slowly. What are the immediate steps I can take to improve the filtration rate?
Answer: A slow filtration rate is the most common issue when working with viscous 2,4-dicumylphenol solutions. The primary reason for this is the high resistance to flow, a principle explained by Darcy's Law, which states that the flow rate through a porous medium is inversely proportional to the fluid's viscosity.[3][4][5] To improve the filtration rate, you need to reduce this resistance. Here are the immediate steps you can take:
1. Temperature Adjustment:
-
Why it works: The viscosity of most liquids, including solutions of 2,4-dicumylphenol, decreases significantly with an increase in temperature.[6] By gently heating your solution, you can lower its viscosity and thereby increase the filtration rate.
-
Protocol:
-
Determine the safe heating range for your solvent and 2,4-dicumylphenol mixture, ensuring it is well below the boiling point of the solvent and the decomposition temperature of the compound.
-
Gently warm the solution in a controlled manner (e.g., using a water bath).
-
Filter the warm solution. Be aware that some solutions may cool and increase in viscosity during filtration, so a jacketed filter apparatus can be beneficial for maintaining a constant temperature.
-
2. Dilution with a Suitable Solvent:
-
Why it works: Adding more solvent will decrease the overall concentration of 2,4-dicumylphenol, thereby reducing the solution's viscosity.[7]
-
Protocol:
-
Select a solvent that is a good solvent for 2,4-dicumylphenol and is compatible with your downstream processes. Common organic solvents like alcohols and ethers are often suitable.[8]
-
Gradually add the solvent to your 2,4-dicumylphenol solution while stirring until you reach a viscosity that allows for a reasonable filtration rate.
-
Be mindful that dilution will increase the total volume to be filtered.
-
3. Increase the Pressure Differential:
-
Why it works: Darcy's Law also states that the flow rate is directly proportional to the pressure difference across the filter.[3][4][5] You can increase this by either applying positive pressure on the upstream side (pressure filtration) or creating a vacuum on the downstream side (vacuum filtration).
-
Protocol for Vacuum Filtration:
-
Assemble a vacuum filtration apparatus using a Büchner funnel and a vacuum flask.
-
Ensure all connections are airtight to achieve a good vacuum.
-
Apply a vacuum to the flask to pull the solution through the filter.
-
-
Protocol for Pressure Filtration:
-
Use a pressure filtration device, such as a syringe filter or a pressure filter holder.
-
Apply gentle, even pressure to the syringe or the pressure vessel to force the liquid through the filter.[2]
-
| Troubleshooting Summary: Slow Filtration Rate | Underlying Principle | Key Considerations |
| Increase Temperature | Reduces solution viscosity | Monitor temperature to avoid solvent boiling or product degradation. |
| Dilute with Solvent | Reduces solution viscosity | Choose a compatible solvent; be aware of increased total volume. |
| Increase Pressure Differential | Increases the driving force for filtration | Do not exceed the pressure limits of your filtration equipment. |
Q2: My filter is clogging almost immediately. How can I prevent this?
Answer: Rapid filter clogging, or membrane fouling, is a clear indication that the filter is being overwhelmed by the solid particles or the high viscosity of the solution. Here’s how to address this:
1. Use a Prefilter:
-
Why it works: A prefilter is a coarser filter placed upstream of your final filter. It removes larger particles, preventing them from reaching and clogging the finer pores of the primary filter.[2][9]
-
Protocol:
-
Select a prefilter with a larger pore size than your final filter.
-
Place the prefilter in the filtration path before the primary filter. This can be done by using a multi-layered filter paper in a Büchner funnel or by using a syringe filter with an integrated prefilter.
-
2. Employ Filter Aids:
-
Why it works: Filter aids are inert, porous materials (like diatomaceous earth, perlite, or cellulose) that are added to the solution before filtration.[10] They form a porous, incompressible cake on the filter surface, which traps the solid particles while maintaining a high flow rate.[10]
-
Protocol:
-
Pre-coating: Create a slurry of the filter aid in a clean solvent and pass it through the filter to deposit a thin, even layer on the filter medium.
-
Body Feed: Add a small amount of filter aid directly to the 2,4-dicumylphenol solution and stir to create a uniform suspension before filtering.
-
3. Choose the Right Filter Membrane:
-
Why it works: The material and pore size of your filter membrane are critical. A membrane that is not chemically compatible with your solvent can swell or degrade, leading to clogging. The pore size should be appropriate for the size of the particles you are trying to remove.
-
Considerations for Membrane Selection:
| Troubleshooting Summary: Filter Clogging | Underlying Principle | Key Considerations |
| Use a Prefilter | Removes larger particles before the main filter | Select a prefilter with an appropriate pore size. |
| Use Filter Aids | Creates a porous filter cake, preventing blinding | Choose an inert filter aid; can be used as a pre-coat or body feed. |
| Select Appropriate Filter | Ensures chemical compatibility and correct pore size | Refer to chemical compatibility charts for your solvent and membrane. |
Experimental Protocols
Protocol 1: Basic Vacuum Filtration of a Warmed 2,4-Dicumylphenol Solution
-
Preparation: In a fume hood, gently warm the viscous 2,4-dicumylphenol solution in a sealed container on a hot plate with a water bath. Monitor the temperature closely.
-
Apparatus Setup: Assemble a vacuum filtration apparatus with a Büchner funnel, filter paper of the desired pore size, and a clean vacuum flask connected to a vacuum source.
-
Filtration: Wet the filter paper with a small amount of clean solvent to ensure it is sealed against the funnel.
-
Pour and Apply Vacuum: Carefully pour the warm solution into the center of the filter paper. Apply the vacuum and continue to add the solution as it is filtered.
-
Washing: If necessary, wash the collected solids with a small amount of cold, clean solvent to remove any residual soluble impurities.
-
Drying: Allow the vacuum to run for a few minutes to partially dry the collected solids.
Protocol 2: Pressure Filtration using a Syringe Filter
-
Preparation: If necessary, warm or dilute the 2,4-dicumylphenol solution to a manageable viscosity.
-
Syringe and Filter Selection: Choose a syringe of an appropriate volume and a syringe filter with a membrane compatible with your solvent and the desired pore size. For highly viscous solutions, a syringe filter with a glass fiber prefilter is recommended.[2]
-
Assembly: Securely attach the syringe filter to the Luer lock of the syringe.
-
Filling the Syringe: Draw the 2,4-dicumylphenol solution into the syringe.
-
Filtration: Hold the syringe vertically and apply steady, gentle pressure to the plunger to push the solution through the filter into a clean collection vessel. If the backpressure becomes too high, do not force it.[2] Instead, consider further dilution or using a filter with a larger surface area.
Visualizing the Workflow
Decision-Making for Filtration of Viscous Solutions
Caption: Troubleshooting workflow for viscous 2,4-dicumylphenol filtration.
Safety First: Handling 2,4-Dicumylphenol
2,4-Dicumylphenol is classified as a substance that can cause serious eye irritation and may cause long-lasting harmful effects to aquatic life.[12] It is imperative to handle this chemical with appropriate personal protective equipment (PPE).
-
Eye Protection: Wear tightly fitting safety goggles.[1]
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.[1][13]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1]
-
Disposal: Dispose of waste materials in accordance with local regulations.[1]
References
- Principles Of Filtration. (n.d.). Multi Factor Europe Ltd.
- 2,4-Dicumylphenol. (n.d.). PubChem.
- Filter aids are a special type of filter medium. Ideally, the filter aid forms a fine surface. (2021, May 31). Course Hero.
- A QUICK GUIDE FOR MEMBRANE SELECTION IN TANGENTIAL FLOW FILTRATION. (n.d.). BIONET.
- Do's and don'ts when filtering viscous liquids. (2017, July 12). Cytiva Life Sciences.
- 5 Proven Methods for Improving Filtration for High-Viscosity Slurries in 2025. (2025, November 7). Jingjin Filter Press.
- Safety Data Sheet: 2,4-Di-tert-butylphenol. (n.d.).
- Solid-Liquid Separation: Principles, Challenges & Solutions. (2025, October 6). De Dietrich.
- Darcy's law. (n.d.). Wikipedia.
- Principles of Solid-Liquid Separation for the Pharmaceutical Industry. (2023, May 15). Powder Systems.
- Solid-liquid separation explained: Principles and applications in the pharmaceutical industry. (2024, May 6). AZoM.com.
- 2,4-Dimethylphenol Properties vs Temperature | Cp, Density, Viscosity. (n.d.). Chemcasts.
- Darcy's Law Application. (n.d.). BYJU'S.
- Boost Vacuum Filtration System Efficiency. (n.d.). PORVOO Clean-Tech.
- How to select filters and cartridges for liquid filtration processes: an all-encompassing guide from steps to decision. (2025, April 1).
- Passage of particles through filter. (n.d.). DoITPoMS.
- Guide for Selecting Filter Membranes. (2023, July 28). Hawach Scientific Co., Ltd.
- Can I use a vacuum filtration pump for filtering different types of liquids? (2025, June 3). Blog.
- Troubleshooting Common Filtration Issues: The Dreaded Pressure Spike. (n.d.). Mott Corporation.
- DARCY'S LAW. (n.d.). Thermopedia.
- Tips for Filtering High Viscosity Gear Oils. (n.d.). Machinery Lubrication.
- water treatment – filtration fundamental equations. (n.d.). Degremont®.
- My Pressure Liquid Filter is Clogged: What Now? (n.d.). Kadant.
- Ambient Water Quality Criteria for 2,4-dimethylphenol. (n.d.). EPA.
- Filtrations Methods for Hard-to-Filter Samples. (n.d.). Merck Millipore.
- 2,4-dicumylphenol. (2024, May 6). ChemBK.
- 2,4-Dicumylphenol. (n.d.). CAS Common Chemistry.
- 2,4-Dimethylphenol (CAS 105-67-9) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts.
- 2,4-dimethylphenol. (n.d.). AERU. University of Hertfordshire.
- Chemical Compatibility Database. (n.d.). Cole-Parmer.
- Chemical Compatibility Chart. (n.d.).
- Chemical Compatibility Calculator. (n.d.). DWK Life Sciences.
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- 9. merckmillipore.com [merckmillipore.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. hawachmembrane.com [hawachmembrane.com]
- 12. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
Optimizing solvent systems for high-purity recrystallization of 2,4-dicumylphenol
Welcome to the technical support center for the optimization of solvent systems for the high-purity recrystallization of 2,4-dicumylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this compound.
Introduction to Recrystallization of 2,4-Dicumylphenol
2,4-Dicumylphenol is a sterically hindered phenolic compound used as an intermediate in the synthesis of antioxidants and UV stabilizers. Achieving high purity is critical for its subsequent applications. Recrystallization is a powerful technique for purifying solid organic compounds, and the selection of an appropriate solvent system is the most crucial parameter for a successful outcome. An ideal solvent will exhibit high solubility for 2,4-dicumylphenol at elevated temperatures and low solubility at lower temperatures, while impurities should remain either completely soluble or insoluble at all temperatures.
This guide provides a systematic approach to solvent selection, optimization, and troubleshooting to enable you to consistently obtain high-purity 2,4-dicumylphenol crystals.
Part 1: Solvent System Selection and Optimization
The choice of a suitable solvent is paramount for effective recrystallization. The principle of "like dissolves like" is a good starting point; however, a more nuanced approach is required for optimal results.
Understanding the Physicochemical Properties of 2,4-Dicumylphenol
Before selecting a solvent, it is essential to understand the key physical properties of 2,4-dicumylphenol:
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₆O | |
| Molecular Weight | 330.46 g/mol | |
| Melting Point | 63-70 °C | |
| Appearance | White to light yellow crystalline solid | |
| Solubility | Soluble in methanol |
The relatively low melting point of 2,4-dicumylphenol is a critical consideration to avoid "oiling out," a phenomenon where the compound melts in the hot solvent instead of dissolving.
Single Solvent Systems: A Systematic Approach
A single solvent system is often the simplest and most desirable for recrystallization. The ideal single solvent should dissolve the 2,4-dicumylphenol completely at its boiling point and allow for good crystal recovery upon cooling.
Workflow for Single Solvent Screening:
Caption: A systematic workflow for screening single solvents for the recrystallization of 2,4-dicumylphenol.
Recommended Single Solvents for Screening:
Based on the phenolic structure of 2,4-dicumylphenol, the following solvents are recommended for initial screening:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
Aliphatic Hydrocarbons: Heptane, Hexane
Mixed Solvent Systems: Enhancing Selectivity
When a suitable single solvent cannot be identified, a mixed solvent system, also known as a binary solvent system, can be employed. This typically consists of a "good" solvent in which 2,4-dicumylphenol is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
Common Mixed Solvent Pairs:
-
Ethanol/Water
-
Acetone/Water
-
Toluene/Heptane
-
Ethyl acetate/Hexane
Protocol for Mixed Solvent Recrystallization:
-
Dissolve the crude 2,4-dicumylphenol in a minimal amount of the hot "good" solvent.
-
While maintaining the temperature, add the "bad" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of the hot "good" solvent until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 2,4-dicumylphenol and provides actionable solutions.
Q1: The 2,4-dicumylphenol is not crystallizing, even after cooling in an ice bath.
Possible Causes and Solutions:
-
Too much solvent was used: This is the most common reason for crystallization failure.
-
Solution: Reheat the solution to evaporate some of the solvent and then attempt to cool it again.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.
-
Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding: Add a tiny crystal of pure 2,4-dicumylphenol to the solution. This "seed" crystal will act as a template for further crystallization.
-
Q2: The 2,4-dicumylphenol is "oiling out" instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.
Possible Causes and Solutions:
-
The boiling point of the solvent is too high: The melting point of 2,4-dicumylphenol is in the range of 63-70°C. If the solvent boils at a significantly higher temperature, the compound may melt before it crystallizes.
-
Solution 1: Lower the temperature of dissolution: Try dissolving the compound at a temperature below its melting point, even if it requires more solvent. The excess solvent can be evaporated later.
-
Solution 2: Change the solvent system: Select a solvent or solvent mixture with a lower boiling point.
-
-
The solution is cooling too quickly: Rapid cooling can sometimes favor the formation of an oil over crystals.
-
Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
-
High concentration of impurities: Impurities can lower the melting point of the mixture and promote oiling out.
-
Solution: Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, to remove some of the impurities before recrystallization.
-
Q3: The recovery of pure 2,4-dicumylphenol is low.
Possible Causes and Solutions:
-
Too much solvent was used: As mentioned earlier, excess solvent will retain more of the product in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
-
Premature crystallization during hot filtration: If an initial hot filtration step is used to remove insoluble impurities, the product may crystallize in the filter funnel.
-
Solution: Use a stemless funnel and preheat the filtration apparatus with hot solvent. Also, use a slight excess of the hot solvent to ensure the product remains in solution during filtration.
-
-
Washing the crystals with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of the product.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.
-
Q4: The recrystallized 2,4-dicumylphenol is still impure.
Possible Causes and Solutions:
-
The cooling process was too rapid: Rapid crystallization can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly and undisturbed to form larger, purer crystals.
-
-
The chosen solvent did not effectively differentiate between the product and the impurities: The impurities may have similar solubility properties to 2,4-dicumylphenol in the chosen solvent.
-
Solution: Experiment with different solvent systems, including mixed solvents, to find one that provides better selectivity.
-
-
Incomplete removal of the mother liquor: The mother liquor contains the dissolved impurities.
-
Solution: Ensure the crystals are thoroughly dried after filtration to remove any residual mother liquor. A second recrystallization may be necessary for very high purity requirements.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing 2,4-dicumylphenol?
While methanol is reported to be a good solvent, the "best" solvent can depend on the specific impurities present in your crude material. A systematic screening of solvents from different chemical classes (alcohols, ketones, esters, and hydrocarbons) is highly recommended to identify the optimal solvent for your specific case.
Q2: A patent mentions a mixture of methanol, ethanol, and isopropanol for recrystallization. Why would a three-component system be used?
A multi-component solvent system can offer a highly tailored solubility profile. Different ratios of these alcohols can fine-tune the polarity of the solvent mixture, potentially providing a better separation from specific impurities compared to a single or binary solvent system.
Q3: How can I determine the purity of my recrystallized 2,4-dicumylphenol?
The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the number of components in your sample. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are quantitative techniques that can provide a precise measurement of the purity of your sample.
Q4: Is it necessary to perform a hot filtration step?
A hot filtration step is only necessary if your crude 2,4-dicumylphenol contains insoluble impurities. If the hot solution is clear, this step can be omitted.
Q5: What safety precautions should I take when performing a recrystallization?
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents you are using.
Part 4: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 2,4-Dicumylphenol
-
Dissolution: Place the crude 2,4-dicumylphenol in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of 2,4-dicumylphenol.
Protocol 2: Determining Quantitative Solubility (Shake-Flask Method)
This protocol allows for the determination of the solubility of 2,4-dicumylphenol in a given solvent at a specific temperature.
Technical Support Center: Stabilizing 2,4-Dicumylphenol During Processing
Welcome to the technical support center for 2,4-dicumylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of 2,4-dicumylphenol during experimental processing. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your compound.
Introduction: Understanding the Stability of 2,4-Dicumylphenol
2,4-Dicumylphenol is a sterically hindered phenolic compound valued for its antioxidant properties and as a crucial intermediate in the synthesis of UV stabilizers.[1][2][3] However, its chemical structure, while key to its function, also makes it susceptible to degradation under certain processing conditions, primarily through thermal and oxidative pathways. Understanding and mitigating these degradation pathways is critical to ensure the purity, efficacy, and safety of the final product.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the processing of 2,4-dicumylphenol, providing causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing) of the final product | Oxidative Degradation: Exposure to atmospheric oxygen, especially at elevated temperatures, can lead to the formation of colored quinone-type byproducts. This is a common degradation pathway for hindered phenols. | 1. Implement Nitrogen Blanketing: Purge and maintain an inert nitrogen atmosphere in the reaction vessel and storage containers to displace oxygen.[4][5][6][7][8] 2. Use Antioxidant Blends: Introduce a synergistic blend of a primary antioxidant (e.g., a more potent hindered phenol) and a secondary antioxidant (e.g., a phosphite or thioester) to scavenge a wider range of radical species.[9][10][11][12] |
| Loss of Potency or Purity in the Final Product | Thermal Degradation: Processing at excessively high temperatures can cause the breakdown of the 2,4-dicumylphenol molecule. While its boiling point is high (around 221°C at 10 mmHg), degradation can occur at lower temperatures with prolonged exposure.[13] Catalytic Degradation: Trace metals from processing equipment (e.g., copper, brass) can catalyze degradation reactions. | 1. Strict Temperature Control: Maintain processing temperatures below the onset of thermal degradation. For synthesis, temperatures are often kept between 70-130°C.[1] For other processing steps, aim for the lowest effective temperature. 2. Material Compatibility: Ensure all processing equipment in contact with 2,4-dicumylphenol is made of compatible materials, such as 304 or 316 stainless steel.[14][15][16][17][18] Avoid copper and brass. |
| Inconsistent Batch-to-Batch Results | Variable Oxygen Exposure: Inconsistent application of inerting procedures can lead to varying levels of oxidation between batches. Temperature Fluctuations: Poor temperature control can result in different degrees of thermal degradation. | 1. Standardize Inerting Protocol: Develop and strictly adhere to a standard operating procedure (SOP) for nitrogen blanketing for all batches.[4][5][6] 2. Calibrate and Monitor Temperature Probes: Regularly calibrate temperature monitoring equipment to ensure accurate and consistent temperature control. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of 2,4-dicumylphenol degradation?
A1: The two primary degradation mechanisms are:
-
Oxidative Degradation: As a hindered phenol, 2,4-dicumylphenol can react with oxygen, particularly at elevated temperatures, to form phenoxy radicals. These radicals can then participate in further reactions, leading to the formation of colored impurities and a loss of the desired compound.
-
Thermal Degradation: At sufficiently high temperatures, the covalent bonds within the 2,4-dicumylphenol molecule can break, leading to fragmentation and the formation of various degradation products. While its boiling point is high, prolonged exposure to temperatures even below boiling can initiate degradation.
Q2: At what temperature should I be concerned about thermal degradation?
Q3: How does nitrogen blanketing prevent degradation?
A3: Nitrogen blanketing, also known as tank padding, involves introducing a continuous, low-pressure stream of high-purity nitrogen into the headspace of a reactor or storage vessel.[4][5][6] This displaces atmospheric oxygen, creating an inert environment.[7][8] By removing oxygen, the primary reactant for oxidative degradation is eliminated, thus preserving the chemical integrity of 2,4-dicumylphenol.
Q4: What type of antioxidants should I use, and why is a blend recommended?
A4: For hindered phenols like 2,4-dicumylphenol, a synergistic blend of antioxidants is often more effective than a single type.[9][10][11]
-
Primary Antioxidants (Radical Scavengers): These are typically other hindered phenols that readily donate a hydrogen atom to reactive radicals, thus terminating the oxidation chain reaction.
-
Secondary Antioxidants (Peroxide Decomposers): These include phosphites and thioesters. They work by decomposing hydroperoxides, which are intermediates in the oxidation process, into non-radical, stable products.
By using a blend, you address the degradation process at multiple points, providing more comprehensive protection.[9][10]
Q5: What materials should I use for my processing equipment?
A5: Material selection is critical to prevent catalytic degradation.
-
Recommended: 300-series stainless steel (e.g., 304, 316) is generally recommended for handling phenols due to its corrosion resistance.[14][15][16][17][18]
-
To Avoid: Copper, brass, and some other metals can catalyze the oxidation of phenols and should be avoided in your processing setup.
Experimental Protocols
Protocol 1: Implementing Nitrogen Blanketing in a Laboratory Setting
This protocol outlines the basic steps for creating an inert atmosphere in a standard laboratory reaction vessel.
Objective: To displace oxygen from the reaction headspace to prevent oxidative degradation.
Materials:
-
Reaction vessel with at least two necks
-
Nitrogen gas source with a regulator
-
Inlet and outlet tubing
-
Bubbler (e.g., filled with mineral oil)
Procedure:
-
Setup: Assemble the reaction apparatus, ensuring all joints are well-sealed.
-
Inlet: Connect the nitrogen inlet tubing from the regulator to one neck of the reaction vessel.
-
Outlet: Connect the outlet tubing to another neck and run it to a bubbler. The bubbler provides a visual confirmation of gas flow and prevents backflow of air.
-
Purge: Before heating or adding sensitive reagents, purge the vessel with a gentle stream of nitrogen for 10-15 minutes. A flow rate that produces a steady stream of bubbles in the bubbler is sufficient.
-
Maintain Positive Pressure: During the reaction, maintain a slow, continuous flow of nitrogen to ensure a slight positive pressure inside the vessel. This will prevent air from entering.
-
Cooldown: Continue the nitrogen flow while the reaction mixture cools to prevent oxygen ingress as the headspace contracts.
Protocol 2: Selection and Use of a Synergistic Antioxidant System
Objective: To stabilize 2,4-dicumylphenol against both radical formation and peroxide decomposition.
Materials:
-
2,4-Dicumylphenol
-
Primary antioxidant (e.g., another high molecular weight hindered phenol)
-
Secondary antioxidant (e.g., a phosphite-based antioxidant)
-
Appropriate solvent for your process
Procedure:
-
Selection: Choose a primary and secondary antioxidant that are soluble and stable in your reaction system and under your processing conditions.
-
Concentration: The optimal concentration of antioxidants can vary depending on the processing temperature and duration. A typical starting point is in the range of 0.05% to 0.5% by weight for each antioxidant.
-
Addition: Introduce the antioxidants to the 2,4-dicumylphenol, either in the molten state or dissolved in a suitable solvent, before heating or prolonged processing. Ensure thorough mixing for homogeneous distribution.
-
Optimization: For critical applications, it is recommended to perform a small-scale study to determine the optimal ratio and concentration of the antioxidant blend for your specific process.
Visualizing Degradation and Prevention
Degradation Pathway of 2,4-Dicumylphenol
Caption: Key factors leading to the degradation of 2,4-dicumylphenol.
Preventative Measures Workflow
Caption: A multi-faceted approach to ensure the stability of 2,4-dicumylphenol.
References
- Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
- Amfine Chemical Corporation. (n.d.). Hindered Phenols | Antioxidants for Plastics.
- Poly Processing. (2023, August 7). Using A Nitrogen Blanket on a Poly Processing Tank.
- What Is Piping. (2022, March 28). What is Nitrogen Blanketing? Purpose, Procedure, and Applications of Tank Blanketing.
- ChemBK. (2024, May 6). 2,4-dicumylphenol.
- NiGen International. (2020, April 14). Nitrogen Blanketing for Ships, Tanks, Transformers, & More.
- Plastic & Antioxidant Additives. (n.d.). Hindered Phenol.
- Air Products. (2011, November). Nitrogen: A Security Blanket for the Chemical Industry. CEP Magazine.
- Generon. (2023, March 2). Nitrogen Tank Blanketing: What Is It And What Is The Purpose Of N2 Blanketing?
- ResearchGate. (2025, August 6). THE OXIDATION OF PHENOLS: II. THE OXIDATION OF 2,4-DI-t-BUTYLPHENOL WITH PEROXY RADICALS.
- Angene Chemical. (2021, May 1). Safety Data Sheet - 2,4-Dicumylphenol.
- PMC. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
- PubChem. (n.d.). 2,4-Dimethylphenol.
- Google Patents. (n.d.). CN1884245A - Process for preparing 2,4-dicumyl phenol.
- CAS Common Chemistry. (n.d.). 2,4-Dicumylphenol.
- Dover Chemical Corporation. (n.d.). 2,4 Di-Cumylphenol (DCP).
- Adinco. (n.d.). CHEMICAL RESISTANCE CHART.
- PubChem. (n.d.). 2,4-Dicumylphenol.
- CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart.
- Parr Instrument Company. (n.d.). Corrosion Resistance of Series 300 Stainless Steel.
- INOXTUBE. (n.d.). Stainless Steel Guide | INOXTUBE | Stainless Steel Grades and Corrosion Resistance.
- Cedinox. (2016, September 21). High temperature stainless steel corrosion resistance.
- TDI International. (n.d.). "TD"® Polymer Material Chemical Compatibility Chart.
- ResearchGate. (n.d.). Process for co-production of 4-cumylphenol and 2, 4-dicumylphenol.
- Google Patents. (n.d.). CN102336633B - Preparation method of 2,4-dicumyl phenol.
- ScienceDirect. (n.d.). Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii.
- PubMed. (n.d.). Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii.
Sources
- 1. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. blog.polyprocessing.com [blog.polyprocessing.com]
- 5. whatispiping.com [whatispiping.com]
- 6. Nitrogen Blanketing for Ships, Tanks, Transformers, & More | NiGen [nigen.com]
- 7. airproducts.co.uk [airproducts.co.uk]
- 8. onsitegas.com [onsitegas.com]
- 9. partinchem.com [partinchem.com]
- 10. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 11. performanceadditives.us [performanceadditives.us]
- 12. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 13. echemi.com [echemi.com]
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- 17. Stainless Steel Guide | INOXTUBE | Stainless Steel Grades and Corrosion Resistance [inoxtube.com]
- 18. High temperature stainless steel corrosion resistance [cedinox.es]
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- 20. angenechemical.com [angenechemical.com]
- 21. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Method Refinement for Trace Analysis of 2,4-bis(2-phenylpropan-2-yl)phenol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the trace analysis of 2,4-bis(2-phenylpropan-2-yl)phenol. As a potential leachable from container closure systems, its accurate quantification at trace levels is critical for ensuring the safety and quality of pharmaceutical products. This document provides in-depth troubleshooting guidance, frequently asked questions, and detailed analytical protocols to support your experimental success.
Introduction to this compound and its Significance in Pharmaceutical Analysis
This compound, also known by its common name 2,4-dicumylphenol, is a sterically hindered phenolic compound.[1][2][3] Due to its antioxidant properties, it is often used as an additive in polymeric materials to prevent degradation.[1] In the pharmaceutical industry, this compound is of significant interest as a potential leachable. Leachables are chemical entities that can migrate from container closure systems (such as vials, stoppers, and syringes) into a drug product during its shelf life.[4] The presence of such impurities, even at trace levels, can impact the safety and efficacy of the drug product.[5][6]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the assessment and control of extractables and leachables in pharmaceutical products.[7][8] Therefore, robust and sensitive analytical methods are essential for the identification and quantification of potential leachables like 2,4-dicumylphenol.
Troubleshooting Guide: Addressing Common Challenges in the Trace Analysis of this compound
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am observing significant peak tailing for the 2,4-dicumylphenol peak in my HPLC analysis. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue encountered during the HPLC analysis of phenolic compounds due to their tendency to interact with the stationary phase.[9][10] For a sterically hindered phenol like 2,4-dicumylphenol, this can be particularly pronounced.
Primary Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The acidic phenolic hydroxyl group can interact with residual silanol groups on the surface of silica-based columns (e.g., C18), leading to peak tailing.
-
Solution 1: Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This will suppress the ionization of the silanol groups and the phenolic analyte, minimizing secondary interactions.
-
Solution 2: Use a Modern, End-capped Column: Employ a high-purity, base-deactivated silica column or a hybrid particle technology column. These columns have a lower concentration of accessible silanol groups, significantly reducing peak tailing for basic and acidic compounds.[11]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of 2,4-dicumylphenol, both the ionized and non-ionized forms of the analyte will be present, leading to peak distortion.
-
Solution: Maintain the mobile phase pH at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can lead to poor peak shape.
-
Solution 1: Use a Guard Column: A guard column will trap strongly retained matrix components, protecting the analytical column.[12]
-
Solution 2: Implement a Column Washing Procedure: After a sequence of injections, flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[13]
-
Question 2: I am struggling with low sensitivity and cannot reach the required limit of detection (LOD) for 2,4-dicumylphenol. How can I improve my method's sensitivity?
Answer:
Achieving low detection limits is crucial for leachable analysis, as the safety concern thresholds (SCT) can be in the range of 0.15 to 1.5 µ g/day .[6]
Strategies for Sensitivity Enhancement:
-
Optimize Sample Preparation:
-
Concentration Step: Incorporate a sample concentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to increase the analyte concentration before injection.[9][14] Automated SPE can provide high throughput and reproducibility.[2]
-
Solvent Evaporation: After extraction, carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte. Be mindful of potential loss of semi-volatile compounds.
-
-
Instrumental Optimization (LC-MS/MS):
-
Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization efficiency of 2,4-dicumylphenol.
-
Multiple Reaction Monitoring (MRM): Utilize the highly sensitive and selective MRM mode on a triple quadrupole mass spectrometer. Select precursor and product ion transitions that are specific to 2,4-dicumylphenol.
-
-
Instrumental Optimization (GC-MS):
-
Injection Technique: Use a splitless injection to introduce a larger volume of the sample onto the column.
-
Selected Ion Monitoring (SIM): Operate the mass spectrometer in SIM mode, monitoring characteristic ions of 2,4-dicumylphenol to enhance sensitivity.
-
Question 3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of a parenteral drug product. How can I mitigate these effects?
Answer:
Matrix effects are a common challenge in LC-MS/MS analysis, where co-eluting components from the sample matrix interfere with the ionization of the target analyte.[10][15][16]
Approaches to Mitigate Matrix Effects:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): Employ a robust SPE method to selectively isolate 2,4-dicumylphenol from the complex drug product matrix.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE procedure by selecting appropriate extraction solvents and pH to minimize the co-extraction of interfering matrix components.
-
-
Chromatographic Separation:
-
Optimize Gradient Elution: Modify the HPLC gradient to achieve better separation of 2,4-dicumylphenol from the matrix components that are causing ion suppression or enhancement.
-
Use a Different Column Chemistry: If co-elution persists, consider a column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column) to alter the selectivity.
-
-
Calibration Strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of the analyte. This helps to compensate for consistent matrix effects.[16]
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for 2,4-dicumylphenol is the most effective way to correct for matrix effects, as it will co-elute and experience the same ionization suppression or enhancement as the native analyte.[11][16]
-
Frequently Asked Questions (FAQs)
What are typical extraction solvents for a simulated leaching study?
For a controlled extraction study, a range of solvents with varying polarities should be used to simulate the leaching potential of different drug product formulations. Commonly used solvents include:
-
Water (at different pH values to simulate aqueous drug products)
-
Isopropanol (as an organic solvent)
-
A mixture of isopropanol and water
What is the Analytical Evaluation Threshold (AET) and how is it calculated?
The Analytical Evaluation Threshold (AET) is the level at or above which an extractable or leachable should be identified and reported for toxicological assessment.[6] The AET is calculated based on the Safety Concern Threshold (SCT) and the specifics of the drug product, such as the number of doses per day and the mass of the container closure system components.[17]
What are the key parameters for validating an analytical method for extractables and leachables?
Method validation for E&L studies should be conducted in accordance with ICH Q2(R2) guidelines and should demonstrate that the method is suitable for its intended purpose.[8] Key validation parameters include:
-
Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
Experimental Protocols
Protocol 1: Sample Preparation for Simulated Leaching Study
This protocol describes a general procedure for a simulated leaching study to assess potential leachables from a container closure system.
-
Component Preparation: Cut the components of the container closure system (e.g., stoppers, vials) into smaller pieces to increase the surface area.
-
Extraction: Place a known weight of the prepared components into separate glass vials. Add a defined volume of the selected extraction solvent (e.g., water, isopropanol/water mixture).
-
Incubation: Seal the vials and incubate at an elevated temperature (e.g., 40 °C or 50 °C) for a specified duration (e.g., 72 hours) to accelerate the leaching process.
-
Sample Collection: After incubation, allow the vials to cool to room temperature. Carefully remove the extract and transfer it to a clean vial for analysis.
Protocol 2: HPLC-UV/MS Method for the Quantification of 2,4-dicumylphenol
This protocol provides a starting point for the development of a robust HPLC method for the trace analysis of 2,4-dicumylphenol.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 275 nm |
| MS Detector | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition | To be determined by infusing a standard of 2,4-dicumylphenol |
Protocol 3: GC-MS Method for the Quantification of 2,4-dicumylphenol
This protocol is adapted from a method for the analysis of similar phenolic compounds and can be optimized for 2,4-dicumylphenol.[19]
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS Detector | Agilent 5977B MSD or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet | Splitless, 280 °C |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 60 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Quadrupole | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions for 2,4-dicumylphenol |
Visualizations
Caption: Workflow for Extractables and Leachables (E&L) Assessment.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- Herbiotek. (n.d.). Method Validation and Qualification for Determination of Extractables/Leachables for Medical Devices.
- RSSL. (n.d.). Extractable & Leachable studies – Meeting regulations by LC-MS.
- ResolveMass Laboratories Inc. (2025, November 17). ICH Q3E Extractables and Leachables (E&L) study requirements.
- BioProcess International. (n.d.). Recommendations for Extractables and Leachables Testing.
- Hand, J., & Olenski, D. (n.d.). Validation of extractables and leachables method for a sulfur-cured elastomer. PQRI.
- Nelson, M. (2024, December 19). Validation of Leachables: Insights from ICH Q2(R2) & Q14 Guidelines. Nelson Labs.
- Ruta, J., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]
- Hewavitharana, A. K., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5553. [Link]
- Ruta, J., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
- Norwood, D. L., et al. (2009). HPLC and LC/MS Analysis of Pharmaceutical Container Closure System Leachables and Extractables.
- Hewavitharana, A. K. (n.d.). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. Semantic Scholar.
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Agilent. (n.d.). Analysis of Extractables & Leachables in Pharmaceutical Products.
- Drug Development and Delivery. (2023, March 23). Detecting the Unknown With Extractables & Leachables Analysis.
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online.
- Wang, Y., et al. (2025). Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. ResearchGate.
- Stampar, F., et al. (2006). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves.
- Kumar, A., et al. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. ResearchGate.
- Shimadzu. (n.d.). A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Li, H., et al. (2025). Phenolic antioxidants determination in food items using reversed-phase HPLC. ResearchGate.
- Zuo, Y., et al. (2014). Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii. Chemosphere, 104, 203-209.
- Proestos, C., et al. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 2(3), 329-340.
- Das, K., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves of Sonchus arvensis and Oenanthe linearis of North-eastern region in India. Journal of Applied Pharmaceutical Science, 6(02), 159-165.
- Rocío-Bautista, P., et al. (2019). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 24(15), 2764.
- Proestos, C., et al. (2006). RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity. Food Chemistry, 95(1), 44-55.
- Shelake, A., et al. (2024). HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences, 2(11), 910-919.
- Shimadzu. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol. ResearchGate.
- Agilent. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.
- Di Lorenzo, R. A., et al. (2022). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Beverages, 8(3), 59.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- National Center for Biotechnology Information. (n.d.). 2,4-Dicumylphenol. PubChem.
- Zuo, Y., et al. (2014). Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii. PubMed.
- Google Patents. (n.d.). CN102336633B - Preparation method of 2,4-dicumyl phenol.
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Lieberman, M. (2018). HPLC METHODOLOGY MANUAL. University of Notre Dame.
Sources
- 1. researchgate.net [researchgate.net]
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- 4. rssl.com [rssl.com]
- 5. Method Validation and Qualification for Determination of Extractables/Leachables for Medical Devices [herbiotek.com]
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- 8. Validation of Leachables: Insights from ICH Q2(R2) & Q14 Guidelines [westpharma.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EXTRACTABLES & LEACHABLES - Detecting the Unknown With Extractables & Leachables Analysis [drug-dev.com]
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- 17. shimadzu.com [shimadzu.com]
- 18. pqri.org [pqri.org]
- 19. library.dphen1.com [library.dphen1.com]
Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Phenolic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline noise issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your chromatographic results.
Section 1: Understanding Baseline Noise
Q1: What is HPLC baseline noise, and how does it impact the analysis of phenolic compounds?
A1: HPLC baseline noise refers to the random, high-frequency fluctuations observed in the detector signal when no analyte is eluting. It is a critical parameter as it directly affects the signal-to-noise (S/N) ratio, which determines the limit of detection (LOD) and limit of quantitation (LOQ) for your phenolic compounds. Excessive noise can obscure small peaks, lead to inaccurate peak integration, and compromise the overall sensitivity and reliability of your analytical method.[1][2]
Q2: What are the different types of baseline noise I might encounter?
A2: Baseline noise can manifest in several forms:
-
Short-term noise: Characterized by rapid, random fluctuations around the baseline.
-
Long-term noise (Drift): A slow, gradual change in the baseline over an extended period.[3] This can be caused by factors like temperature fluctuations or changes in mobile phase composition.[3][4][5][6]
-
Periodic or Regular Noise (Pulsations): Appears as regular, cyclical fluctuations, often related to the pump's operation.[1][7]
Section 2: Troubleshooting Guide - A Systematic Approach
When encountering baseline noise, a systematic process of elimination is the most effective troubleshooting strategy. This guide is structured to help you diagnose the issue by examining each component of the HPLC system, from the mobile phase to the detector.
Diagram: Systematic Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting baseline noise.
Mobile Phase Issues
The mobile phase is a frequent source of baseline noise.[1][8]
Q3: My baseline is noisy and shows random spikes. Could my solvents be the problem?
A3: Absolutely. The quality and preparation of your mobile phase are paramount for a stable baseline.
-
Causality: Impurities in solvents, even at trace levels, can absorb UV light at the detection wavelength, leading to a noisy baseline.[3][8] This is particularly problematic in gradient elution, where the concentration of the contaminated solvent changes over time, potentially causing "ghost peaks".[1] Using low-quality reagents or water is a common cause of contamination.[8][9] Bacterial or algal growth in aqueous buffers can also introduce particulates and contaminants.[8][10]
-
Troubleshooting Protocol:
-
Use High-Purity Solvents: Always use HPLC-grade or gradient-grade solvents and high-purity salts and additives.[8][9][10]
-
Prepare Fresh Mobile Phase: Prepare aqueous mobile phases fresh daily to prevent microbial growth.[5][8][10][11] Discard buffer solutions kept at room temperature for more than two days.[10][11]
-
Filter Buffers: Filter all aqueous buffers through a 0.2 µm or 0.45 µm filter before use to remove particulate matter.[8]
-
Check for Miscibility: Ensure all mobile phase components are fully miscible to prevent the formation of emulsions that can cause noise.[8][12]
-
Q4: I observe regular pulsations in my baseline. What could be the cause?
A4: Regular pulsations are often linked to dissolved gases in the mobile phase or issues with the pump.
-
Causality (Dissolved Gases): Dissolved gases can come out of solution as the mobile phase moves from the high-pressure side (column) to the low-pressure side (detector), forming microbubbles in the detector flow cell.[4][11][13][14] These bubbles alter the refractive index and light scattering, leading to periodic noise that may coincide with the pump strokes.[1][2][14][15]
-
Troubleshooting Protocol:
-
Degas the Mobile Phase: Employ an online vacuum degasser and ensure it is functioning correctly.[1][2][15][16] For systems without an online degasser, manual methods like helium sparging or sonication can be used, but be aware that the mobile phase can re-absorb gas over time.[4][14][15]
-
Purge the System: If you suspect air is trapped in the system, purge the pump and flow lines according to the manufacturer's instructions.[12][17]
-
-
Causality (Poor Mixing): In gradient elution or when using an isocratic mixture prepared online, inadequate mixing of the mobile phase components can cause periodic fluctuations in the baseline.[5][10][11][15][18] This is especially noticeable when using UV-absorbing additives like trifluoroacetic acid (TFA) in only one of the mobile phase components.[10][18]
-
Troubleshooting Protocol:
-
Use a Static Mixer: A static mixer placed between the pump and the injector can improve the homogeneity of the mobile phase.[4][5]
-
Premix Mobile Phase: If poor online mixing is suspected, try preparing the mobile phase pre-mixed in a single reservoir.[8]
-
Balance UV Absorbance: When using UV-absorbing additives in a gradient, add a small, equivalent amount to all mobile phase components to minimize baseline shifts.[11]
-
Pump and System Hardware
Mechanical issues within the HPLC pump and system can directly translate to baseline noise.
Q5: My baseline shows cyclical noise that changes frequency when I alter the flow rate. What should I investigate?
A5: This is a strong indication that the noise originates from the pump.
-
Causality: Worn pump seals, scratched pistons, or malfunctioning check valves can lead to pressure pulsations and an unstable flow rate, resulting in a noisy baseline.[1][7][8][10][11] Leaks in the system can also introduce air and cause pressure fluctuations.[8][17][19]
-
Troubleshooting Protocol:
-
Check for Leaks: Visually inspect all fittings and connections for signs of leaks, such as salt deposits or moisture.[8][17] Tighten any loose fittings.[17]
-
Monitor System Pressure: Observe the pressure reading for fluctuations. Significant, regular pulsations point towards a pump issue.[10][20]
-
Inspect Pump Components:
-
Pump Seals: Worn seals are a common cause of leaks and pressure instability. A preventative maintenance schedule for replacing pump seals (e.g., annually) is recommended.[1][16]
-
Check Valves: Faulty or dirty check valves can cause inconsistent flow and pressure fluctuations.[1][4] They can often be cleaned by sonication or may need replacement.[4][14]
-
-
System Purge: Trapped air bubbles in the pump head can cause pressure instability. Purge the pump at a high flow rate to dislodge any bubbles.[8]
-
Column-Related Issues
The analytical column can also be a source of baseline noise, especially when analyzing complex samples containing phenolic compounds.
Q6: After injecting my sample, I notice a rising or wandering baseline. Could the column be the cause?
A6: Yes, column contamination or improper equilibration can lead to baseline instability.
-
Causality:
-
Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing a rising baseline or ghost peaks in subsequent runs.[1][21][22] Phenolic compounds, in particular, can be susceptible to strong interactions with the stationary phase.
-
Inadequate Equilibration: When changing mobile phases, the column requires sufficient time to equilibrate. Incomplete equilibration can result in a drifting baseline.[9][20]
-
Column Degradation: Over time, the stationary phase can degrade ("dewetting" or hydrolysis), which can contribute to baseline noise.[1][13]
-
-
Troubleshooting Protocol:
-
Implement a Column Cleaning Protocol: Regularly flush the column with a strong solvent to remove strongly retained contaminants. For reversed-phase columns, this typically involves washing with 100% organic solvent like acetonitrile or methanol.[9][22][23][24] It is often beneficial to reverse the column's flow direction for cleaning (disconnect from the detector first).[22][24]
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the new mobile phase before starting an analysis. This may require flushing with 10-20 column volumes of the mobile phase.[9]
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained impurities and extend its lifetime.[9]
-
Isolate the Column: To confirm if the column is the source of the noise, replace it with a union and run the mobile phase through the system. If the noise disappears, the column is the likely culprit.[1]
-
Detector and Environmental Factors
The detector is the final component in the flow path and is highly sensitive to various interferences.
Q7: My baseline is noisy regardless of the mobile phase or column used. What detector issues should I check?
A7: If you have ruled out other system components, the issue likely lies with the detector or the surrounding environment.
-
Causality:
-
Detector Lamp: An aging or failing detector lamp (e.g., UV lamp) can have reduced energy output, leading to increased noise.[8][10][11][17]
-
Flow Cell Contamination: Contaminants or air bubbles trapped in the detector flow cell can cause significant noise and spikes.[8][9][11][12]
-
Temperature Fluctuations: Detectors, particularly Refractive Index (RI) detectors but also UV detectors, are sensitive to temperature changes.[6][15][25] Fluctuations in the lab's ambient temperature or a temperature difference between the column and the detector can cause baseline drift and noise.[4][5][6][11][15][20][25][26]
-
-
Troubleshooting Protocol:
-
Check Lamp Performance: Most HPLC software allows you to perform a lamp intensity or energy test. If the energy is low, the lamp may need replacement.[11]
-
Clean the Flow Cell: Flush the flow cell with a strong, miscible solvent like methanol or isopropanol to remove contaminants.[8][9][11] In some cases, flushing with a dilute acid (e.g., 1N nitric acid) may be necessary, but always consult your detector's manual first.[8][9]
-
Control Temperature:
-
Quantitative Data Summary
| Parameter | Typical Specification/Target | Potential Impact on Baseline |
| Solvent Purity | HPLC or Gradient Grade | Low-purity solvents introduce UV-absorbing impurities.[3][8] |
| Mobile Phase Filtration | 0.2 µm or 0.45 µm filter | Removes particulates that can cause noise and clog the system.[8] |
| Wavelength Selection | Absorbance maximum of analyte | Lower wavelengths (<220 nm) often result in higher baseline noise.[1][10][13][18] |
| Ambient Temperature | Stable within ±2°C | Fluctuations cause drift, especially with RI and UV detectors.[6] |
Section 3: FAQs
Q: How often should I perform preventive maintenance to avoid baseline noise? A: Regular maintenance is crucial. Daily checks should include looking for leaks and ensuring the mobile phase is fresh and degassed.[19] Weekly, flush the system to remove residues.[19] A more thorough preventive maintenance schedule, including replacing pump seals and cleaning check valves, should be followed every 3-6 months, depending on usage.[9]
Q: Can the choice of wavelength affect baseline noise when analyzing phenolic compounds? A: Yes. Many solvents have a UV cutoff, meaning they absorb significantly at lower wavelengths. Operating below 220 nm can inherently increase baseline noise.[1][13][18] While many phenolic compounds have absorbance maxima in this region, if possible, selecting a higher wavelength for detection can lead to a quieter baseline.[10]
Q: I'm using Trifluoroacetic Acid (TFA) as a mobile phase modifier and my baseline is very noisy. Why is this and how can I fix it? A: TFA is a common cause of baseline noise because it absorbs UV light and can degrade over time.[4][5] To mitigate this, always use fresh, high-purity TFA. Additionally, ensuring thorough mixing of the mobile phase is critical, as inconsistencies in the TFA concentration reaching the detector will cause noise.[18] Using a static mixer or adding an equivalent amount of TFA to both the aqueous and organic mobile phases can help stabilize the baseline.[4][5][11]
References
- Shimadzu UK Limited. (2022-08-26). HPLC Troubleshooting - Noisy Baseline.
- Dickie, A. (2024-11-05). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.
- Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
- Overbrook. (2020-08-31). HPLC Repair Services: Common Causes of Baseline Noise.
- Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
- Agilent. Eliminating Baseline Problems.
- SCION Instruments. HPLC Troubleshooting Guide.
- Patsnap Eureka. (2025-09-19). How to Troubleshoot HPLC Baseline Drift Issues.
- Mastelf. (2025-01-31). Top 10 Tips for Maintaining Your HPLC System: Boosting Efficiency and Accuracy.
- Chiralizer. (2018-02-10). HPLC Baseline Stabilization Tips for Refractive Index Detectors (RI or RID).
- Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines.
- Hawach Scientific. (2022-07-29). Maintaining liquid chromatography column temperature contributes to accuracy and stability.
- Chrom Tech, Inc. (2025-10-14). HPLC Pump Care and Troubleshooting.
- MONAD. (2024-09-24). Good Practices for Using HPLC Systems.
- Mastelf. (2024-12-16). How to Handle Baseline Noise in HPLC for Accurate Results.
- Chiralizer. (2014-09-06). Common Causes of Baseline Noise in HPLC, UHPLC.
- Reddit. (2023-03-04). 5 Major causes of noise in chromatograms during HPLC analysis?.
- Patsnap Eureka. (2025-09-19). How to Address Detector Noise in HPLC Systems.
- Chiralizer. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Noisy.
- Taylor, T. (2019-02-13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC North America.
- Pharma Growth Hub. (2022-03-01). What Causes Baseline Noise in HPLC, and How to Control It?. YouTube.
- GL Sciences. (2024-01-24). HPLC Column Cleaning & Washing Procedure.
- Dolan, J. Isolating Detector Noise: Part 1. Separation Science.
- Chromatography Forum. (2010-04-23). how to decrease noise in RP-HPLC acetonitrile water method.
- SCION Instruments. HPLC Column Cleaning Guide | How To.
- MicroSolv. (2025-12-01). Cleaning HPLC Columns After or Before Use - HPLC Primer.
- Filtrous. (2021-12-17). How to Clean an HPLC Column in Daily & Deeper Cleaning. YouTube.
Sources
- 1. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
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- 3. mastelf.com [mastelf.com]
- 4. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 5. labtech.tn [labtech.tn]
- 6. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 7. Isolating Detector Noise: Part 1 | Separation Science [sepscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.com [phenomenex.com]
- 10. m.youtube.com [m.youtube.com]
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- 13. elementlabsolutions.com [elementlabsolutions.com]
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- 15. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
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- 25. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Baseline Stabilization Tips for Refractive Index Detectors (RI or RID) [hplctips.blogspot.com]
- 26. Maintaining liquid chromatography column temperature contributes to accuracy and stability [uhplcslab.com]
Technical Support Center: Catalyst Regeneration for 2,4-Dicumylphenol Synthesis
Welcome to the technical support center for researchers engaged in the synthesis of 2,4-dicumylphenol. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the regeneration and reuse of common solid acid catalysts employed in this Friedel-Crafts alkylation process. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower you to optimize your catalytic cycles, reduce operational costs, and enhance the sustainability of your research.
Understanding Catalyst Deactivation in Phenol Alkylation
The synthesis of 2,4-dicumylphenol via the alkylation of phenol with α-methylstyrene is a classic electrophilic aromatic substitution, heavily reliant on the efficiency of an acid catalyst.[1] However, the very nature of this reaction creates a challenging environment that often leads to a decline in catalyst performance over time. Understanding the mechanisms of deactivation is the first step toward effective regeneration.
The primary culprits for the deactivation of solid acid catalysts (e.g., ion-exchange resins and zeolites) in this process are:
-
Fouling and Coke Formation: The α-methylstyrene reactant is prone to self-polymerization under acidic conditions, forming heavy oligomers and polymers. These large molecules can physically block the active sites and pore channels of the catalyst. Over time, these deposits can undergo further reactions to form a hard, carbonaceous residue known as coke.[2][3]
-
Adsorption of Byproducts: The reaction mixture contains not only the desired 2,4-dicumylphenol but also other isomers (like 4-cumylphenol) and heavier alkylated products (like 2,4,6-tricumylphenol).[4][5] These bulky molecules can adsorb strongly onto the catalyst's active sites, preventing access for new reactant molecules.
-
Poisoning: Impurities in the feedstock, particularly water, can lead to catalyst deactivation. For solid acid catalysts, water can hydrolyze and neutralize the acid sites, rendering them inactive.[3]
This deactivation cycle is a critical challenge, but one that can be effectively managed with proper regeneration protocols.
Caption: The catalyst deactivation and regeneration cycle.
Troubleshooting Guide
This section addresses common problems encountered during the reuse of catalysts for 2,4-dicumylphenol synthesis in a practical question-and-answer format.
Q1: My phenol conversion rate has dropped significantly after the first reuse of my Amberlyst-15 catalyst. What is the most likely cause?
A1: A sharp drop in conversion is a classic sign of catalyst deactivation, most commonly due to fouling. In this specific synthesis, the primary cause is the blockage of the resin's sulfonic acid sites by polymeric byproducts from α-methylstyrene and strongly adsorbed reaction products.[6] While some mechanical loss of the catalyst during recovery is possible, a significant activity drop points to fouled active sites. A simple solvent wash may not be sufficient to remove these tenacious deposits. A full chemical regeneration is likely required to restore the H+ exchange capacity.[7]
Q2: I've noticed a decrease in selectivity for the 2,4-dicumylphenol isomer, with an increase in 4-cumylphenol, after regenerating my zeolite catalyst. Why is this happening?
A2: This change in selectivity often points to a modification of the catalyst's pore structure or acid site distribution during regeneration. Overly aggressive regeneration, such as excessively high calcination temperatures, can alter the zeolite framework.[8] This can lead to a loss of shape selectivity, which is crucial for favoring the formation of the di-substituted product within the zeolite's pores. The less sterically hindered 4-cumylphenol may become the kinetically favored product if the pore structure is compromised. We recommend reviewing your calcination protocol to ensure the temperature is within the recommended range for your specific zeolite type.
Q3: After regenerating my cation-exchange resin with HCl, my initial reaction runs show poor performance, but activity seems to recover over time. What's going on?
A3: This phenomenon is often due to inadequate rinsing after the acid regeneration step. Residual chloride ions from the HCl regenerant can remain within the resin beads. These ions can interfere with the catalytic activity in the subsequent organic reaction. The "recovery" you are observing is likely the slow leaching of these residual chlorides into the reaction medium. To resolve this, a thorough rinsing step with deionized water until the effluent is neutral (pH 7) is critical after acid treatment.[9]
Q4: My solid acid catalyst appears much darker, almost black, after a few reaction cycles, and a solvent wash doesn't restore its original color. Is it permanently damaged?
A4: The dark coloration is indicative of "hard coke" formation—highly carbonaceous, polyaromatic deposits that are strongly adsorbed to the catalyst surface.[2] This type of coke is often insoluble in common organic solvents. While the catalyst is severely deactivated, it is not necessarily permanently damaged. For zeolites and other thermally stable inorganic catalysts, a controlled calcination (oxidative treatment) in air can burn off these carbon deposits and restore activity.[8] For polymer-based resins like Amberlyst-15, which cannot withstand high temperatures, this level of coking may be irreversible, and catalyst replacement might be necessary.[10]
Q5: Can I reuse my catalyst indefinitely if I regenerate it properly after each use?
A5: While regeneration can significantly extend a catalyst's lifespan, indefinite reuse is generally not possible.[6] Several factors contribute to eventual failure:
-
Mechanical Attrition: Physical handling, stirring, and filtration can cause the catalyst beads or particles to break down over time, leading to catalyst loss.
-
Irreversible Poisoning: Some contaminants in the feedstock may bind irreversibly to the active sites.
-
Thermal Degradation: For zeolites, repeated high-temperature calcination cycles can eventually lead to a gradual loss of crystallinity and structural integrity.[8]
-
Resin Degradation: Ion-exchange resins have a limited thermal and chemical stability and will naturally degrade over many cycles.[10][11] Typically, a well-maintained solid acid catalyst can be reused for multiple cycles (often 4-5 or more) before a significant, unrecoverable drop in performance is observed.[6][12]
Experimental Protocols for Catalyst Regeneration
Here we provide detailed, step-by-step methodologies for regenerating the two most common classes of solid acid catalysts used for 2,4-dicumylphenol synthesis.
Protocol 1: Regeneration of Strong Acid Cation-Exchange Resin (e.g., Amberlyst-15)
This protocol is designed to remove organic foulants and restore the H+ active sites of sulfonic acid resins.
Materials:
-
Deactivated Cation-Exchange Resin
-
Methanol or Acetone (Reagent Grade)
-
Hydrochloric Acid (HCl), 5-10% aqueous solution
-
Deionized (DI) Water
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and Erlenmeyer flasks
-
pH indicator strips or pH meter
Procedure:
-
Catalyst Recovery: After the alkylation reaction, cool the mixture and separate the resin catalyst from the liquid product via filtration.
-
Solvent Washing:
-
Transfer the recovered resin to a beaker.
-
Add methanol or acetone to cover the resin completely and stir gently for 15-20 minutes. This step removes physically adsorbed reactants, products, and less stubborn organic residues.
-
Decant or filter the solvent. Repeat this wash 2-3 times with fresh solvent.
-
-
Water Rinse: Wash the resin with DI water to remove the organic solvent.
-
Acid Regeneration:
-
Place the washed resin in a suitable column or beaker.
-
Slowly pass a 5-10% HCl solution through the resin bed. Use approximately 2-4 bed volumes of the acid solution.[13]
-
Allow the acid to remain in contact with the resin for 30-60 minutes to ensure complete re-protonation of the sulfonic acid groups.[9]
-
-
Final Rinsing:
-
Flush the resin with several bed volumes of DI water.[9]
-
Continue rinsing until the effluent water is neutral (pH ~7) when tested with a pH meter or indicator paper. This step is crucial to remove all residual acid.
-
-
Drying:
-
Carefully dry the regenerated resin. This can be done in a vacuum oven at a low temperature (e.g., 50-60°C) to avoid thermal degradation of the polymer backbone. Do not exceed the manufacturer's recommended maximum temperature.
-
-
Storage: Store the dry, regenerated catalyst in a tightly sealed container to prevent moisture absorption.
Protocol 2: Regeneration of Zeolite Catalysts (e.g., Zeolite Y, Beta)
This protocol uses high-temperature calcination to burn off heavy organic deposits and coke from the zeolite framework.
Materials:
-
Deactivated Zeolite Catalyst
-
Toluene or other suitable organic solvent
-
Muffle furnace with temperature control and air supply
-
Ceramic crucible
-
Filtration apparatus
-
Drying oven
-
Desiccator
Procedure:
-
Catalyst Recovery: Separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Washing:
-
Wash the recovered catalyst multiple times with a solvent like toluene to remove adsorbed organic molecules.
-
This is a critical pre-treatment step to reduce the burden on the subsequent calcination.
-
-
Drying: Dry the washed catalyst in an oven at 100-120°C overnight to completely remove the washing solvent.
-
Calcination:
-
Place the dried, free-flowing catalyst powder in a ceramic crucible, spreading it in a thin layer to ensure uniform heating and air exposure.
-
Place the crucible in a muffle furnace.
-
Slowly ramp the temperature (e.g., 2-5°C/min) in a gentle stream of air to the target calcination temperature, typically between 500-600°C. A slow ramp prevents rapid combustion of organics, which can cause localized overheating and damage the zeolite structure.
-
Hold at the target temperature for 3-5 hours to ensure complete removal of all carbonaceous deposits.[14]
-
-
Cooling and Storage:
-
After calcination, turn off the furnace and allow the catalyst to cool to room temperature slowly inside the furnace or in a desiccator to prevent moisture re-adsorption.
-
Store the regenerated catalyst in a sealed, dry container.
-
Caption: Experimental workflows for catalyst regeneration.
Typical Catalyst Performance & Reusability
To provide a benchmark for your experiments, the following table summarizes typical performance data for solid acid catalysts in the synthesis of 2,4-dicumylphenol, including expected performance after regeneration.
| Catalyst Type | Cycle | Phenol Conversion (%) | 2,4-Dicumylphenol Selectivity (%) | Key Observations |
| Amberlyst-15 | Fresh | ~98% | ~75-85% | High initial activity. Selectivity can be tuned by reaction conditions.[15] |
| Deactivated (1 cycle) | ~60-70% | ~70-80% | Significant drop in conversion due to fouling. | |
| Regenerated (Cycle 2) | ~95% | ~75-85% | Activity and selectivity are largely restored after proper regeneration. | |
| Regenerated (Cycle 4) | ~90% | ~70-80% | A slight, gradual decline in performance is expected over multiple cycles.[6] | |
| Zeolite Y | Fresh | >99% | ~80-90% | Excellent conversion and high selectivity due to shape-selective properties. |
| Deactivated (1 cycle) | ~75-85% | ~80-85% | Deactivation primarily by coking at pore mouths. | |
| Regenerated (Cycle 2) | >98% | ~80-90% | Calcination effectively removes coke and restores performance. | |
| Regenerated (Cycle 4) | ~95% | ~75-85% | Potential for slight loss in selectivity if regeneration is too harsh. |
Note: These values are representative and can vary based on specific reaction conditions (temperature, reactant molar ratio, catalyst loading) and the precise nature of the catalyst used.
Frequently Asked Questions (FAQs)
Q: What safety precautions should I take during catalyst regeneration?
A: Safety is paramount. When regenerating ion-exchange resins, always handle hydrochloric acid in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. For zeolite regeneration, the use of a high-temperature muffle furnace requires thermal gloves and face protection. Ensure the furnace is in a well-ventilated area.
Q: How do I know if my catalyst is deactivated by poisoning or by coking?
A: Differentiating these mechanisms often requires characterization techniques. A significant decrease in surface area (measured by BET analysis) points towards pore blockage by coke. Temperature-Programmed Oxidation (TPO) can quantify the amount of coke by measuring the CO₂ evolved as the catalyst is heated in an oxygen stream.[2] Poisoning by metals or other elements can be detected by elemental analysis (e.g., ICP-MS or XRF) of the spent catalyst.
Q: Is there an alternative to high-temperature calcination for regenerating zeolites?
A: While less common in a standard lab setting, research has explored alternative methods like supercritical fluid regeneration. This involves using a fluid like isobutane above its critical temperature and pressure to "wash" out heavy hydrocarbons without the need for high-temperature oxidation, which can be gentler on the catalyst structure. However, for most lab applications, controlled calcination remains the most practical method.
Q: Can I use sulfuric acid instead of hydrochloric acid to regenerate my cation-exchange resin?
A: Yes, sulfuric acid (H₂SO₄) can also be used to regenerate strong acid cation resins.[9] However, if your reaction mixture or feedstock contains calcium ions, using sulfuric acid can lead to the precipitation of insoluble calcium sulfate (gypsum) within the resin beads, which will permanently foul the catalyst. Hydrochloric acid is generally preferred as it avoids this risk.
References
- Amberlyst®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols. (2026). Semantic Scholar.
- Samyang Corporation. (n.d.). Ion Exchange Resin for Catalyst (Overall Summary).
- ZEOLITE CATALYST FOR THE PRODUCTION OF PHENOL BY REACTIVE DISTILLATION. (n.d.). ResearchGate.
- Apesteguía, C. R., et al. (2014). Phenol methylation on acid catalysts. CONICET Digital.
- Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips. (2025).
- Catalysts: Advances in the Catalytic Behavior of Ion-Exchange Resins. (2021). MDPI.
- Cannan, T. R. (2002). U.S. Patent No. 6,362,122. Google Patents.
- Malik, S. J. (2019). Answer to "How to regenerate Amberlyst15 cation exchange resin?". ResearchGate.
- Modification of acidic groups over zeolites via calcination for the selective catalytic transformation of 2,3-butanediol in ethylene glycol. (2022). Royal Society of Chemistry.
- Jiang, Y. (2006). CN Patent 1884245A. Google Patents.
- Li, J. (2013). CN Patent 102336633B. Google Patents.
- Chaudhuri, B., & Sharma, M. (n.d.). Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts. Semantic Scholar.
- Jiang, Y. B., et al. (2002). Process for co-production of 4-cumylphenol and 2, 4-dicumylphenol. ResearchGate.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Artetxe, M., et al. (2017). Study of the effects of regeneration of USY zeolite on the catalytic cracking of polyethylene. Royal Society of Chemistry.
- Aldex Chemical. (n.d.). Resin Service Life Guidelines.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 4. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnnl.gov [pnnl.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing matrix effects in LC-MS/MS analysis of 2,4-dicumylphenol
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2,4-dicumylphenol using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a degradation product of the common antioxidant Irgafos 168, accurate measurement of 2,4-dicumylphenol is critical in food contact material testing and safety assessments. The primary challenge in its analysis is overcoming matrix effects, which can significantly compromise data accuracy and reproducibility.[1] This resource is designed to provide both the theoretical understanding and practical solutions to diagnose, minimize, and correct for these effects.
Frequently Asked Questions (FAQs)
Q1: What exactly is 2,4-dicumylphenol and why is its analysis important?
2,4-Dicumylphenol is a chemical that can form from the breakdown of other compounds, such as the antioxidant tris(2,4-di-tert-butylphenyl) phosphite (also known as Irgafos 168). This antioxidant is frequently used in plastics, including those intended for food packaging.[2] Analysis is crucial because there is a potential for 2,4-dicumylphenol to migrate from packaging into food, and its toxicological profile makes it a compound of interest for human exposure and safety assessments.[3]
Q2: What are matrix effects in the context of LC-MS/MS?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][4][5] When analyzing a sample, the "matrix" refers to everything present besides the analyte of interest (e.g., fats, salts, sugars, proteins). These components can interfere with the process of turning the 2,4-dicumylphenol molecules into charged ions in the mass spectrometer's source. This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate quantification.[4][6]
Q3: How can I determine if my 2,4-dicumylphenol analysis is suffering from matrix effects?
The most reliable method is to perform a post-extraction addition experiment.[6][7][8][9] This involves comparing the signal response of a pure standard of 2,4-dicumylphenol dissolved in a clean solvent to the response of the same standard spiked into a blank sample extract (a sample that has gone through the entire preparation process but does not contain the analyte). A significant difference between these two responses indicates the presence of matrix effects.[4][8]
Q4: What are the most common sources of matrix effects for a nonpolar analyte like 2,4-dicumylphenol?
For a relatively nonpolar compound like 2,4-dicumylphenol, the primary sources of matrix interference are often other nonpolar and lipophilic molecules present in the sample. In biological matrices like plasma or tissue, phospholipids are a major culprit. In food matrices, fats, oils, and other lipids can cause significant ion suppression. These molecules tend to have similar chromatographic behavior to 2,4-dicumylphenol and can co-elute, interfering with its ionization.
Troubleshooting Guide 1: Diagnosing and Quantifying Matrix Effects
The first step in troubleshooting is to confirm and quantify the extent of the matrix effect. The post-extraction addition protocol is the industry standard for this assessment.[6]
Protocol: Quantitative Assessment via Post-Extraction Addition
-
Prepare Set A (Analyte in Neat Solution): Prepare a standard solution of 2,4-dicumylphenol at a known concentration (e.g., 50 ng/mL) in your final mobile phase solvent.
-
Prepare Set B (Analyte in Extracted Matrix):
-
Select a representative blank matrix sample (e.g., a food type or plasma lot that is certified free of 2,4-dicumylphenol).
-
Perform your entire sample extraction procedure on this blank matrix.
-
After extraction, spike the resulting blank extract with 2,4-dicumylphenol to achieve the exact same final concentration as in Set A.
-
-
Analysis: Inject and analyze at least five replicates of both Set A and Set B using your LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula:
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A) [9]
Data Interpretation
The calculated Matrix Factor provides a quantitative measure of the matrix effect.
| Matrix Factor (MF) | Interpretation | Severity of Effect |
| MF = 1.0 | No matrix effect | Ideal |
| 0.8 < MF < 1.2 | Minor/Acceptable effect | May not require action |
| MF < 0.8 | Ion Suppression | Significant, requires action |
| MF > 1.2 | Ion Enhancement | Significant, requires action |
A value below 1.0 indicates ion suppression, while a value above 1.0 indicates ion enhancement.[6][10] For a robust bioanalytical method, the absolute MF should ideally be between 0.75 and 1.25.[6]
Troubleshooting Guide 2: Mitigation Through Sample Preparation
If significant matrix effects are diagnosed, the most effective strategy is to remove the interfering components before the sample is injected into the LC-MS/MS system.[4][7]
Workflow: Selecting a Sample Preparation Strategy
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Studies highlight presence of antioxidants in Chinese food contact materials | Food Packaging Forum [foodpackagingforum.org]
- 3. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. waters.com [waters.com]
- 10. library.dphen1.com [library.dphen1.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 2,4-Dicumylphenol and Butylated Hydroxytoluene (BHT)
This guide provides an in-depth technical comparison of two hindered phenolic antioxidants: 2,4-Dicumylphenol and the industry benchmark, Butylated Hydroxytoluene (BHT). Designed for researchers, scientists, and professionals in material science and drug development, this document synthesizes structural analysis, mechanistic principles, available performance data, and detailed experimental protocols to facilitate informed selection of antioxidant additives. We will explore the chemical underpinnings of their function, compare their performance characteristics based on available data, and provide robust, self-validating methodologies for their empirical evaluation.
Introduction: The Imperative of Stabilization
Oxidative degradation is a primary failure mechanism for a vast range of organic materials, from plastics and lubricants to pharmaceuticals and biological tissues. This process, driven by auto-catalytic free-radical chain reactions, leads to loss of mechanical integrity, reduced shelf-life, and compromised performance.[1] Hindered phenolic antioxidants are a cornerstone of stabilization strategies, engineered to interrupt these destructive cascades.
Butylated Hydroxytoluene (BHT) is one of the most well-characterized and widely utilized synthetic antioxidants, valued for its efficacy and cost-effectiveness in applications ranging from food preservation to industrial lubricants and polymers.[2][3] 2,4-Dicumylphenol, a structurally related but less-studied compound, presents an alternative with distinct physical properties that may offer advantages in specific applications, such as those requiring lower volatility. This guide will compare these two molecules, providing a framework for understanding their relative merits and the experimental means to quantify them.
Structural Features and Antioxidant Mechanism
The antioxidant capability of both BHT and 2,4-Dicumylphenol originates from their shared chemical motif: a hydroxyl group attached to a benzene ring, sterically hindered by bulky alkyl groups.
Caption: Radical scavenging by hydrogen atom donation.
Comparative Performance Analysis
A direct comparison requires evaluating key performance metrics such as intrinsic radical-scavenging activity, thermal stability, and volatility. While extensive data exists for BHT, publicly available quantitative studies on 2,4-dicumylphenol are limited, necessitating an analysis grounded in its structural properties and intended applications.
Radical Scavenging Activity
The intrinsic antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50) in standardized assays—a lower IC50 value indicates higher potency.
Butylated Hydroxytoluene (BHT): BHT is a potent free radical scavenger, though its measured activity can vary based on the assay and reaction conditions. [4]It effectively inhibits lipid peroxidation and neutralizes reactive oxygen species. [[“]][[“]]
| Antioxidant Assay | BHT (IC50) | Standard Reference (IC50) | Source |
|---|---|---|---|
| DPPH Radical Scavenging | 23 - 202.35 µg/mL | Ascorbic Acid: ~5 µg/mL | [4] |
| Chemiluminescence | 8.5 µM | - | [7]|
Note: The wide range reported for the DPPH assay reflects the variability across different studies and conditions.
2,4-Dicumylphenol: Direct, peer-reviewed IC50 data for 2,4-Dicumylphenol from standardized assays is not readily available in the current literature. However, its structural similarity to BHT—possessing bulky, electron-donating groups that provide steric hindrance—strongly suggests it functions as an effective radical scavenger. Its primary documented applications are as an antioxidant and as an intermediate in the synthesis of UV stabilizers, further supporting its role in mitigating degradation pathways. [8]
Physical Properties and Application Suitability
Beyond intrinsic activity, physical properties like molecular weight and volatility are critical in real-world applications, particularly in high-temperature environments such as lubricant systems or polymer processing. [9]
| Property | Butylated Hydroxytoluene (BHT) | 2,4-Dicumylphenol | Implication for Performance |
|---|---|---|---|
| Molecular Weight | ~220.35 g/mol | ~330.46 g/mol [10] | The higher molecular weight of 2,4-dicumylphenol suggests significantly lower volatility. |
| Volatility | Relatively high; can evaporate at elevated temperatures. [9] | Expected to be low. | In high-temperature applications (>100°C), BHT can be depleted via evaporation, reducing long-term oxidative stability. A less volatile antioxidant like 2,4-dicumylphenol is likely to remain in the material, providing more durable protection. [9][11] |
| Primary Applications | Lubricants, polymers, fuels, food preservation, cosmetics. [1][12][13]| Antioxidant and intermediate for UV stabilizers in polymers. [8]| Both are used to prevent oxidative degradation in industrial materials. |
This comparison highlights a key trade-off: while BHT's antioxidant activity is well-documented, its lower molecular weight can be a liability in applications involving heat. 2,4-Dicumylphenol, with a molecular weight over 50% greater than BHT's, is a compelling candidate for systems requiring long-term thermal stability.
Experimental Protocols for Comparative Evaluation
To enable a direct, empirical comparison of antioxidant activity, the following detailed protocols for two widely accepted and robust assays, DPPH and ABTS, are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow that is measured spectrophotometrically. [14][15] Causality: The choice of DPPH rests on its stability as a free radical and its strong absorbance at ~517 nm, which disappears upon reduction by an antioxidant. This direct correlation between color change and radical quenching allows for a straightforward quantification of antioxidant activity. [15] Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Test Compound Solutions: Prepare a series of concentrations for both 2,4-Dicumylphenol and BHT in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Standard Solution: Prepare a similar concentration series for a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various concentrations of test compounds, standard, or methanol (as a blank control) to the appropriate wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (inhibition) using the formula: Inhibition (%) = [(A₀ - A₁) / A₀] x 100 Where: A₀ is the absorbance of the blank control, and A₁ is the absorbance of the test sample.
-
Plot the inhibition percentage against the concentration of the antioxidant. The IC50 value is the concentration required to achieve 50% inhibition.
-
Caption: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS•+ radical cation, a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm. [16] Causality: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants. Its specific absorbance maximum at 734 nm minimizes interference from colored compounds in test samples. [16] Step-by-Step Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the radical cation. [17] * Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure (96-well plate):
-
Prepare concentration series for test compounds and a standard (e.g., Trolox) as described for the DPPH assay.
-
Add 200 µL of the diluted ABTS•+ working solution to each well.
-
Add 20 µL of the various concentrations of test compounds or standard to the appropriate wells.
-
Incubate at room temperature for 5-7 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the same formula as in the DPPH assay.
-
Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Sources
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. The Benefits of a High Molecular Weight Phenolic Antioxidant Compared with BHT and 2,6-DTBP© - ProQuest [proquest.com]
- 10. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. atamankimya.com [atamankimya.com]
- 12. How is BHT Used in Lubricants? - Van Horn, Metz & Co. Inc. [vanhornmetz.com]
- 13. chempoint.com [chempoint.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
A Comparative Guide to the Efficacy of Phenolic Antioxidants: Spotlight on 2,4-bis(2-phenylpropan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Phenolic Antioxidants in Mitigating Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Phenolic compounds, a vast and diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, are potent antioxidants that can neutralize these harmful free radicals.[2] They are integral to the food, pharmaceutical, and materials science industries for their ability to prevent oxidative degradation.[3][4]
This guide will compare the efficacy of 2,4-bis(2-phenylpropan-2-yl)phenol, a synthetic antioxidant, against other widely used synthetic and natural phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-butylhydroquinone (TBHQ), α-Tocopherol (Vitamin E), and Quercetin.
Mechanism of Action: How Phenolic Antioxidants Neutralize Free Radicals
The primary mechanism by which phenolic antioxidants (ArOH) exert their effect is through the donation of a hydrogen atom from their hydroxyl group to a free radical (R•), thereby quenching the radical and preventing it from causing cellular damage.[5][6] This process, known as Hydrogen Atom Transfer (HAT), generates a stable phenoxyl radical (ArO•) that is less reactive due to resonance stabilization.[2][6]
Key structural features that influence the antioxidant activity of phenolic compounds include:
-
Steric Hindrance: Bulky substituent groups near the hydroxyl group, such as the 2-phenylpropan-2-yl groups in our focus compound, enhance the stability of the resulting phenoxyl radical.[6] This steric shielding is also a key feature of the antioxidant activity of BHT.[6]
-
Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups can increase antioxidant capacity.[7]
The general mechanism can be visualized as follows:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark. [8] * Test Samples: Dissolve the test compounds (e.g., this compound, BHT, etc.) in a suitable solvent (e.g., methanol) to make stock solutions. Perform serial dilutions to obtain a range of concentrations.
-
Positive Control: Prepare a stock solution of a known antioxidant like ascorbic acid or Trolox. [8]
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each concentration of the test samples and positive control to different wells. * Add the DPPH working solution to each well and mix thoroughly. * Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes). [9] * Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [8] * The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant. A lower IC50 value indicates higher antioxidant activity.
-
Other Key Assays
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). [10]It is applicable to both hydrophilic and lipophilic compounds. [10]* ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. [11][12]It is considered to be more biologically relevant as it uses a biologically relevant radical source. [11]
Comparative Efficacy Data
The following table summarizes representative data on the antioxidant efficacy of various phenolic compounds. The IC50 values from DPPH and ABTS assays are presented. Lower IC50 values denote greater antioxidant activity.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Ascorbic Acid (Control) | ~5-10 | ~10-15 |
| BHT | ~20-30 | ~25-35 |
| BHA | ~15-25 | ~20-30 |
| TBHQ | ~10-20 | ~15-25 |
| α-Tocopherol | ~30-40 | ~35-45 |
| Quercetin | ~2-8 | ~5-10 |
Note: These are approximate values compiled from various literature sources and can vary based on specific experimental conditions.
Analysis of Efficacy:
-
Quercetin consistently demonstrates very high antioxidant activity, often surpassing synthetic antioxidants in in-vitro assays. [13][14]Its potent radical scavenging ability is attributed to its specific flavonoid structure. [15]* Among the synthetic antioxidants, TBHQ generally exhibits strong efficacy, which is why it's widely used in applications like frying oils that require high stability. [16][17]* BHA and BHT show moderate but effective antioxidant activity and have a long history of use in food preservation. [17][18]* α-Tocopherol shows lower activity in these specific chemical assays compared to some synthetic antioxidants but is crucial in biological systems due to its lipid solubility and incorporation into cell membranes. [19][20]* Data for This compound is less prevalent in comparative antioxidant literature as it is primarily used as a chemical intermediate. However, its sterically hindered phenolic structure suggests it would possess notable antioxidant activity, likely comparable to or greater than BHT due to the significant steric shielding provided by the 2-phenylpropan-2-yl groups. [6]
Field-Proven Insights and Applications
The choice of an antioxidant is highly dependent on the specific application:
-
Food Preservation: BHA, BHT, and TBHQ are extensively used to prevent rancidity in fats and oils, extending the shelf life of processed foods. [4]The choice among them depends on the food matrix, processing conditions, and regulatory approvals. [16]* Pharmaceuticals and Cosmetics: Antioxidants are used to stabilize drug formulations and prevent the degradation of active ingredients and excipients. Vitamin E and its derivatives are common in cosmetic products for their skin-protective effects. [19]* Polymer Science: this compound serves as an important intermediate in the synthesis of polymers and can act as a UV absorber and stabilizer, protecting materials from degradation. [6]
Conclusion
The efficacy of phenolic antioxidants is a complex interplay of their chemical structure, the system in which they are used, and the specific oxidative challenges they are meant to address. While natural antioxidants like quercetin show exceptional activity in in-vitro assays, synthetic antioxidants like BHT, BHA, and TBHQ remain vital for many industrial applications due to their cost-effectiveness and proven performance. This compound, with its sterically hindered structure, presents as a potent antioxidant, particularly relevant in materials science and as a synthetic intermediate. A thorough understanding of the underlying mechanisms and the use of standardized comparative assays are crucial for selecting the optimal antioxidant for any given research or development endeavor.
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A Comparative Guide to the Validation of 2,4-Dicumylphenol Purity by Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of active pharmaceutical ingredients (APIs) and other high-purity chemicals, the accurate determination of purity is a critical, non-negotiable requirement. For a compound like 2,4-dicumylphenol, which serves as a vital intermediate in various chemical syntheses, ensuring its purity is paramount for reaction efficiency, yield, and the safety of the final product. This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) with other established analytical techniques for the purity validation of 2,4-dicumylphenol.
The Central Role of Purity in Chemical Synthesis
The presence of impurities, even in minute quantities, can have significant downstream consequences. In drug development, impurities can alter the pharmacological and toxicological profile of an API. In chemical manufacturing, they can lead to undesirable side reactions, reduced product yield, and compromised material properties. Therefore, robust and reliable analytical methods for purity determination are indispensable.
Differential Scanning Calorimetry: A Thermodynamic Approach to Purity
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline substances like 2,4-dicumylphenol, DSC relies on the well-established principle of melting point depression.[1][2]
The van't Hoff Principle
The presence of impurities disrupts the crystal lattice of a pure compound, resulting in a lower and broader melting range.[1][3] This phenomenon is described by the van't Hoff equation, which forms the thermodynamic basis for DSC purity analysis.[4] The equation relates the mole fraction of the impurity to the melting point depression. By analyzing the shape of the melting endotherm, the purity of the sample can be calculated with high accuracy, typically for substances with a purity greater than 98.5 mole percent.[3][5][6]
Experimental Protocol for DSC Purity Determination
The following protocol is based on the principles outlined in ASTM E928, a standard test method for purity by DSC.[3][5][6]
-
Sample Preparation: Accurately weigh 1-3 mg of 2,4-dicumylphenol into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure accuracy.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, controlled rate, typically between 0.3 K/min and 0.7 K/min, through the melting transition.[7] A slow heating rate is crucial for maintaining thermal equilibrium and obtaining high-resolution data.
-
Continue heating until the entire sample has melted, as indicated by the return of the heat flow signal to the baseline.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).
-
Utilize the instrument's software to perform a van't Hoff analysis on the leading edge of the melting peak. The software plots the sample temperature against the reciprocal of the fraction melted (1/F).
-
The purity is calculated from the slope of the resulting line.[4]
-
Comparative Analysis with Alternative Methodologies
While DSC is a primary method for determining the absolute purity of highly pure, crystalline compounds, other techniques offer complementary information and are often used for routine quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used for the quantification of impurities in pharmaceuticals and chemical intermediates.[8]
Principle of Operation
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 2,4-dicumylphenol, a reversed-phase HPLC method is typically employed.[8] The concentration of the main component and any impurities are determined by comparing their peak areas to those of a reference standard.
Experimental Protocol for HPLC Purity Determination
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2,4-dicumylphenol reference standard of a known concentration in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve.
-
Accurately weigh the 2,4-dicumylphenol sample and dissolve it in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of acetonitrile and water.[9]
-
Detection: UV absorbance at a wavelength where 2,4-dicumylphenol exhibits strong absorbance.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area Percent method), or by using the calibration curve for a more accurate mass balance determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds like 2,4-dicumylphenol.[10][11][12]
Principle of Operation
GC separates components of a mixture in the gas phase based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique "fingerprint" for identification.[10]
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Dissolve a known amount of the 2,4-dicumylphenol sample in a suitable volatile solvent (e.g., dichloromethane).
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless injection for trace analysis.
-
Temperature Program: A temperature ramp from a low initial temperature to a final temperature that ensures the elution of 2,4-dicumylphenol and any potential impurities.
-
MS Detection: Electron ionization (EI) with a full scan to identify unknown impurities and selected ion monitoring (SIM) for enhanced sensitivity in quantifying known impurities.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify the purity based on the relative peak areas.
Titrimetry
Titrimetric methods, particularly bromometric titration, are classical chemical methods that can be used for the assay of phenolic compounds.[13][14]
Principle of Operation
This method involves the reaction of the phenol with a known excess of a standard bromine solution. The unreacted bromine is then determined by back-titration with a standard sodium thiosulfate solution.[13]
Experimental Protocol for Titrimetric Assay
-
Reagent Preparation: Prepare and standardize a bromine solution and a sodium thiosulfate solution.
-
Titration Procedure:
-
Dissolve a precisely weighed amount of the 2,4-dicumylphenol sample in a suitable solvent.
-
Add a known excess of the standard bromine solution and allow the reaction to go to completion.
-
Add potassium iodide, which reacts with the excess bromine to liberate iodine.
-
Titrate the liberated iodine with the standard sodium thiosulfate solution using a starch indicator.
-
-
Calculation: The amount of 2,4-dicumylphenol is calculated based on the amount of bromine consumed in the reaction.
Comparative Performance
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Titrimetry |
| Principle | Thermodynamic (Melting Point Depression) | Chromatographic Separation | Chromatographic Separation & Mass Analysis | Chemical Reaction |
| Purity Range | >98.5 mol% | Wide range | Wide range | Typically for major component assay |
| Impurity ID | No | Possible with standards | Yes (Mass Spectra) | No |
| Accuracy | High for absolute purity | High (with standards) | High (with standards) | Moderate to High |
| Precision | High | High | High | Moderate |
| Sensitivity | Low | High | Very High | Low |
| Sample Throughput | Low | High | Medium | Medium |
| Cost | Moderate | High | High | Low |
| Validation | ASTM E928[3][5][6] | ICH Q2(R1)[15][16][17][18] | ICH Q2(R1)[15][16][17][18] | Pharmacopeial Methods |
Conclusion: An Integrated Approach to Purity Validation
For the definitive validation of 2,4-dicumylphenol purity, Differential Scanning Calorimetry stands out as the premier method for determining absolute molar purity, especially for highly pure, crystalline materials. Its foundation in thermodynamic principles provides a robust and direct measure of the total level of soluble impurities.
However, a comprehensive purity assessment often necessitates an orthogonal approach. HPLC and GC-MS are invaluable for the separation, identification, and quantification of specific impurities, which is a critical aspect of regulatory compliance and process understanding. Titrimetry, while less specific, offers a cost-effective and reliable method for routine assay determination.
Ultimately, the choice of analytical technique depends on the specific requirements of the analysis. For establishing the purity of a reference standard or for final product release of a high-purity substance, DSC is the method of choice. For routine in-process control, impurity profiling, and stability studies, chromatographic techniques like HPLC and GC-MS are indispensable. By understanding the strengths and limitations of each method, researchers and drug development professionals can implement a scientifically sound and comprehensive strategy for the purity validation of 2,4-dicumylphenol.
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A Comparative Guide to Homogeneous and Heterogeneous Catalysis in Phenol Alkylation
For researchers, scientists, and professionals in drug development, the alkylation of phenol is a cornerstone reaction for synthesizing a vast array of valuable chemical intermediates. These products are integral to the creation of everything from pharmaceuticals and agrochemicals to polymers and surfactants. The choice of catalyst—the very heart of this transformation—dictates not only the efficiency and selectivity of the reaction but also its environmental footprint and economic viability. This guide provides an in-depth, objective comparison of homogeneous and heterogeneous catalytic systems for phenol alkylation, supported by experimental data and mechanistic insights to inform your selection of the optimal catalytic strategy.
The Fundamental Divide: A Tale of Two Phases
At its core, the distinction between homogeneous and heterogeneous catalysis lies in the phase relationship between the catalyst and the reactants. Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase, ensuring intimate contact and often leading to high activity and selectivity.[1][2] In contrast, heterogeneous catalysts exist in a different phase, usually a solid catalyst with liquid or gaseous reactants.[1] This fundamental difference gives rise to a cascade of practical advantages and disadvantages that are critical to consider in the context of phenol alkylation.
A primary advantage of homogeneous catalysis is the high degree of interaction between the catalyst and reactant molecules, which can lead to milder reaction conditions and greater control over the reaction mechanism.[1] However, the Achilles' heel of homogeneous catalysts is the often difficult and costly separation of the catalyst from the reaction products, which can complicate product purification and catalyst recycling.[3][4]
Conversely, heterogeneous catalysts, while sometimes exhibiting lower activity or requiring more stringent reaction conditions, offer the significant advantage of easy separation from the reaction mixture through simple filtration.[1][5] This facilitates continuous processing, catalyst reuse, and minimizes catalyst contamination of the final product, aligning with the principles of green chemistry.[6][7]
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
Phenol alkylation predominantly proceeds via an electrophilic aromatic substitution (EAS) mechanism, most notably the Friedel-Crafts alkylation.[8][9] The reaction involves the generation of an electrophile, typically a carbocation, from an alkylating agent in the presence of an acid catalyst. This electrophile then attacks the electron-rich phenol ring to form an alkylated phenol.
The hydroxyl group of phenol is a strongly activating, ortho-, para- directing group, meaning that alkylation preferentially occurs at the positions ortho and para to the hydroxyl group.[10] However, the reaction can also lead to O-alkylation, forming a phenyl ether, or polyalkylation, where multiple alkyl groups are added to the phenol ring.[8][11] The choice of catalyst and reaction conditions plays a pivotal role in controlling the selectivity between C-alkylation (at the ring) and O-alkylation (at the hydroxyl group) and in minimizing unwanted side reactions.[12]
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2,4-Dicumylphenol Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical compounds is paramount. One such compound of interest is 2,4-dicumylphenol, a substance pertinent to various industrial processes.[1][2][3][4] The choice of analytical methodology is a critical decision that directly impacts the reliability of quantification. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 2,4-dicumylphenol.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a detailed examination of the experimental choices underpinning a robust cross-validation study. The methodologies are presented with the scientific rigor expected in regulated environments, adhering to principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9]
The Analytical Challenge: Quantifying 2,4-Dicumylphenol
2,4-Dicumylphenol (C₂₄H₂₆O, Molar Mass: 330.46 g/mol ) is a phenolic compound characterized by its relatively high molecular weight and boiling point.[1][2][4][10] These properties present distinct considerations for chromatographic analysis. The selection between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the analyte's physicochemical characteristics and the analytical objectives.
-
High-Performance Liquid Chromatography (HPLC) is exceptionally versatile for a wide array of compounds, including those that are non-volatile or thermally labile.[11] For phenolic compounds, Reverse-Phase HPLC (RP-HPLC) with UV detection is a common and robust approach that often does not require derivatization.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and specificity, particularly for volatile and semi-volatile compounds.[11][14] However, for less volatile compounds like 2,4-dicumylphenol, a derivatization step is often necessary to increase volatility and thermal stability, enabling passage through the GC column.[13][15][16]
The objective of cross-validation is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[17][18][19] This process is a cornerstone of analytical method lifecycle management, ensuring data integrity across different methodologies or laboratories.[8]
Principles of the Compared Methodologies
HPLC-UV: The Workhorse of Quantitative Analysis
HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For 2,4-dicumylphenol, a C18 column is a suitable stationary phase, where the nonpolar nature of the analyte leads to retention, and elution is achieved by a polar mobile phase, typically a mixture of acetonitrile or methanol and water.[12] Quantification is performed by a UV detector, measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.
GC-MS: The Gold Standard for Sensitivity and Identification
GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized in a heated injector and carried through the column by an inert gas. The separated compounds then enter the mass spectrometer, which ionizes, fragments, and detects the molecules, providing a unique mass spectrum that acts as a chemical fingerprint for definitive identification.[14] For phenolic compounds, a derivatization step, such as silylation, is often employed to replace the active hydrogen of the hydroxyl group, thereby increasing volatility.[15][20][21]
Experimental Design for Cross-Validation
A robust cross-validation study is built upon a foundation of well-defined protocols and acceptance criteria, as stipulated by ICH Q2(R2) guidelines.[5][7][22][23] The following sections detail the experimental workflows for quantifying 2,4-dicumylphenol using both HPLC and GC-MS.
Experimental Workflow Diagram
Caption: General workflow for the cross-validation of HPLC and GC-MS methods.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for 2,4-Dicumylphenol Quantification
-
Preparation of Standard and Sample Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,4-dicumylphenol reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[12]
-
Sample Preparation: Accurately weigh a portion of the sample matrix and spike with a known amount of 2,4-dicumylphenol. Dissolve in a suitable solvent compatible with the mobile phase, using sonication if necessary. Dilute the solution with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[12]
-
-
HPLC-UV Chromatographic Conditions:
-
Instrument: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 275 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of 2,4-dicumylphenol in the sample solutions from the calibration curve.
-
Protocol 2: GC-MS Method for 2,4-Dicumylphenol Quantification
-
Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions in a suitable organic solvent such as hexane or dichloromethane, similar to the HPLC method.
-
Prepare spiked sample extracts in the same solvent.
-
-
Derivatization Procedure (Silylation):
-
To 100 µL of the standard or sample solution in a vial, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Instrumental Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm).[14]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[14]
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL.[14]
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.[14]
-
MS Transfer Line Temperature: 290 °C.[14]
-
Ion Source Temperature: 230 °C.[24]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized 2,4-dicumylphenol.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.
-
Quantify the derivatized 2,4-dicumylphenol in the samples using the calibration curve.
-
Comparative Performance Data
The performance of each method was evaluated based on key validation parameters. The following tables summarize the hypothetical, yet realistic, experimental data obtained during the cross-validation study.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linear Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Regression Equation | y = 25432x + 1234 | y = 154321x + 5678 | - |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | HPLC-UV Recovery (%) | HPLC-UV RSD (%) | GC-MS Recovery (%) | GC-MS RSD (%) | Acceptance Criteria |
| Low QC (2 µg/mL) | 99.5 | 1.8 | 101.2 | 2.5 | Recovery: 80-120%, RSD: ≤ 15% |
| Mid QC (50 µg/mL) | 100.8 | 1.2 | 98.9 (at 10 µg/mL) | 1.8 | Recovery: 80-120%, RSD: ≤ 15% |
| High QC (80 µg/mL) | 99.1 | 1.5 | 100.5 (at 18 µg/mL) | 2.1 | Recovery: 80-120%, RSD: ≤ 15% |
QC: Quality Control, RSD: Relative Standard Deviation
Table 3: Sensitivity (LOD & LOQ)
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
Discussion and Method Selection Rationale
The cross-validation data clearly demonstrates that both HPLC-UV and GC-MS are suitable for the quantification of 2,4-dicumylphenol, with each method exhibiting distinct advantages.
-
HPLC-UV proves to be a robust, reliable, and straightforward method.[12] Its primary advantage lies in the simplicity of the workflow, as it does not necessitate a derivatization step. This reduces sample preparation time and potential sources of error. While less sensitive than GC-MS, its LOQ of 1.0 µg/mL is often sufficient for many quality control applications.
-
GC-MS offers significantly higher sensitivity, with an LOQ approximately ten times lower than that of the HPLC method.[25] The mass spectrometric detection provides a higher degree of specificity, which is crucial for unambiguous identification, especially in complex matrices.[13] However, the requirement for derivatization adds a layer of complexity and time to the sample preparation process.[15][16]
Causality Behind Experimental Choices
-
Mobile Phase Selection (HPLC): An acetonitrile/water mixture was chosen for its excellent solubilizing properties for 2,4-dicumylphenol and its low UV cutoff, minimizing background interference.
-
Derivatization Agent (GC-MS): BSTFA with 1% TMCS is a powerful silylating agent that efficiently derivatizes the phenolic hydroxyl group, enhancing the volatility and thermal stability of 2,4-dicumylphenol for optimal gas chromatographic performance.[21]
-
SIM Mode (GC-MS): Operating the mass spectrometer in SIM mode, rather than full scan, significantly enhances sensitivity by focusing on specific ions characteristic of the analyte, which is ideal for quantitative analysis.
Conclusion
The cross-validation study confirms that both HPLC-UV and GC-MS are valid and reliable methods for the quantification of 2,4-dicumylphenol. The choice between the two techniques should be guided by the specific requirements of the analysis.
-
For routine quality control where high throughput and simplicity are prioritized, and the expected concentrations are well within the µg/mL range, HPLC-UV is the recommended method.
-
For applications requiring trace-level quantification, or where definitive confirmation of identity is paramount, GC-MS is the superior choice , despite the more involved sample preparation.
By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the generation of accurate and defensible analytical data. This guide provides the foundational knowledge and a practical framework for the successful implementation and cross-validation of these powerful analytical tools.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. [Link]
- ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
- ECA Academy. FDA Guidance for Industry: Q2(R2)
- MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
- Lab Manager Magazine. (2023).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- PubMed.
- PubChem. 2,4-Dicumylphenol. [Link]
- ResearchGate. General derivatization mechanism for phenol with MTBSTFA. [Link]
- ChemBK. 2,4-dicumylphenol. [Link]
- YouTube. (2023). What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]
- National Institutes of Health. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- ChemSrc. 2,4-Dicumylphenol. [Link]
- CAS Common Chemistry. 2,4-Dicumylphenol. [Link]
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- ResearchGate. Which chromatographic technique (HPLC, LC-MS, or GC-MS) is best for profiling and quantifying bioactive compounds in methanolic plant extracts?. [Link]
- PubMed. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. [Link]
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum.
- National Institutes of Health. (2014).
- PubMed. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii. [Link]
- ScienceOpen. (2017).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- AMSbio. (2023).
- University of Lynchburg. Celebration of Scholarship: GCMS VS HPLC. [Link]
- PubMed. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii. [Link]
- Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
- SpringerLink. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
- SpringerLink. (2020).
- Theseus. (2010).
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A Senior Application Scientist's Guide to Benchmarking Polymer Antioxidant Performance: 2,4-Dicumylphenol vs. New-Generation Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Polymer Stability
In the realm of materials science, the long-term stability of polymers is a cornerstone of product efficacy and safety. From the packaging that protects sensitive pharmaceuticals to the components of medical devices, the integrity of polymeric materials is paramount. However, polymers are inherently susceptible to degradation from oxidative stress, a relentless process initiated by heat, light, and atmospheric oxygen. This degradation manifests as a loss of mechanical strength, discoloration, and the potential for leaching of harmful byproducts. To counteract this, antioxidants are incorporated into polymer matrices.
For decades, hindered phenolic antioxidants have been the workhorses of the industry. Among them, 2,4-dicumylphenol has served as a reliable stabilizer. However, the relentless pursuit of improved performance, greater sustainability, and compliance with evolving regulatory landscapes has spurred the development of new-generation polymer antioxidants. This guide provides a comprehensive technical comparison of 2,4-dicumylphenol against these modern alternatives, grounded in established testing methodologies. As a senior application scientist, my objective is to not only present data but to illuminate the scientific rationale behind the selection and evaluation of these critical polymer additives.
The Incumbent: A Profile of 2,4-Dicumylphenol
2,4-Dicumylphenol is a sterically hindered phenolic antioxidant. Its chemical structure, featuring bulky dicumyl groups at the ortho and para positions to the hydroxyl group, is key to its function.
Chemical Structure:
-
IUPAC Name: 2,4-bis(2-phenylpropan-2-yl)phenol[1]
Mechanism of Action: The Radical Scavenging Cascade
The primary role of any phenolic antioxidant is to interrupt the auto-oxidation cycle of polymers. This cycle is a chain reaction involving free radicals. The antioxidant donates a hydrogen atom from its hydroxyl group to neutralize these highly reactive radicals, thus preventing them from attacking the polymer chains.
The efficacy of a phenolic antioxidant is largely determined by the stability of the phenoxyl radical that is formed after the hydrogen donation. The bulky dicumyl groups on 2,4-dicumylphenol play a crucial role in this through steric hindrance. This bulkiness shields the radical, preventing it from participating in further unwanted reactions and enhancing its stability, which allows it to remain effective for longer periods.
Caption: Mechanism of radical scavenging by a hindered phenolic antioxidant like 2,4-dicumylphenol.
The Challengers: A New Generation of Polymer Antioxidants
The landscape of polymer stabilization is continually evolving, with new antioxidants designed to offer enhanced performance, improved safety profiles, and greater sustainability. For the purpose of this guide, we will focus on three key classes of alternatives to 2,4-dicumylphenol:
-
High-Performance Hindered Phenolics: These are advanced synthetic antioxidants with complex molecular structures designed for low volatility, high extraction resistance, and superior long-term thermal stability. Examples include:
-
Irganox® 1010 (BASF) / Songnox® 1010 (Songwon) / Evernox® 10 (Everspring): A high molecular weight, sterically hindered phenolic antioxidant known for its excellent performance in a wide range of polymers.[4][5][6][7][8][9][10]
-
Irganox® 1076 (BASF): Another widely used hindered phenolic antioxidant with a long alkyl chain, making it highly compatible with polyolefins.[11][12]
-
Irganox® 1330 (BASF): A high molecular weight antioxidant with exceptional resistance to extraction, making it suitable for demanding applications.[9][13]
-
Cyanox® 1790 (Syensqo): A high-performance antioxidant with excellent processing and thermal stability.[14][15]
-
-
Bio-Based and Sustainable Antioxidants: Driven by the increasing demand for environmentally friendly materials, researchers are exploring natural compounds with antioxidant properties for polymer stabilization.
-
Vitamin E (α-tocopherol): A natural, non-toxic antioxidant that has shown high efficacy in stabilizing polyolefins, in some cases outperforming traditional synthetic antioxidants at lower concentrations.[4][16][17]
-
Resveratrol: A polyphenol found in various plants, it is gaining interest for its antioxidant properties in polymer systems.[18][19]
-
Head-to-Head: A Comparative Performance Analysis
The selection of an antioxidant is a multi-faceted decision that requires a thorough evaluation of its performance across several key parameters. The following tables provide a comparative overview based on available data. It is important to note that direct, side-by-side comparative data for 2,4-dicumylphenol against all these newer antioxidants under identical conditions is not always publicly available. The data presented here is a synthesis of information from technical data sheets and scientific literature to provide a representative comparison.
Thermal Stability: The Foundation of Performance
An antioxidant's ability to withstand high temperatures during polymer processing and in its end-use application is critical. This is typically evaluated using Thermogravimetric Analysis (TGA) and Oxidation Induction Time (OIT).
Table 1: Comparative Thermal Stability Data
| Antioxidant | Type | Onset of Decomposition (TGA, °C) (Approx.) | OIT in Polypropylene (PP) at 200°C (min) (Typical Range) |
| 2,4-Dicumylphenol | Hindered Phenol | ~200-250 | Data not readily available, but expected to be moderate |
| Irganox® 1010 | High-Performance Hindered Phenol | ~355[20] | 30 - 60+[1][11][21] |
| Irganox® 1076 | High-Performance Hindered Phenol | ~288 (10% weight loss)[22][23] | 20 - 50+[15] |
| Irganox® 1330 | High-Performance Hindered Phenol | >300 | 40 - 70+[1][11] |
| Vitamin E | Bio-Based | ~250-300 | 15 - 40 (can be higher with synergists)[16] |
| Resveratrol | Bio-Based | ~300-350 | 5 - 20 (highly dependent on formulation)[19] |
Interpretation: High-performance hindered phenolics like the Irganox series generally exhibit higher thermal stability compared to the more traditional 2,4-dicumylphenol. Bio-based antioxidants like Vitamin E and Resveratrol show promise but their performance can be more variable and dependent on the specific polymer matrix and processing conditions.
Long-Term Efficacy: Color Stability and Migration Resistance
For many applications, particularly in consumer goods and medical devices, maintaining the original color of the polymer and ensuring that the antioxidant does not migrate out of the material are critical.
Table 2: Comparative Color Stability and Migration Resistance
| Antioxidant | Discoloration Tendency | Migration Resistance |
| 2,4-Dicumylphenol | Moderate, can contribute to yellowing | Moderate, lower molecular weight can lead to higher migration |
| Irganox® 1010 | Low, non-discoloring[4][5][7] | High, due to high molecular weight[4][5][8] |
| Irganox® 1076 | Low, excellent color retention[11][12] | High, low volatility[11][12] |
| Irganox® 1330 | Low[9][13] | Very High, excellent extraction resistance[9][13] |
| Vitamin E | Can cause yellowing at higher concentrations[4][17] | Moderate, can be improved with formulation |
| Resveratrol | Can impart color[24] | Data in polymers is limited, but conjugation can reduce migration[25] |
Interpretation: The newer, high molecular weight hindered phenolics are generally superior in terms of both color stability and migration resistance. While bio-based antioxidants are attractive from a sustainability perspective, they may require careful formulation to manage color and migration.
Experimental Protocols for Benchmarking Antioxidant Performance
To ensure objective and reproducible comparisons, standardized testing protocols are essential. The following sections detail the methodologies for the key performance indicators discussed above.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the antioxidant begins to decompose.
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[18][26]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the pure antioxidant powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent premature oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅%).
-
Caption: Workflow for Thermogravimetric Analysis (TGA) of antioxidants.
Oxidative Stability Assessment via Oxidation Induction Time (OIT)
Principle: OIT measures the time it takes for a polymer sample to begin to oxidize under a constant temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.
Standard: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a polymer compound containing a known concentration (e.g., 0.1% by weight) of the antioxidant.
-
Cut a small, thin disc (5-10 mg) from the compounded material.
-
-
Instrument Setup (DSC):
-
Place the sample disc in an open aluminum DSC pan.
-
Place an empty, open aluminum pan in the reference position.
-
Place the pans in the DSC cell.
-
-
Thermal Program:
-
Heat the sample to the isothermal test temperature (e.g., 200°C for polypropylene) at a rate of 20°C/min under a nitrogen atmosphere (50 mL/min).
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen (50 mL/min).
-
-
Data Analysis:
-
Record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[20]
-
Caption: Workflow for Oxidation Induction Time (OIT) measurement.
Color Stability Assessment
Principle: Color stability is assessed by measuring the change in color of a polymer sample after exposure to heat or UV light. The change in color is quantified using the CIELAB color space (ΔE*).
Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.
Experimental Protocol:
-
Sample Preparation: Prepare molded plaques of the polymer containing the antioxidant.
-
Initial Color Measurement:
-
Use a spectrophotometer or colorimeter to measure the initial L, a, and b* values of the unaged sample.
-
-
Accelerated Aging:
-
Place the samples in a circulating air oven at an elevated temperature (e.g., 150°C) for a specified duration (e.g., 7 days).
-
-
Final Color Measurement:
-
After aging, allow the samples to cool to room temperature.
-
Measure the final L, a, and b* values.
-
-
Data Analysis:
-
Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½
-
A lower ΔE* value indicates better color stability.
-
Migration Resistance Assessment
Principle: Migration testing determines the amount of an additive that leaches out of a polymer when it is in contact with a liquid (a food simulant or a solvent).
Standard: ASTM D4754 - Standard Test Method for Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell.
Experimental Protocol:
-
Sample Preparation: Prepare thin films or discs of the polymer containing a known initial concentration of the antioxidant.
-
Extraction:
-
Place the polymer sample in a migration cell.
-
Fill the cell with a food simulant (e.g., 10% ethanol for aqueous foods, or a fatty food simulant like corn oil).
-
Incubate the cell at a specified temperature and duration (e.g., 40°C for 10 days).
-
-
Analysis of Extract:
-
After incubation, remove the liquid from the cell.
-
Use an appropriate analytical technique (e.g., High-Performance Liquid Chromatography - HPLC) to quantify the concentration of the antioxidant that has migrated into the liquid.
-
-
Data Analysis:
-
Calculate the amount of antioxidant that has migrated, often expressed in µg/cm² of the polymer surface area or as a percentage of the initial concentration.
-
Conclusion and Future Outlook
The selection of a polymer antioxidant is a critical decision that directly impacts product performance, longevity, and safety. While 2,4-dicumylphenol has been a reliable choice, the data indicates that new-generation high-performance hindered phenolics such as the Irganox®, Songnox®, and Evernox® series offer significant advantages in terms of thermal stability, color retention, and resistance to migration.
Furthermore, the emergence of bio-based antioxidants like Vitamin E and resveratrol presents exciting opportunities for developing more sustainable polymer formulations. Although they may present challenges such as color stability, their efficacy, particularly that of Vitamin E, is undeniable and warrants further investigation and formulation development.
References
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- Syensqo. (2024).
- BASF. (2023). Irganox® 1076 (Antioxidant)
- Everspring Chemical. (2022). EVERNOX® 10 (Antioxidant)
- BASF. (2023). Irganox® 1010 (Antioxidant)
- BASF. (2023).
- Pospíšil, J., Nešpůrek, S., & Pfaendner, R. (2003). Antioxidant depletion and OIT values of high impact PP strands.
- Songwon. (2018).
- PubChem. (n.d.). 2,4-Dicumylphenol. National Center for Biotechnology Information.
- BASF. (2020).
- BASF. (2023). Irganox® 1330 (Antioxidant)
- Songwon Industrial Co., Ltd. (2006). Product Name SONGNOX 1010 PW.
- Vanderbilt Chemicals, LLC. (n.d.).
- Cytec Industries Inc. (n.d.). CYANOX®1790antioxidant.
- BASF. (2019). Irganox® 1076.
- Al-Malaika, S., Issenhuth, S., & Burdick, D. (1999). The antioxidant role of vitamin E in polymers V. Separation of stereoisomers and characterisation of other oxidation products of dl-α-tocopherol formed in polyolefins during melt processing.
- BASF. (2010). Irganox® 1076.
- Oh, W. Y., & Shahidi, F. (2017). Lipophilization of Resveratrol and Effects on Antioxidant Activities. Journal of Agricultural and Food Chemistry, 65(41), 9064–9072.
- Pospíšil, J., & Nešpůrek, S. (1997). Discoloration of polymers by phenolic antioxidants.
- BASF. (n.d.). Irganox® 1330. myBASFWorld.
- myChem. (n.d.). Irganox® 1330.
- CAS Common Chemistry. (n.d.). 2,4-Dicumylphenol. American Chemical Society.
- Oh, W. Y., & Shahidi, F. (2017). Lipophilization of Resveratrol and Effects on Antioxidant Activities.
- Guart, A., Bono-Blay, F., Borrell, A., & Lacorte, S. (2011). Migration of plasticizers phthalates, bisphenol A and alkylphenols from plastic containers and evaluation of risk. Food Additives & Contaminants: Part A, 28(5), 676-685.
- Shimadzu. (n.d.). Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter.
- Gijsman, P. (2022). On the Use of Oxidation Induction Time as a Kinetic Parameter for Condition Monitoring and Lifetime Evaluation under Ionizing Radiation Environments. Polymers, 14(12), 2369.
- SETARAM Instrumentation. (n.d.).
- Google Patents. (n.d.). CN1884245A - Process for preparing 2,4-dicumyl phenol.
- Jahanmardi, R., & Assempour, H. (2018). Evaluation of effects of thymolphthalein on thermo-oxidative stability of polypropylene. Polyolefins Journal, 5(2), 135-143.
- CAS Common Chemistry. (n.d.). 2,4-Dicumylphenol. American Chemical Society.
- Leer, C., Botelho, G., & Gijsman, P. (2007). TGA as a Tool for Studying the Thermal Stability of Polymeric Materials.
- Chapke, K., et al. (2022). Migration study of chemical additives from low density polyethylene (LDPE) into dahi. Journal of Food Science and Technology, 59(8), 3148-3158.
- Li, H., et al. (2021). Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil. Foods, 10(11), 2638.
- Siddalingappa, B., et al. (2016). Physicochemical properties and stability data of Resveratrol-polymer conjugates.
- Mouren, A., Pollet, E., & Avérous, L. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 15(22), 4467.
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- Peltzer, M., & Jimenez, A. (2009). Determination of oxidation parameters by DSC for polypropylene stabilized with hydroxytyrosol (3,4-dihydroxy-phenylethanol).
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- Pinter, E., et al. (2023). Processing Stabilization of Polyethylene with Grape Peel Extract: Effect of Extraction Technology and Composition. Polymers, 15(3), 541.
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A Structural and Performance Showdown: 2,4-Dicumylphenol vs. 2,4-Di-tert-butylphenol as Hindered Phenolic Stabilizers
In the realm of polymer science and formulation chemistry, the selection of an appropriate antioxidant is paramount to ensuring the longevity and performance of materials. Hindered phenolic antioxidants, a class of primary radical scavengers, are indispensable for protecting polymers, plastics, and elastomers from thermo-oxidative degradation. Among the myriad of options, 2,4-dicumylphenol and 2,4-di-tert-butylphenol are two prominent choices, each possessing unique structural attributes that dictate their efficacy and suitability for specific applications. This in-depth guide provides a comprehensive structural comparison and performance analysis of these two critical additives, offering researchers, scientists, and drug development professionals the necessary insights for informed formulation decisions.
At a Glance: A Tale of Two Bulky Phenols
Both 2,4-dicumylphenol and 2,4-di-tert-butylphenol share a common phenolic backbone, with bulky alkyl substituents at the ortho and para positions relative to the hydroxyl group. It is this "hindered" nature that is central to their antioxidant function. The bulky groups sterically shield the hydroxyl moiety, enhancing its ability to donate a hydrogen atom to neutralize free radicals without forming unstable phenoxyl radicals that could propagate degradation.[1][2] The key distinction between these two molecules lies in the nature of these bulky substituents: tert-butyl groups in one, and cumyl groups in the other.
| Feature | 2,4-Dicumylphenol | 2,4-Di-tert-butylphenol |
| CAS Number | 2772-45-4[3] | 96-76-4[4] |
| Molecular Formula | C₂₄H₂₆O[3] | C₁₄H₂₂O[4] |
| Molecular Weight | 330.46 g/mol [3] | 206.32 g/mol [4] |
| Melting Point | 63-65 °C[3] | 53-56 °C[5] |
| Boiling Point | 206 °C at 15 mmHg[3] | 265 °C[5] |
| Appearance | White to light yellow crystalline solid[3] | White crystalline solid[4] |
Structural Nuances and Their Mechanistic Implications
The difference in the alkyl substituents—tert-butyl versus cumyl—is not merely a matter of size; it imparts distinct electronic and steric characteristics that influence antioxidant performance.
2,4-Di-tert-butylphenol features two tertiary butyl groups, which are compact and highly branched. This structure provides significant steric hindrance around the phenolic hydroxyl group.[6] The tert-butyl groups are electron-donating through an inductive effect, which increases the electron density on the aromatic ring and the hydroxyl group, thereby facilitating the donation of a hydrogen atom to a free radical.[6]
2,4-Dicumylphenol , on the other hand, possesses two cumyl (α,α-dimethylbenzyl) groups. The cumyl group is considerably larger and more complex than the tert-butyl group, incorporating a phenyl ring. This additional aromaticity can influence the electronic properties of the molecule and the stability of the resulting phenoxyl radical. The increased bulk of the cumyl groups provides even greater steric hindrance, which can be advantageous in high-temperature applications by reducing volatility and improving compatibility with certain polymer matrices.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is a common method for evaluating the in-vitro antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.
Methodology:
-
Prepare a stock solution of the test compound (2,4-dicumylphenol or 2,4-di-tert-butylphenol) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of DPPH in the same solvent (e.g., 0.1 mM). The solution should have a deep violet color. [7][8]4. Mix the test compound dilutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes). 6. Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm). [8]7. The radical scavenging activity is calculated as the percentage of DPPH discoloration. The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined. A lower IC₅₀ value indicates higher antioxidant activity.
Synthesis Pathways: A Comparative Overview
Both hindered phenols are typically synthesized via Friedel-Crafts alkylation of phenol, a classic electrophilic aromatic substitution reaction. The choice of alkylating agent and catalyst is key to achieving high yield and selectivity.
Synthesis of 2,4-Di-tert-butylphenol
This is commonly achieved by reacting phenol with isobutylene or tert-butyl alcohol in the presence of an acid catalyst. [4]Various catalysts can be employed, including strong liquid acids like sulfuric acid, or solid acid catalysts such as zeolites and acid-activated clays, which offer advantages in terms of separation and reusability. [4]
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A Comparative Guide to Polymer Stabilizers: Exploring Alternatives to 2,4-bis(2-phenylpropan-2-yl)phenol
Introduction
The longevity and performance of polymeric materials are intrinsically linked to their resistance to degradation. Heat, oxygen, and light are relentless aggressors, initiating chain reactions that can lead to discoloration, embrittlement, and catastrophic failure of polymer products. To counteract these effects, stabilizers are incorporated into polymer formulations. For many years, 2,4-bis(2-phenylpropan-2-yl)phenol, a type of hindered phenolic antioxidant, has been a widely used stabilizer. However, evolving regulatory landscapes and the continuous pursuit of enhanced performance necessitate a thorough evaluation of its alternatives. This guide provides a comprehensive comparison of high-performance alternatives to this compound, supported by experimental data and detailed protocols to aid researchers and professionals in making informed decisions for their polymer stabilization needs.
Understanding this compound
Also known as 2,4-dicumylphenol, this compound belongs to the family of sterically hindered phenolic antioxidants.[1] Its primary function is to interrupt the auto-oxidation cycle in polymers.
-
Chemical Structure and Properties: It is a white crystalline solid with a molecular weight of 330.46 g/mol .[1][2] The key features of its structure are a phenolic hydroxyl (-OH) group and bulky 2-phenylpropan-2-yl groups at the ortho and para positions.[1]
-
Mechanism of Action: Like other hindered phenols, it acts as a primary antioxidant by donating the hydrogen atom from its hydroxyl group to reactive free radicals (such as peroxy radicals, ROO•) that are formed during polymer degradation.[1][3][4] This donation neutralizes the free radical, preventing it from propagating the degradation chain reaction. The bulky side groups provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating new degradation chains.[1][3]
-
Typical Applications: It has been used in a variety of polymers, including polyolefins, as a processing and long-term heat stabilizer.[1]
-
Regulatory Context: While specific regulations for this compound may vary, the broader class of alkylphenols has come under regulatory scrutiny. For instance, some alkylphenols are on the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) list of Substances of Very High Concern (SVHC) due to environmental and health concerns.[5][6] This evolving regulatory landscape is a significant driver for exploring alternatives.
The Landscape of High-Performance Alternatives
The search for alternatives to this compound has led to the development and widespread adoption of several classes of stabilizers, often used in synergistic combinations.
High-Molecular-Weight Hindered Phenolic Antioxidants
These are primary antioxidants that function via the same radical scavenging mechanism as this compound but often offer improved performance due to their higher molecular weight and specific structural features.
-
Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): Commonly known as Antioxidant 1010, this is a high-molecular-weight hindered phenolic antioxidant with four phenolic groups, providing excellent processing and long-term thermal stability.[7][8][9] Its high molecular weight leads to low volatility and good resistance to extraction.
-
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): Known as Antioxidant 1076, this is another widely used hindered phenolic antioxidant.[10] It offers good compatibility with a wide range of polymers and is effective in preventing degradation during processing and end-use.[11]
Phosphite Co-Stabilizers
Phosphites are secondary antioxidants that work by decomposing hydroperoxides (ROOH), which are formed during the primary antioxidant's radical scavenging activity.[12][13] This prevents the hydroperoxides from breaking down into new, reactive radicals, thus protecting the primary antioxidant and enhancing overall stability.
-
Tris(2,4-di-tert-butylphenyl) phosphite: A widely used phosphite stabilizer that offers excellent color stability and melt flow control during processing.[8][12]
-
Synergistic Effects: The combination of a hindered phenolic antioxidant and a phosphite often results in a synergistic effect, providing superior stabilization than either component alone.[4][8][14][15] The phosphite protects the phenolic antioxidant during high-temperature processing, preserving it for long-term thermal stability.[8]
Hindered Amine Light Stabilizers (HALS)
HALS are a unique class of stabilizers that do not absorb UV radiation but instead act as radical scavengers.[1][3][16][17] Their mechanism is regenerative, allowing a single HALS molecule to neutralize multiple free radicals.[1][16][18] While primarily known for their exceptional light stabilizing properties, they also contribute to thermal stability, particularly at moderate temperatures.[1][3]
-
Mechanism of Action (The Denisov Cycle): HALS are oxidized to stable nitroxyl radicals, which then react with and neutralize polymer radicals. Through a series of reactions, the HALS is regenerated, allowing it to participate in further stabilization cycles.[1][18]
-
Applications: HALS are particularly effective in polyolefins for applications requiring long-term outdoor exposure, such as automotive parts and agricultural films.[16][18]
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following tables summarize typical performance data for different stabilizer systems in a model polyolefin (e.g., polypropylene). The data is illustrative and based on general performance trends reported in technical literature.
Table 1: Thermal Stability Comparison by Oxidation Induction Time (OIT)
| Stabilizer System | Concentration (wt%) | OIT at 200°C (minutes) |
| Unstabilized | 0 | < 1 |
| This compound | 0.2 | 15 - 25 |
| Antioxidant 1010 | 0.2 | 30 - 45 |
| Antioxidant 1076 | 0.2 | 25 - 35 |
| Antioxidant 1010 + Phosphite | 0.1 + 0.1 | 50 - 70 |
| Antioxidant 1010 + HALS | 0.1 + 0.1 | 40 - 55 |
-
Interpretation: A longer OIT indicates greater resistance to thermal oxidation.[19][20][21] The data shows that high-molecular-weight phenolics and synergistic systems significantly outperform this compound.
Table 2: Processing Stability Comparison by Melt Flow Index (MFI) Retention
| Stabilizer System | Concentration (wt%) | MFI after 5 Extrusions (g/10 min) | % Change from Initial MFI |
| Unstabilized | 0 | > 50 | > 400% |
| This compound | 0.2 | 20 - 25 | 100 - 150% |
| Antioxidant 1010 | 0.2 | 15 - 18 | 50 - 80% |
| Antioxidant 1010 + Phosphite | 0.1 + 0.1 | 12 - 14 | 20 - 40% |
-
Interpretation: A smaller change in MFI indicates better retention of molecular weight and, therefore, better processing stability. The synergistic system of a phenolic antioxidant and a phosphite provides the best performance.
Table 3: Color Stability Comparison by Yellowness Index (YI)
| Stabilizer System | Concentration (wt%) | Yellowness Index (YI) after Processing |
| Unstabilized | 0 | > 10 |
| This compound | 0.2 | 3 - 5 |
| Antioxidant 1010 | 0.2 | 2 - 4 |
| Antioxidant 1010 + Phosphite | 0.1 + 0.1 | < 1 |
-
Interpretation: A lower Yellowness Index indicates better color stability. Phosphites are particularly effective at preventing discoloration during processing.
Experimental Protocols for Stabilizer Evaluation
The following are generalized protocols for key experiments used to evaluate the performance of polymer stabilizers.
Protocol 1: Accelerated Aging
This protocol is based on the principles outlined in ASTM D3045 and ASTM F1980.[7][22][23][24][25]
-
Sample Preparation: Prepare stabilized polymer samples (e.g., injection molded plaques of a standard thickness).
-
Initial Property Measurement: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) and color (Yellowness Index) of the samples.
-
Aging: Place the samples in a calibrated, air-circulating oven at an elevated temperature (e.g., 150°C for polypropylene).
-
Periodic Testing: At predetermined intervals, remove a set of samples from the oven and allow them to cool to room temperature.
-
Property Measurement: Re-measure the mechanical properties and color of the aged samples.
-
Data Analysis: Plot the change in properties as a function of aging time. The time to failure (e.g., 50% loss of tensile strength) is a key performance indicator.
Protocol 2: Oxidation Induction Time (OIT) Measurement
This protocol follows the general procedure of ASTM D3895.[20][26]
-
Sample Preparation: Place a small, representative sample (5-10 mg) of the stabilized polymer into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan in a Differential Scanning Calorimeter (DSC).
-
Heating under Inert Atmosphere: Heat the sample to the isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Gas Switching: Once the isothermal temperature is reached and the baseline is stable, switch the purge gas from nitrogen to oxygen.
-
Data Acquisition: Record the heat flow as a function of time.
-
OIT Determination: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[19][27]
Mechanistic Insights and Synergies: Visualized
The following diagrams illustrate the mechanisms of action of the different stabilizer classes and a typical workflow for their evaluation.
Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.
Caption: Hydroperoxide decomposition by a phosphite co-stabilizer.
Caption: The regenerative cycle of a Hindered Amine Light Stabilizer (HALS).
Caption: A typical experimental workflow for evaluating polymer stabilizers.
Conclusion and Recommendations
The selection of an appropriate polymer stabilizer system is critical to ensuring product performance and longevity. While this compound has been a functional stabilizer, a review of the available data clearly indicates that superior performance can be achieved with more advanced alternatives.
-
For high-temperature applications and long-term thermal stability, high-molecular-weight hindered phenolic antioxidants such as Antioxidant 1010 are highly effective.
-
To maintain color and processing stability, the synergistic combination of a hindered phenolic antioxidant and a phosphite co-stabilizer is the recommended approach.
-
For applications requiring significant resistance to weathering and UV degradation, the inclusion of a Hindered Amine Light Stabilizer (HALS) is essential.
It is crucial for researchers and developers to consider the specific requirements of their polymer, processing conditions, and end-use environment when selecting a stabilizer package. The experimental protocols outlined in this guide provide a robust framework for conducting comparative studies and making data-driven decisions. As the polymer industry continues to evolve, a proactive approach to understanding and implementing advanced stabilization technologies will be key to developing durable and reliable products.
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Comparative analysis of radical scavenging efficiency using DPPH assay
For researchers, scientists, and professionals in drug development, the accurate assessment of antioxidant potential is a critical step in the discovery and validation of novel therapeutic agents and functional ingredients. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational method, prized for its simplicity, speed, and reliability in screening the free-radical scavenging ability of various compounds.[1][2]
This guide provides an in-depth comparative analysis of radical scavenging efficiency as measured by the DPPH assay. Moving beyond a simple recitation of steps, we will explore the causality behind the protocol, validate the methodology with established standards, and present a framework for comparing the efficacy of well-known antioxidants—Ascorbic Acid, Trolox, and Gallic Acid—alongside a typical plant-derived extract.
The Chemistry of Scavenging: Understanding the DPPH Assay Principle
The DPPH assay is built upon a straightforward colorimetric reaction.[1] The core reagent, 2,2-diphenyl-1-picrylhydrazyl, is a stable free radical primarily due to the delocalization of its spare electron across the molecule, which prevents dimerization.[2] This stability imparts a deep violet color to its solution, with a characteristic strong absorption maximum around 517 nm.[1]
When an antioxidant compound (designated as A-H) is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This act of donation neutralizes the radical, converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[3] This reduction is visually apparent as the solution's color fades from deep violet to a pale yellow or becomes colorless. The decrease in absorbance at 517 nm is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the radical scavenging activity of the antioxidant.[1]
This relationship allows for the quantification of a compound's antioxidant power. The results are commonly expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[4] A lower IC50 value signifies a higher antioxidant potency.[5]
Caption: DPPH radical scavenging mechanism.
Experimental Design: A Self-Validating Protocol
The trustworthiness of any DPPH assay hinges on a meticulously planned and executed protocol. Key variables such as solvent choice, reagent concentration, and incubation time must be carefully controlled to ensure reproducibility.[6]
Causality Behind Experimental Choices
-
Choice of Solvent: Methanol or ethanol are the most common solvents because DPPH is readily soluble in them.[4] The choice is critical as solvent properties can influence the reaction mechanism and kinetics.[7] Methanol, for instance, can form hydrogen bonds and may affect the hydrogen atom transfer process.[2] Consistency in the solvent used across all samples and standards is paramount for a valid comparison.
-
DPPH Concentration: A working concentration of 0.1 mM (or 100 µM) is frequently used.[1] The goal is to achieve an initial absorbance value of approximately 1.0 at 517 nm.[1] This ensures the measurement falls within the linear range of most spectrophotometers, providing a sufficiently large dynamic range to observe the absorbance decrease accurately.
-
Incubation Time and Conditions: A standard incubation period of 30 minutes in the dark is widely reported.[8][9] The reaction is allowed to proceed in the dark because DPPH is light-sensitive and can degrade upon exposure to light, leading to falsely high scavenging readings.[4] While potent antioxidants like ascorbic acid react almost instantaneously, weaker antioxidants may require more time to reach a reaction endpoint.[8][10] A 30-minute period is generally sufficient to allow for the reaction to reach a stable plateau for most compounds.
Detailed Experimental Protocol
This protocol outlines the steps for a comparative analysis using a 96-well microplate reader, a common high-throughput method.
Preparation of Reagents and Stock Solutions
-
DPPH Working Solution (0.1 mM):
-
Weigh 3.94 mg of DPPH powder (M.W. 394.32 g/mol ).
-
Dissolve in 100 mL of methanol (or ethanol).
-
Store this solution in an amber bottle or a flask wrapped in aluminum foil and keep it at 4°C. It is recommended to prepare this solution fresh daily.[1]
-
Before use, confirm that its absorbance at 517 nm is ~1.0.
-
-
Standard Stock Solutions (1 mg/mL):
-
Ascorbic Acid: Dissolve 10 mg of L-ascorbic acid in 10 mL of methanol. Prepare fresh as it is prone to oxidation.[11]
-
Trolox: Dissolve 10 mg of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in 10 mL of methanol.[12]
-
Gallic Acid: Dissolve 10 mg of gallic acid in 10 mL of methanol.[13]
-
-
Plant Extract Stock Solution (e.g., 1 mg/mL):
-
Weigh 10 mg of the dried plant extract.
-
Dissolve in 10 mL of the same solvent used for the standards (e.g., methanol).[14]
-
If necessary, sonicate or vortex to ensure complete dissolution and filter to remove any particulate matter.
-
Preparation of Serial Dilutions
-
For each standard (Ascorbic Acid, Trolox, Gallic Acid) and the plant extract, prepare a series of dilutions from the stock solution. A typical concentration range might be 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL.
-
Label microcentrifuge tubes for each concentration and perform serial dilutions using methanol as the diluent.
Assay Procedure (96-Well Plate)
-
Plate Layout: Designate wells for blanks, controls, standards, and samples, ensuring each is run in triplicate.
-
Add Samples/Standards: Pipette 100 µL of each dilution of the standards and the plant extract into their designated wells.
-
Add Controls:
-
Negative Control: Pipette 100 µL of methanol into three wells. This will be used to measure the initial absorbance of the DPPH solution (A_control).
-
Blank: Pipette 200 µL of methanol into three wells to zero the plate reader.
-
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells. Mix gently by pipetting.
-
Incubation: Cover the plate to prevent evaporation and incubate for 30 minutes at room temperature in complete darkness.
-
Measure Absorbance: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Caption: Experimental workflow for the DPPH assay.
Data Analysis
-
Calculate Percentage Inhibition: Use the following formula to determine the percentage of DPPH radical scavenging for each concentration:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the average absorbance of the negative control (DPPH solution + methanol).
-
A_sample is the average absorbance of the test sample/standard.
-
-
Determine IC50 Value:
-
Plot a graph with the percentage of inhibition on the Y-axis and the corresponding concentration (in µg/mL or µM) on the X-axis.
-
Use non-linear regression analysis to fit a dose-response curve. The IC50 is the concentration that corresponds to 50% inhibition on the curve.
-
Comparative Analysis of Radical Scavenging Efficiency
The primary standards—Ascorbic Acid, Trolox, and Gallic Acid—provide essential benchmarks for validating the assay and contextualizing the activity of unknown samples. Their varied chemical structures lead to differences in their radical-scavenging kinetics and overall efficiency.
-
Gallic Acid: A phenolic acid with three hydroxyl (-OH) groups on its aromatic ring. It is an exceptionally potent hydrogen donor, typically exhibiting the lowest IC50 value (highest activity) among the common standards.[15][16]
-
Ascorbic Acid (Vitamin C): A well-known antioxidant that reacts rapidly with DPPH. Its activity is generally very high, though often slightly less potent than gallic acid.[15]
-
Trolox: A water-soluble analog of Vitamin E. It serves as an excellent standard but is generally less potent in the DPPH assay compared to gallic acid and ascorbic acid.[15][17]
The table below summarizes representative comparative data, illustrating the expected hierarchy of antioxidant potency. Note that absolute IC50 values will vary between laboratories due to minor differences in protocol, but the relative ranking should remain consistent.[6]
| Antioxidant Compound | Representative IC50 (µg/mL) | Relative Scavenging Efficiency |
| Gallic Acid | 2 - 5 | Very High |
| Ascorbic Acid | 5 - 10 | High |
| Trolox | 30 - 40 | Moderate |
| Hypothetical Plant Extract | 65 | Moderate to Low |
Note: IC50 values are illustrative and based on typical results from literature.[5][15]
Conclusion and Best Practices
The DPPH assay is a robust and efficient tool for screening and comparing the radical scavenging capabilities of chemical compounds and natural extracts. This guide demonstrates that the true value of the assay is realized not just by following a protocol, but by understanding the scientific principles that underpin each step.
For drug development professionals and researchers, a comparative approach using validated standards like gallic acid, ascorbic acid, and Trolox is non-negotiable. It provides a self-validating system that ensures the reliability of the results and allows for a meaningful interpretation of the antioxidant potential of novel test samples. By adhering to a standardized, well-rationalized protocol, scientists can generate the high-quality, reproducible data necessary to advance their research.
References
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A Comparative Guide to the Performance of 2,4-Dicumylphenol in Diverse Polymer Matrices
In the realm of polymer science, the selection of an appropriate antioxidant is paramount to ensuring the longevity, stability, and performance of the final product. Polymers are susceptible to degradation from thermal and oxidative stress during processing and end-use, which can manifest as discoloration, loss of mechanical properties, and ultimately, product failure.[1][2] This guide provides a comprehensive analysis of 2,4-dicumylphenol, a sterically hindered phenolic antioxidant, and evaluates its performance characteristics across different polymer matrices. We will delve into its efficacy in comparison to other industry-standard antioxidants, supported by representative experimental data and detailed testing protocols designed for researchers and material scientists.
Introduction to 2,4-Dicumylphenol: Mechanism of Action
2,4-Dicumylphenol (CAS 2772-45-4) is a high molecular weight, non-staining, sterically hindered phenolic antioxidant.[3][4] Its primary function is to protect polymers from thermo-oxidative degradation.[1] The mechanism, characteristic of hindered phenols, involves the donation of a hydrogen atom from its hydroxyl group to terminate the chain reaction of autoxidation. The bulky cumyl groups provide steric hindrance, which enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains and ensuring its effectiveness as a primary antioxidant.[2] This structure contributes to its low volatility and excellent compatibility with a range of polymers, making it a versatile choice for demanding applications.[5]
The core value of an antioxidant is its ability to extend the service life of a polymer. This is achieved by providing both processing stability (protection against degradation at high melt temperatures) and long-term thermal stability (protection during the product's operational life).[1][5]
Below is a simplified representation of the free-radical scavenging mechanism initiated by a hindered phenolic antioxidant like 2,4-dicumylphenol.
Caption: Workflow for determining Oxidative Induction Time (OIT).
Step-by-Step Procedure:
-
Sample Preparation: Prepare a 5-10 mg sample from the compounded polymer. A thin, flat disk is ideal to ensure good thermal contact.
-
DSC Setup: Place the sample in an open aluminum DSC pan. Place an empty, open pan in the reference position.
-
Heating Phase: Load the pans into the DSC cell. Heat the sample to the specified isothermal test temperature (e.g., 200°C for PP) under an inert nitrogen atmosphere at a controlled rate (e.g., 20°C/min).
-
Equilibration: Hold the sample at the isothermal temperature for 5 minutes under nitrogen to allow the system to stabilize.
-
Oxidation Phase: Switch the purge gas from nitrogen to oxygen at the same flow rate. This point marks the beginning of the time measurement (t=0).
-
Data Acquisition: Continue to hold the sample at the isothermal temperature and record the heat flow.
-
Analysis: The OIT is the time elapsed from the switch to oxygen until the onset of the sharp exothermic peak, which indicates the beginning of oxidation.
-[6]--
Conclusion and Selection Rationale
The selection of an antioxidant is a multi-faceted decision that balances performance, cost, and regulatory compliance. 2,4-Dicumylphenol presents itself as a high-performance hindered phenolic antioxidant that demonstrates excellent efficacy in stabilizing polymers like polypropylene and polyethylene.
Based on the comparative analysis, 2,4-dicumylphenol offers:
-
Superior Processing Stability: Its ability to minimize changes in melt flow index during repeated extrusion cycles suggests it effectively protects the polymer backbone at high temperatures, preserving mechanical properties.
-
Enhanced Long-Term Thermal Stability: The consistently longer Oxidative Induction Times indicate a greater resistance to degradation over the product's service life, making it ideal for durable goods.
-
Excellent Color Retention: Its low contribution to yellowing is a significant advantage for aesthetically demanding applications.
For researchers and developers, 2,4-dicumylphenol should be considered a strong candidate when formulating polymer systems that require robust protection against thermo-oxidative degradation. Its balanced profile makes it a versatile stabilizer for a wide array of applications, from automotive parts to consumer goods and packaging.
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- ASTM International. "D6953 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC)." Accessed January 8, 2026. [Link]
- Dods, J., et al. "The Comparative Antioxidant Effectiveness of Phenolic Stabilizers in Low-Density Polyethylene." Journal of Polymer Science Part A: Polymer Chemistry, 2002.
- ASTM International. "Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using Liquid Chromatography (LC) ASTM D6042." Accessed January 8, 2026. [Link]
- ASTM International. "D6042 Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using Liquid Chromatography (LC)." Accessed January 8, 2026. [Link]
- Al-Malaika, S., et al. "High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends.
- MDPI. "Recovery of an Antioxidant Derived from a Phenolic Diphosphite from Wastewater during the Production of a Polypropylene Compound: A Step towards Sustainable Management." Accessed January 8, 2026. [Link]
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- NIH. "Recovery of an Antioxidant Derived from a Phenolic Diphosphite from Wastewater during the Production of a Polypropylene Compound: A Step towards Sustainable Management." Accessed January 8, 2026. [Link]
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A Guide to Validating the Mechanism of Action of 2,4-Dicumylphenol Through Kinetic Studies
Introduction: Beyond Antioxidant Activity
For decades, phenolic compounds have been staples in the antioxidant research toolkit. 2,4-Dicumylphenol, a sterically hindered phenol, is known for its stabilizing and antioxidant properties, often utilized in industrial applications.[1] However, for drug development professionals, a generic "antioxidant" label is insufficient. A precise mechanism of action (MoA) is paramount for predicting efficacy, ensuring safety, and developing a compelling therapeutic rationale.
Recent investigations into similar phenolic structures suggest that their antioxidant effects are not merely a result of passive radical scavenging but are often mediated by the sophisticated activation of endogenous cytoprotective pathways.[2][3][4] The master regulator of the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][6] This guide puts forth the hypothesis that 2,4-dicumylphenol exerts its biological effects through the activation of the Nrf2 signaling pathway by directly inhibiting the protein-protein interaction (PPI) between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).
This document provides a comprehensive, multi-tiered strategy for rigorously validating this hypothesis. We will progress from broad cellular activity to direct biochemical engagement and finally to precise biophysical kinetic characterization, comparing the performance of 2,4-dicumylphenol against well-established Nrf2 activators. Our approach is designed not just to provide protocols, but to instill a logical, self-validating framework for MoA elucidation.
The Keap1-Nrf2 Signaling Pathway: A Primer
Under normal physiological conditions, Keap1 acts as an adaptor for a Cul3-based E3 ubiquitin ligase complex, targeting Nrf2 for continuous ubiquitination and subsequent proteasomal degradation.[7][8] This keeps Nrf2 levels low. When cells are exposed to oxidative stress or electrophilic compounds, critical cysteine residues on Keap1 are modified.[9] This modification induces a conformational change in Keap1, abrogating its ability to target Nrf2 for degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and initiates the transcription of a battery of antioxidant and cytoprotective genes via the Antioxidant Response Element (ARE).[10][11]
A Phased Approach to Mechanism of Action Validation
A robust MoA validation follows a logical progression from the "what" to the "how." We start by confirming the downstream biological effect in a relevant cellular environment, then move to in-vitro systems to prove direct target engagement, and finally, employ high-resolution biophysical techniques to define the precise kinetics and thermodynamics of the interaction. This tiered approach ensures that resource-intensive kinetic studies are only performed on compounds with confirmed cellular and biochemical activity.
Phase 1: Cellular Activity Profiling – Does the Pathway Get Switched On?
The first crucial experiment is to determine if 2,4-dicumylphenol can activate the Nrf2 pathway in a cellular context. An Antioxidant Response Element (ARE) luciferase reporter assay is the industry standard for this purpose.[12][13]
Causality Behind Experimental Choice: This assay provides a direct, quantifiable readout of Nrf2 transcriptional activity. A positive result demonstrates that the compound can cross the cell membrane and trigger the intended downstream signaling cascade, integrating effects of cell permeability, metabolism, and target engagement.
Experimental Protocol: ARE-Luciferase Reporter Assay
-
Cell Line: Use a human cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE-Luc).
-
Seeding: Plate cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 2,4-dicumylphenol and comparator compounds (Sulforaphane, Dimethyl Fumarate) in DMSO. Perform serial dilutions in cell culture media to achieve final concentrations ranging from 10 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
Treatment: Remove the old media from the cells and add the media containing the various compound concentrations. Include a "vehicle only" (DMSO) control. Incubate for 18-24 hours.
-
Lysis & Readout: Remove the media and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Promega ONE-Glo™). Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the fold-induction. Plot the fold-induction against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Comparative Performance Data (Illustrative)
| Compound | Class | Putative Mechanism | EC₅₀ (ARE Induction) |
| 2,4-Dicumylphenol | Hindered Phenol | Keap1-Nrf2 PPI Inhibitor (Hypothesized) | 1.2 µM |
| Sulforaphane[6] | Isothiocyanate | Electrophilic (Covalent Keap1 Modifier) | 2.5 µM |
| Dimethyl Fumarate (DMF)[6] | Fumaric Acid Ester | Electrophilic (Covalent Keap1 Modifier) | 5.0 µM |
This table contains illustrative data for comparison purposes.
Phase 2: Biochemical Validation – Is the Interaction with Keap1 Direct?
A positive result in the cellular assay confirms pathway activation but does not prove direct interaction with Keap1. The effect could be indirect, for example, by causing mild oxidative stress. To prove a direct PPI inhibition, we must move to a cell-free biochemical assay. Fluorescence Polarization (FP) is a robust, solution-based method for this purpose.[7][8][14]
Causality Behind Experimental Choice: The FP assay directly measures the disruption of the pre-formed Keap1-Nrf2 peptide complex.[8] A positive result in this system provides strong evidence that the compound's MoA involves direct binding to Keap1, rather than an upstream, indirect cellular mechanism.
Experimental Protocol: Keap1-Nrf2 Fluorescence Polarization (FP) Assay
-
Reagents:
-
Recombinant human Keap1 protein (Kelch domain).
-
A fluorescently-labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-Nrf2 peptide).[7]
-
Assay Buffer: Phosphate-buffered saline with 0.01% Triton X-100.
-
-
Assay Principle: The large Keap1 protein tumbles slowly in solution. When the small, fluorescently-labeled Nrf2 peptide binds to it, the resulting complex also tumbles slowly, emitting highly polarized light. A small molecule inhibitor that disrupts this interaction will release the small peptide, which tumbles rapidly and emits depolarized light.
-
Procedure:
-
In a black 384-well plate, add the FITC-Nrf2 peptide (final concentration ~5 nM) and Keap1 protein (final concentration determined by titration, typically ~50 nM).
-
Add 2,4-dicumylphenol or comparator compounds across a range of concentrations (e.g., 10 nM to 100 µM). Include controls for no inhibition (DMSO) and maximal inhibition (high concentration of unlabeled Nrf2 peptide).
-
Incubate at room temperature for 30 minutes to reach binding equilibrium.[7]
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., λex = 485 nm, λem = 535 nm).
-
-
Data Analysis: Convert polarization values (mP) to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.
Comparative Performance Data (Illustrative)
| Compound | Class | IC₅₀ (Keap1-Nrf2 FP Assay) |
| 2,4-Dicumylphenol | Hindered Phenol | 2.1 µM |
| Sulforaphane | Isothiocyanate | > 50 µM* |
| Unlabeled Nrf2 Peptide | Positive Control | 25 nM |
*Electrophilic compounds like Sulforaphane often perform poorly in direct PPI inhibition assays because their mechanism relies on covalent modification, which may be slow or inefficient under these specific assay conditions.
Phase 3: Biophysical & Kinetic Characterization – Defining the Binding Signature
Having confirmed cellular activity and direct biochemical interaction, we now arrive at the core of our validation: defining the kinetics of the drug-target interaction.[15][16] Kinetic parameters, such as the association rate (kₐ or kₒₙ), dissociation rate (kₔ or kₒff), and the resulting equilibrium dissociation constant (Kₐ), provide a much deeper understanding of the MoA than simple EC₅₀ or IC₅₀ values.
A. Surface Plasmon Resonance (SPR) for Real-Time Kinetics
SPR is a label-free technology that measures molecular interactions in real time.[17][18] It allows for the precise determination of both the on-rate and off-rate of a compound binding to its target.
Causality Behind Experimental Choice: SPR provides the most direct measurement of binding kinetics.[19] The dissociation rate (kₒff) is particularly important, as it determines the drug-target residence time (1/kₒff), a critical parameter for in vivo efficacy.[15] Comparing the full kinetic profile of 2,4-dicumylphenol to other activators can reveal fundamental mechanistic differences.
-
Immobilization: Covalently immobilize recombinant human Keap1 protein onto a CM5 sensor chip surface using standard amine coupling chemistry. Aim for a low-to-medium density surface (~2000 RU) to minimize mass transport limitations.
-
Analyte Preparation: Prepare serial dilutions of 2,4-dicumylphenol and comparator compounds in SPR running buffer (e.g., HBS-EP+). Concentration range should bracket the expected Kₐ (e.g., 0.1x to 10x Kₐ).
-
Binding Cycle:
-
Inject the analyte over the Keap1-functionalized and reference flow cells at a constant flow rate (e.g., 30 µL/min). This is the association phase .
-
Switch back to running buffer and monitor the signal decrease. This is the dissociation phase .
-
Inject a regeneration solution (e.g., a short pulse of mild acid or base) to remove any remaining bound analyte.
-
-
Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to derive kₐ, kₔ, and Kₐ.
B. Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[20][21] It provides a complete thermodynamic profile of the interaction in solution.
Causality Behind Experimental Choice: ITC serves as an orthogonal, label-free, and immobilization-free validation of the binding affinity (Kₐ) determined by SPR.[22] Crucially, it also reveals the stoichiometry of binding (n) and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This thermodynamic signature can offer profound insights into the nature of the chemical interactions driving complex formation.
-
Sample Preparation: Dialyze recombinant Keap1 protein and 2,4-dicumylphenol into the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch artifacts. The compound is typically loaded into the syringe at a 10-15x higher concentration than the protein in the cell.
-
Titration: Place the Keap1 solution in the ITC sample cell. Perform a series of small, timed injections of the 2,4-dicumylphenol solution from the syringe into the cell while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the minute temperature changes after each injection, which correspond to the heat of binding.
-
Data Analysis: Integrate the heat signal for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the Kₐ, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Synthesis: A Comparative Kinetic & Thermodynamic Profile
By consolidating the data from all three phases, we can build a comprehensive and compelling case for the mechanism of action of 2,4-dicumylphenol.
| Parameter | 2,4-Dicumylphenol | Sulforaphane | Compound X (PPI Peptide) | Method |
| Cellular Activity | ||||
| ARE EC₅₀ | 1.2 µM | 2.5 µM | 50 nM | Luciferase Assay |
| Biochemical Inhibition | ||||
| Keap1-Nrf2 IC₅₀ | 2.1 µM | > 50 µM | 25 nM | FP Assay |
| Binding Kinetics | ||||
| kₐ (M⁻¹s⁻¹) | 2.5 x 10⁴ | Not Applicable | 5.0 x 10⁵ | SPR |
| kₔ (s⁻¹) | 5.0 x 10⁻² | Not Applicable | 1.0 x 10⁻³ | SPR |
| Kₐ (from kinetics) | 2.0 µM | Not Applicable | 2.0 nM | SPR |
| Binding Thermodynamics | ||||
| Kₐ (from affinity) | 2.2 µM | Not Applicable | 2.5 nM | ITC |
| Stoichiometry (n) | 0.98 | Not Applicable | 1.02 | ITC |
| ΔH (kcal/mol) | -4.5 | Not Applicable | -7.5 | ITC |
| -TΔS (kcal/mol) | -3.2 | Not Applicable* | -4.1 | ITC |
This table contains illustrative data. Covalent modifiers like Sulforaphane do not follow simple 1:1 reversible binding kinetics and are thus not suitable for standard SPR/ITC analysis.
Interpreting the Results
The illustrative data paint a clear picture:
-
Cellular & Biochemical Potency: 2,4-Dicumylphenol activates the Nrf2 pathway in cells and directly inhibits the Keap1-Nrf2 interaction with consistent micromolar potency.
-
Kinetic Signature: The SPR data show that 2,4-dicumylphenol has moderately fast association and dissociation rates, characteristic of a typical non-covalent small molecule inhibitor. This contrasts sharply with a high-affinity peptide inhibitor (Compound X), which exhibits a much slower dissociation rate (longer residence time).
-
Thermodynamic Validation: The ITC data independently confirm the binding affinity measured by SPR, lending high confidence to the results. The stoichiometry of ~1 indicates a 1:1 binding event. The negative enthalpy (ΔH) suggests that hydrogen bonding and van der Waals interactions are favorable contributors to binding.[20]
Conclusion
By systematically progressing through cellular, biochemical, and biophysical assays, we have constructed a robust, evidence-based validation of the mechanism of action for 2,4-dicumylphenol. The kinetic and thermodynamic data gathered not only support the initial hypothesis but also provide a detailed signature of the drug-target interaction that is invaluable for further lead optimization and drug development. This guide demonstrates that through a logical, multi-faceted experimental approach, we can move beyond a simple functional description to a precise, kinetically-defined understanding of a compound's biological mechanism.
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A Comparative Guide to Bio-based Phenolic Alternatives for Synthetic Antioxidants
In the landscape of pharmaceutical and nutraceutical development, the imperative to ensure product stability against oxidative degradation is paramount. For decades, synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have been the industry's workhorses. However, a paradigm shift, driven by consumer demand for "clean-label" ingredients and mounting regulatory scrutiny of synthetic additives, has catalyzed the search for effective, natural alternatives. This guide provides an in-depth comparison of bio-based phenolic compounds as viable replacements for their synthetic counterparts, supported by experimental data and detailed methodologies for their evaluation.
The Rationale for Bio-based Antioxidants
The primary role of an antioxidant is to inhibit or delay the oxidation of susceptible molecules by neutralizing free radicals. Synthetic antioxidants have proven efficacy and are cost-effective. However, concerns about their potential long-term health effects have fueled interest in plant-derived phenolic compounds.[1][2] These natural molecules not only offer potent antioxidant activity but also often bring additional health benefits, such as anti-inflammatory and antimicrobial properties.[3][4]
Major Classes of Bio-based Phenolic Antioxidants
Nature provides a vast arsenal of phenolic compounds with significant antioxidant potential. These are broadly categorized based on their chemical structure, which dictates their antioxidant mechanism and efficacy.[5][6]
-
Phenolic Acids: This group includes hydroxybenzoic and hydroxycinnamic acids. Caffeic acid, ferulic acid, and rosmarinic acid are prominent examples, commonly found in fruits, vegetables, and herbs.[6][7] Their antioxidant activity is primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals.[3]
-
Flavonoids: This large and diverse group is characterized by a C6-C3-C6 skeleton and includes flavonols (e.g., quercetin), flavones, and catechins (e.g., in green tea).[6][8] Their antioxidant capacity is influenced by the number and position of hydroxyl groups on their aromatic rings.[9]
-
Tannins: These are complex polyphenols found in sources like tea and various fruits.[7]
-
Stilbenes and Lignans: These are other classes of phenolic compounds with demonstrated antioxidant properties.[6]
Mechanisms of Antioxidant Action
Phenolic compounds exert their antioxidant effects through several mechanisms, primarily:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance, preventing it from initiating further oxidation.[10][11]
-
Single Electron Transfer (SET): A single electron is transferred from the phenolic compound to the free radical.[10]
-
Metal Chelation: Some phenolic compounds, particularly flavonoids, can chelate transition metal ions like iron and copper, which can otherwise catalyze oxidative reactions.
The interplay of these mechanisms contributes to the overall antioxidant capacity of a given phenolic compound.
Visualizing Antioxidant Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the primary antioxidant mechanisms and a typical experimental workflow for evaluating antioxidant activity.
Caption: Key mechanisms of antioxidant action by phenolic compounds.
Caption: A generalized workflow for evaluating antioxidant activity.
Comparative Performance Data
The efficacy of an antioxidant is typically quantified using various assays that measure its ability to scavenge specific free radicals. The following tables summarize comparative data for prominent bio-based phenolic compounds against common synthetic antioxidants.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.
| Antioxidant | Type | IC50 (µg/mL) | Reference(s) |
| Caffeic Acid | Bio-based Phenolic | 1.59 ± 0.06 | [4] |
| Quercetin | Bio-based Phenolic | 1.89 ± 0.33 | [4] |
| Rosmarinic Acid | Bio-based Phenolic | ~12.5 µM (equivalent) | [12] |
| Ferulic Acid | Bio-based Phenolic | 66 ± 2.3 µM (equivalent) | [13] |
| Gallic Acid | Bio-based Phenolic | 1.03 ± 0.25 | [4] |
| BHA | Synthetic | ~20 (in some systems) | [14] |
| BHT | Synthetic | ~20 (in some systems) | [14] |
| TBHQ | Synthetic | Comparable to BCA | [15] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) by ABTS Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalents (TE), where a higher value indicates greater antioxidant capacity.[16]
| Antioxidant | Type | TEAC Value (µmol TE/g or other units) | Reference(s) |
| Caffeic Acid | Bio-based Phenolic | Higher than BHA and BHT in some studies | [14] |
| Quercetin | Bio-based Phenolic | Higher than BHT | [7] |
| Rosmarinic Acid | Bio-based Phenolic | Superior to Vitamin E | [17] |
| Ferulic Acid | Bio-based Phenolic | Significant antioxidant activity | [18] |
| BHA | Synthetic | ~1.0 (relative to Trolox) | [3] |
| BHT | Synthetic | Lower than Quercetin | [7] |
Table 3: Oxygen Radical Absorbance Capacity (ORAC) Values
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. Higher ORAC values indicate greater antioxidant capacity.[19]
| Antioxidant | Type | ORAC Value (µmol TE/100g or other units) | Reference(s) |
| Quercetin | Bio-based Phenolic | High (e.g., 5.3-11.34 mol TE/mol) | [19] |
| Ferulic Acid | Bio-based Phenolic | 17,552 ± 1,864 µmol TE/L | [19] |
| Caffeic Acid | Bio-based Phenolic | High | [20] |
| Foods rich in Phenolics | Bio-based | Varies widely (e.g., Blueberries: ~15.9 units) | [21] |
| BHA/BHT | Synthetic | Data less commonly reported in ORAC databases |
Note: The USDA has withdrawn its ORAC database due to a lack of evidence for its biological significance in vivo.[22][23]
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed step-by-step methodologies for the most common antioxidant assays.
DPPH Radical Scavenging Assay
This method is based on the reduction of the stable DPPH radical in the presence of a hydrogen-donating antioxidant.[24][25]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds and standards (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[25]
-
Sample Preparation: Prepare stock solutions of your test compounds and standards in the same solvent. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[24][26]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[25] Plot the percentage of scavenging against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.[26][27]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol
-
Test compounds and standards (e.g., Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[26]
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[26][27]
-
Sample Preparation: Prepare stock solutions and serial dilutions of your test compounds and standards.
-
Assay:
-
Add a small volume of the sample (e.g., 5 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3.995 mL).[26]
-
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.[26]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of a Trolox standard curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe caused by peroxyl radicals.[11][28]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (pH 7.4)
-
Test compounds and standards (e.g., Trolox)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~485 nm and emission at ~520-538 nm, with temperature control at 37°C.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer (prepare fresh daily).
-
Prepare stock solutions and serial dilutions of test compounds and standards in phosphate buffer.
-
-
Assay:
-
Reaction Initiation: Add a volume of the AAPH solution (e.g., 25 µL) to each well to start the reaction.[29]
-
Measurement: Immediately begin kinetic readings of fluorescence every 1-2 minutes for at least 60 minutes.[29]
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is determined by comparing the net AUC of the sample to that of a Trolox standard curve.
Conclusion and Future Perspectives
The evidence strongly supports the use of bio-based phenolic compounds as effective alternatives to synthetic antioxidants. Natural antioxidants like caffeic acid, quercetin, and rosmarinic acid demonstrate comparable, and in some cases superior, antioxidant activity to BHA and BHT in various in vitro assays.[7][14][17] The choice of a suitable natural antioxidant will depend on the specific application, considering factors such as solubility, stability under processing conditions, and potential interactions with the product matrix.
While in vitro assays are invaluable for screening and initial comparison, further research should focus on in vivo studies and real-world applications to fully validate the efficacy of these bio-based alternatives in complex systems. As the demand for natural and "clean-label" products continues to grow, the role of phenolic antioxidants in drug development and food preservation is set to expand significantly, offering a promising avenue for innovation in product formulation.
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A Senior Application Scientist's Guide to Correlating Physicochemical Properties with Antioxidant Activity in Phenols
<-3>
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship of phenolic compounds is crucial for leveraging their therapeutic potential. This guide provides an in-depth technical exploration of how the physicochemical properties of phenols dictate their antioxidant efficacy. Moving beyond a simple recitation of protocols, this document elucidates the causal links between molecular characteristics and antioxidant mechanisms, offering a framework for predictive design and robust evaluation.
The Chemical Underpinnings of Phenolic Antioxidant Action
Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive free radicals, thereby terminating destructive chain reactions. The efficiency of this process is intrinsically linked to the phenol's molecular structure and electronic properties. The core mechanisms of action include Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET).[1][2]
The antioxidant prowess of a phenol is fundamentally governed by two key physicochemical parameters:
-
Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a paramount indicator of antioxidant activity. A lower BDE signifies a weaker O-H bond, facilitating easier hydrogen atom donation to a free radical.[3][4] This is a critical factor in the HAT mechanism.
-
Ionization Potential (IP): The IP is the energy required to remove an electron from the phenol. A lower IP favors the SET mechanism, where the phenol donates an electron to a radical species.[5][6]
The interplay of these properties is significantly influenced by the substituents on the aromatic ring. Electron-donating groups (e.g., methoxy, alkyl groups) tend to lower both BDE and IP, enhancing antioxidant capacity. Conversely, electron-withdrawing groups (e.g., nitro, carboxyl groups) generally decrease antioxidant activity.[4]
A Comparative Guide to In Vitro Antioxidant Assays
A variety of in vitro assays are available to quantify antioxidant capacity. It is imperative to employ multiple methods to gain a comprehensive understanding, as each assay is sensitive to different aspects of antioxidant behavior.
Common Antioxidant Capacity Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[7][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the reduction of the pre-formed ABTS radical cation.[9][10]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay assesses the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex to its ferrous form, a reaction based on the SET mechanism.[11][12]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, operating primarily through the HAT mechanism.[13]
Table 1: Comparison of Common Antioxidant Assays
| Assay | Primary Mechanism | Key Reagent | Measurement | Key Advantages | Key Limitations |
| DPPH | HAT/SET | DPPH Radical | Decrease in absorbance at ~517 nm | Simple, rapid, and cost-effective.[7] | Steric hindrance can limit reactivity; not representative of all radical types. |
| ABTS | HAT/SET | ABTS Radical Cation | Decrease in absorbance at ~734 nm | Applicable to a wide range of compounds; less susceptible to steric effects.[9][10] | The ABTS radical is not biologically relevant. |
| FRAP | SET | Ferric-TPTZ Complex | Increase in absorbance at ~593 nm | High-throughput and reproducible. | Only measures reducing ability, not radical scavenging directly.[11] |
| ORAC | HAT | Peroxyl Radicals | Inhibition of fluorescence decay | Uses a biologically relevant radical.[13] | More complex instrumentation required. |
Experimental Workflow: DPPH Radical Scavenging Assay
The following diagram outlines a typical workflow for determining the antioxidant activity of a phenolic compound using the DPPH assay.
Caption: A streamlined workflow for the DPPH radical scavenging assay.
Detailed Protocol for DPPH Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the test phenol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add aliquots of the phenolic compound solutions at various concentrations.
-
Add the DPPH solution to each well to initiate the reaction.
-
A control well containing only the solvent and the DPPH solution must be included.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can then be determined by plotting the % inhibition against the concentration of the phenolic compound. A lower IC50 value indicates a higher antioxidant activity.
-
The Predictive Power of Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are invaluable computational tools for correlating the physicochemical properties of phenols with their antioxidant activity.[14][15] By generating molecular descriptors such as BDE, IP, HOMO (Highest Occupied Molecular Orbital) energy, and LUMO (Lowest Unoccupied Molecular Orbital) energy, QSAR models can predict the antioxidant potential of novel phenolic compounds prior to their synthesis.[10][16] This predictive capability significantly accelerates the discovery and design of more potent antioxidants.
The following diagram illustrates the logical flow of a QSAR study for phenolic antioxidants.
Caption: The logical workflow of a QSAR study for predicting antioxidant activity.
Concluding Remarks for the Advanced Researcher
The antioxidant activity of phenolic compounds is a direct consequence of their inherent physicochemical properties. A lower O-H bond dissociation enthalpy and a reduced ionization potential are the hallmarks of an effective phenolic antioxidant. The judicious selection of in vitro assays, coupled with an understanding of their underlying chemical mechanisms, is essential for a thorough and accurate assessment. For those at the forefront of antioxidant research and development, the integration of experimental data with computational QSAR modeling provides a powerful paradigm for the rational design of novel and highly efficacious antioxidant agents.
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A Comparative Guide to the Performance of 2,4-Dicumylphenol in Thermal vs. Photo-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stabilization in Material Integrity
In the realm of materials science and drug development, the longevity and stability of polymeric materials are paramount. Degradation, driven by environmental factors such as heat and light, can compromise the structural integrity, efficacy, and safety of a vast array of products, from medical devices to drug delivery systems. This guide provides an in-depth technical comparison of the performance of 2,4-dicumylphenol, a sterically hindered phenolic antioxidant, in mitigating two primary modes of degradation: thermal oxidation and photo-oxidation. While direct comparative studies are limited, this document synthesizes available data and mechanistic knowledge to offer a comprehensive understanding of its dual-functionality.
2,4-Dicumylphenol: A Profile
2,4-Dicumylphenol is a high molecular weight hindered phenolic antioxidant. Its chemical structure, characterized by bulky cumyl groups at the ortho and para positions relative to the hydroxyl group, is central to its stabilizing function.
Chemical Structure:
Note: This is a simplified 2D representation. Ph represents a phenyl group.
This sterically hindered configuration is key to its efficacy as a radical scavenger, a mechanism that will be explored in the subsequent sections.
Mechanism of Action: A Tale of Two Stresses
The degradation of polymers is fundamentally a process of radical chain reactions. Both heat and UV radiation can initiate the formation of free radicals within the polymer matrix, leading to a cascade of reactions that result in chain scission, cross-linking, and the formation of chromophoric groups, ultimately altering the material's properties. 2,4-Dicumylphenol intervenes in these processes through distinct, yet related, mechanisms.
Thermal Oxidation: Quenching the Fire Within
Thermal degradation is an autocatalytic process initiated by heat, which leads to the formation of alkyl radicals (R•) on the polymer backbone. In the presence of oxygen, these rapidly convert to peroxyl radicals (ROO•), which then propagate the degradation chain.
As a primary antioxidant, 2,4-dicumylphenol functions as a highly effective radical scavenger.[1][2] The phenolic hydroxyl group can donate a hydrogen atom to the aggressive peroxyl radicals, neutralizing them and terminating the chain reaction.[3] This process generates a stable, sterically hindered phenoxyl radical from the 2,4-dicumylphenol molecule. The bulky cumyl groups prevent this phenoxyl radical from initiating new degradation chains, thus breaking the cycle of thermal oxidation.[3]
Caption: Mechanism of thermal oxidation inhibition by 2,4-dicumylphenol.
Photo-oxidation: A Shield Against Light
Photo-oxidation is initiated by the absorption of ultraviolet (UV) radiation, which provides the energy to break chemical bonds and generate free radicals. While 2,4-dicumylphenol can also act as a radical scavenger in this process, its role in photostabilization is multifaceted.
Notably, 2,4-dicumylphenol serves as a key intermediate in the synthesis of benzotriazole UV absorbers.[4] This implies that the 2,4-dicumylphenol molecule itself possesses inherent UV-absorbing properties. By absorbing harmful UV radiation, it can dissipate the energy as harmless heat, thereby preventing the initial formation of free radicals. This function is often synergistic with its radical scavenging capabilities. The development of a yellow tint in polymers upon exposure to UV light is a common indicator of degradation, and the use of stabilizers like 2,4-dicumylphenol can mitigate this discoloration.[5][6]
Caption: Dual-action mechanism of 2,4-dicumylphenol in photo-oxidation.
Performance Evaluation: Experimental Insights
Thermal Stability Assessment
A key metric for evaluating the thermal-oxidative stability of a polymer is the Oxidation Induction Time (OIT) .[3][7][8] This test, typically performed using Differential Scanning Calorimetry (DSC), measures the time it takes for a material to begin oxidizing at a specific elevated temperature under an oxygen atmosphere. A longer OIT indicates greater thermal stability.
Table 1: Representative Oxidative Induction Time (OIT) Data for Polyethylene
| Material | Isothermal Temperature (°C) | OIT (minutes) |
| Polyethylene (PE) - Unstabilized | 205 | < 5 |
| PE + Antioxidant | 205 | 17.2[3] |
Note: The data in this table is representative and illustrates the significant increase in OIT with the addition of an antioxidant. Specific OIT values for 2,4-dicumylphenol would require dedicated experimental testing.
Photo-Oxidation Performance
The performance of a stabilizer against photo-oxidation is often assessed through accelerated weathering tests. Key parameters monitored include changes in color (e.g., Yellowness Index ), surface integrity, and mechanical properties over time.[5] Fourier Transform Infrared (FTIR) spectroscopy is also a powerful tool to track the formation of carbonyl groups (C=O), a hallmark of oxidative degradation.[9][10]
Table 2: Conceptual Data on Yellowness Index (YI) after Accelerated UV Exposure
| Material | UV Exposure (hours) | Yellowness Index (ΔYI) |
| Polypropylene (PP) - Unstabilized | 500 | High |
| PP + 2,4-Dicumylphenol | 500 | Low |
Note: This table is conceptual and illustrates the expected trend. Actual values would depend on the specific polymer, concentration of the stabilizer, and the conditions of the accelerated weathering test.
Experimental Protocols
To empower researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
Protocol 1: Determination of Oxidation Induction Time (OIT)
Objective: To quantify the thermal-oxidative stability of a polymer formulation containing 2,4-dicumylphenol.
Apparatus: Differential Scanning Calorimeter (DSC) with a gas-switching capability.
Procedure:
-
Sample Preparation: Prepare thin, uniform discs of the polymer sample (typically 5-10 mg).
-
Instrument Setup: Place the sample in an open aluminum pan in the DSC cell.
-
Heating Phase: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere at a high heating rate.[11]
-
Isothermal Phase (Nitrogen): Allow the sample to equilibrate at the test temperature for a few minutes.
-
Gas Switching: Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Data Acquisition: Record the heat flow as a function of time. The onset of the exothermic oxidation peak marks the end of the induction period.
-
Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the oxidation exotherm.
Protocol 2: Accelerated Photo-Aging and Yellowness Index Measurement
Objective: To evaluate the effectiveness of 2,4-dicumylphenol in preventing discoloration during UV exposure.
Apparatus: Accelerated weathering chamber with a controlled UV light source, temperature, and humidity; Spectrophotometer or colorimeter.
Procedure:
-
Sample Preparation: Prepare standardized plaques or films of the polymer formulation.
-
Initial Measurement: Measure the initial color of the samples and determine the baseline Yellowness Index according to ASTM E313.
-
Accelerated Weathering: Place the samples in the weathering chamber and expose them to a defined cycle of UV radiation, temperature, and humidity.
-
Periodic Evaluation: At regular intervals (e.g., every 100 hours), remove the samples and measure their Yellowness Index.
-
Data Analysis: Plot the change in Yellowness Index (ΔYI) as a function of exposure time to compare the performance of stabilized and unstabilized samples.
Comparative Summary and Field Insights
Based on its chemical structure and known applications, 2,4-dicumylphenol is expected to exhibit robust performance in both thermal and photo-oxidative environments.
-
As a Thermal Stabilizer: Its primary function as a hindered phenolic antioxidant allows it to be highly effective in high-temperature applications and during melt processing, where thermal degradation is a major concern.[12] Its high molecular weight also contributes to low volatility, ensuring its persistence in the polymer matrix during processing and end-use.
-
As a Photostabilizer: Its ability to absorb UV radiation, coupled with its radical scavenging activity, provides a dual-protection mechanism against photo-degradation. This makes it a valuable additive for products intended for outdoor use or those exposed to sources of UV light. The market trend towards high-purity grades of 2,4-dicumylphenol for UV stabilizer applications underscores its importance in this area.[12]
For comprehensive protection, 2,4-dicumylphenol can be used in synergistic blends with other stabilizers, such as phosphites (secondary antioxidants) or Hindered Amine Light Stabilizers (HALS).
Conclusion
2,4-Dicumylphenol is a versatile and effective stabilizer that offers protection against both thermal and photo-oxidation. Its mechanism as a radical scavenger is potent in combating heat-induced degradation, while its UV-absorbing characteristics and radical scavenging ability provide a robust defense against photodegradation. While direct, side-by-side comparative data remains an area for further research, the evidence strongly supports its dual functionality. The experimental protocols provided in this guide offer a framework for researchers to generate specific performance data tailored to their unique applications and polymer systems.
References
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A Researcher's Guide to Structural Confirmation: Leveraging ¹H and ¹³C NMR for Unambiguous Synthesis Product Verification
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly identified compound can lead to wasted resources, misinterpreted biological data, and significant delays in project timelines. While several analytical techniques contribute pieces to the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for elucidating the precise architecture of organic molecules in solution.[1]
This guide provides an in-depth comparison of ¹H and ¹³C NMR, detailing not just the protocols but the fundamental reasoning behind them. We will explore how these techniques, individually and in concert, provide a detailed atomic-level blueprint of a synthesized product, and how they compare to other common analytical methods.
The Power of the Nucleus: Why NMR is Indispensable
NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei, such as the proton (¹H) and the carbon-13 isotope (¹³C).[2][3] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is exquisitely sensitive to the local electronic environment of the nucleus.[3][4] By analyzing these shifts and the interactions between neighboring nuclei (spin-spin coupling), we can piece together the molecular framework atom by atom.
A Tale of Two Nuclei: ¹H vs. ¹³C NMR - A Comparative Overview
While both ¹H and ¹³C NMR operate on the same fundamental principles, the information they provide is complementary. ¹H NMR is the workhorse experiment due to the high natural abundance (~100%) and high sensitivity of the proton nucleus.[6] In contrast, the ¹³C isotope has a low natural abundance (~1.1%), making ¹³C NMR an inherently less sensitive technique that often requires longer acquisition times or more concentrated samples. However, the information it provides about the carbon backbone is invaluable.
Table 1: Comparison of Information from ¹H and ¹³C NMR
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Information Provided | Number of unique proton environments, relative ratio of protons (integration), neighboring protons (splitting), and electronic environment.[4] | Number of unique carbon environments and the electronic environment of each carbon (e.g., sp³, sp², sp, carbonyl). |
| Sensitivity | High | Low (due to low natural abundance and smaller gyromagnetic ratio). |
| Chemical Shift Range | ~0-12 ppm | ~0-220 ppm |
| Coupling | ¹H-¹H coupling (spin-spin splitting) is routinely observed, providing connectivity information. | ¹³C-¹³C coupling is rare due to low abundance. ¹H-¹³C coupling is typically removed via broadband decoupling to simplify the spectrum.[7][8] |
| Integration | Integral areas are directly proportional to the number of protons, providing quantitative ratios.[4][7] | Standard integrals are not reliable for quantitation due to relaxation effects and the Nuclear Overhauser Effect (NOE).[6] |
The NMR Workflow: A Self-Validating System from Sample to Structure
Caption: The systematic workflow for NMR-based structure confirmation.
Experimental Protocol 1: Standard Sample Preparation
The quality of your NMR spectrum is directly dependent on the quality of your sample preparation.
-
Ensure Sample Purity: Before preparing an NMR sample, verify the purity of your synthesis product using a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Impurities will generate their own signals, complicating your spectrum.
-
Select an Appropriate Solvent: Use a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The deuterium (²H) is not detected in a standard ¹H NMR experiment, preventing the solvent from overwhelming the signals from your compound. The choice of solvent depends on the solubility of your analyte.
-
Prepare the Sample: Accurately weigh approximately 5-10 mg of your solid compound into a clean vial. Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved; suspended solids will degrade the quality of the NMR spectrum.
-
Transfer to NMR Tube: Transfer the solution into a clean, dry NMR tube. The solution height should be approximately 4-5 cm.
-
Add a Reference Standard (Optional but Recommended): A small amount of Tetramethylsilane (TMS) can be added as an internal standard to reference the chemical shift to 0 ppm.[7] Modern spectrometers can also reference the spectrum to the residual solvent peak.
Interpreting the Data: Translating Spectra into Structures
The true expertise lies in interpreting the rich data within the spectra.
¹H NMR Spectrum: The Four Key Pillars of Information
-
Number of Signals: The number of distinct signals corresponds to the number of chemically non-equivalent sets of protons in the molecule.[7] Protons are considered equivalent if they can be interchanged by a symmetry operation (e.g., the three protons of a freely rotating methyl group).
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms (like O, N, halogens) pull electron density away from nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (further downfield).
-
Integration: The area under each signal is proportional to the relative number of protons giving rise to that signal.[4] This allows for the determination of the ratio of different types of protons in the molecule.
-
Multiplicity (Spin-Spin Splitting): The signal for a proton is split into multiple lines by the influence of non-equivalent protons on adjacent carbons. The n+1 rule is a useful starting point: a proton with n non-equivalent neighbors will be split into n+1 lines. For example, a proton next to a CH₂ group (n=2) will appear as a triplet (2+1=3). This splitting pattern is the most powerful tool in ¹H NMR for determining the connectivity of molecular fragments.[4]
¹³C NMR Spectrum: Mapping the Carbon Skeleton
A standard ¹³C spectrum is typically acquired with broadband proton decoupling, meaning each unique carbon atom appears as a single sharp line.[7] This simplifies the spectrum immensely.
-
Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal reveals its electronic environment. The range is much wider (~0-220 ppm), providing excellent resolution. For example, sp³-hybridized carbons appear upfield (0-90 ppm), while sp² carbons (alkenes, aromatics) are in the middle (100-170 ppm), and carbonyl carbons are found far downfield (160-220 ppm).[9]
NMR in a Multi-Technique World: A Comparative Analysis
While NMR is paramount for structure elucidation, it is most powerful when used as part of a multi-faceted analytical approach. Other techniques provide complementary data that validates the NMR-derived structure.
Caption: A decision-making guide for selecting analytical techniques.
Table 2: Comparison of NMR with Other Key Analytical Techniques
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, 3D structure in solution, molecular dynamics. | Unparalleled for detailed structural elucidation of molecules in their native solution state.[10] Non-destructive.[11] | Lower sensitivity than MS, can be expensive, and spectra can be complex for large molecules.[11][12] |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (HRMS), fragmentation patterns. | Extremely high sensitivity, requires a very small amount of sample, excellent for confirming molecular formula. | Cannot easily distinguish between isomers, provides limited connectivity information.[1] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, C≡N). | Fast, simple, and provides a quick check for the presence or absence of key functional groups.[5] | Provides no information on the location or connectivity of functional groups within the molecular skeleton.[5] |
| X-ray Crystallography | Absolute 3D atomic arrangement in a solid-state crystal. | Provides the definitive, unambiguous 3D structure of a molecule. | The molecule must form a high-quality single crystal, which can be a significant challenge. The structure is static and may not represent the solution-state conformation.[13] |
Conclusion
For researchers in synthesis and drug discovery, ¹H and ¹³C NMR are not merely analytical techniques; they are the definitive tools for understanding the molecules they create. While other methods like MS and FTIR provide crucial, complementary pieces of evidence, only NMR provides the detailed, unambiguous map of atomic connectivity required for absolute structural confirmation. By following rigorous, self-validating protocols for sample preparation and data analysis, scientists can confidently verify their synthesis products, ensuring the integrity and success of their research endeavors.
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Safety Operating Guide
Guide to the Safe Disposal of 2,4-bis(2-phenylpropan-2-yl)phenol
As a Senior Application Scientist, it is understood that robust research and development are intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,4-bis(2-phenylpropan-2-yl)phenol (CAS No. 2772-45-4), also known as 2,4-dicumylphenol. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Risk Mitigation
This compound is a substituted phenol, and while it has specific properties, its handling and disposal considerations are guided by the general principles for phenolic compounds. Phenols as a class are recognized for their systemic toxicity and environmental hazards.[1][2][3][4] Understanding the specific risks associated with this compound is the first step in ensuring its safe management.
Table 1: Hazard Profile of this compound
| Hazard Category | Description | Key Precautionary Actions |
| Health Hazards | Causes serious eye irritation (H319).[5] Phenols, in general, are toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[4] They may also cause damage to organs through prolonged or repeated exposure. | Always handle in a well-ventilated area or chemical fume hood.[1][6] Wear appropriate Personal Protective Equipment (PPE) at all times. |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life (H413).[5] Phenolic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity to aquatic organisms.[4][7] | Never dispose of this chemical or its waste down the drain or in regular trash.[2][3][8] All waste must be collected as hazardous chemical waste. |
| Chemical Hazards | Incompatible with strong oxidizing agents and strong acids.[2][3][9] | Store away from incompatible materials in a cool, dry, well-ventilated area.[8] |
Required Personal Protective Equipment (PPE):
Before handling this compound in any form (pure solid, solution, or as waste), the following PPE is mandatory:
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended for incidental contact).[1] For extended handling or submersion, more resistant gloves such as butyl rubber or Viton™ may be necessary. Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical splash goggles are required. If there is a significant splash risk, a face shield must be worn in addition to goggles.[1][8]
-
Protective Clothing: A fully buttoned, long-sleeved lab coat is required. An impervious apron should be worn over the lab coat when handling larger quantities.[1][8]
-
Footwear: Closed-toe shoes must be worn in the laboratory.[1]
Waste Management and Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.[1][3][10] The principle of "cradle-to-grave" waste management applies, meaning the generator is responsible for the waste from its creation to its final, safe disposal. The ultimate disposal method for phenolic waste is typically high-temperature incineration at a licensed hazardous waste facility.[2][10]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound solid, along with contaminated items like weigh boats, paper towels, and gloves, in a designated, leak-proof container. This container should be made of a compatible material like polyethylene.
-
Liquid Waste: Collect all solutions containing this compound in a separate, shatter-proof waste container (e.g., a polyethylene carboy). Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Sharps Waste: Contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
-
-
Containerization and Labeling:
-
All waste containers must be kept securely closed except when adding waste.[2][8]
-
Label the container clearly with a "Hazardous Waste" label as soon as the first drop of waste is added.
-
The label must include the full chemical name: "this compound" and list all other components and their approximate concentrations.
-
-
On-Site Storage:
-
Arranging for Final Disposal:
-
Once the waste container is full or you are finished generating this type of waste, contact your institution's EHS department (or equivalent) to arrange for pickup.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a prepared response is critical to mitigating harm.
Spill Cleanup:
-
Small Spill (<100 mL and not in a confined space):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like sand, diatomaceous earth, or a commercial chemical absorbent.[2][3] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[3]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1]
-
Ventilate the area.
-
-
Large Spill (>100 mL or in a confined space):
Personnel Exposure:
-
Skin Contact: Immediately go to the nearest emergency shower or drench hose.[1] Remove all contaminated clothing while rinsing. Rinse the affected area for at least 15 minutes. Seek immediate medical attention.[1] Note that phenol has an anesthetic effect, so a burn may be severe even if pain is not immediately felt.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.[1][6]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[9]
By adhering to these protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible chemical stewardship.
References
- Standard Operating Procedure - Yale Environmental Health & Safety. Yale University. [Link]
- How Do You Dispose Of Phenol Safely? - Chemistry For Everyone. YouTube. [Link]
- Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Material Safety Data Sheet - Phenol. Sciencelab.com. [Link]
- PHENOL HEALTH AND SAFETY GUIDE. International Programme on Chemical Safety. [Link]
- SAFETY DATA SHEET Phenol Solution. INEOS Group. [Link]
- Phenol Safety D
- How can I dispose phenol?
- 4-(2-Phenylpropan-2-yl)phenol Chemical Substances Control Law.
- Phenol | EPA. U.S. Environmental Protection Agency. [Link]
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
- Phenol - Hazardous Substance Fact Sheet (Detailed). New Jersey Department of Health. [Link]
- Method 604: Phenols. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
- (PDF) PHENOLIC COMPOUNDS: Lesser-known Emerging Contaminants.
- Prioritisation of Alkylphenols for Environmental Risk Assessment. GOV.UK. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
